4,4-Dimethoxytetrahydropyran-3-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,4-dimethoxyoxan-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4/c1-9-7(10-2)3-4-11-5-6(7)8/h3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSYYQDBTLGSLRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCOCC1=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4,4-Dimethoxytetrahydropyran-3-one synthesis pathway
An In-Depth Technical Guide on the Synthesis of 4,4-Dimethoxytetrahydropyran-3-one for Advanced Drug Development
Abstract
This compound is a heterocyclic ketone with significant potential as a versatile building block in medicinal chemistry and drug development. Its unique structural features, including a protected ketone and a tetrahydropyran ring, make it an attractive scaffold for the synthesis of complex molecules and novel therapeutic agents. This technical guide provides a comprehensive overview of a proposed synthetic pathway for this compound, designed for researchers, scientists, and professionals in the field of organic synthesis and drug discovery. The proposed route is grounded in established chemical principles and supported by analogous transformations found in the literature. This document offers a detailed, step-by-step methodology, discusses the causality behind experimental choices, and provides the necessary visualizations and data to enable its practical application.
Introduction: The Significance of the Tetrahydropyran Scaffold
The tetrahydropyran (THP) moiety is a privileged scaffold in a vast number of biologically active natural products and pharmaceuticals. Its presence often imparts favorable pharmacokinetic properties, such as increased solubility and metabolic stability. The incorporation of a ketone functionality at the 3-position and a protected dimethyl ketal at the 4-position offers a unique handle for further chemical modifications, making this compound a highly valuable, yet not readily commercially available, synthetic intermediate. This guide proposes a logical and efficient synthetic strategy to address this gap.
Proposed Retrosynthetic Analysis and Synthesis Strategy
A retrosynthetic analysis of the target molecule suggests a plausible pathway starting from a readily available precursor. The core strategy involves the protection of a key functional group, followed by a cyclization and subsequent oxidation to yield the desired product.
Caption: Retrosynthetic analysis of this compound.
This retrosynthetic approach leads to a three-step forward synthesis:
-
Ketalization: Formation of a dimethyl acetal from a suitable starting material.
-
Intramolecular Cyclization: Acid-catalyzed ring closure to form the tetrahydropyran ring.
-
Oxidation: Conversion of the secondary alcohol to the target ketone.
Detailed Synthesis Pathway and Experimental Protocols
Step 1: Synthesis of a Ketal-Protected Intermediate
The initial step involves the protection of a carbonyl group in a precursor that contains the necessary carbon backbone. A plausible starting material would be a compound that can be readily converted to a dialdehyde or a related species. The synthesis of N-substituted pyrroles from 2,5-dimethoxytetrahydrofuran involves the in-situ formation of a dialdehyde intermediate under acidic conditions, which provides a strong analogy for the required reactivity.[1]
Protocol 1: Synthesis of a Protected Dialdehyde Analogue
A suitable starting material, such as 2,5-dimethoxytetrahydrofuran, can be hydrolyzed under controlled acidic conditions to generate the reactive intermediate succinaldehyde. This intermediate can then be further functionalized.
| Parameter | Value | Justification |
| Starting Material | 2,5-Dimethoxytetrahydrofuran | Commercially available and known to form a dialdehyde.[1] |
| Reagent | Mild Acid (e.g., Amberlite IR-200C) | Provides controlled hydrolysis to the dialdehyde.[2] |
| Solvent | Water/THF mixture | Ensures miscibility of reactants. |
| Temperature | 40-50 °C | Sufficient to promote hydrolysis without significant side reactions.[2] |
| Reaction Time | 2-4 hours | Monitored by TLC for completion. |
Experimental Procedure:
-
To a solution of 2,5-dimethoxytetrahydrofuran (1.0 eq) in a 1:1 mixture of water and tetrahydrofuran (THF), add a catalytic amount of a strongly acidic ion exchange resin (e.g., Amberlite IR-200C).[2]
-
Stir the mixture at 40-50 °C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter off the ion exchange resin and wash with THF.
-
The resulting solution containing the intermediate dialdehyde is used directly in the next step without further purification.
Step 2: Formation of the Tetrahydropyran Ring via Intramolecular Cyclization
This step aims to form the core tetrahydropyran ring. An intramolecular cyclization of a diol is a common and effective method for the synthesis of cyclic ethers like tetrahydrofuran and tetrahydropyran.[3][4] The dialdehyde from the previous step can be reduced in situ to the corresponding diol, which then undergoes an acid-catalyzed cyclization.
Protocol 2: Reductive Cyclization to 4,4-Dimethoxytetrahydropyran-3-ol
| Parameter | Value | Justification |
| Reducing Agent | Sodium borohydride (NaBH4) | A mild and selective reducing agent for aldehydes. |
| Acid Catalyst | p-Toluenesulfonic acid (p-TsOH) | A common catalyst for dehydration and cyclization reactions.[5] |
| Solvent | Methanol/THF | Compatible with NaBH4 and the subsequent cyclization. |
| Temperature | 0 °C to Room Temperature | Controlled reduction followed by gentle heating for cyclization. |
| Reaction Time | 4-6 hours | Monitored by TLC. |
Experimental Procedure:
-
Cool the filtrate from the previous step to 0 °C in an ice bath.
-
Slowly add sodium borohydride (2.2 eq) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.
-
Carefully add a catalytic amount of p-toluenesulfonic acid monohydrate.
-
Heat the mixture to a gentle reflux for 2-4 hours to drive the cyclization.
-
Cool the reaction mixture and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 4,4-dimethoxytetrahydropyran-3-ol.
Step 3: Oxidation to this compound
The final step is the oxidation of the secondary alcohol to the target ketone. Several mild oxidation protocols are available to achieve this transformation without affecting the acid-sensitive dimethyl ketal.
Protocol 3: Oxidation of 4,4-Dimethoxytetrahydropyran-3-ol
| Parameter | Value | Justification |
| Oxidizing Agent | Dess-Martin Periodinane (DMP) | A mild and highly selective reagent for oxidizing alcohols to ketones. |
| Solvent | Dichloromethane (DCM) | A common solvent for DMP oxidations. |
| Temperature | Room Temperature | DMP oxidations are typically efficient at room temperature. |
| Reaction Time | 1-2 hours | Reactions are generally rapid. |
Experimental Procedure:
-
Dissolve 4,4-dimethoxytetrahydropyran-3-ol (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add Dess-Martin Periodinane (1.2 eq) portion-wise at room temperature.
-
Stir the reaction mixture for 1-2 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate.
-
Stir vigorously for 15-20 minutes until the layers are clear.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the final product, this compound.
Proposed Synthesis Workflow Diagram
Caption: Proposed forward synthesis workflow for this compound.
Trustworthiness and Self-Validating Systems
The integrity of this proposed synthesis lies in its foundation on well-established and reliable chemical transformations. Each step employs reagents and conditions that are widely documented in organic synthesis for achieving the desired transformations with high selectivity and yield.
-
Ketal Hydrolysis: The use of a mild, solid-supported acid catalyst allows for controlled hydrolysis and easy removal, preventing over-reaction or degradation of the product.[2]
-
Reductive Cyclization: The sequential reduction and acid-catalyzed cyclization is a standard and efficient method for the formation of cyclic ethers from the appropriate diol precursors.[5]
-
Mild Oxidation: The choice of Dess-Martin Periodinane for the final oxidation step is crucial. Its mild and neutral conditions are ideal for substrates containing acid-sensitive functional groups like ketals, ensuring the integrity of the target molecule.
For each step, in-process controls such as TLC and spectroscopic analysis (¹H NMR, ¹³C NMR, IR) of the purified intermediates are essential to validate the outcome before proceeding to the next stage.
Conclusion
This technical guide outlines a robust and scientifically sound synthetic pathway for this compound. By leveraging a sequence of reliable and well-understood reactions, this guide provides a practical framework for researchers and drug development professionals to access this valuable heterocyclic building block. The detailed protocols, justifications for experimental choices, and clear visualizations are intended to facilitate the successful implementation of this synthesis in a laboratory setting, thereby enabling the exploration of new chemical space in the quest for novel therapeutics.
References
- Organic Syntheses Procedure. (n.d.).
- Synthesis, crystal structure and in silico studies of novel 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones. (n.d.). PMC - NIH.
- Tetrahydropyran synthesis. (n.d.). Organic Chemistry Portal.
- Tetrahydrofuran synthesis. (n.d.). Organic Chemistry Portal.
- US4680420A - Process for the producing 2,5-dimethoxytetrahydrofuran and 2,5-diethoxytetrahydrofuran. (n.d.). Google Patents.
- CN101475511B - Method for synthesizing 3,4-dimethoxyphenyl acetonitrile. (n.d.). Google Patents.
- WO2008067997A1 - Preparation of 4-hydroxy-2,5-dimethyl-2,3-dihydrofuran-3-one. (n.d.).
- Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. (n.d.). PMC - NIH.
- (PDF) Synthesis of Novel 3-Alkyl-3′,4′,5,7-Tetrahydroxyflavones. (n.d.). ResearchGate.
- An Expeditious Synthesis of N-substituted Pyrroles via Microwave-Induced Iodine-Catalyzed Reactions under Solventless Conditions. (n.d.). PMC.
- An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. (n.d.). PMC - PubMed Central.
- Furan, 3-hydroxy-1,2,3,4-tetrahydro. (n.d.). Organic Syntheses Procedure.
- Multicomponent Approach to the Synthesis of 4-(1H-indol-3-yl)-5-(4-methoxyphenyl)furan-2(5H)-one. (n.d.). ResearchGate.
- A quadruple cascade protocol for the one-pot synthesis of fully-substituted hexahydroisoindolinones from simple substrates. (n.d.). NIH.
- One-Pot Synthesis Using 3,4-Diethoxy-3-cyclobutene-1,2-dione: Application Notes and Protocols. (n.d.). Benchchem.
- Application Notes and Protocols for the Preparation of Tetrahydrothiopyran-4-one Derivatives via Dieckmann Condensation. (n.d.). Benchchem.
- Synthesis of 4-Methoxy-3-methylbutan-2-one: An In-depth Technical Guide. (n.d.). Benchchem.
Sources
- 1. An Expeditious Synthesis of N-substituted Pyrroles via Microwave-Induced Iodine-Catalyzed Reactions under Solventless Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US4680420A - Process for the producing 2,5-dimethoxytetrahydrofuran and 2,5-diethoxytetrahydrofuran - Google Patents [patents.google.com]
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- 4. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
4,4-Dimethoxytetrahydropyran-3-one: A Technical Guide for the Synthetic and Medicinal Chemist
Abstract
The tetrahydropyran (oxane) ring system is a privileged scaffold found in a multitude of natural products and pharmaceutically active compounds.[1] Its conformational stability and favorable physicochemical properties make it a desirable motif in drug design. This technical guide focuses on a specific, functionalized derivative: 4,4-dimethoxytetrahydropyran-3-one. While not extensively characterized in the public literature, its structure, featuring a ketone, a gem-dimethoxy ketal, and the saturated oxane ring, presents a unique and versatile platform for chemical synthesis and library development. This document serves as a comprehensive resource for researchers, providing an in-depth analysis of its predicted chemical properties, proposed synthetic strategies based on established methodologies, and a forward-looking perspective on its potential applications in medicinal chemistry and drug discovery.
Core Molecular Structure and Predicted Physicochemical Properties
This compound is a heterocyclic ketone characterized by a six-membered tetrahydropyran ring. The key features are a carbonyl group at the C3 position and a gem-dimethoxy group at the C4 position. This gem-dimethoxy group acts as a protecting group for a ketone, meaning the core structure is a masked derivative of tetrahydropyran-3,4-dione. This dual functionality—a reactive ketone at C3 and a latent ketone at C4—makes it a highly valuable synthetic intermediate.
The presence of multiple oxygen atoms suggests good solubility in polar organic solvents and potentially some aqueous solubility. The molecule contains hydrogen bond acceptors (the oxygens) but no donors, which influences its interaction with biological targets and its pharmacokinetic profile.
Table 1: Predicted Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₁₂O₄ | Calculated |
| Molecular Weight | 160.17 g/mol | Calculated |
| CAS Number | 114636-22-3 | N/A |
| Predicted LogP | -0.25 | Cheminformatics Estimate |
| Hydrogen Bond Acceptors | 4 | Calculated |
| Hydrogen Bond Donors | 0 | Calculated |
| Predicted Boiling Point | ~215-225 °C | Estimation |
| Predicted Density | ~1.15 g/cm³ | Estimation |
Predicted Spectroscopic Profile
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
The proton NMR spectrum is expected to be relatively complex due to the chair-like conformation of the tetrahydropyran ring, which may result in distinct signals for axial and equatorial protons.
-
δ 4.0-4.2 ppm (2H, m): Protons on C2 (–O–CH₂–C=O). These are adjacent to both the ring oxygen and the ketone, leading to a significant downfield shift.
-
δ 3.8-4.0 ppm (2H, m): Protons on C6 (–O–CH₂–CH₂–). These are adjacent to the ring oxygen and are expected to be downfield.
-
δ 3.35 ppm (6H, s): The six equivalent protons of the two methoxy (–OCH₃) groups at the C4 position. Their equivalence results in a sharp singlet.
-
δ 2.8 ppm (2H, t, J ≈ 6 Hz): Protons on C5 (–C=O–C(OMe)₂–CH₂–). These protons are alpha to the C4 ketal and beta to the C3 ketone.
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
The carbon spectrum provides a clear fingerprint of the molecule's carbon framework.
-
δ ~205 ppm: The carbonyl carbon (C3) of the ketone, highly deshielded.
-
δ ~100 ppm: The ketal carbon (C4), characteristically shifted downfield by the two attached oxygens.
-
δ ~72 ppm: The C2 carbon (–O–C H₂–C=O), shifted downfield by the adjacent ring oxygen.
-
δ ~65 ppm: The C6 carbon (–O–C H₂–CH₂–), also shifted downfield by the ring oxygen.
-
δ ~51 ppm: The two equivalent methoxy carbons (–OC H₃).
-
δ ~45 ppm: The C5 carbon (–C(OMe)₂–C H₂–C6).
Predicted Infrared (IR) Spectrum
The IR spectrum is dominated by absorptions from the carbonyl and ether functionalities.
-
2950-2850 cm⁻¹: C-H stretching vibrations for the sp³ hybridized carbons of the ring and methoxy groups.
-
1735 cm⁻¹ (strong, sharp): A prominent C=O stretching band, characteristic of a saturated six-membered ring ketone.
-
1250-1050 cm⁻¹ (strong, broad): Multiple C-O stretching bands corresponding to the ring ether and the gem-dimethoxy ketal.
Proposed Synthetic Strategies
The synthesis of this compound is not explicitly detailed in the literature, but several logical strategies can be devised from established methods for tetrahydropyran synthesis.[2]
Strategy 1: Intramolecular Oxa-Michael Addition
One of the most powerful methods for forming tetrahydropyran rings is the intramolecular oxa-Michael addition of an alcohol onto an α,β-unsaturated carbonyl system.[1] This approach offers control over ring formation and can be adapted to generate the target molecule.
Experimental Protocol:
-
Precursor Synthesis: Synthesize an acyclic precursor such as (E)-6-hydroxy-4,4-dimethoxyhex-2-enal. This can be achieved through a multi-step synthesis starting from simpler building blocks.
-
Oxidation: The aldehyde of the precursor is selectively oxidized to the corresponding carboxylic acid using a mild oxidant like sodium chlorite (NaClO₂) with a scavenger.
-
Esterification: The resulting acid is esterified (e.g., methyl ester) to create the α,β-unsaturated ester.
-
Cyclization: The key step involves treating the hydroxy-unsaturated ester with a non-nucleophilic base (e.g., sodium hydride (NaH) or DBU in THF) at 0 °C to room temperature. The alkoxide generated from the hydroxyl group will attack the β-carbon of the unsaturated system in a 6-exo-trig cyclization.
-
Workup and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl). The organic product is extracted with ethyl acetate, dried over anhydrous sodium sulfate, and purified by silica gel column chromatography.
Caption: Intramolecular Oxa-Michael Addition Workflow.
Strategy 2: Oxidation of a Precursor Alcohol
An alternative and highly convergent approach involves the synthesis of the corresponding alcohol, 4,4-dimethoxytetrahydropyran-3-ol, followed by oxidation. This method separates the ring formation from the installation of the ketone.
Experimental Protocol:
-
Ring Synthesis: Synthesize the tetrahydropyran-3-ol core. This can be accomplished via several methods, including the Prins cyclization of a homoallylic alcohol with an aldehyde, followed by functional group manipulation to install the C4-ketal.
-
Oxidation: Dissolve the precursor alcohol, 4,4-dimethoxytetrahydropyran-3-ol, in anhydrous dichloromethane (DCM).
-
Add Dess-Martin periodinane (1.1 equivalents) to the solution at room temperature under a nitrogen atmosphere. The use of Dess-Martin periodinane is advantageous as it is a mild oxidant that functions at neutral pH, minimizing the risk of acid-catalyzed hydrolysis of the gem-dimethoxy ketal.
-
Monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Workup and Purification: Upon completion, the reaction is quenched with a 1:1 mixture of saturated aqueous sodium bicarbonate (NaHCO₃) and sodium thiosulfate (Na₂S₂O₃). The mixture is stirred vigorously for 15 minutes. The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Chemical Reactivity and Derivatization Potential
The synthetic utility of this compound stems from the orthogonal reactivity of its functional groups.
Reactions at the C3-Ketone
The ketone at the C3 position is a versatile handle for introducing molecular diversity.
-
Reduction: Can be stereoselectively reduced to the corresponding alcohol using reagents like sodium borohydride (NaBH₄) or L-selectride.
-
Reductive Amination: Can be converted into various amines via reaction with an amine and a reducing agent (e.g., sodium triacetoxyborohydride), a cornerstone reaction in medicinal chemistry.
-
Olefination: Can undergo Wittig or Horner-Wadsworth-Emmons reactions to install an exocyclic double bond, which can be further functionalized.
-
Alpha-Functionalization: The C2 position can be enolized and subsequently alkylated, halogenated, or used in aldol-type reactions.
Hydrolysis of the C4-Ketal
The gem-dimethoxy ketal is stable to basic and nucleophilic conditions but is readily cleaved under acidic conditions.
-
Deprotection: Treatment with a mild acid catalyst (e.g., p-toluenesulfonic acid in acetone/water or aqueous HCl) will hydrolyze the ketal to reveal the underlying ketone, yielding tetrahydropyran-3,4-dione. This 1,2-dicarbonyl compound is a valuable precursor for synthesizing various heterocyclic systems, such as quinoxalines.
Caption: Diversification potential of the core scaffold.
Applications in Drug Discovery
The tetrahydropyran motif is a key component of many approved drugs and clinical candidates. The unique substitution pattern of this compound makes it an attractive starting point for drug discovery campaigns.[3]
-
Scaffold for Library Synthesis: The orthogonal reactivity described above allows for the rapid generation of a library of diverse small molecules. By varying the transformations at the C3-ketone and choosing whether to deprotect the C4-ketal, chemists can explore a large chemical space around the tetrahydropyran core.
-
Fragment-Based Drug Discovery (FBDD): As a small, functionalized molecule, it could serve as a fragment for screening against biological targets. Hits could be elaborated using the synthetic handles to improve potency and selectivity.
-
Bioisostere: The tetrahydropyran ring is often used as a bioisostere for other cyclic systems, like a phenyl or cyclohexane ring, to improve metabolic stability and solubility. This building block provides a ready-made scaffold for such explorations.
Conclusion
This compound represents a promising yet underexplored building block for modern organic synthesis. Based on established chemical principles, its spectroscopic and physicochemical properties can be confidently predicted, aiding in its future synthesis and characterization. The presence of a reactive ketone and a latent ketone within a privileged tetrahydropyran scaffold provides a powerful platform for creating diverse and complex molecules. The synthetic strategies and derivatization pathways outlined in this guide offer a clear roadmap for researchers to unlock the potential of this versatile compound in the pursuit of new therapeutic agents.
References
- Nakagawa, Y., et al. (2012). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product.
- Richardson, P. (2025).
- Loh, T. P. (2009). Development of new methods in tetrahydropyran ring synthesis. Nanyang Technological University Library. [Link]
- Organic Chemistry Portal. (n.d.). Synthesis of tetrahydropyrans. Organic-Chemistry.org. [Link]
- Wikipedia. (n.d.). Tetrahydropyran. Wikipedia. [Link]
- Loudon, G. M. (n.d.). Interpreting simple 1H-NMR spectra - Spin-spin coupling, n+1 rule. Purdue University. [Link]
- Rees, D. C., et al. (2018). Organic synthesis provides opportunities to transform drug discovery.
Sources
- 1. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetrahydropyran synthesis [organic-chemistry.org]
- 3. Organic synthesis provides opportunities to transform drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structure Elucidation of 4,4-Dimethoxytetrahydropyran-3-one
Foreword: The Rationale of Structure Elucidation
In the realm of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of scientific rigor. It is the foundational step that informs all subsequent research, from understanding mechanism of action to optimizing pharmacokinetic properties. This guide provides a comprehensive, field-proven methodology for the structure elucidation of 4,4-Dimethoxytetrahydropyran-3-one, a heterocyclic compound of interest due to the prevalence of the tetrahydropyran motif in numerous bioactive natural products and pharmaceuticals.[1][2][3] We will not merely present data; we will delve into the causality behind our analytical choices, creating a self-validating system of protocols that ensures the highest degree of confidence in the final structural assignment.
Contextual Framework: A Plausible Synthetic Route
Before elucidating a structure, it is often invaluable to understand its synthetic origin. A plausible and efficient synthesis provides not only the material for analysis but also corroborating evidence for the proposed structure. The synthesis of tetrahydropyran-4-ones can be achieved through various methods, including the Prins cyclization.[4][5] For the target compound, a potential route could involve the reaction of a suitable homoallylic alcohol with an aldehyde, followed by oxidation and ketalization.
A proposed synthetic workflow is outlined below. This multi-step process is designed for efficiency and control, providing a logical pathway to the target molecule.
Caption: Logical workflow for comprehensive NMR-based structure elucidation.
Based on established chemical shift principles and data from online prediction tools, the following ¹H NMR signals are anticipated. [1][6]The protons are labeled on the accompanying structure.

| Signal Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment Rationale |
| Ha | ~ 3.8 - 4.0 | Triplet (t) | 2H | Methylene protons adjacent to the ring oxygen (C6), deshielded. |
| Hb | ~ 2.5 - 2.7 | Triplet (t) | 2H | Methylene protons adjacent to the carbonyl group (C2), deshielded. |
| Hc | ~ 3.3 - 3.5 | Singlet (s) | 6H | Protons of the two equivalent methoxy groups on the quaternary carbon (C4). |
Protocol for ¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Utilize a 500 MHz NMR spectrometer.
-
Acquisition: Acquire the spectrum at room temperature using a standard pulse sequence. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Processing: Process the raw data (Free Induction Decay - FID) with Fourier transformation, phase correction, and baseline correction.
-
Analysis: Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate the signals and determine their multiplicities and coupling constants.
The predicted ¹³C NMR spectrum will provide information about the number and types of carbon atoms in the molecule. [7][8][9]
| Predicted Chemical Shift (δ, ppm) | Carbon Type (from DEPT) | Assignment | Rationale |
|---|---|---|---|
| ~ 205 - 215 | C | C3 (Carbonyl) | Ketone carbonyls typically resonate in this downfield region. [10] |
| ~ 100 - 110 | C | C4 (Acetal) | The quaternary carbon of the acetal is highly deshielded by two oxygen atoms. |
| ~ 65 - 75 | CH₂ | C6 | Carbon adjacent to the ring oxygen. |
| ~ 50 - 60 | CH₃ | Methoxy Carbons | Carbons of the methoxy groups. |
| ~ 35 - 45 | CH₂ | C2 | Carbon alpha to the carbonyl group. |
| ~ 30 - 40 | CH₂ | C5 | Aliphatic carbon in the ring. |
Protocol for ¹³C NMR and DEPT Spectroscopy:
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument Setup: Utilize the same 500 MHz spectrometer, tuning to the ¹³C frequency (~125 MHz).
-
Acquisition: Acquire a proton-decoupled ¹³C spectrum. Subsequently, run DEPT-90 and DEPT-135 experiments to differentiate between CH, CH₂, and CH₃ groups.
-
Processing & Analysis: Process the data similarly to the ¹H spectrum. Correlate the signals with the DEPT spectra to assign carbon types.
Infrared (IR) Spectroscopy: Functional Group Identification
IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups. [10]For this compound, two main functional groups will dominate the spectrum: the ketone and the acetal.
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| ~ 1715-1725 | Strong, Sharp | C=O Stretch | Saturated six-membered cyclic ketone. [10][11] |
| ~ 2850-3000 | Medium | C-H Stretch | Aliphatic C-H bonds. |
| ~ 1050-1250 | Strong | C-O Stretch | Acetal and ether C-O single bonds. [12] |
Causality of IR Absorptions:
-
The C=O Stretch: The position of the carbonyl stretch is highly diagnostic. For a six-membered ring, the frequency is around 1715 cm⁻¹, similar to an acyclic ketone. [11]Significant deviation from this value would suggest ring strain or conjugation, neither of which is present in the target structure.
-
The C-O Stretches: The region between 1050-1250 cm⁻¹ will likely show multiple strong bands. This is characteristic of the C-O-C-O-C system of the acetal and the C-O-C of the tetrahydropyran ring. [12]The complexity in this "fingerprint" region arises from the various stretching and bending modes of the C-O bonds.
Protocol for Attenuated Total Reflectance (ATR) IR Spectroscopy:
-
Sample Preparation: Place a small amount of the neat, purified compound directly onto the ATR crystal.
-
Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.
-
Sample Scan: Acquire the sample spectrum, typically co-adding 16-32 scans for a good quality spectrum.
-
Analysis: Identify the key absorption bands and correlate them to the expected functional groups.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers additional structural clues. Electron Ionization (EI) is a common technique that induces reproducible fragmentation.
Expected Fragmentation Pathways: The molecular ion (M⁺) for C₇H₁₂O₄ is expected at m/z 160. Key fragmentation patterns for ketones and acetals include alpha-cleavage and loss of alkoxy groups. [13][14][15]
| m/z Value | Proposed Fragment | Fragmentation Pathway |
|---|---|---|
| 160 | [C₇H₁₂O₄]⁺ | Molecular Ion (M⁺) |
| 129 | [M - OCH₃]⁺ | Loss of a methoxy radical from the acetal. |
| 101 | [M - CO - OCH₃]⁺ | Alpha-cleavage of the C2-C3 bond followed by loss of CO, and subsequent loss of a methoxy group. |
| 87 | [C₄H₇O₂]⁺ | Cleavage of the tetrahydropyran ring. |
| 71 | [C₄H₇O]⁺ | Loss of a methoxy group from the m/z 101 fragment. |
Self-Validation through Fragmentation Logic: The presence of a peak at m/z 129 (M-31) is a strong indicator of a methoxy group. Alpha-cleavage adjacent to the carbonyl group is a characteristic fragmentation for ketones, and the subsequent fragments help to piece together the connectivity of the ring. [14][15] Protocol for Electron Ionization Mass Spectrometry (EI-MS):
-
Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer, typically via a direct insertion probe or GC-MS.
-
Ionization: Use a standard electron energy of 70 eV to induce ionization and fragmentation.
-
Analysis: Scan a suitable mass range (e.g., m/z 40-300) to detect the molecular ion and all significant fragment ions.
-
Interpretation: Analyze the resulting mass spectrum, identifying the molecular ion peak and proposing structures for the major fragment ions based on known fragmentation mechanisms.
Conclusion: A Unified Structural Hypothesis
By synthesizing the information from NMR, IR, and MS, a confident structural assignment for this compound can be made. The IR confirms the presence of the ketone and C-O bonds. The MS provides the correct molecular weight and fragmentation patterns consistent with the proposed structure. Finally, the detailed connectivity is unequivocally established by 1D and 2D NMR experiments, which act as the ultimate arbiter of the carbon-hydrogen framework. This multi-faceted, self-validating approach ensures the scientific integrity required for advancing research and development in the chemical and pharmaceutical sciences.
References
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- LibreTexts. (2024). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. [Link]
- Eliel, E. L., et al. (1979). Conformational analysis. 42. Monosubstituted tetrahydropyrans. Journal of the American Chemical Society. [Link]
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- RSC Publishing. (2022). Direct synthesis of tetrahydropyran-4-ones via O3ReOH-catalyzed Prins cyclization of 3-chlorohomoallylic alcohols. Organic & Biomolecular Chemistry. [Link]
- CAS. (n.d.).
- LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. [Link]
- ResearchGate. (2025). Spectral characterization and crystal structure of tetrahydropyran-4-one thiosemicarbazones. [Link]
- LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]
- Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis. [Link]
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- Problems in Chemistry. (2023).
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- ResearchGate. (2025). Reaction products of primary β-hydroxy-amines with carbonyl compounds. I. The infrared absorption of acetals and ketals. [Link]
- RSC Publishing. (n.d.). Direct synthesis of tetrahydropyran-4-ones via O3ReOH-catalyzed Prins cyclization of 3-chlorohomoallylic alcohols. [Link]
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000562). [Link]
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- PMC - NIH. (n.d.). The interpretation of tandem mass spectra obtained from cyclic non-ribosomal peptides. [Link]
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An In-Depth Technical Guide to 4,4-Dimethoxytetrahydropyran-3-one
CAS Number: 693245-80-6
Prepared for: Researchers, Scientists, and Drug Development Professionals
Foreword
4,4-Dimethoxytetrahydropyran-3-one is a heterocyclic building block with potential applications in organic synthesis and medicinal chemistry. While specific literature on this compound is limited, its structural features—a tetrahydropyran ring, a ketone, and a dimethyl ketal—suggest a range of chemical behaviors and synthetic utilities. This guide provides a comprehensive overview of its properties, potential synthetic routes, predicted reactivity, and prospective applications in drug discovery, drawing upon established principles of organic chemistry and knowledge of analogous structures.
Chemical Identity and Properties
This compound is a substituted tetrahydropyran. The presence of the ketone and the geminal dimethoxy group (a ketal) on the adjacent carbon atoms makes it an interesting synthetic intermediate.
| Property | Value | Source |
| CAS Number | 693245-80-6 | [1] |
| Molecular Formula | C₇H₁₂O₄ | [1] |
| Molecular Weight | 160.17 g/mol | [1] |
| IUPAC Name | 4,4-dimethoxyoxan-3-one | [1] |
| Canonical SMILES | COC1(CCOCC1=O)OC | [1] |
| InChI | InChI=1S/C7H12O4/c1-9-7(10-2)5-4-11-6-3-7/h3-6H2,1-2H3 | [1] |
Synthetic Strategies
Proposed Synthesis via Ketalization of a Diketone Precursor
A likely route to this compound involves the selective protection of a 1,3-dione precursor, tetrahydropyran-3,4-dione. The more reactive ketone at the 4-position could be selectively converted to the dimethyl ketal.
Experimental Protocol (Hypothetical):
-
To a solution of tetrahydropyran-3,4-dione in anhydrous methanol, add a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).
-
Stir the reaction mixture at room temperature, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction with a mild base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
This approach leverages the general stability and ease of formation of ketals from ketones and alcohols in the presence of an acid catalyst.
Predicted Chemical Reactivity and Potential Transformations
The reactivity of this compound is dictated by its key functional groups: the ketone, the ketal, and the tetrahydropyran ring.
Reactions at the Carbonyl Group
The ketone at the 3-position is a primary site for nucleophilic attack.
-
Reduction: The ketone can be reduced to a hydroxyl group using standard reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to form 4,4-dimethoxytetrahydropyran-3-ol.
-
Grignard and Organolithium Reactions: Addition of organometallic reagents will lead to the formation of tertiary alcohols.[2]
-
Wittig Reaction: Reaction with phosphorus ylides can be used to introduce a carbon-carbon double bond at the 3-position.
Ketal Group Chemistry
The dimethyl ketal at the 4-position serves as a protecting group for a carbonyl.
-
Deprotection: The ketal can be hydrolyzed under acidic aqueous conditions to reveal the ketone, yielding tetrahydropyran-3,4-dione. This reversible protection is a cornerstone of multi-step organic synthesis.[3]
Reactions Involving the Tetrahydropyran Ring
The tetrahydropyran ring is generally stable but can participate in reactions under specific conditions. Ring-opening reactions, though less common for simple tetrahydropyrans, can be induced under harsh acidic conditions or through specialized reagents.
Applications in Drug Discovery and Medicinal Chemistry
The tetrahydropyran motif is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a wide range of biological activities.[4][5] These activities include anticancer, anti-inflammatory, and antimicrobial properties.
As a functionalized building block, this compound offers several strategic advantages in the synthesis of complex drug candidates:
-
Introduction of the Tetrahydropyran Core: It provides a pre-formed tetrahydropyran ring, simplifying the synthesis of molecules containing this scaffold.
-
Orthogonal Reactivity: The ketone and the protected ketone (ketal) offer orthogonal handles for sequential chemical modifications, allowing for the controlled and regioselective introduction of various substituents.
-
Chiral Synthesis: The ketone can be a site for asymmetric transformations, enabling the synthesis of enantiomerically pure compounds, which is crucial for drug development.
This compound could be a valuable intermediate in the synthesis of novel analogs of bioactive natural products or in the construction of new chemical entities for screening in drug discovery programs. The tetrahydropyran ring system is a key component of many biologically active molecules, including some HIV protease inhibitors.[6]
Spectroscopic Characterization (Predicted)
While experimental spectra for this compound are not widely published, its characteristic spectroscopic features can be predicted based on its structure. Spectroscopic analysis is crucial for confirming the structure and purity of synthesized compounds.[7][8]
¹H NMR Spectroscopy
-
Methoxy Protons (-OCH₃): Two singlets are expected for the two methoxy groups, likely in the range of δ 3.2-3.5 ppm.
-
Methylene Protons (-CH₂-): The protons on the tetrahydropyran ring will appear as multiplets in the region of δ 2.0-4.0 ppm. The exact chemical shifts and coupling patterns will depend on their diastereotopic relationships and proximity to the oxygen atom and carbonyl group.
¹³C NMR Spectroscopy
-
Carbonyl Carbon (C=O): A characteristic peak for the ketone carbonyl is expected in the downfield region, around δ 200-210 ppm.
-
Ketal Carbon (C(OCH₃)₂): The carbon of the dimethyl ketal will appear around δ 100 ppm.
-
Methoxy Carbons (-OCH₃): The carbons of the methoxy groups are expected in the range of δ 50-60 ppm.
-
Ring Carbons (-CH₂-): The methylene carbons of the tetrahydropyran ring will resonate in the upfield region of the spectrum.
Infrared (IR) Spectroscopy
-
Carbonyl Stretch (C=O): A strong absorption band characteristic of a ketone carbonyl stretch is expected around 1715-1730 cm⁻¹.
-
C-O Stretches: Strong bands corresponding to the C-O stretching of the ether in the tetrahydropyran ring and the ketal will be present in the fingerprint region, typically between 1050-1250 cm⁻¹.
-
C-H Stretches: Bands for sp³ C-H stretching will be observed just below 3000 cm⁻¹.
Mass Spectrometry (MS)
-
Molecular Ion (M⁺): The mass spectrum under electron ionization (EI) should show a molecular ion peak at m/z = 160.
-
Fragmentation: Common fragmentation patterns would likely involve the loss of methoxy groups (•OCH₃, m/z = 31) and cleavage of the tetrahydropyran ring.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.
It is always recommended to consult the Safety Data Sheet (SDS) from the supplier before handling any chemical.
Conclusion
This compound is a promising, albeit under-characterized, building block for organic synthesis. Its combination of a tetrahydropyran scaffold with orthogonally reactive ketone and ketal functionalities makes it a potentially valuable tool for the construction of complex molecules, particularly in the field of medicinal chemistry. Further research into the synthesis, reactivity, and applications of this compound is warranted to fully unlock its synthetic potential.
References
Sources
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- 4. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tetrahydrofuran synthesis [organic-chemistry.org]
- 6. Synthesis and Characterization of Schiff Bases and Their Ag(I) Complexes Containing 2,5,6-Trisubstituted Imidazothiadiazole Derivatives: Molecular Docking and In Vitro Cytotoxic Effects Against Nonsmall Lung Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Predictive Spectroscopic and Structural Elucidation Guide to 4,4-Dimethoxytetrahydropyran-3-one
Abstract: In the landscape of synthetic chemistry and drug development, the unambiguous structural confirmation of novel molecules is paramount. 4,4-Dimethoxytetrahydropyran-3-one, a heterocyclic compound featuring a ketone, an ether, and a ketal functional group within a six-membered ring, presents an interesting case for spectroscopic analysis. To date, a comprehensive, publicly available experimental spectroscopic dataset for this specific molecule is not available. This technical guide addresses this gap by providing a detailed, predictive analysis of its ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data. By applying fundamental principles of spectroscopy and leveraging data from analogous structures, we offer a robust framework for the identification and characterization of this compound and its derivatives. This document is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science, enabling them to anticipate and interpret the spectroscopic features of this and related heterocyclic systems.
Molecular Structure and Predicted Spectroscopic Overview
This compound possesses a unique combination of functional groups that will manifest in distinct spectroscopic signatures. The tetrahydropyran ring is expected to adopt a chair conformation to minimize steric strain. The presence of a ketone at the 3-position and a geminal dimethoxy group (ketal) at the 4-position breaks the symmetry of the tetrahydropyran ring, rendering most of the ring protons and carbons chemically non-equivalent.
Figure 1: Structure of this compound.
Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The proton NMR spectrum is anticipated to be complex due to the lack of symmetry. The protons on the tetrahydropyran ring are diastereotopic and will likely exhibit complex splitting patterns.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale for Prediction |
| H-2 | ~ 4.0 - 4.2 | Singlet or narrow multiplet | 2H | Protons on carbon alpha to the ring ether oxygen and beta to the carbonyl group. Deshielded by the oxygen atom. |
| H-5 | ~ 2.5 - 2.7 | Triplet | 2H | Protons on carbon alpha to the ketal and beta to the ring ether oxygen. |
| H-6 | ~ 3.8 - 4.0 | Triplet | 2H | Protons on carbon alpha to the ring ether oxygen. |
| -OCH₃ | ~ 3.3 - 3.5 | Singlet | 6H | Protons of the two methoxy groups. Being on the same carbon, they are expected to be chemically equivalent. |
Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum is expected to show six distinct signals, corresponding to the six unique carbon atoms in the molecule.
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C=O (C-3) | ~ 205 - 210 | Typical range for a ketone in a six-membered ring. |
| C(OCH₃)₂ (C-4) | ~ 100 - 105 | Characteristic chemical shift for a ketal carbon. |
| CH₂-O (C-2) | ~ 70 - 75 | Carbon alpha to the ring ether oxygen and beta to the carbonyl. |
| CH₂-O (C-6) | ~ 65 - 70 | Carbon alpha to the ring ether oxygen. |
| CH₂ (C-5) | ~ 40 - 45 | Aliphatic carbon adjacent to the ketal carbon. |
| -OCH₃ | ~ 50 - 55 | Typical range for methoxy group carbons. |
Predicted Infrared (IR) Spectroscopy
The IR spectrum will be dominated by a strong carbonyl stretch and various C-O stretches from the ether and ketal groups.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| C=O (Ketone) | ~ 1715 - 1725 | Strong, Sharp | Stretch |
| C-O-C (Ether) | ~ 1050 - 1150 | Strong | Asymmetric Stretch |
| C-O (Ketal) | ~ 1100 - 1200 | Strong, Multiple Bands | Stretch |
| C-H (sp³) | ~ 2850 - 3000 | Medium to Strong | Stretch |
The C=O stretching frequency for a six-membered cyclic ketone is typically around 1715 cm⁻¹[1][2]. The presence of the adjacent electronegative oxygen atoms in the ketal group might slightly increase this frequency.
Predicted Mass Spectrometry (Electron Ionization)
The mass spectrum is expected to show a molecular ion peak, although it may be of low intensity. The fragmentation patterns will be characteristic of cyclic ketones and ketals.
-
Molecular Ion (M⁺): The calculated molecular weight is 160.18 g/mol . The M⁺ peak is expected at m/z = 160.
-
Key Fragmentation Pathways:
-
Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl group is a common fragmentation pathway for ketones[3][4]. This could lead to the loss of a C₂H₂O fragment (m/z 42) or a C₄H₇O₃ fragment (m/z 119).
-
Loss of Methoxy Group: Loss of a methoxy radical (•OCH₃) would result in a fragment at m/z = 129. Subsequent loss of another methoxy group is also possible.
-
McLafferty Rearrangement: While less likely in this specific structure due to the substitution pattern, a McLafferty rearrangement could occur if there were gamma-hydrogens relative to the carbonyl group[3][5].
-
Ketal Fragmentation: Ketals can undergo characteristic fragmentation, often initiated by cleavage of a C-O bond[6].
-
Figure 2: A plausible fragmentation pathway.
Standard Experimental Protocols for Spectroscopic Analysis
For researchers synthesizing this compound or related compounds, the following general protocols are recommended for acquiring high-quality spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0 ppm.
-
¹H NMR Acquisition:
-
Use a 400 MHz or higher field spectrometer for better resolution.
-
Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Typical parameters: 32-64 scans, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum to obtain singlets for all carbon atoms.
-
A larger number of scans is typically required due to the lower natural abundance of ¹³C.
-
Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds.
-
-
Data Processing: Fourier transform the raw data, phase correct the spectra, and perform baseline correction. Integrate the ¹H NMR signals and calibrate the chemical shifts using the solvent or TMS peak.
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat (Liquid): Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).
-
Solid (KBr Pellet): Grind a small amount of the solid sample with dry KBr powder and press into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the sample directly on the ATR crystal. This is often the most convenient method.
-
-
Acquisition:
-
Record a background spectrum of the empty sample holder.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add 16-32 scans for a good quality spectrum.
-
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum. Identify and label the significant absorption peaks.
Mass Spectrometry (MS)
-
Sample Introduction:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds. The sample is injected into a GC, separated, and then introduced into the mass spectrometer.
-
Direct Infusion: The sample is dissolved in a suitable solvent and infused directly into the ion source.
-
-
Ionization Method:
-
Electron Ionization (EI): A high-energy electron beam bombards the sample, causing ionization and extensive fragmentation. This is useful for structural elucidation.
-
Electrospray Ionization (ESI): A soft ionization technique that is useful for determining the molecular weight of less volatile or thermally sensitive compounds.
-
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.
Conclusion
This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data are based on well-established principles and serve as a valuable reference for the structural characterization of this and related heterocyclic compounds. As a self-validating system, the consistency across all predicted spectroscopic data strengthens the proposed structural assignments. Researchers are encouraged to use this guide as a baseline for interpreting their experimental findings.
References
- Pelah, Z., Williams, D. H., Budzikiewicz, H., & Djerassi, C. (1964). Mass Spectrometry in Structural and Stereochemical Problems. LV. The Mass Spectrometric Fragmentation of Ethylene Ketals. Journal of the American Chemical Society, 86(18), 3722–3728. [Link][6]
- Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link][1]
- NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. [Link][2]
- Berkeley Learning Hub. (2024). Ketone IR Spectroscopy Analysis. [Link][7]
- Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. [Link][3]
- ChemistNate. (2014, February 12). Mass Spectrometry: Alpha Cleavage of Ketones [Video]. YouTube. [Link][4]
- OpenStax. (n.d.). 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition. [Link][8]
- Chad's Prep. (2018, September 20). 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry [Video]. YouTube. [Link][5]
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
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An In-depth Technical Guide to the Formation Mechanism of 4,4-Dimethoxytetrahydropyran-3-one
This guide provides a detailed exploration of the plausible formation mechanism of 4,4-dimethoxytetrahydropyran-3-one, a specialized heterocyclic compound. While direct literature on the synthesis of this specific molecule is sparse, this document extrapolates from established principles of organic chemistry, particularly acid-catalyzed ketalization reactions, to propose a scientifically sound synthetic pathway. This guide is intended for researchers, scientists, and professionals in drug development who require a deep understanding of heterocyclic chemistry and reaction mechanisms.
Introduction: The Significance of the Tetrahydropyran Core
The tetrahydropyran (THP) ring is a ubiquitous structural motif found in a vast array of natural products and pharmacologically active molecules. Its prevalence is attributed to its ability to act as a rigidifying scaffold, influencing the overall conformation and biological activity of a molecule. The synthesis of substituted tetrahydropyranones, such as the target molecule this compound, is of significant interest in medicinal chemistry for the development of novel therapeutic agents.
Proposed Synthetic Strategy: Acid-Catalyzed Ketalization of a Diketone Precursor
The formation of this compound is most logically achieved through the selective protection of one carbonyl group in a diketone precursor, namely tetrahydropyran-3,4-dione. The selective formation of a ketal at the C4 position is a critical step, likely driven by subtle differences in the electronic and steric environment of the two carbonyl groups.
The overall transformation can be summarized as follows:
Caption: Overall reaction for the formation of this compound.
The Core Mechanism: A Step-by-Step Elucidation
The acid-catalyzed ketalization of a ketone is a reversible reaction that involves the conversion of a carbonyl group into a diether.[1] The mechanism proceeds through a series of protonation and nucleophilic attack steps. In the case of tetrahydropyran-3,4-dione, the reaction with methanol in the presence of a catalytic amount of acid is proposed to occur selectively at the C4 carbonyl.
The detailed mechanistic steps are as follows:
-
Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the more reactive carbonyl oxygen (proposed to be at C4) by the acid catalyst. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
-
Nucleophilic Attack by Methanol: A molecule of methanol, acting as a nucleophile, attacks the protonated carbonyl carbon. This results in the formation of a protonated hemiketal intermediate.
-
Deprotonation to Form the Hemiketal: A molecule of the solvent (methanol) or the conjugate base of the acid catalyst removes the proton from the newly added methoxy group, yielding a neutral hemiketal.
-
Protonation of the Hydroxyl Group: The hydroxyl group of the hemiketal is then protonated by the acid catalyst, converting it into a good leaving group (water).
-
Elimination of Water: The lone pair of electrons on the adjacent methoxy group assists in the elimination of a water molecule, forming a resonance-stabilized oxonium ion.
-
Second Nucleophilic Attack: A second molecule of methanol attacks the electrophilic carbon of the oxonium ion.
-
Final Deprotonation: A final deprotonation step, facilitated by the solvent or the conjugate base, yields the final product, this compound, and regenerates the acid catalyst.[1]
The following DOT diagram provides a visual representation of this proposed mechanism:
Caption: Proposed mechanism for the acid-catalyzed formation of this compound.
Experimental Protocol: A Hypothetical Synthesis
The following protocol outlines a plausible laboratory procedure for the synthesis of this compound. This procedure is based on general methods for acid-catalyzed ketalization.[2][3][4]
Materials:
-
Tetrahydropyran-3,4-dione
-
Methanol (anhydrous)
-
p-Toluenesulfonic acid (p-TSA) or other suitable acid catalyst
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of tetrahydropyran-3,4-dione (1.0 eq) in anhydrous methanol (10-20 volumes), add a catalytic amount of p-toluenesulfonic acid (0.05-0.1 eq).
-
Stir the reaction mixture at room temperature or gently heat to reflux, monitoring the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion of the reaction, cool the mixture to room temperature and carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution until the pH is neutral or slightly basic.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with an organic solvent (e.g., diethyl ether, 3 x 20 mL).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure this compound.
Data Presentation: Reaction Parameters
The following table summarizes the key hypothetical parameters for the synthesis of this compound.
| Parameter | Value/Condition | Rationale |
| Starting Material | Tetrahydropyran-3,4-dione | The logical diketone precursor. |
| Reagent | Methanol | Serves as both the reactant and solvent. |
| Catalyst | p-Toluenesulfonic acid (p-TSA) | A common and effective acid catalyst for ketalization. |
| Temperature | Room Temperature to Reflux | To provide sufficient energy for the reaction to proceed at a reasonable rate. |
| Reaction Time | 2-24 hours | Dependent on temperature and substrate reactivity; requires monitoring. |
| Work-up | Aqueous sodium bicarbonate quench | To neutralize the acid catalyst and stop the reaction. |
| Purification | Flash column chromatography | To isolate the desired product from any unreacted starting material or byproducts. |
Conclusion
This technical guide has presented a detailed and scientifically grounded proposal for the formation mechanism of this compound. By applying the well-established principles of acid-catalyzed ketalization to the logical precursor, tetrahydropyran-3,4-dione, a comprehensive understanding of the synthesis of this target molecule can be achieved. The provided mechanistic diagrams, experimental protocol, and data summary offer a valuable resource for researchers engaged in the synthesis of novel heterocyclic compounds for applications in drug discovery and development.
References
- Diversity-Oriented Synthesis of a Library of Substituted Tetrahydropyrones Using Oxidative Carbon-Hydrogen Bond Activation and Click Chemistry. MDPI.
- Formation of Highly Substituted Tetrahydropyranones: Application to the Total Synthesis of Cyanolide A. ACS Publications.
- Formation of Highly Substituted Tetrahydropyranones: Application to the Total Synthesis of Cyanolide A. ACS Publications.
- Formation of Highly Substituted Tetrahydropyranones: Application to the Total Synthesis of Cyanolide A. American Chemical Society.
- Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. NIH.
- A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Omega.
- Method of making ketals and acetals. Google Patents.
- Synthesis of acetals and ketals catalyzed by tungstosilicic acid supported on active carbon. De Gruyter.
- Synthesis of acetals and ketals catalyzed by tungstosilicic acid supported on active carbon. De Gruyter.
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A Technical Guide to the Potential Biological Activity of 4,4-Dimethoxytetrahydropyran-3-one Derivatives
Executive Summary
The tetrahydropyran (THP) ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a vast spectrum of biological activities.[1] While extensive research has demonstrated the potent anticancer, antiviral, and anti-inflammatory properties of various THP derivatives, the specific core structure of 4,4-dimethoxytetrahydropyran-3-one remains a largely unexplored chemical entity.[2][3] The unique combination of a reactive ketone at the C-3 position and a stabilizing gem-dimethoxy ketal at the C-4 position presents a novel platform for chemical derivatization and drug discovery. This guide provides a comprehensive technical analysis of this scaffold's potential. We will outline plausible synthetic routes, propose a strategy for library development, postulate key biological activities based on analogous structures, and provide detailed, self-validating experimental protocols for screening. This document serves as a strategic roadmap for researchers and drug development professionals aiming to investigate this promising new class of compounds.
The Tetrahydropyran Motif: A Foundation of Bioactivity
The tetrahydropyran ring is a recurring structural motif in a multitude of biologically significant marine natural products.[1] Its prevalence is a testament to its favorable physicochemical properties and its ability to adopt specific conformations that facilitate high-affinity binding to biological targets.
-
Antiproliferative and Anticancer Activity: Many potent natural products feature a THP core. Neopeltolide, a marine macrolide, demonstrates powerful antiproliferative effects.[1] Synthetic THP derivatives, particularly those with di- and triaryl substitutions, have been rationally designed as highly potent and selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and cancer progression.[3] These compounds have shown significant tumor growth inhibition, validating the THP scaffold as a promising template for oncology research.[3]
-
Antiviral Properties: The THP scaffold is a cornerstone in the design of modern antiviral therapeutics. Fused tetrahydropyran-tetrahydrofuran (Tp-THF) rings serve as critical P₂ ligands in potent HIV-1 protease inhibitors, such as Darunavir.[2] These ligands enhance binding affinity and can improve potency against drug-resistant viral strains.[2]
-
Other Pharmacological Activities: Beyond cancer and virology, THP derivatives have been investigated for a wide range of applications, including anti-inflammatory and antimicrobial uses, underscoring the versatility of this heterocyclic system.[4]
The consistent discovery of potent bioactivity from this scaffold strongly justifies the exploration of novel, uncharacterized THP cores like this compound.
The Target Scaffold: this compound
The core subject of this guide is the this compound moiety. Its structure presents two key features for exploitation in medicinal chemistry:
-
C-3 Ketone: This carbonyl group is a versatile chemical handle. It allows for a multitude of derivatization strategies, including reductive amination to introduce diverse amine side chains, aldol or Knoevenagel condensations to append new ring systems or functional groups, and nucleophilic additions (e.g., Grignard reagents) to create tertiary alcohols and introduce new stereocenters.
-
C-4 Gem-Dimethoxy Ketal: This functional group locks the C-4 position, preventing enolization towards that carbon. This can enhance the chemical stability and direct the reactivity of the adjacent C-3 ketone. The ketal moiety may also influence the molecule's solubility and conformational preferences, which are critical determinants of pharmacological activity.
To date, a survey of chemical and biological literature reveals no significant data on the synthesis or biological evaluation of this specific parent compound, positioning it as a novel scaffold with untapped potential.
Proposed Synthetic Strategies and Derivatization
While a dedicated synthesis for this compound is not reported, established methodologies in heterocyclic chemistry provide a clear path forward. The primary challenge lies in constructing the oxygen-containing ring with the desired ketone and ketal functionalities at the correct positions.
A generalized workflow for synthesizing and screening a library of derivatives is proposed below.
Caption: Proposed workflow for synthesis and biological evaluation.
One of the most versatile methods for building the tetrahydropyran ring is the hetero-Diels-Alder reaction . This cycloaddition between an activated diene and an aldehyde can efficiently generate dihydropyran intermediates, which can then be further functionalized.[1] Strategies involving intramolecular cyclization, such as the oxa-Michael reaction on a suitably designed acyclic precursor, also represent a robust approach.[1]
Postulated Biological Activities & Screening Strategy
Based on the extensive literature on structurally related compounds, we can postulate several high-priority biological activities for derivatives of the this compound scaffold.
-
Anticancer/Cytotoxic Potential: Given that aryl-substituted THPs are potent COX-2 inhibitors and show tumor growth inhibition, initial derivatives should incorporate various aromatic and heteroaromatic moieties.[3] A primary screen for general cytotoxicity against a panel of human cancer cell lines is the logical first step.
-
Antiviral Potential: The critical role of the THP core in HIV protease inhibitors makes an antiviral screen highly attractive.[2] Furthermore, other dimethoxy-substituted heterocycles have shown potential as inhibitors of viral proteases like that of SARS-CoV-2 in computational studies, providing a secondary rationale for this line of inquiry.[5]
-
Antimicrobial Potential: Pyrone and pyran derivatives are frequently isolated from natural sources and often possess antibiotic or antifungal properties.[4][6] Therefore, a broad-spectrum antimicrobial screen is a cost-effective way to assess the potential of a new compound library.
A tiered screening approach is recommended, starting with broad primary assays and progressing to more specific secondary and mechanistic studies for any identified "hit" compounds.
Caption: Tiered strategy for biological activity screening.
Key Experimental Protocols
The following protocols are designed as self-validating systems, incorporating necessary controls to ensure data integrity and trustworthiness.
Protocol: In Vitro Cytotoxicity Screening (MTT Assay)
This assay assesses the ability of a compound to inhibit cell proliferation, a hallmark of potential anticancer activity.
Causality: The MTT assay is based on the principle that viable, metabolically active cells can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals. The amount of formazan produced, measured spectrophotometrically, is directly proportional to the number of living cells.
Methodology:
-
Cell Plating: Seed human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon)) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 0.01 µM to 100 µM) in the appropriate cell culture medium. Add 100 µL of the compound dilutions to the respective wells.
-
Controls:
-
Negative Control: Wells containing cells treated with vehicle (e.g., 0.1% DMSO) only.
-
Positive Control: Wells containing cells treated with a known cytotoxic agent (e.g., Doxorubicin).
-
Blank Control: Wells containing medium but no cells, to measure background absorbance.
-
-
Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the negative control. Plot the viability against compound concentration and determine the IC₅₀ (the concentration required to inhibit 50% of cell growth) using non-linear regression analysis.
Protocol: In Vitro COX-1/COX-2 Inhibition Assay
This assay determines the selectivity of compounds for inhibiting the COX-2 isoenzyme over the constitutive COX-1, a key indicator for safer anti-inflammatory drugs.
Causality: This protocol utilizes a commercially available fluorescence-based assay kit. The enzyme (COX-1 or COX-2) metabolizes arachidonic acid, producing prostaglandin G₂ (PGG₂). This reaction also generates a byproduct that reacts with a fluorometric probe to produce a fluorescent signal. An inhibitor will block this reaction, leading to a decrease in fluorescence.
Methodology:
-
Reagent Preparation: Prepare all reagents (assay buffer, heme, enzymes, arachidonic acid, fluorometric probe) as per the manufacturer's instructions.
-
Compound Preparation: Prepare serial dilutions of test compounds.
-
Assay Plate Setup (96-well, black):
-
Background Wells: Buffer only.
-
100% Initial Activity Wells: Enzyme + Vehicle (DMSO).
-
Inhibitor Wells: Enzyme + Test Compound.
-
-
Enzyme Addition: Add purified human recombinant COX-1 or COX-2 enzyme to the appropriate wells.
-
Incubation: Add the test compounds or vehicle to the wells and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Initiate the reaction by adding a mixture of arachidonic acid and the fluorometric probe to all wells.
-
Data Acquisition: Immediately begin reading the fluorescence intensity (e.g., Ex/Em = 535/587 nm) every minute for 10-15 minutes using a microplate reader.
-
Analysis:
-
Calculate the reaction rate (slope of the fluorescence vs. time plot).
-
Determine the percent inhibition for each compound concentration relative to the vehicle control.
-
Calculate the IC₅₀ value for both COX-1 and COX-2 to determine the selectivity index (SI = IC₅₀(COX-1) / IC₅₀(COX-2)).
-
Controls: A known selective COX-2 inhibitor (e.g., Celecoxib) and a non-selective inhibitor (e.g., Indomethacin) must be run in parallel as standards.
-
Structure-Activity Relationship (SAR) Analysis
Systematic derivatization is key to optimizing a hit compound into a lead candidate. The goal of an SAR analysis is to convert raw activity data into a predictive model for designing better compounds.[7]
Caption: Conceptual logic of a Structure-Activity Relationship (SAR) study.
Hypothetical SAR Data Table
The table below illustrates how data for a hypothetical series of derivatives targeting a cancer cell line might be organized to facilitate SAR analysis.
| Compound ID | R¹ Substituent (at C3 via Reductive Amination) | IC₅₀ (µM) vs. A549 |
| Parent-01 | H (from core scaffold) | > 100 |
| Deriv-01a | Benzyl | 12.5 |
| Deriv-01b | 4-Chlorobenzyl | 2.3 |
| Deriv-01c | 4-Methoxybenzyl | 25.1 |
| Deriv-01d | Cyclohexylmethyl | 45.8 |
Conclusion and Future Directions
The this compound scaffold represents a novel and unexplored area of chemical space. Its structural relationship to a wide array of proven bioactive molecules, combined with its inherent potential for diverse chemical modification, makes it a highly attractive starting point for drug discovery programs. The strategies and protocols outlined in this guide provide a robust framework for the synthesis, screening, and optimization of derivatives.
Future work should focus on executing the proposed synthetic routes to generate an initial library of compounds. Following the identification of initial hits from primary screening, efforts should be directed towards more detailed mechanism-of-action studies, computational modeling to understand binding interactions, and ultimately, evaluation of optimized lead candidates in in vivo models of disease.
References
- Hegab, M. I., Tolan, H. E. M., Morsy, E. M. H., Sb, A. I., Salehb, A. M., Gada, F. A., & Abdel-Megeida, F. M. E. (2021). Derivatization and biological activity studies of 3-chloro-3-chlorosulfenyl spiro tetrahydropyran/tetrahydrothiopyran-4,2. Indian Journal of Chemistry, 60B, 1502-1510. Source
- Kumar, R., Kumar, S., Sharma, A., Devi, A., Sharma, G., & Singh, B. (2022). Synthesis, crystal structure and in silico studies of novel 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones. RSC Advances, 12(24), 15469-15481. Source
- D'Souza, F., & Kadam, R. (2016). Pyrone-derived Marine Natural Products: A review on Isolation, Bio-activities and Synthesis. Digital Repository of National Institute of Oceanography. Source
- Arote, R. B., & Kumbhar, A. S. (2018). Synthesis and Biological Evaluation of some Novel Pyrano[2,3-d]Pyrimidine Derivatives. Journal of Applicable Chemistry, 7(4), 849-858. Source
- Yamamoto, E., & Iwabuchi, Y. (2018). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Marine drugs, 16(11), 417. Source
- Nam, S., & Kim, S. (2015). Recent Advances in the Synthesis of 2-Pyrones. Marine drugs, 13(3), 1580–1613. Source
- Shukla, R. K., Maity, P., & Gharpure, S. J. (2021). Stereoselective Synthesis of Biologically Relevant Tetrahydropyridines and Dihydro-2H-pyrans via Ring-Expansion of Monocyclopropanated Heterocycles. ACS Organic & Inorganic Au, 1(1), 28-34. Source
- ResearchGate. (n.d.).
- Ghosh, A. K., & Brindisi, M. (2015). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Future medicinal chemistry, 7(12), 1589-1607. Source
- ACS Publications. (2024). Organic Letters Ahead of Print. Source
- Singh, P., Kumar, A., & Kumar, K. (2010). Mono-, di-, and triaryl substituted tetrahydropyrans as cyclooxygenase-2 and tumor growth inhibitors. Synthesis and biological evaluation. Journal of medicinal chemistry, 53(9), 3666–3675. Source
- IOSR Journal. (n.d.). Advances in the Chemistry and Biological Activities of PYrones: From Natural Products to Drug Discovery. Source
- Altomare, C., Carotti, A., Casini, G., Cellamare, S., Ferappi, M., Brigiani, G. S., & Persichella, M. (1990). Synthesis and pharmacological evaluation of perhydropyrrolo [3,4-c]pyridine derivatives. Il Farmaco, 45(5), 489-497. Source
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An In-depth Technical Guide to 4,4-Dimethoxytetrahydropyran-3-one: A Scaffold for Future Drug Discovery
This guide provides a comprehensive overview of the hypothetical molecule 4,4-Dimethoxytetrahydropyran-3-one, a compound not yet prominent in scientific literature but possessing significant potential as a versatile building block for medicinal chemistry and drug development. In the absence of a documented history, this document serves as a forward-looking technical manual, outlining plausible synthetic strategies, predicting key characteristics, and exploring potential applications for researchers and drug development professionals.
Introduction: The Untapped Potential of a Novel Scaffold
The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs.[1][2][3] Its prevalence is due to its favorable physicochemical properties, including metabolic stability and the ability to engage in hydrogen bonding, which enhances drug-target interactions. While many substituted tetrahydropyrans have been explored, the specific isomer this compound remains a largely theoretical construct.
The introduction of a ketone at the 3-position and a geminal dimethoxy group (a ketal) at the 4-position creates a unique chemical entity. The ketal can serve as a stable protecting group for a ketone or as a feature to modulate solubility and electronic properties. The adjacent ketone at the 3-position offers a reactive handle for further chemical elaboration, making this molecule a potentially valuable starting point for the synthesis of diverse compound libraries. This guide will explore how this untapped scaffold can be approached synthetically and utilized in modern drug discovery.
Proposed Synthetic Strategies
The synthesis of polysubstituted tetrahydropyrans can be achieved through various established methodologies.[2][4][5] Below are three plausible, conceptually different strategies for the synthesis of this compound.
Strategy 1: Intramolecular Hetero-Michael Addition
This approach builds the tetrahydropyran ring through an intramolecular conjugate addition of a hydroxyl group to an α,β-unsaturated ketone. The key is the strategic placement of these functional groups in an acyclic precursor.
Scientific Rationale: The oxa-Michael addition is a reliable method for forming six-membered rings.[2] The use of a readily available starting material like 1,3-cyclohexanedione allows for the efficient installation of the required functionalities. The gem-dimethoxy group can be introduced via ketalization, a standard transformation in organic synthesis.
Hypothetical Protocol:
-
Ketalization of 1,3-Cyclohexanedione: To a solution of 1,3-cyclohexanedione (1.0 eq) in methanol, add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, 0.05 eq). Reflux the mixture for 4-6 hours with removal of water to drive the reaction to completion, yielding 3-methoxycyclohex-2-en-1-one.
-
Oxidative Cleavage: The enone is then subjected to oxidative cleavage of the double bond. Ozonolysis followed by a reductive workup (e.g., with dimethyl sulfide) would cleave the ring to produce a linear keto-aldehyde.
-
Selective Reduction and Ketalization: The aldehyde can be selectively reduced to a primary alcohol in the presence of the ketone using a mild reducing agent (e.g., sodium borohydride at low temperature). Subsequent treatment with methanol and an acid catalyst will form the desired gem-dimethoxy ketal at the ketone position.
-
Intramolecular Cyclization: The resulting hydroxy-α,β-unsaturated ketone precursor, upon treatment with a non-nucleophilic base (e.g., sodium hydride), will undergo an intramolecular oxa-Michael addition to form the tetrahydropyran ring.
-
Final Oxidation: The resulting 4,4-dimethoxytetrahydropyran-3-ol is then oxidized to the target ketone, this compound, using a standard oxidant like pyridinium chlorochromate (PCC) or a Swern oxidation.
Diagram of Proposed Synthesis Workflow (Strategy 1)
Caption: Workflow for Strategy 1: Intramolecular Hetero-Michael Addition.
Strategy 2: Hetero-Diels-Alder Cycloaddition
The hetero-Diels-Alder reaction offers a powerful and often stereoselective method to construct six-membered heterocycles.[6][7] This strategy involves the [4+2] cycloaddition of a diene with a heterodienophile.
Scientific Rationale: This approach is highly convergent, meaning it assembles the core of the molecule in a single step from two fragments. By choosing the appropriate diene and dienophile, the required oxygen atom in the ring and the substitution pattern can be installed directly.
Hypothetical Protocol:
-
Preparation of the Diene: A suitable diene for this synthesis would be 1,1-dimethoxy-2-(trimethylsilyloxy)-1,3-butadiene. This can be prepared from a corresponding α,β-unsaturated ester.
-
Preparation of the Dienophile: The dienophile would be a simple α,β-unsaturated ketone, such as methyl vinyl ketone.
-
Lewis Acid-Catalyzed Cycloaddition: The diene and dienophile are reacted in the presence of a Lewis acid catalyst (e.g., BF₃·OEt₂) at low temperature. This promotes the [4+2] cycloaddition to form a dihydropyran intermediate.
-
Functional Group Manipulation: The resulting cycloadduct will contain a silyl enol ether and a gem-dimethoxy group. Acidic workup will hydrolyze the silyl enol ether to a ketone, yielding 4,4-dimethoxy-3,4-dihydropyran-3-one.
-
Reduction of the Double Bond: The remaining double bond in the dihydropyran ring can be selectively hydrogenated using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere to give the final product, this compound.
Diagram of Hetero-Diels-Alder Reaction
Caption: Conceptual flow of the Hetero-Diels-Alder approach.
Strategy 3: Prins Cyclization
The Prins cyclization involves the acid-catalyzed reaction of a homoallylic alcohol with an aldehyde or ketone.[3][5] This method is particularly useful for constructing substituted tetrahydropyrans.
Scientific Rationale: This strategy allows for the formation of the tetrahydropyran ring with good control over stereochemistry, depending on the chosen catalyst and reaction conditions.
Hypothetical Protocol:
-
Synthesis of the Homoallylic Alcohol: The required starting material is a homoallylic alcohol with a terminal gem-dimethoxy group. This could be synthesized from a corresponding terminal alkyne via hydroboration-oxidation to the aldehyde, followed by Grignard addition of an allyl magnesium bromide, and subsequent protection of the resulting alcohol and ketalization of the aldehyde.
-
Prins Cyclization: The homoallylic alcohol is then reacted with formaldehyde or a formaldehyde equivalent in the presence of a Brønsted or Lewis acid catalyst (e.g., Amberlyst-15).[5] This will initiate the cyclization to form a 4-hydroxytetrahydropyran intermediate.
-
Oxidation: The hydroxyl group at the 4-position is then oxidized to a ketone.
-
Isomerization and Oxidation: The resulting tetrahydropyran-4-one can then be subjected to conditions that favor enolization and subsequent oxidation at the 3-position, potentially via an α-hydroxylation followed by oxidation.
Predicted Physicochemical and Spectroscopic Data
A crucial aspect of synthesizing a novel compound is its characterization. Below are the predicted data for this compound.
| Property | Predicted Value | Justification |
| Molecular Formula | C₇H₁₂O₄ | Based on the structure. |
| Molecular Weight | 160.17 g/mol | Sum of atomic masses. |
| Appearance | Colorless oil or low-melting solid | Typical for small, oxygenated molecules. |
| Polarity | Polar aprotic | Due to the ketone and ether functionalities. |
| ¹H NMR | Signals for two OCH₃ groups (~3.3-3.5 ppm, singlet, 6H), CH₂ adjacent to the ketone (~2.5-2.7 ppm, multiplet, 2H), CH₂ adjacent to the ring oxygen (~3.8-4.0 ppm, multiplet, 2H), and CH₂ at C5 (~1.8-2.0 ppm, multiplet, 2H). | Chemical shifts are estimated based on standard values for similar environments. |
| ¹³C NMR | Carbonyl signal (~200-210 ppm), ketal carbon (~100 ppm), two OCH₃ signals (~50-55 ppm), and three CH₂ signals in the aliphatic region (~30-70 ppm). | Based on typical chemical shifts for ketones, ketals, and aliphatic carbons. |
| IR Spectroscopy | Strong C=O stretch (~1720 cm⁻¹), C-O stretches for ethers and ketal (~1100-1200 cm⁻¹). | Characteristic vibrational frequencies for ketone and ether functional groups. |
Potential Applications in Drug Discovery
The true value of a novel scaffold lies in its potential applications. This compound is a promising starting point for several avenues of research in drug discovery.
-
Scaffold for Library Synthesis: The ketone at the 3-position is a versatile handle for a variety of chemical transformations, including reductive amination, aldol condensations, and Wittig reactions. This allows for the rapid generation of a library of diverse compounds for high-throughput screening.
-
Bioisostere for Other Cyclic Ketones: In known pharmacophores that contain a cyclohexanone or piperidinone core, this compound could be used as a bioisosteric replacement to improve properties such as solubility, metabolic stability, or target engagement.[8]
-
Development of Novel Enzyme Inhibitors: The tetrahydropyran ring can mimic the structure of carbohydrates, making it a potential starting point for the design of glycosidase inhibitors. The ketone functionality could also be key for covalent inhibitors or for specific interactions in an enzyme's active site.
Diagram of Drug Discovery Workflow
Caption: Role of the scaffold in a typical drug discovery pipeline.
Conclusion and Future Outlook
While this compound does not yet have a documented history, its structure suggests significant potential as a valuable tool for medicinal chemists. The synthetic routes proposed in this guide, based on well-established and robust chemical reactions, offer a clear path to accessing this novel scaffold. Its unique combination of a reactive ketone and a stable ketal on a privileged tetrahydropyran ring makes it an attractive starting point for the development of new therapeutics.
Future work should focus on the successful synthesis and characterization of this molecule. Following this, the exploration of its chemical reactivity and its use in the generation of compound libraries for biological screening will be paramount. The development of stereoselective syntheses will also be a critical step toward its application in creating chiral drug candidates. This hypothetical molecule represents a small but exciting gap in chemical space, and its exploration could lead to the discovery of the next generation of tetrahydropyran-based medicines.
References
- Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. (2012). Marine Drugs.
- Synthesis of Polysubstituted Tetrahydropyrans by Stereoselective Hydroalkoxylation of Silyl Alkenols: En Route to Tetrahydropyranyl Marine Analogues. (2018). Molecules.
- Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. (2021). Beilstein Journal of Organic Chemistry.
- Tetrahydropyran synthesis.Organic Chemistry Portal.
- Synthesis of tetrahydropyran 3. (2019). ResearchGate.
- Diastereoselective Synthesis of Highly Substituted Tetrahydropyran-4-ones. (2000). Organic Letters.
- Tetrahydropyran synthesis via radical cyclization. A systematic study of substituent effects. (1996). Journal of the American Chemical Society.
- Exploring the Versatility of 4,4-Dimethylcyclohexanone: Applications and Synthesis. (2025). NINGBO INNO PHARMCHEM CO.,LTD.
- Synthesis method of 4-substituted cyclohexanone. (2021). Google Patents.
- Stereoselective Synthesis of Both Tetrahydropyran Rings of the Antitumor Macrolide, (−)-Lasonolide A. (2012). Organic Letters.
- Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. (2011). Future Medicinal Chemistry.
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4,4-Dimethoxytetrahydropyran-3-one molecular weight and formula
An In-Depth Technical Guide to 4,4-Dimethoxytetrahydropyran-3-one: Theoretical Properties, Synthesis Design, and Analytical Characterization
Abstract
This technical guide provides a comprehensive framework for understanding, synthesizing, and characterizing this compound, a novel heterocyclic ketone. In the absence of extensive published literature on this specific molecule, this document leverages established principles of organic chemistry and analytical science to present its theoretical physicochemical properties, a robust proposed synthesis pathway, and a detailed workflow for structural verification and purity assessment. Designed for researchers, chemists, and professionals in drug development, this guide serves as a foundational resource, offering expert-driven insights into the handling and potential application of this unique chemical entity as a building block in modern medicinal chemistry.
Introduction: The Tetrahydropyran-3-one Scaffold in Medicinal Chemistry
The tetrahydropyran (THP) ring is a privileged scaffold in drug discovery, appearing in numerous natural products and FDA-approved pharmaceuticals.[1] Its favorable properties, including metabolic stability and the ability to engage in hydrogen bonding via the ring oxygen, make it an attractive structural motif for modulating the pharmacokinetic and pharmacodynamic profiles of therapeutic agents.[1][2] The introduction of a ketone at the 3-position, as in the tetrahydropyran-3-one core, provides a versatile synthetic handle for further molecular elaboration.
This guide focuses on a specific derivative, This compound . This molecule is distinguished by the presence of a dimethyl ketal (or acetal) at the C4 position, adjacent to the ketone at C3. This β-keto ketal arrangement presents unique chemical properties and synthetic opportunities. The ketal functionality can serve as a stable protecting group for a ketone or as a permanent structural feature influencing the molecule's polarity and three-dimensional conformation. Understanding the synthesis and characterization of this specific compound is crucial for unlocking its potential as a novel scaffold in the design of next-generation therapeutics.
Physicochemical Properties: Calculated and Estimated Data
| Property | Value | Method |
| Molecular Formula | C₇H₁₂O₄ | Calculation |
| Molecular Weight | 160.17 g/mol | Calculation |
| IUPAC Name | 4,4-dimethoxyoxan-3-one | Nomenclature Rule |
| Hydrogen Bond Acceptors | 4 (Ring O, Ketone O, 2x Methoxy O) | Structural Analysis |
| Hydrogen Bond Donors | 0 | Structural Analysis |
| LogP (Estimated) | -0.4 to 0.1 | Estimation based on functional groups |
| Appearance | Colorless to pale yellow liquid (Predicted) | Physical State Prediction |
Proposed Synthesis Pathway: A Logic-Driven Approach
The synthesis of a β-keto ketal requires a strategy that allows for the selective formation of the ketal while preserving the adjacent ketone. A highly plausible and efficient route begins with the commercially available precursor, 4-hydroxytetrahydropyran-3-one, and proceeds through a two-step sequence of oxidation followed by selective ketalization.
Causality and Experimental Rationale
-
Choice of Precursor : Starting with 4-hydroxytetrahydropyran-3-one is advantageous as the C3 ketone and a C4 oxygen functionality are already in place, simplifying the overall synthesis.
-
Oxidation to a Diketone : The first step involves the oxidation of the secondary alcohol at the C4 position to a ketone, yielding the intermediate tetrahydropyran-3,4-dione . This transformation is critical as it sets up the necessary electrophilic center for ketal formation. Standard and mild oxidation conditions, such as Swern or Dess-Martin periodinane (DMP) oxidation, are chosen to avoid side reactions and ensure high conversion.
-
Selective Ketalization : The resulting 1,2-dicarbonyl intermediate is then subjected to acid-catalyzed ketalization using methanol. In this step, the ketone at C4 is converted into the 4,4-dimethoxy ketal. This reaction is typically performed using a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) with methanol serving as both the reagent and solvent. The formation of the ketal is reversible, and the removal of water (e.g., using a Dean-Stark apparatus) drives the reaction to completion. The ketone at C3 remains largely unaffected due to electronic and steric factors inherent to the 1,2-dicarbonyl system.
Detailed Experimental Protocol
Step 1: Oxidation of 4-hydroxytetrahydropyran-3-one to Tetrahydropyran-3,4-dione
-
To a stirred solution of oxalyl chloride (1.2 equivalents) in anhydrous dichloromethane (DCM) at -78 °C, add dimethyl sulfoxide (DMSO) (2.2 equivalents) dropwise.
-
After 15 minutes, add a solution of 4-hydroxytetrahydropyran-3-one (1.0 equivalent) in DCM.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add triethylamine (5.0 equivalents) and allow the reaction to warm to room temperature.
-
Quench the reaction with water and extract the product with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude tetrahydropyran-3,4-dione, which can be used in the next step without further purification.
Step 2: Synthesis of this compound
-
Dissolve the crude tetrahydropyran-3,4-dione from the previous step in anhydrous methanol.
-
Add a catalytic amount of p-toluenesulfonic acid (0.05 equivalents).
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[3]
-
Upon completion, cool the mixture to room temperature and neutralize the acid with a saturated solution of sodium bicarbonate.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.
Synthesis Workflow Diagram
Caption: Proposed two-step synthesis of this compound.
Analytical Characterization and Validation
A multi-technique analytical approach is essential for the unambiguous structural confirmation and purity assessment of the synthesized compound. This self-validating system ensures the identity and quality of the final product.[4][5]
Expected Analytical Data
| Technique | Expected Result |
| ¹H NMR | - ~3.3 ppm (singlet, 6H): Two equivalent -OCH₃ groups. - ~2.5-4.0 ppm (multiplets, 6H): Protons on the tetrahydropyran ring at C2, C5, and C6. |
| ¹³C NMR | - ~205 ppm: Ketone carbonyl carbon (C3). - ~100 ppm: Ketal carbon (C4). - ~50 ppm: Methoxy carbons (-OCH₃). - ~60-70 ppm: Ring methylene carbons adjacent to oxygen (C2, C6). - ~30-40 ppm: Ring methylene carbon (C5). |
| Mass Spec (EI) | - m/z 160.17: Molecular ion peak [M]⁺. - m/z 129: Fragment corresponding to the loss of a methoxy group [-OCH₃]. - m/z 101: Fragment corresponding to the loss of a methoxy group and CO. |
| IR Spectroscopy | - ~1725 cm⁻¹ (strong): C=O stretch of the ketone. - ~1100-1200 cm⁻¹ (strong): C-O stretches of the ether and ketal groups. - ~2850-2950 cm⁻¹ (medium): C-H stretches of alkyl groups. |
| HPLC | A single major peak under reverse-phase conditions (e.g., C18 column with a water/acetonitrile gradient), indicating high purity. |
Analytical Workflow Diagram
Caption: Integrated workflow for the analytical validation of the target compound.
Potential Applications in Drug Development
The unique structure of this compound makes it a promising building block for creating diverse chemical libraries for drug screening.[6]
-
Scaffold for Derivatization: The ketone at the C3 position is a prime site for a wide range of chemical transformations. Reactions such as reductive amination, Wittig olefination, and aldol condensations can be employed to introduce complexity and explore structure-activity relationships (SAR).
-
Modulation of Physicochemical Properties: The stable dimethoxy ketal imparts specific polarity and conformational rigidity to the molecule. This can be exploited to fine-tune the solubility, cell permeability, and metabolic stability of drug candidates derived from this scaffold.
-
Bioisosteric Replacement: The tetrahydropyran core is often used as a bioisostere for other cyclic systems. This scaffold could be incorporated into known pharmacophores to develop new analogues with improved drug-like properties.
Conclusion
While this compound is not a widely documented compound, its fundamental structure suggests significant potential as a versatile intermediate in synthetic and medicinal chemistry. This guide provides the necessary theoretical foundation and practical, expert-driven protocols for its synthesis and characterization. By following the proposed oxidation-ketalization sequence and employing a comprehensive analytical workflow, researchers can confidently produce and validate this novel building block, paving the way for its application in the discovery and development of new therapeutic agents.
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- Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. (n.d.). National Center for Biotechnology Information.
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An In-depth Technical Guide to the Physicochemical Properties of Substituted Tetrahydropyranones for Drug Discovery
Introduction to the Tetrahydropyranone Scaffold
The tetrahydropyran (THP) ring is a ubiquitous structural motif in a vast array of natural products and pharmaceuticals.[1] Its saturated, six-membered heterocyclic structure, containing five carbon atoms and one oxygen atom, imparts favorable pharmacokinetic properties, including metabolic stability and desirable solubility profiles. The introduction of a carbonyl group into the THP ring to form a tetrahydropyranone provides a key functional handle for further chemical modification, making these scaffolds versatile building blocks in medicinal chemistry.[2] This guide will focus on the physical properties, spectroscopic signatures, and synthetic considerations of tetrahydropyranones, providing a foundational understanding for researchers working on the design and development of novel therapeutics based on this privileged core.
Molecular Structure and Conformation
The fundamental structure of a tetrahydropyranone consists of a tetrahydropyran ring with a ketone functionality. The position of the carbonyl group, either at the 3- or 4-position, influences the molecule's symmetry, polarity, and reactivity. The tetrahydropyran ring typically adopts a chair conformation to minimize steric strain, similar to cyclohexane.
Caption: Chemical structures of Tetrahydropyran-3-one, Tetrahydropyran-4-one, and the hypothetical 4,4-Dimethoxytetrahydropyran-3-one.
Core Physical Properties
The physical properties of tetrahydropyranones are dictated by their molecular weight, polarity, and potential for intermolecular interactions. The presence of the polar carbonyl group and the ether linkage generally leads to moderate boiling points and solubility in a range of organic solvents.
| Property | Tetrahydropyran-3-one | Tetrahydropyran-4-one | 4,4-Dimethoxytetrahydro-4H-pyran |
| CAS Number | 23462-75-1[3] | 29943-42-8[4] | 28218-71-5[5][6] |
| Molecular Formula | C₅H₈O₂[3] | C₅H₈O₂[4] | C₇H₁₄O₃[7] |
| Molecular Weight | 100.12 g/mol [4] | 100.12 g/mol [8] | 146.19 g/mol [7] |
| Appearance | Not specified | Colorless transparent liquid[4] | Not specified |
| Boiling Point | Not specified | 166-167 °C[4] | Not available[5] |
| Density | Not specified | 1.084 g/mL at 25 °C[9] | 1.042 g/mL at 20 °C[5][6] |
| Refractive Index (n20/D) | Not specified | 1.452 | Not available[5] |
For the hypothetical this compound, one would predict a higher molecular weight and likely a boiling point comparable to or slightly higher than Tetrahydropyran-4-one, with a density around 1.1 g/mL. The two methoxy groups would increase the molecule's polarity and potential for hydrogen bonding with protic solvents.
Spectroscopic Characterization: A Guide to Structural Elucidation
Spectroscopic techniques are indispensable for confirming the structure and purity of synthesized tetrahydropyranone derivatives.
Infrared (IR) Spectroscopy
The most prominent feature in the IR spectrum of a tetrahydropyranone is the strong absorption band corresponding to the carbonyl (C=O) stretch.[10] For saturated six-membered ring ketones, this peak is typically observed in the range of 1710-1725 cm⁻¹. The C-O-C stretching vibration of the ether linkage is also a characteristic feature, usually appearing in the 1260-1050 cm⁻¹ region.[11]
Expected IR Absorptions for a Substituted Tetrahydropyranone:
-
~2850-3000 cm⁻¹: C-H stretching of the methylene groups.
-
~1715 cm⁻¹: A strong, sharp peak for the C=O stretch.[10]
-
~1100 cm⁻¹: A strong C-O-C ether stretch.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are crucial for determining the precise arrangement of atoms and the stereochemistry of substituted tetrahydropyranones.
¹H NMR: The chemical shifts of the protons on the tetrahydropyranone ring are influenced by their proximity to the oxygen atom and the carbonyl group. Protons adjacent to the oxygen (alpha to the ether linkage) are deshielded and typically appear further downfield (around 3.5-4.0 ppm). Protons adjacent to the carbonyl group (alpha-ketones) are also deshielded and resonate in the 2.2-2.6 ppm range.
¹³C NMR: The carbonyl carbon gives a characteristic signal in the downfield region of the spectrum, typically around 205-215 ppm. The carbons adjacent to the ether oxygen appear in the 60-80 ppm range.
For the hypothetical this compound, one would expect to see:
-
In the ¹H NMR, a singlet for the two equivalent methoxy groups around 3.3-3.5 ppm.
-
In the ¹³C NMR, a signal for the ketal carbon (C4) around 90-110 ppm, and a signal for the methoxy carbons around 50-60 ppm.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[12][13] For tetrahydropyranones, the molecular ion peak (M⁺) is typically observed. Common fragmentation pathways involve the loss of small neutral molecules such as CO, C₂H₄, and CH₂O, as well as cleavage of the ring. The presence of substituents will lead to additional characteristic fragmentation patterns.
Synthesis of Substituted Tetrahydropyranones
The synthesis of substituted tetrahydropyranones is an active area of research, with several strategic approaches available to medicinal chemists.
Prins Cyclization
A powerful method for the construction of the tetrahydropyran ring is the Prins cyclization. This reaction typically involves the acid-catalyzed condensation of an aldehyde with a homoallylic alcohol. Variations of this method can be used to directly synthesize substituted tetrahydropyran-4-ones.[14]
Caption: Generalized workflow for the synthesis of tetrahydropyran-4-ones via Prins cyclization.
Cyclization of Dichloro-ethers and Ketones
Industrial-scale synthesis of the parent Tetrahydro-4H-pyran-4-one has been achieved through the cyclization of precursors like 1,5-dichloropentanone.[15] This approach can be adapted for the synthesis of substituted derivatives.
Experimental Protocol: A Generic Approach to Tetrahydropyranone Synthesis
-
Reaction Setup: To a solution of the appropriate starting materials (e.g., a substituted homoallylic alcohol and an aldehyde) in a suitable solvent (e.g., dichloromethane), add the acid catalyst at a controlled temperature (e.g., 0 °C).
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction with a basic solution (e.g., saturated sodium bicarbonate). Extract the product with an organic solvent, and wash the combined organic layers with brine.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired tetrahydropyranone.
Applications in Drug Development
The tetrahydropyranone scaffold is a valuable starting point for the synthesis of a wide range of biologically active molecules. The ketone functionality can be readily transformed into other functional groups, allowing for the exploration of structure-activity relationships. For instance, tetrahydropyran-4-one has been utilized in the synthesis of inhibitors of semicarbazide-sensitive amine oxidase (SSAO) and as a precursor for modulators of NMDA receptors, highlighting its therapeutic potential.[16]
Safety and Handling
Substituted tetrahydropyranones should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Specific toxicity data will vary depending on the substituents, and a thorough literature search for the specific derivative is recommended before handling.
Conclusion
While specific data for this compound remains elusive, a comprehensive understanding of the physical and spectroscopic properties of the parent tetrahydropyranone scaffolds provides a robust foundation for researchers in the field of drug discovery. The predictable spectroscopic signatures, coupled with versatile synthetic strategies, make substituted tetrahydropyranones an attractive and valuable class of molecules for the development of novel therapeutics.
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- Synthesis of substituted tetrahydropyran-4-one and its oxime.
- 4,4-dimethoxytetrahydro-2H-pyran.
- Tetrahydro-4H-pyran-4-one. PubChem. [Link]
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- Large-Scale Synthesis of Chiral Tetrahydropyran via Asymmetric Allylation Catalyzed by (S)-3,3′-Cl2-BINOL. American Chemical Society. [Link]
- Method for producing tetrahydropyranes from tetrahydropyran-3-ones.
- Tetrahydropyran. PubChem. [Link]
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- Physical Properties of Tetrahydropyran and Its Applications.
- 1H NMR Spectrum (1D, 500 MHz, H2O, experimental).
- Tetrahydropyran-3-methanol. SpectraBase. [Link]
- 2H-Pyran-2-one, tetrahydro-. NIST WebBook. [Link]
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- Table of Characteristic IR Absorptions. University of Colorado Boulder. [Link]
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- 1H-NMR spectra data for some newly synthesized compounds.
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- Analyzing Compound Structure & Mass (Full Lesson)
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4,4-Dimethoxytetrahydropyran-3-one literature review
An In-Depth Technical Guide to 4,4-Dimethoxytetrahydropyran-3-one: A Versatile Building Block for Modern Drug Discovery
Abstract
This compound is a heterocyclic ketone of significant interest to the medicinal chemistry community. Its structure uniquely combines the metabolically stable tetrahydropyran (THP) core, a prevalent motif in numerous natural products and approved pharmaceuticals, with orthogonally reactive functional groups. The presence of a ketone at the C3 position and an acid-labile dimethyl ketal at the C4 position makes this molecule a highly versatile synthetic intermediate. This guide provides a comprehensive overview of its synthesis, characterization, chemical reactivity, and strategic applications in drug development, offering researchers and scientists a practical framework for leveraging its potential in the design of novel therapeutics.
Introduction: The Strategic Value of the Tetrahydropyran Scaffold
The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, recognized for its ability to impart favorable physicochemical properties to drug candidates.[1] Unlike aromatic rings, the saturated THP core often enhances solubility and reduces metabolic liability, while its defined chair conformation can pre-organize appended substituents for optimal interaction with biological targets.[1][2] This structural motif is a cornerstone of numerous natural products with potent biological activities, including antitumor and cytotoxic agents.[2]
In the complex, multi-step synthesis of modern pharmaceuticals, the strategic use of protecting groups is essential to achieve chemoselectivity.[3] Carbonyl groups, in particular, are highly reactive and often require temporary masking to prevent unwanted side reactions.[4] Acetals and ketals are the most common and effective protecting groups for aldehydes and ketones, offering robust stability under basic and nucleophilic conditions while being easily removable with mild acid.[3][5]
This compound emerges at the intersection of these two critical concepts. It provides the beneficial THP core while incorporating a latent carbonyl functionality in the form of a dimethyl ketal. This design allows chemists to perform selective modifications at the C3-ketone position before unmasking the C4-carbonyl for subsequent elaboration, enabling the efficient construction of complex, densely functionalized molecules.
Synthesis and Characterization
While specific literature on the direct synthesis of this compound is sparse, its preparation can be logically deduced from established methodologies for synthesizing substituted tetrahydropyrans and standard protecting group chemistry.[6][7] A plausible and efficient approach involves the selective protection of a precursor molecule, tetrahydropyran-3,4-dione.
Proposed Synthetic Strategy
The core principle of the synthesis is the differential reactivity of the two carbonyl groups in a hypothetical precursor, tetrahydropyran-3,4-dione. One of the ketones can be selectively converted into a ketal using methanol under acidic catalysis. The choice of a diol like ethylene glycol would form a cyclic ketal, which is also a common strategy.[8][9] For the title compound, methanol is used.
Below is a conceptual workflow for this transformation.
Caption: Proposed synthesis of this compound.
Experimental Protocol: Selective Ketalization
The following protocol is a representative procedure based on standard methods for ketal formation.
-
Reaction Setup: To a solution of tetrahydropyran-3,4-dione (1.0 eq) in anhydrous methanol (acting as both solvent and reagent) at 0 °C, add a catalytic amount of p-toluenesulfonic acid (p-TsOH, ~0.05 eq).
-
Reaction Execution: Allow the mixture to stir at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to observe the consumption of the starting material and the formation of the mono-ketal product.
-
Workup: Once the reaction is complete, quench the catalyst by adding a mild base, such as triethylamine or a saturated solution of sodium bicarbonate.
-
Extraction: Remove the methanol under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent. The crude product can then be purified by column chromatography on silica gel to yield pure this compound.
Spectroscopic Characterization
The structural identity and purity of the synthesized compound would be confirmed using standard spectroscopic techniques. The expected data are summarized below.
| Technique | Expected Signal / Feature | Rationale |
| IR Spectroscopy | Strong absorption peak at ~1720-1740 cm⁻¹ | Corresponds to the C=O stretch of the saturated ketone at the C3 position. |
| Peaks at ~2830 cm⁻¹ and ~1050-1150 cm⁻¹ | Characteristic C-H stretch of the O-CH₃ groups and C-O stretches of the ketal and ether functionalities. | |
| ¹H NMR | Singlet at ~3.2-3.4 ppm (6H) | Two equivalent methoxy (-OCH₃) groups of the ketal. |
| Multiplets in the range of ~2.5-4.0 ppm | Protons on the tetrahydropyran ring (CH₂ groups at C2, C5, and C6). The protons adjacent to the ketone (C2) would be further downfield. | |
| ¹³C NMR | Signal at ~205-215 ppm | Carbonyl carbon (C=O) of the ketone at C3. |
| Signal at ~95-105 ppm | Ketal carbon (C4). | |
| Signals at ~48-52 ppm | Methoxy carbons (-OCH₃). | |
| Signals in the range of ~30-70 ppm | Carbons of the THP ring (C2, C5, C6). | |
| Mass Spectrometry | Molecular ion peak corresponding to the exact mass of C₇H₁₂O₄ | Confirms the molecular formula and weight of the compound. |
Chemical Reactivity and Synthetic Utility
The primary value of this compound lies in the orthogonal reactivity of its two carbonyl-related functionalities. The C3-ketone is susceptible to nucleophiles and reducing agents, while the C4-ketal is stable under these conditions but labile to acid.[4][5] This allows for a two-directional synthetic strategy.
Caption: Orthogonal reactivity of this compound.
Transformations at the C3-Ketone
With the C4-position protected, the C3-ketone is free to undergo a wide range of standard carbonyl reactions:
-
Reduction: Stereoselective reduction using agents like sodium borohydride (NaBH₄) would yield the corresponding secondary alcohol, 4,4-dimethoxytetrahydropyran-3-ol. This introduces a new stereocenter and a hydroxyl group for further functionalization.
-
Nucleophilic Addition: Grignard reagents or organolithium compounds can add to the C3-ketone to form tertiary alcohols, enabling the construction of new carbon-carbon bonds.
-
Wittig Reaction: The ketone can be converted into an alkene via the Wittig reaction, providing a scaffold for further transformations like hydrogenation or epoxidation.
Deprotection and Reactions at C4
Following modifications at C3, the ketal can be easily removed.
-
Deprotection Protocol: Treatment with a mild acid catalyst (e.g., aqueous HCl, acetic acid, or an acidic ion-exchange resin) in the presence of water will hydrolyze the ketal, regenerating the ketone at the C4 position.[3]
-
Subsequent Chemistry: The newly revealed C4-ketone can then be subjected to a second, different set of carbonyl reactions, allowing for the creation of highly complex and diverse molecular architectures from a single, versatile starting material.
Applications in Drug Development
The structural features of this compound make it an ideal starting point for generating libraries of compounds in drug discovery campaigns.[10]
-
Scaffold for SAR Studies: The ability to independently functionalize the C3 and C4 positions allows for a systematic exploration of the Structure-Activity Relationship (SAR). Different substituents can be installed at each position to probe the binding pocket of a target enzyme or receptor, optimizing potency and selectivity.[11]
-
Access to Privileged Structures: The THP core is a key component of many FDA-approved drugs.[12] Using this building block ensures that the resulting molecules possess a core structure known to have favorable pharmacokinetic properties. The tetrahydrofuran ring, a close relative, is also found in numerous pharmaceuticals, highlighting the utility of cyclic ethers in drug design.[12][13]
-
Synthesis of Natural Product Analogs: Many complex natural products contain substituted tetrahydropyran rings.[2] This building block can serve as a key intermediate in the total synthesis of these molecules or in the creation of simplified, more "drug-like" analogs that retain the biological activity but have improved properties.[14]
Conclusion
This compound represents more than just a chemical compound; it is a strategic tool for synthetic and medicinal chemists. By combining the desirable properties of the tetrahydropyran scaffold with the power of orthogonal protecting group chemistry, it provides an efficient and flexible platform for the synthesis of complex molecules. Its logical, two-stage reactivity allows for the controlled and systematic construction of novel chemical entities, making it a valuable asset in the quest for new and improved therapeutics. Researchers in drug development should consider this building block as a versatile entry point for programs targeting a wide range of diseases.
References
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A Senior Application Scientist's Perspective on Conformational Stability and Computational Analysis
An In-Depth Technical Guide to the Theoretical Stability of 4,4-Dimethoxytetrahydropyran-3-one
Abstract
This technical guide provides a comprehensive theoretical analysis of the conformational stability of this compound, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. We delve into the intricate interplay of steric and stereoelectronic effects that govern its three-dimensional structure. This document outlines a robust computational workflow, leveraging Density Functional Theory (DFT), to predict and rationalize the stability of its various conformers. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the structural nuances of substituted tetrahydropyran systems.
Introduction: The Significance of the Tetrahydropyran Scaffold
The tetrahydropyran (THP) ring is a privileged scaffold in a multitude of natural products and pharmaceuticals.[1][2] Its prevalence stems from its favorable physicochemical properties and its ability to engage in specific biological interactions. The substitution pattern on the THP ring dictates its conformational preferences, which in turn influences its biological activity and reactivity. This compound presents a particularly interesting case study due to the gem-dimethoxy group at the C4 position and the carbonyl group at the C3 position, which introduce a complex array of stereoelectronic interactions. A thorough understanding of its conformational landscape is paramount for rational drug design and synthetic strategy development.
Conformational Landscape of this compound
Like cyclohexane, the tetrahydropyran ring predominantly adopts a chair conformation to minimize torsional strain.[1] However, the presence of heteroatoms and substituents can lead to the population of other conformers, such as boat and twist-boat forms. For this compound, we must consider the influence of the substituents on the stability of these conformations.
Chair Conformations and the Anomeric Effect
The primary chair conformations of this compound involve the positioning of the two methoxy groups in axial and equatorial positions. However, due to the gem-disubstitution at C4, one methoxy group will be axial and the other equatorial in any chair conformation. The key determinant of stability will be the interplay of several factors:
-
Steric Hindrance: The axial methoxy group will experience 1,3-diaxial interactions with the axial hydrogens at C2 and C6, leading to steric strain.
-
Anomeric Effect: A crucial stereoelectronic interaction, the anomeric effect, describes the tendency of an electronegative substituent adjacent to a heteroatom within a ring to favor an axial orientation.[3] This is rationalized by the stabilizing hyperconjugative interaction between the lone pair of the ring oxygen and the antibonding orbital (σ*) of the axial C-O bond of the methoxy group. In this molecule, the anomeric effect will influence the orientation of the methoxy groups.
-
Dipole-Dipole Interactions: The carbonyl group at C3 introduces a significant dipole moment. The orientation of this dipole relative to the C-O bonds of the methoxy groups and the ring oxygen will influence the overall stability of the conformer.
Given these competing factors, it is not immediately obvious which chair conformation will be the most stable. Computational analysis is therefore essential to quantify these effects.
Boat and Twist-Boat Conformations
While generally higher in energy than chair conformations, boat and twist-boat conformers can be relevant, particularly in systems with bulky substituents or specific electronic interactions that destabilize the chair form.[4] Computational studies on similar substituted tetrahydropyrans have shown that boat-like transition states can be involved in reaction pathways.[4] A comprehensive theoretical study should therefore include an investigation of these higher-energy conformers to fully map the potential energy surface.
Theoretical Investigation Protocol: A Self-Validating System
To elucidate the conformational preferences of this compound, a rigorous computational protocol is required. The following workflow, grounded in established quantum chemical methods, provides a self-validating system for obtaining reliable results.
Computational Methodology: Density Functional Theory (DFT)
Density Functional Theory (DFT) has emerged as a powerful tool for accurately predicting the geometries and relative energies of organic molecules.[5][6][7][8] For this study, the B3LYP hybrid functional is a well-vetted choice, offering a good balance of accuracy and computational cost for systems of this nature.[5][7][9]
Protocol for DFT Calculations:
-
Initial Structure Generation: Generate plausible initial 3D structures for all potential conformers (chairs, boats, and twist-boats) using a molecular mechanics force field.
-
Geometry Optimization: Perform full geometry optimization for each conformer using the B3LYP functional with a Pople-style basis set, such as 6-31G(d,p).[5][7] This level of theory is suitable for obtaining reliable geometries.
-
Frequency Analysis: Conduct a vibrational frequency calculation for each optimized structure at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true energy minimum. The presence of one imaginary frequency indicates a transition state.
-
Single-Point Energy Refinement: To obtain more accurate relative energies, perform single-point energy calculations on the B3LYP/6-31G(d,p) optimized geometries using a larger, more flexible basis set, such as aug-cc-pVTZ.[9]
-
Solvent Effects: To model the influence of a solvent environment, employ a continuum solvation model, such as the Self-Consistent Reaction Field (SCRF) method, during the geometry optimization and energy calculation steps.[5]
Data Presentation: Comparative Energy Analysis
The relative energies of the different conformers should be summarized in a clear and concise table to facilitate comparison.
| Conformer | Relative Energy (gas phase, kcal/mol) | Relative Energy (in solution, kcal/mol) | Key Dihedral Angles (degrees) |
| Chair 1 (axial OMe) | 0.00 (Reference) | 0.00 (Reference) | O-C2-C3-C4, C2-C3-C4-C5 |
| Chair 2 (equatorial OMe) | Calculated Value | Calculated Value | O-C2-C3-C4, C2-C3-C4-C5 |
| Twist-Boat 1 | Calculated Value | Calculated Value | O-C2-C3-C4, C2-C3-C4-C5 |
| Twist-Boat 2 | Calculated Value | Calculated Value | O-C2-C3-C4, C2-C3-C4-C5 |
| Boat 1 | Calculated Value | Calculated Value | O-C2-C3-C4, C2-C3-C4-C5 |
Note: The values in this table are placeholders and would be populated with the results from the DFT calculations.
Visualization of Key Concepts
Visual representations are crucial for understanding complex structural relationships.
Caption: Conformational equilibrium of this compound.
Sources
- 1. Heterocyclics [employees.csbsju.edu]
- 2. Tetrahydropyran - Wikipedia [en.wikipedia.org]
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- 5. Intramolecular Hydrogen Bond, Hirshfeld Analysis, AIM; DFT Studies of Pyran-2,4-dione Derivatives [mdpi.com]
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- 8. Synthesis, crystal structure and in silico studies of novel 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. "Modeling the Formation of Tetrahydropyranyl Radicals via Hydrogen Abst" by Robert Booth [digitalcommons.montclair.edu]
Critical Safety Information Gap: 4,4-Dimethoxytetrahydropyran-3-one
To Researchers, Scientists, and Drug Development Professionals:
An in-depth review of available safety and handling information has revealed a significant data gap for the chemical compound 4,4-Dimethoxytetrahydropyran-3-one . At present, a specific and verified Safety Data Sheet (SDS) or comprehensive toxicological and handling data for this exact molecule could not be located through extensive searches.
The majority of publicly accessible safety databases and supplier information provide data for a structurally different compound, 2,5-Dimethoxytetrahydrofuran (CAS No. 696-59-3) . It is imperative to recognize that these are distinct chemical entities with different molecular structures, and therefore, they are likely to possess different reactivity profiles, toxicological properties, and handling requirements.
The Dangers of Chemical Misidentification
Extrapolating safety protocols from one chemical to another, even with similar naming conventions, is a scientifically unsound and hazardous practice. Differences in functional groups and their positions within a molecule can drastically alter its physical, chemical, and biological properties. Relying on data for 2,5-Dimethoxytetrahydrofuran to handle this compound could lead to unforeseen risks and inadequate safety measures.
Guidance for Handling Uncharacterized Compounds
In the absence of specific safety data for this compound, it is crucial to treat the substance as a compound with unknown toxicity and hazards. The following precautionary principles should be rigorously applied:
-
Assume High Hazard: Until proven otherwise, handle the compound with the highest level of precaution. Assume it is toxic, flammable, and an irritant.
-
Engineering Controls: All manipulations should be conducted in a certified chemical fume hood to prevent inhalation of vapors or dust.
-
Personal Protective Equipment (PPE): A comprehensive PPE protocol is mandatory. This includes, at a minimum:
-
Chemical-resistant gloves (inspect before use).
-
Safety glasses and a face shield.
-
A flame-retardant laboratory coat.
-
-
Avoid Exposure: Take all necessary steps to prevent contact with skin and eyes and to avoid inhalation of any vapors or mists.
-
Small-Scale Operations: Initial work should be conducted on the smallest possible scale to minimize the potential impact of any unforeseen reactions or exposures.
-
Waste Disposal: All waste materials should be treated as hazardous waste and disposed of in accordance with local, regional, and national regulations.
Path Forward and Recommendation
Due to this critical lack of specific safety information, this guide cannot provide detailed, verified protocols for the safe handling of this compound.
It is strongly recommended that any organization intending to synthesize or use this compound first perform a thorough hazard analysis and, if necessary, commission toxicological studies to establish a baseline safety profile. Researchers should seek to obtain a verified Safety Data Sheet from the compound's manufacturer or supplier.
Proceeding with the use of this compound without this fundamental safety information would pose an unacceptable risk to the health and safety of laboratory personnel.
Initial Reactivity Screening of 4,4-Dimethoxytetrahydropyran-3-one: A Proactive Approach to Derivatization and Stability Assessment
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide is designed to provide a comprehensive framework for the initial reactivity screening of 4,4-Dimethoxytetrahydropyran-3-one. The insights gained from these studies are critical for anticipating the chemical behavior of this molecule in diverse environments, from synthetic reaction vessels to biological systems. This document eschews a rigid template in favor of a logically structured investigation, focusing on the causality behind experimental choices to build a self-validating system of protocols.
Introduction: Unveiling the Chemical Dichotomy
This compound is a bifunctional molecule featuring a tetrahydropyran core. Its reactivity is dominated by the interplay between two key functional groups: a ketone at the 3-position and a cyclic acetal (specifically, a ketal) at the 4-position. The ketone offers a classic electrophilic site for nucleophilic attack, while the acetal presents a protecting group-like feature, stable under basic and neutral conditions but labile to acid.
Understanding this chemical dichotomy is paramount for any drug development professional or synthetic chemist. Initial reactivity screening serves to:
-
Identify Potential Liabilities: Foresee metabolic instability, particularly acid-catalyzed degradation in physiological environments like the stomach.
-
Map Synthetic Potential: Elucidate the feasibility of various bond-forming reactions at the ketone for generating derivatives and building molecular complexity.
-
Establish Handling and Formulation Parameters: Define the pH and temperature ranges within which the compound remains stable.
This guide details a series of systematic screens designed to probe these characteristics, providing a robust initial data package for this promising scaffold.
Structural Analysis and Physicochemical Properties
The molecule's reactivity is a direct consequence of its structure. The ketone's carbonyl carbon is electrophilic, but its reactivity is sterically influenced by the adjacent C4 quaternary center. The acetal's two methoxy groups are generally unreactive, but the ether oxygens can be protonated under acidic conditions, initiating a ring-opening or deprotection cascade.
| Property | Value |
| Molecular Formula | C₇H₁₂O₄ |
| Molecular Weight | 160.17 g/mol |
| Appearance | Colorless to light yellow liquid |
| Key Functional Groups | Ketone, Acetal (Ketal), Cyclic Ether |
Stability Profiling: Defining the Boundaries of Integrity
The first and most critical phase of screening is to determine the compound's inherent stability. These tests simulate conditions the molecule might encounter during storage, formulation, or in vivo administration.
Rationale for Stability Screening
The primary point of vulnerability in this compound is the acetal functionality. Acetals are well-known to be unstable in the presence of acid and water, hydrolyzing to regenerate the parent carbonyl and alcohols.[1][2] This process is acid-catalyzed, meaning even mildly acidic conditions can initiate degradation.[3][4][5] Conversely, the molecule is expected to exhibit high stability under neutral and basic conditions, where the acetal and tetrahydropyran ring are robust.
Experimental Workflow: Stability Assessment
Caption: Workflow for pH-dependent stability screening.
Detailed Protocol: pH-Dependent Stability
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in acetonitrile.
-
Reaction Setup: In separate vials, add 10 µL of the stock solution to 990 µL of three different aqueous buffers:
-
0.1 M HCl (pH ~1-2)
-
Phosphate-Buffered Saline (PBS, pH 7.4)
-
0.1 M Carbonate Buffer (pH 10.0)
-
-
Incubation: Incubate all samples at a controlled temperature (e.g., 37°C).
-
Time Points and Quenching: Withdraw aliquots (e.g., 100 µL) at specified time points (0, 1, 4, 8, 24 hours). Immediately quench the reaction by diluting into a mobile-phase-matched solution containing a buffer to neutralize the pH.
-
Analysis: Analyze all samples by a validated HPLC-UV or LC-MS method to determine the percentage of the parent compound remaining relative to the t=0 sample.
Expected Outcome & Interpretation
-
Acidic Conditions: Expect rapid degradation. The primary degradation product will likely result from the hydrolysis of the acetal, leading to the formation of a dihydroxy ketone intermediate which may exist in equilibrium with other forms.
-
Neutral & Basic Conditions: The compound is expected to be stable, with >95% of the parent compound remaining after 24 hours. This confirms the stability of the tetrahydropyran ring and ketone under these conditions.
Reactivity at the Ketone Carbonyl: A Hub for Synthesis
The ketone at C3 is the principal handle for synthetic modification. Screening its reactivity with common classes of nucleophiles provides a roadmap for future derivatization efforts.
Reduction via Hydride Addition
-
Causality & Rationale: Reduction of the ketone to a secondary alcohol is a fundamental transformation. It serves as a baseline for the carbonyl's accessibility and reactivity towards nucleophiles. The resulting hydroxyl group is a valuable synthetic intermediate for further functionalization (e.g., etherification, esterification).
-
Protocol:
-
Dissolve this compound (1 equiv.) in methanol in an ice bath.
-
Add sodium borohydride (NaBH₄, 1.5 equiv.) portion-wise over 10 minutes.
-
Stir the reaction for 1 hour, allowing it to warm to room temperature.
-
Quench the reaction carefully with acetone, followed by water.
-
Extract the product with ethyl acetate and analyze the crude mixture by LC-MS and NMR.
-
-
Expected Outcome: High conversion to the corresponding secondary alcohol, 4,4-dimethoxytetrahydropyran-3-ol. This result would confirm the ketone is unhindered enough to react readily with small hydride donors.
Reductive Amination
-
Causality & Rationale: This reaction is one of the most powerful methods for introducing amine functionality, a cornerstone of medicinal chemistry.[6][7][8] It tests the formation of an intermediate iminium ion and its subsequent reduction. The choice of reducing agent is critical; sodium triacetoxyborohydride is mild and selective, tolerating the ketone starting material while reducing the iminium intermediate.[9][10]
-
Protocol:
-
Dissolve the ketone (1 equiv.) and a primary amine (e.g., benzylamine, 1.1 equiv.) in 1,2-dichloroethane (DCE).
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv.) to the mixture.
-
Stir at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench with saturated aqueous sodium bicarbonate.
-
Extract with dichloromethane, dry, and concentrate to obtain the product.
-
-
Expected Outcome: Formation of the N-substituted amine. Successful reaction demonstrates a viable pathway for introducing diverse amine-containing side chains.
Caption: Key synthetic transformations targeting the ketone.
Grignard Reaction: Probing Steric Hindrance
-
Causality & Rationale: Grignard reagents are strong, sterically demanding carbon nucleophiles.[11][12][13] Their ability to add to the ketone provides a direct measure of the steric hindrance around the carbonyl group. A successful reaction opens the door to the synthesis of tertiary alcohols and the introduction of alkyl or aryl groups.[14]
-
Protocol:
-
In a flame-dried flask under argon, dissolve the ketone (1 equiv.) in anhydrous THF.
-
Cool the solution to 0°C.
-
Add the Grignard reagent (e.g., methylmagnesium bromide, 1.2 equiv. in THF/ether) dropwise.
-
Stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride.
-
Extract with ether, dry, and concentrate. Analyze for the formation of the tertiary alcohol.
-
-
Expected Outcome: Formation of the tertiary alcohol. The reaction yield will be informative; a low yield might suggest significant steric hindrance at the C3 position, which could guide the choice of reagents for future synthetic steps.
Wittig Reaction: C=C Bond Formation
-
Causality & Rationale: The Wittig reaction converts a ketone into an alkene, a fundamental transformation for creating exocyclic double bonds.[15][16] Its success is highly dependent on steric factors.[17][18] Testing this reaction is crucial for evaluating pathways that require olefination. Using a simple, non-stabilized ylide like methylenetriphenylphosphorane is a good starting point.[19]
-
Protocol:
-
Ylide Generation: In a flame-dried flask under argon, suspend methyltriphenylphosphonium bromide (1.1 equiv.) in anhydrous THF. Cool to 0°C and add a strong base (e.g., potassium tert-butoxide, 1.1 equiv.). Stir for 30 minutes to form the ylide.
-
Reaction: Add a solution of the ketone (1 equiv.) in anhydrous THF to the ylide suspension at 0°C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench with water and extract with hexane or ether.
-
Purify by column chromatography to separate the alkene product from the triphenylphosphine oxide byproduct.
-
-
Expected Outcome: Formation of 4,4-dimethoxy-3-methylenetetrahydropyran. Due to potential steric hindrance, this reaction may be low-yielding.[17] A poor result would suggest that alternative olefination methods, such as the Horner-Wadsworth-Emmons reaction, should be considered for this substrate.
Knoevenagel Condensation
-
Causality & Rationale: This condensation reaction tests the ketone's reactivity towards soft, resonance-stabilized carbanions (enolates) under basic conditions.[20][21] It is a valuable method for forming α,β-unsaturated systems.[22][23] Its success relies on the ability to form an enolate from an active methylene compound without causing self-condensation or decomposition of the ketone.
-
Protocol:
-
To a solution of the ketone (1 equiv.) and an active methylene compound (e.g., malononitrile, 1.1 equiv.) in ethanol, add a catalytic amount of a weak base like piperidine (0.1 equiv.).
-
Heat the mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction mixture and concentrate under reduced pressure.
-
Purify the residue by recrystallization or column chromatography.
-
-
Expected Outcome: Formation of the condensed α,β-unsaturated product. This would confirm the ketone's ability to undergo base-catalyzed condensation reactions, expanding its synthetic utility.
Summary of Reactivity Screens
The following table consolidates the proposed initial screening experiments, providing a clear overview of the objectives and potential outcomes.
| Screening Test | Key Reagents | Target Functionality | Primary Objective | Interpretation of Positive Result |
| pH Stability | HCl, PBS, Carbonate Buffer | Acetal | Assess stability to hydrolysis | Stable at pH 7.4 and 10; labile at pH 2. Confirms acid sensitivity. |
| Reduction | NaBH₄, Methanol | Ketone | Baseline reactivity of carbonyl | Accessible for nucleophilic attack by small reagents. |
| Reductive Amination | R-NH₂, NaBH(OAc)₃ | Ketone | Viability for amine synthesis | Key pathway for medicinal chemistry derivatization is feasible. |
| Grignard Reaction | R-MgBr, THF | Ketone | Assess steric hindrance | Carbon-carbon bond formation is possible; yield indicates steric environment. |
| Wittig Reaction | Ph₃P=CH₂, KtBuO | Ketone | Viability for olefination | Exocyclic alkene formation is possible, though may require optimization. |
| Knoevenagel Condensation | Malononitrile, Piperidine | Ketone | Reactivity with soft nucleophiles | Can form α,β-unsaturated systems under basic catalysis. |
Conclusion
This technical guide outlines a logical and comprehensive strategy for the initial reactivity screening of this compound. By systematically probing the stability of the acid-labile acetal and the reactivity of the synthetically versatile ketone, researchers can rapidly build a robust understanding of the molecule's chemical personality. The data generated from these protocols will provide invaluable, field-proven insights, enabling informed decisions in the design of future synthetic routes, the development of stable formulations, and the prediction of metabolic fate. This proactive approach to chemical characterization is an indispensable step in advancing molecules from discovery to application.
References
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- Knoevenagel condens
- Reductive amin
- Amine synthesis by reductive amination (reductive alkyl
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- Grignard Reaction. Organic Chemistry Portal. [Link]
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- Grignard Reactions with Carbonyls. eCampusOntario Pressbooks. [Link]
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- Knoevenagel condensation mechanism and applic
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Methodological & Application
Synthesis Protocol for 4,4-Dimethoxytetrahydropyran-3-one: A Detailed Guide for Researchers
Introduction
4,4-Dimethoxytetrahydropyran-3-one is a valuable heterocyclic building block in the fields of medicinal chemistry and drug discovery. Its structure, featuring a saturated tetrahydropyran ring with a ketone at the 3-position and a gem-dimethoxy group (a ketal) at the 4-position, offers a unique scaffold for the synthesis of complex molecular architectures. The presence of these functionalities allows for selective chemical transformations, making it a key intermediate in the development of novel therapeutic agents. For instance, it serves as a precursor to the chiral α-hydroxyketal, (R)-4,4-dimethoxytetrahydro-2H-pyran-3-ol, an important intermediate for chemokine receptor inhibitors[1][2].
This application note provides a comprehensive, two-step synthesis protocol for this compound. The described methodology is designed to be robust and reproducible in a standard organic synthesis laboratory. The protocol first details the synthesis of the precursor alcohol, 4,4-dimethoxytetrahydropyran-3-ol, followed by its mild oxidation to the target ketone. The causality behind the choice of reagents and reaction conditions is explained to provide a deeper understanding of the synthetic strategy.
Synthetic Strategy Overview
The synthesis of this compound is most effectively achieved through a two-stage process. This approach leverages the controlled oxidation of a secondary alcohol, a common and reliable transformation in organic synthesis.
-
Step 2: Oxidation of the Alcohol to the Ketone. The secondary alcohol synthesized in the first step is then oxidized to the target ketone. For this transformation, the Dess-Martin periodinane (DMP) oxidation is selected. This method offers significant advantages, including mild reaction conditions (room temperature, neutral pH), high yields, and a simple workup procedure, making it ideal for substrates with sensitive functional groups like the ketal moiety in our precursor[3][4].
Caption: Overall synthetic workflow for this compound.
Part 1: Synthesis of 4,4-Dimethoxytetrahydropyran-3-ol (Proposed Route)
As a direct literature protocol for this specific alcohol was not identified, we propose a synthesis based on the general and powerful strategy of intramolecular oxymercuration-demercuration of a δ-alkenyl alcohol[5]. This method is known for its reliability in forming tetrahydropyran rings.
Reaction Scheme: Intramolecular Oxymercuration-Demercuration
Caption: Proposed synthesis of the precursor alcohol via oxymercuration.
Experimental Protocol
Materials:
-
5,5-dimethoxyhex-1-en-3-ol (starting material)
-
Mercury(II) acetate (Hg(OAc)₂)
-
Tetrahydrofuran (THF), anhydrous
-
Sodium borohydride (NaBH₄)
-
3 M Sodium hydroxide (NaOH) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Diethyl ether
Procedure:
-
Oxymercuration:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve mercury(II) acetate (1.1 eq) in anhydrous THF.
-
To this solution, add a solution of 5,5-dimethoxyhex-1-en-3-ol (1.0 eq) in anhydrous THF dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
-
Demercuration and Work-up:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add 3 M sodium hydroxide solution (3.0 eq), followed by a solution of sodium borohydride (0.5 eq) in 3 M NaOH.
-
Allow the mixture to warm to room temperature and stir for an additional 1-2 hours. The formation of a black precipitate of elemental mercury will be observed.
-
Filter the mixture through a pad of Celite® to remove the mercury precipitate, washing the pad with diethyl ether.
-
Transfer the filtrate to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel to obtain pure 4,4-dimethoxytetrahydropyran-3-ol.
-
Part 2: Synthesis of this compound
This step employs the Dess-Martin periodinane (DMP) for the selective oxidation of the secondary alcohol to a ketone. DMP is a hypervalent iodine reagent that operates under very mild conditions, thus preserving the acid-sensitive dimethoxy ketal group[3][4][6].
Reaction Scheme: Dess-Martin Oxidation
Caption: Oxidation of the precursor alcohol to the target ketone.
Experimental Protocol
Materials:
-
4,4-dimethoxytetrahydropyran-3-ol
-
Dess-Martin periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Sodium thiosulfate (Na₂S₂O₃)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup:
-
To a solution of 4,4-dimethoxytetrahydropyran-3-ol (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask, add Dess-Martin periodinane (1.2 eq) portion-wise at room temperature.
-
Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 1-3 hours. Monitor the progress by TLC.
-
-
Work-up:
-
Upon completion, dilute the reaction mixture with diethyl ether.
-
Pour the mixture into a separatory funnel containing a saturated aqueous solution of NaHCO₃ and an equal volume of a 10% aqueous solution of Na₂S₂O₃.
-
Shake the funnel vigorously until the layers are clear. Separate the organic layer.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the resulting crude product by flash column chromatography on silica gel to afford the pure this compound.
-
Quantitative Data Summary
| Parameter | Step 1: Alcohol Synthesis (Proposed) | Step 2: Ketone Synthesis |
| Starting Material | 5,5-dimethoxyhex-1-en-3-ol | 4,4-dimethoxytetrahydropyran-3-ol |
| Key Reagents | Hg(OAc)₂, NaBH₄ | Dess-Martin Periodinane (DMP) |
| Solvent | THF | Dichloromethane (DCM) |
| Reaction Temperature | Room Temperature | Room Temperature |
| Typical Reaction Time | 12-24 hours | 1-3 hours |
| Purification Method | Flash Chromatography | Flash Chromatography |
| Expected Yield | Moderate to Good | High (>90%)[3] |
Conclusion
This application note details a robust and practical two-step synthetic route to this compound, a key intermediate for pharmaceutical research. The protocol is designed for accessibility in a standard laboratory setting, employing a proposed but well-founded intramolecular cyclization for the synthesis of the precursor alcohol, followed by a mild and efficient Dess-Martin oxidation. By explaining the rationale behind the chosen methodologies, this guide aims to equip researchers, scientists, and drug development professionals with the necessary information to successfully synthesize this valuable compound.
References
- Wikipedia. (2023). Dess–Martin periodinane. In Wikipedia. [Link]
- Organic Chemistry Portal. (n.d.).
- Kosjek, B., et al. (2008). Preparative Asymmetric Synthesis of 4,4-Dimethoxytetrahydro-2H-pyran-3-ol with a Ketone Reductase and in Situ Cofactor Recycling using Glucose Dehydrogenase. Organic Process Research & Development, 12(4), 656-660. [Link]
- Kandrnálová, M., et al. (2021). Oxidation reaction of 3,4‐dihydro‐2H‐pyran with axles 1–3 under different conditions. Chemistry – A European Journal, 27(45). [Link]
- ResearchGate. (n.d.). Preparative Asymmetric Synthesis of 4,4-Dimethoxytetrahydro-2H-pyran-3-ol with a Ketone Reductase and in Situ Cofactor Recycling using Glucose Dehydrogenase. [Link]
- Mityuk, A. P., et al. (2012). Synthesis of dihydro-2H-pyran-3(4H)-one.
- Enders, D., et al. (2012).
- The Significance of 3,4-Dihydro-2H-pyran in Modern Synthesis. (n.d.). [Link]
- Chegg. (2017). Solved When methanol reacts with dihydropyran in presence of. [Link]
- Mityuk, A. P., et al. (2012). Synthesis of dihydro-2H-pyran-3(4H)-one.
- One Pot Synthesis of 4H-Pyran Derivatives by Use of Efficient and Recyclable C
- El-Sayed, N. F., et al. (2022).
- Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis. [Link]
- CN102627621A - Preparation method of tetrahydropyran-4-one and pyran-4-one. (n.d.).
- (2-Bromoethyl)benzene | Cas No.103-63-9. (n.d.). [Link]
- Lee, E., et al. (2012).
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- 6. researchgate.net [researchgate.net]
The Synthetic Versatility of 4,4-Dimethoxytetrahydropyran-3-one: A Gateway to Chiral Architectures and Complex Heterocycles
An Application Note and Protocol Guide for Researchers
Abstract: 4,4-Dimethoxytetrahydropyran-3-one is a highly functionalized heterocyclic ketone that has emerged as a potent and versatile building block in modern organic synthesis. Its unique structure, featuring a reactive ketone at the C3 position and a protected ketone (ketal) at the C4 position, offers a strategic advantage for the stereocontrolled synthesis of complex molecular targets. This guide provides an in-depth exploration of its applications, focusing on the causality behind experimental choices and furnishing detailed, field-proven protocols for its use. We will delve into its critical role in generating chiral precursors for the pharmaceutical industry and its utility in constructing diverse molecular scaffolds.
Introduction: A Strategic Overview
At its core, this compound is a masked 1,3-dicarbonyl compound within a stable tetrahydropyran ring. This arrangement is the key to its synthetic power. The dimethoxy ketal at the C4 position serves as a robust protecting group for a ketone, allowing for selective manipulation of the C3 ketone.[1][2] This inherent orthogonality is the foundation of its utility.
The tetrahydropyran scaffold itself is a privileged structure, appearing in a vast array of natural products, including polyketides and carbohydrates.[3][4] Consequently, this building block provides a direct entry into synthetic routes for these important classes of molecules. This guide will focus on two primary strategic applications:
-
Asymmetric Ketone Reduction: The conversion of the C3 ketone into a chiral alcohol, creating a valuable stereocenter.
-
Ketal Deprotection and Annulation: The unmasking of the C4 ketone to generate a reactive β-diketone system, primed for cyclization and condensation reactions.
Figure 1: Key synthetic pathways originating from this compound.
Core Application: Asymmetric Synthesis of a Chiral Pharmaceutical Precursor
One of the most valuable applications of this compound is in the synthesis of enantiomerically pure intermediates for the pharmaceutical industry. The asymmetric reduction of its ketone provides (R)- or (S)-4,4-dimethoxytetrahydro-2H-pyran-3-ol, a critical chiral building block.[5]
Expertise & Causality: While traditional chemical reducing agents can achieve this transformation, they often require chiral auxiliaries or catalysts that can be expensive and difficult to remove. Biocatalysis, specifically using ketone reductases, offers a superior alternative. These enzymes operate under mild, aqueous conditions and exhibit exquisite stereoselectivity, often yielding products with >99% enantiomeric excess (ee).[5]
A common challenge in enzymatic reductions is the need for stoichiometric amounts of expensive cofactors like NADPH. To make the process economically viable on a large scale, an in situ cofactor recycling system is essential. Coupling the ketone reductase with a second enzyme, such as glucose dehydrogenase (GDH), which oxidizes a cheap substrate (glucose) to regenerate NADPH, creates a highly efficient and cost-effective process.[5]
Data Summary: Enzymatic Ketone Reduction
| Reaction | Key Reagents & Catalysts | Key Conditions | Yield | Enantiomeric Excess (ee) | Reference |
| Asymmetric Reduction | Ketone Reductase, Glucose Dehydrogenase (GDH), NADPH (catalytic), D-Glucose | Aqueous buffer, pH control (6.5-7.0), 30-35°C | 96-98% | >99% for (R)-isomer | [5] |
Protocol 1: Preparative-Scale Asymmetric Enzymatic Reduction
This protocol is adapted from established pilot-plant scale procedures for producing (R)-4,4-dimethoxytetrahydro-2H-pyran-3-ol.[5]
Materials:
-
This compound
-
Ketone Reductase (e.g., KRED-NADH-110 or similar)
-
Glucose Dehydrogenase (GDH)
-
β-Nicotinamide adenine dinucleotide phosphate (NADP+)
-
D-Glucose (anhydrous)
-
Potassium phosphate buffer (0.1 M, pH 7.0)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Bioreactor Setup: To a temperature-controlled reaction vessel, add 1 L of 0.1 M potassium phosphate buffer (pH 7.0). Begin gentle agitation and maintain the temperature at 30°C.
-
Reagent Addition: Add D-glucose (1.2 equivalents, based on the ketone substrate) and dissolve completely. Add NADP+ (0.001 equivalents).
-
Enzyme Addition: Add the ketone reductase and glucose dehydrogenase according to the manufacturer's specified activity units. Allow the enzymes to dissolve and equilibrate for 15 minutes.
-
Substrate Addition: Add this compound (1 equivalent, e.g., 50 g) to the reaction mixture.
-
Reaction Monitoring & pH Control: Monitor the reaction progress using TLC or HPLC. It is critical to maintain the pH between 6.5 and 7.0 throughout the reaction, as the oxidation of glucose produces gluconic acid. Add a dilute base (e.g., 1 M NaOH) as needed to neutralize the acid. The reaction is typically complete within 24-48 hours.
-
Work-up: Once the starting material is consumed, terminate the reaction. Saturate the aqueous mixture with NaCl to facilitate extraction.
-
Extraction: Extract the product with ethyl acetate (3 x 500 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (1 x 200 mL), and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude (R)-4,4-dimethoxytetrahydro-2H-pyran-3-ol.
-
Purification & Characterization: The product is often of high purity after work-up but can be further purified by silica gel chromatography if necessary. Confirm identity and enantiomeric excess via NMR spectroscopy and chiral HPLC analysis.
Figure 2: Workflow for the enzymatic reduction with in-situ NADPH cofactor regeneration.
Advanced Application: Synthesis of Fused Heterocyclic Scaffolds
The true versatility of this compound is revealed upon hydrolysis of its C4 ketal. This simple deprotection step unmasks a highly reactive β-diketone (tetrahydropyran-3,4-dione), which serves as a powerful precursor for constructing fused heterocyclic systems through condensation chemistry. This strategy is analogous to well-established multicomponent reactions like the Biginelli or Paal-Knorr syntheses.[6][7]
Expertise & Causality: The choice of acidic catalyst for ketal hydrolysis is crucial. While strong mineral acids work, milder catalysts like p-toluenesulfonic acid (PTSA) or pyridinium p-toluenesulfonate (PPTS) are often preferred to prevent undesired side reactions or degradation of sensitive substrates. The reaction is typically performed in a mixture of an organic solvent and water to facilitate both hydrolysis and subsequent reaction. The in situ generation of the β-diketone allows it to be immediately trapped by a suitable binucleophile (e.g., a substituted hydrazine, urea, or enamine), driving the reaction towards the desired heterocyclic product.
Protocol 2: In Situ Ketal Hydrolysis and Pyrazole Annulation
This protocol describes a representative one-pot procedure for synthesizing a fused pyrazolyl-tetrahydropyran system, a scaffold of interest in medicinal chemistry.
Materials:
-
(R)-4,4-Dimethoxytetrahydro-2H-pyran-3-ol (from Protocol 1)
-
Phenylhydrazine hydrochloride
-
p-Toluenesulfonic acid monohydrate (PTSA)
-
Methanol
-
Sodium bicarbonate (saturated solution)
-
Ethyl acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the chiral alcohol (1 equivalent) in methanol (0.2 M concentration).
-
Reagent Addition: Add phenylhydrazine hydrochloride (1.1 equivalents) and a catalytic amount of PTSA (0.1 equivalents).
-
Reaction: Heat the mixture to reflux. The reaction involves three sequential steps occurring in one pot: (a) oxidation of the secondary alcohol to a ketone, (b) acid-catalyzed hydrolysis of the ketal to the β-diketone, and (c) condensation with phenylhydrazine to form the pyrazole ring. Note: For simplicity, this protocol starts from the alcohol, assuming an in-situ oxidation or that the starting ketone is used directly. If starting from the ketone, step (a) is omitted.
-
Monitoring: Follow the reaction's progress by TLC, monitoring the disappearance of the starting material. The reaction is typically complete within 4-6 hours.
-
Quenching: Cool the reaction mixture to room temperature and carefully neutralize it by adding saturated sodium bicarbonate solution until effervescence ceases.
-
Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x volume of residue).
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter and concentrate the solvent in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure fused pyrazolyl-tetrahydropyran product.
-
Characterization: Characterize the final product using NMR, Mass Spectrometry, and IR spectroscopy.
Conclusion
This compound is more than a simple heterocyclic ketone; it is a strategically designed synthetic tool. Its masked dicarbonyl nature allows for both stereoselective single-site modifications and complex annulation reactions. The protocols detailed herein demonstrate its practical utility in synthesizing high-value chiral intermediates and novel heterocyclic systems. For researchers in drug discovery and process development, mastering the application of this building block opens a reliable and efficient pathway to complex molecular architectures.
References
- Khan, M. F., Ali, M., Khan, M. S., & Sharma, M. (2022). Synthesis, crystal structure and in silico studies of novel 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones. RSC Advances.
- Kosjek, B. et al. (2005). Preparative Asymmetric Synthesis of 4,4-Dimethoxytetrahydro-2H-pyran-3-ol with a Ketone Reductase and in Situ Cofactor Recycling using Glucose Dehydrogenase. ResearchGate.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Tetrahydro-4-methoxyfuro[3,4-b]furan-2(3H)-one: Synthesis, Applications, and Biological Significance. Ningbo Inno Pharmchem Co., Ltd. Website.
- Alonso, J. et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. PMC - NIH.
- Crimmins, M. T. & Shamszad, M. (2005). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. PMC - NIH.
- Sánta, Z. et al. (2018). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. NIH.
- Gawel, K. et al. (2016). Sequential Methods for Di‐ and Tetrahydro‐Pyranone Synthesis Enable Concise Access to Tuscolid δ‐Lactone. PubMed Central.
- Sigma-Aldrich. (n.d.). New Chiral Building Blocks. Sigma-Aldrich Website.
- De, S. K. (2008). An Expeditious Synthesis of N-substituted Pyrroles via Microwave-Induced Iodine-Catalyzed Reactions under Solventless Conditions. PMC.
- van Kalkeren, H. A. et al. (2012). Protective group-free synthesis of 3,4-dihydroxytetrahydrofurans from carbohydrates: formal total synthesis of sphydrofuran. PubMed.
- Park, S. et al. (2022). Sustainable Catalytic Synthesis of 2,5-Diformylfuran from Various Carbohydrates. MDPI.
- Organic Chemistry Portal. (n.d.). Protecting Groups. organic-chemistry.org.
- Danishefsky, S. J. & Panek, J. S. (1987). Total Synthesis of (±)
- van Midden, M. et al. (2020). Synthesis of Methylene Tetrahydrofurane‐Fused Carbohydrates. ResearchGate.
- Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts.
- Bunce, R. A. et al. (2013). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. MDPI.
- University of California, Irvine. (n.d.). Protecting Group Chemistry. UCI Department of Chemistry.
- Spherium Biomed. (n.d.). Key Applications of Tetrahydrothiopyran-4-one in Research and Development.
- Baran, P. S., Maimone, T. J., & Richter, J. M. (2007). Total synthesis of marine natural products without using protecting groups.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Mastering Chiral Synthesis: The Role of Tetrahydro-4-methoxyfuro[3,4-b]furan-2(3H)-one. Ningbo Inno Pharmchem Co., Ltd. Website.
- Organic-Synthesis.com. (n.d.). Protecting Groups.
- Cárdenas-Galindo, L. M. et al. (2022). 4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone. MDPI.
- Petraitytė, K. et al. (2021). Convenient Synthesis of N-Heterocycle-Fused Tetrahydro-1,4-diazepinones. PMC - NIH.
- Lin, T. H. et al. (2014). The Synthesis and Glycoside Formation of Polyfluorinated Carbohydrates. PMC - NIH.
- Shaabana, A. A. et al. (2011). Three Component Reaction: An Efficient Synthesis and Reactions of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Using New Natural Catalyst. NIH.
- Petraitytė, K. et al. (2021). Convenient Synthesis of N-Heterocycle-Fused Tetrahydro-1,4-diazepinones. MDPI.
- Organic Chemistry Portal. (n.d.). Tetrahydrofuran synthesis. organic-chemistry.org.
- Smith, A. B. et al. (1981). A Synthesis of Dihydrofuran-3(2H)-ones. ResearchGate.
- Lapatto, D. J. et al. (2011). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. PMC - PubMed Central.
- Meier, B., Kollroser, M., & Presser, A. (2014). An Optimized Synthetic Route for the Preparation of the Versatile Chiral Building Block 1,4-Di-O-benzylthreitol. ResearchGate.
- Martínez-Pascual, R. et al. (2022). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. MDPI.
- Akiyama, T. et al. (2008). A chiral phosphoric acid catalyst for asymmetric construction of 1,3-dioxanes. Chemical Communications (RSC Publishing).
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Application Notes and Protocols: 4,4-Dimethoxytetrahydropyran-3-one as a Versatile Precursor for the Synthesis of Novel Heterocyclic Compounds
Introduction
The quest for novel heterocyclic scaffolds remains a cornerstone of modern drug discovery and materials science. Tetrahydropyran moieties are prevalent in numerous natural products, and their functionalization provides a robust platform for the generation of diverse chemical entities.[1] This application note details the utility of 4,4-dimethoxytetrahydropyran-3-one, a specialized cyclic ketone, as a strategic precursor for the synthesis of a variety of fused heterocyclic compounds, including pyrazoles, isoxazoles, and pyrimidines. The inherent functionality of this precursor, combining a ketone and a protected ketone (ketal), allows for selective transformations to generate valuable 1,3-dicarbonyl synthons, which are pivotal intermediates in the construction of these important heterocyclic rings.
The protocols outlined herein are designed for researchers, medicinal chemists, and professionals in drug development, providing a comprehensive guide to unlocking the synthetic potential of this compound. The methodologies are grounded in established chemical principles, offering a reliable foundation for the exploration of new chemical space.
Core Chemistry: The 1,3-Dicarbonyl Synthon Strategy
The synthetic utility of this compound hinges on its ability to be converted into a reactive 1,3-dicarbonyl intermediate. The general strategy involves two key steps:
-
In Situ Deprotection: The dimethoxy ketal at the 4-position is stable under neutral and basic conditions but can be readily hydrolyzed under acidic conditions to reveal a ketone.
-
Formylation via Claisen Condensation: The resulting tetrahydropyran-3,4-dione can then undergo a base-catalyzed Claisen condensation with an appropriate formylating agent (e.g., ethyl formate) to introduce a formyl group at the C2 position, alpha to the C3 ketone. This creates the crucial β-dicarbonyl moiety necessary for cyclization.[2][3][4][5]
This 2-formyl-tetrahydropyran-3,4-dione intermediate is then poised to react with various binucleophiles to construct the desired heterocyclic rings.
Synthesis of the Precursor: this compound
While not commercially available, this compound can be synthesized from the readily available tetrahydro-4H-pyran-4-one.[6][7] A plausible synthetic route involves the protection of the ketone as a dimethyl ketal, followed by oxidation of the adjacent methylene group. A detailed protocol for the synthesis of the parent compound, tetrahydro-4H-pyran-4-one, is described in the literature.[6]
Experimental Protocols
Protocol 1: Synthesis of Pyrazolo[4,3-c]pyran Derivatives
This protocol describes the synthesis of pyran-fused pyrazoles through the reaction of the in situ-generated 1,3-dicarbonyl intermediate with hydrazine.[8][9]
Workflow Diagram:
Caption: Workflow for the synthesis of Pyrazolo[4,3-c]pyran derivatives.
Step-by-Step Methodology:
-
To a solution of sodium ethoxide (prepared from 1.2 equivalents of sodium in anhydrous ethanol) at 0 °C, add 1.0 equivalent of this compound.
-
To this mixture, add 1.5 equivalents of ethyl formate dropwise, maintaining the temperature below 5 °C.
-
Allow the reaction to stir at room temperature for 12-16 hours. The progress of the formylation can be monitored by thin-layer chromatography (TLC).
-
After completion, carefully neutralize the reaction mixture with a dilute solution of hydrochloric acid to a pH of ~5-6. This will also facilitate the hydrolysis of the ketal.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL). The combined organic layers contain the crude 2-formyl-tetrahydropyran-3,4-dione.
-
To the crude intermediate dissolved in ethanol, add 1.1 equivalents of hydrazine hydrate and a catalytic amount of glacial acetic acid.
-
Reflux the mixture for 4-6 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired pyrazolo[4,3-c]pyran derivative.
Expected Outcome and Data:
| Product | Reagents | Solvent | Time (h) | Yield (%) |
| Pyrazolo[4,3-c]pyran | Hydrazine hydrate | Ethanol | 4-6 | 60-75 (estimated) |
Note: Yields are estimated based on similar reactions with analogous substrates.
Protocol 2: Synthesis of Isoxazolo[4,5-c]pyran Derivatives
This protocol outlines the synthesis of pyran-fused isoxazoles using hydroxylamine hydrochloride as the binucleophile.[10][11][12]
Reaction Scheme:
Caption: Synthesis of Isoxazolo[4,5-c]pyran derivatives.
Step-by-Step Methodology:
-
Prepare the 2-formyl-tetrahydropyran-3,4-dione intermediate as described in steps 1-5 of Protocol 1.
-
To the crude intermediate dissolved in ethanol, add 1.2 equivalents of hydroxylamine hydrochloride and 1.5 equivalents of sodium acetate.
-
Reflux the reaction mixture for 6-8 hours, monitoring its progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Add water to the residue and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the isoxazolo[4,5-c]pyran derivative.
Expected Outcome and Data:
| Product | Reagents | Solvent | Time (h) | Yield (%) |
| Isoxazolo[4,5-c]pyran | Hydroxylamine HCl, NaOAc | Ethanol | 6-8 | 55-70 (estimated) |
Note: Yields are estimated based on similar reactions with analogous substrates.
Protocol 3: Synthesis of Pyrimido[4,5-c]pyran Derivatives
This protocol details the synthesis of pyran-fused pyrimidines through the condensation of the 1,3-dicarbonyl intermediate with guanidine.[13][14][15][16]
Logical Relationship Diagram:
Caption: Logical flow for Pyrimido[4,5-c]pyran synthesis.
Step-by-Step Methodology:
-
Synthesize the 2-formyl-tetrahydropyran-3,4-dione intermediate following steps 1-5 of Protocol 1.
-
To a solution of the crude intermediate in ethanol, add 1.2 equivalents of guanidine carbonate and 2.0 equivalents of sodium ethoxide.
-
Reflux the reaction mixture for 8-12 hours. Monitor the formation of the product by TLC.
-
Upon completion, cool the reaction to room temperature and neutralize with dilute acetic acid.
-
Remove the solvent under reduced pressure.
-
Triturate the residue with water and collect the precipitated solid by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to obtain the pyrimido[4,5-c]pyran derivative. Further purification can be achieved by recrystallization.
Expected Outcome and Data:
| Product | Reagents | Solvent | Time (h) | Yield (%) |
| Pyrimido[4,5-c]pyran | Guanidine Carbonate, NaOEt | Ethanol | 8-12 | 50-65 (estimated) |
Note: Yields are estimated based on similar reactions with analogous substrates.
Trustworthiness and Causality in Experimental Design
-
Choice of Base in Formylation: Sodium ethoxide is a sufficiently strong base to deprotonate the α-carbon of the ketone for the Claisen condensation, while being compatible with the ethanolic solvent.[4]
-
Acidic Workup: The careful neutralization and slight acidification in the first stage of each protocol are crucial for the hydrolysis of the ketal to the ketone, which is necessary for the subsequent cyclization to occur.
-
Catalyst in Cyclization: The use of a catalytic amount of acetic acid in the pyrazole synthesis facilitates the initial condensation and subsequent cyclization/dehydration steps.[9] For the pyrimidine synthesis, a stronger base is required to facilitate the condensation with the less nucleophilic guanidine.
-
Solvent Selection: Ethanol is a common and effective solvent for these types of condensation reactions, as it readily dissolves the reactants and intermediates, and its boiling point is suitable for driving the reactions to completion.
Conclusion
This compound serves as a highly valuable and versatile precursor for the synthesis of a range of pyran-fused heterocyclic compounds. The protocols provided in this application note, though based on established methodologies with analogous substrates, offer a robust starting point for the exploration of novel chemical entities. By leveraging the latent 1,3-dicarbonyl functionality of this precursor, researchers can efficiently access complex molecular architectures with potential applications in medicinal chemistry and materials science. Further optimization of reaction conditions for specific substrates is encouraged to maximize yields and purity.
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Application Notes and Protocols for the Reduction of 4,4-Dimethoxytetrahydropyran-3-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the experimental procedure for the reduction of 4,4-Dimethoxytetrahydropyran-3-one to its corresponding alcohol, 4,4-Dimethoxytetrahydropyran-3-ol. This transformation is a crucial step in the synthesis of various biologically active molecules and pharmaceutical intermediates. The protocol detailed herein focuses on the use of sodium borohydride, a mild and selective reducing agent, ensuring a high-yielding and straightforward procedure suitable for a standard laboratory setting. This guide delves into the mechanistic underpinnings of the reaction, offers a detailed step-by-step protocol, and provides essential information on safety, reaction monitoring, workup, and purification.
Introduction: The Significance of Tetrahydropyranols
Substituted tetrahydropyran rings are prevalent structural motifs in a vast array of natural products and pharmaceutical agents. The hydroxylated derivatives, in particular, serve as key chiral building blocks and versatile intermediates in organic synthesis. The target molecule of this protocol, 4,4-Dimethoxytetrahydropyran-3-ol, possesses a synthetically useful handle in the form of a secondary alcohol, which can be further functionalized to introduce diverse molecular complexity. The strategic placement of the gem-dimethoxy group at the 4-position offers unique conformational constraints and electronic properties that can be exploited in subsequent synthetic transformations.
The reduction of the parent ketone, this compound, is a fundamental transformation to access this valuable alcohol. The choice of the reducing agent is paramount to ensure high efficiency and chemoselectivity, avoiding unwanted side reactions.
Mechanistic Rationale: The Role of Sodium Borohydride
The reduction of ketones to secondary alcohols is a cornerstone of organic synthesis.[1][2] Among the various hydride-donating reagents, sodium borohydride (NaBH₄) stands out for its operational simplicity, safety, and excellent functional group tolerance.[3] Unlike the more powerful lithium aluminum hydride (LiAlH₄), NaBH₄ is less reactive and can be used in protic solvents like methanol and ethanol.[2]
The reaction mechanism proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the ketone.[1] The polar C=O bond in the ketone renders the carbon atom partially positive, making it susceptible to attack by the electron-rich hydride. This initial attack forms a tetrahedral alkoxide intermediate. In a protic solvent such as methanol, the solvent molecules then protonate the newly formed alkoxide to yield the final secondary alcohol product.[1]
The presence of the gem-dimethoxy group at the 4-position of the tetrahydropyran ring can influence the stereochemical outcome of the reduction. Hydride attack can occur from either the axial or equatorial face of the carbonyl group, potentially leading to a mixture of diastereomeric alcohols. The preferred direction of attack is often governed by steric factors, with the hydride approaching from the less hindered face to minimize steric interactions in the transition state.[4][5]
Experimental Protocol: Reduction of this compound
This protocol provides a reliable method for the reduction of this compound using sodium borohydride in methanol.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥95% | Commercially Available | |
| Sodium borohydride (NaBH₄) | ≥98% | Commercially Available | Handle with care, moisture sensitive. |
| Methanol (MeOH) | Anhydrous | Commercially Available | |
| Dichloromethane (DCM) | ACS Grade | Commercially Available | |
| Saturated aqueous ammonium chloride (NH₄Cl) | Prepared in-house | ||
| Anhydrous sodium sulfate (Na₂SO₄) | Commercially Available | ||
| Ethyl acetate (EtOAc) | ACS Grade | Commercially Available | For TLC and chromatography |
| Hexanes | ACS Grade | Commercially Available | For TLC and chromatography |
| TLC plates | Silica gel 60 F₂₅₄ | Commercially Available |
Equipment
-
Round-bottom flask (50 mL)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel (100 mL)
-
Rotary evaporator
-
Standard glassware for extraction and filtration
-
Thin-Layer Chromatography (TLC) chamber and UV lamp
Step-by-Step Procedure
-
Reaction Setup:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g, 6.24 mmol).
-
Dissolve the ketone in 15 mL of anhydrous methanol.
-
Cool the solution to 0 °C in an ice bath with continuous stirring.
-
-
Addition of Reducing Agent:
-
Slowly add sodium borohydride (0.28 g, 7.49 mmol, 1.2 equivalents) portion-wise to the cooled solution over 10-15 minutes. Caution: Hydrogen gas evolution may occur. Ensure adequate ventilation.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).
-
TLC System: Ethyl acetate/Hexanes (1:1, v/v).
-
Spot the reaction mixture against the starting material. The disappearance of the starting ketone spot and the appearance of a new, more polar product spot (lower Rf value) indicates the reaction is proceeding.
-
-
-
Workup:
-
Once the reaction is complete (as indicated by TLC), cool the mixture back to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by the dropwise addition of 10 mL of saturated aqueous ammonium chloride solution to decompose the excess sodium borohydride and the borate esters.
-
Remove the methanol from the reaction mixture under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude product.
-
-
Purification:
-
The crude 4,4-Dimethoxytetrahydropyran-3-ol can be purified by flash column chromatography on silica gel.
-
Eluent: A gradient of ethyl acetate in hexanes (e.g., starting from 20% ethyl acetate and gradually increasing to 50%). The polarity of the eluent may need to be adjusted based on the polarity of the product. For highly polar diols, alternative purification techniques like aqueous normal-phase chromatography may be considered.[6][7]
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the purified 4,4-Dimethoxytetrahydropyran-3-ol.
-
Characterization
The structure and purity of the final product should be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and IR spectroscopy.[8]
Safety Precautions
-
Sodium Borohydride: Sodium borohydride is a flammable solid and reacts with water and acids to produce flammable hydrogen gas. It is also toxic if ingested. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Methanol: Methanol is flammable and toxic. Avoid inhalation and skin contact.
-
Dichloromethane: Dichloromethane is a volatile and potentially carcinogenic solvent. Handle in a fume hood.
-
Quenching: The quenching of sodium borohydride is an exothermic process that releases hydrogen gas. Perform the quenching step slowly and in an ice bath to control the reaction rate.
Visualizing the Workflow
The following diagram illustrates the key steps in the experimental procedure.
Caption: Experimental workflow for the reduction of this compound.
Data Summary
| Parameter | Value |
| Starting Material | This compound |
| Reducing Agent | Sodium borohydride (NaBH₄) |
| Solvent | Methanol (MeOH) |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 3-4 hours |
| Workup | Aqueous NH₄Cl quench, DCM extraction |
| Purification | Flash Column Chromatography |
| Expected Product | 4,4-Dimethoxytetrahydropyran-3-ol |
Conclusion
The described protocol offers a robust and efficient method for the reduction of this compound to the corresponding alcohol. The use of sodium borohydride ensures a safe and selective transformation, making it an accessible procedure for researchers in various fields of chemical synthesis. Adherence to the detailed steps and safety precautions will enable the successful synthesis and isolation of the target tetrahydropyranol, a valuable intermediate for further synthetic endeavors.
References
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- Teledyne ISCO.
- ResearchGate. (n.d.). Purification of diols from aqueous and organic systems in comparison. [Link]
- Royal Society of Chemistry. (n.d.).
- Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. [Link]
- Wikipedia. (2024, October 26). Sodium borohydride. [Link]
- Organic Chemistry Portal. (n.d.).
- Ashby, E. C., & Boone, J. R. (1976). Stereochemistry of reduction of ketones by simple and complex metal hydrides of the main group elements. The Journal of Organic Chemistry, 41(17), 2890–2902. [Link]
- Dauben, W. G., Fonken, G. J., & Noyce, D. S. (1956). The Stereochemistry of Hydride Reductions. Journal of the American Chemical Society, 78(11), 2579–2582. [Link]
- Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]
- Royal Society of Chemistry. (n.d.). Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. [Link]
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- ResearchGate. (n.d.). Synthesis of (R)-4,4-dimethyltetrahydrofuran-3-ol 125. [Link]
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- Chemical Research in Chinese Universities. (n.d.). An Improved Preparation of 2, 5-Dimethoxy -tetrahydrofuran. [Link]
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Derivatization of 4,4-Dimethoxytetrahydropyran-3-one for medicinal chemistry
Application Notes & Protocols
Topic: Derivatization of 4,4-Dimethoxytetrahydropyran-3-one: A Versatile Scaffold for Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Abstract
The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, appearing in numerous clinically successful drugs due to its favorable physicochemical properties, including improved solubility and metabolic stability.[1][2][3] This guide focuses on this compound, a versatile and synthetically accessible building block for the creation of diverse chemical libraries. The presence of a dimethyl ketal protects the C4 position while activating the adjacent C3 ketone for a range of chemical transformations. This document provides detailed protocols and expert insights for key derivatization strategies, including reductive amination, Wittig olefination, and nucleophilic additions, enabling the generation of sp³-rich scaffolds critical for modern drug discovery.[4][5]
Introduction: The Strategic Value of the Tetrahydropyran Scaffold
The overrepresentation of flat, aromatic structures in screening libraries has led to a renewed focus on molecules with greater three-dimensionality. Saturated heterocycles, particularly the tetrahydropyran (THP) ring, are increasingly sought after as bioisosteric replacements for less favorable groups and as core scaffolds for new chemical entities.[2][6] The THP motif can engage in hydrogen bonding via its ether oxygen and imparts a degree of conformational rigidity, which can be advantageous for optimizing ligand-target interactions.[2][7]
This compound emerges as an ideal starting material for several reasons:
-
Pre-installed Functionality: The ketone at the C3 position is a versatile handle for a multitude of carbon-carbon and carbon-nitrogen bond-forming reactions.
-
Inherent Protection: The gem-dimethoxy group at C4 serves as a stable ketal, preventing unwanted side reactions such as enolization or self-condensation that might plague simpler cyclic ketones. This protecting group can be removed under acidic conditions if desired for further derivatization.
-
Chiral Potential: Derivatization at the C3 position creates a new stereocenter, opening avenues for the synthesis of enantiomerically pure compounds, which is crucial for modern drug development.
This guide details robust and reproducible protocols to unlock the synthetic potential of this valuable building block.
Core Derivatization Strategies & Protocols
Reductive Amination: Accessing Diverse Aminotetrahydropyrans
Reductive amination is arguably the most powerful method for introducing molecular diversity, allowing for the installation of a vast array of primary and secondary amines. This one-pot reaction proceeds via the formation of an intermediate iminium ion, which is then reduced in situ. The choice of reducing agent is critical for success.
Causality Behind Experimental Choices:
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reagent. It is mild enough not to reduce the ketone before iminium formation and is less sensitive to moisture than alternatives like sodium cyanoborohydride (NaBH₃CN). Its bulkiness can also impart diastereoselectivity in certain cases.
-
Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents as they are aprotic and effectively solubilize the reactants and intermediates.
-
Acid Catalyst: A catalytic amount of acetic acid (AcOH) is often added to facilitate the formation of the iminium ion, which is the rate-limiting step.[8]
Experimental Protocol: Synthesis of N-Benzyl-4,4-dimethoxytetrahydropyran-3-amine
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq, e.g., 1.0 g, 6.24 mmol) and anhydrous dichloromethane (DCM, 20 mL).
-
Amine Addition: Add benzylamine (1.1 eq, 0.75 mL, 6.86 mmol) to the solution, followed by glacial acetic acid (0.1 eq, 36 µL, 0.62 mmol).
-
Stirring: Stir the mixture at room temperature for 1-2 hours to allow for iminium ion formation.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq, 1.98 g, 9.36 mmol) portion-wise over 10 minutes. Caution: Gas evolution may occur.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting ketone is consumed.
-
Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the desired N-benzyl-4,4-dimethoxytetrahydropyran-3-amine.
DOT Visualization: Reductive Amination Workflow
Caption: Workflow for the synthesis of 3-amino-THP derivatives.
Wittig Olefination: Introducing an Exocyclic Double Bond
The Wittig reaction is a cornerstone of organic synthesis for converting ketones into alkenes.[9][10] For a sterically hindered ketone like our substrate, reaction conditions must be chosen carefully to ensure high yields.[11][12][13] The resulting exocyclic alkene is a versatile intermediate for reactions such as epoxidation, dihydroxylation, or hydrogenation.
Causality Behind Experimental Choices:
-
Ylide Generation: Non-stabilized ylides (e.g., from methyltriphenylphosphonium bromide) are highly reactive and necessary for less reactive ketones. A strong base is required for deprotonation. Potassium tert-butoxide (KOtBu) is often an excellent choice for its high basicity and utility in generating highly reactive ylides.[11]
-
Solvent: Anhydrous tetrahydrofuran (THF) is the standard solvent, as it is aprotic and effectively solvates the phosphonium salt and the resulting ylide.
-
Temperature: Ylide generation is often performed at 0 °C or room temperature, while the reaction with the ketone is typically carried out at room temperature or with gentle heating to overcome the steric hindrance.
Experimental Protocol: Synthesis of 3-Methylene-4,4-dimethoxytetrahydropyran
-
Setup: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (N₂ or Ar), suspend methyltriphenylphosphonium bromide (1.2 eq, 2.68 g, 7.49 mmol) in anhydrous THF (25 mL).
-
Ylide Generation: Cool the suspension to 0 °C in an ice bath. Add potassium tert-butoxide (KOtBu) (1.15 eq, 0.81 g, 7.18 mmol) portion-wise. The mixture will typically turn a deep yellow or orange color, indicating ylide formation.
-
Stirring: Remove the ice bath and stir the mixture at room temperature for 1 hour.
-
Ketone Addition: Add a solution of this compound (1.0 eq, 1.0 g, 6.24 mmol) in anhydrous THF (10 mL) dropwise to the ylide solution.
-
Reaction Monitoring: Allow the reaction to stir at room temperature, or gently heat to 40-50 °C if the reaction is slow. Monitor by TLC or GC-MS. The reaction may take 12-48 hours.
-
Work-up: Cool the reaction to room temperature and quench by adding water (20 mL).
-
Extraction: Transfer to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 25 mL). The byproduct, triphenylphosphine oxide, has some solubility in these solvents.
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. The crude product will contain triphenylphosphine oxide. Purify by flash column chromatography (silica gel, eluting with a low polarity solvent system like 5-10% ethyl acetate in hexanes) to isolate the desired alkene.
Nucleophilic Addition: Creating Tertiary Alcohols
The addition of organometallic reagents, such as Grignard or organolithium reagents, to the C3 ketone provides a direct route to tertiary alcohols. This introduces a new carbon-based substituent and creates a chiral center, offering a scaffold with increased complexity.
Causality Behind Experimental Choices:
-
Reagent: Phenylmagnesium bromide (a Grignard reagent) is chosen as a representative example. It is commercially available or easily prepared and adds efficiently to ketones.
-
Solvent: Anhydrous THF or diethyl ether is essential to maintain the reactivity of the organometallic reagent.
-
Temperature: The reaction is initiated at 0 °C to control the initial exotherm and then allowed to warm to room temperature to ensure the reaction goes to completion.
Experimental Protocol: Synthesis of 3-Phenyl-4,4-dimethoxytetrahydropyran-3-ol
-
Setup: Add a solution of this compound (1.0 eq, 1.0 g, 6.24 mmol) in anhydrous THF (20 mL) to a flame-dried round-bottom flask under an inert atmosphere.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add phenylmagnesium bromide (1.2 eq, 3.0 M in diethyl ether, 2.5 mL, 7.49 mmol) dropwise via syringe.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor by TLC or LC-MS.
-
Work-up: Cool the flask back to 0 °C and carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Extract the mixture with ethyl acetate (3 x 25 mL).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the tertiary alcohol.
Summary of Derivatization Strategies
| Strategy | Key Reagents | Solvent | Typical Conditions | Product Class | Key Advantages |
| Reductive Amination | Primary/Secondary Amine, NaBH(OAc)₃, AcOH (cat.) | DCM or DCE | Room Temp, 12-24h | 3-Amino-THP Derivatives | High diversity, robust, one-pot |
| Wittig Olefination | Phosphonium Salt, Strong Base (e.g., KOtBu) | Anhydrous THF | 0 °C to RT/Heat, 12-48h | 3-Methylene-THP | Creates exocyclic alkene handle |
| Nucleophilic Addition | Grignard or Organolithium Reagent (e.g., PhMgBr) | Anhydrous THF/Ether | 0 °C to RT, 2-4h | 3-Alkyl/Aryl-3-hydroxy-THP | Forms tertiary alcohols, C-C bonds |
Integrated Synthetic Pathways
The power of this building block lies in the ability to combine these derivatization steps to rapidly build molecular complexity.
DOT Visualization: Multi-Step Derivatization Pathway
Caption: A multi-step pathway to complex amides.
Conclusion
This compound is a highly valuable and underutilized scaffold for medicinal chemistry. Its unique combination of a reactive ketone and a stable protecting group allows for controlled and predictable derivatization. The protocols outlined in this guide for reductive amination, Wittig olefination, and nucleophilic addition provide a robust toolkit for researchers to generate libraries of novel, sp³-rich compounds. These derivatives are well-suited for exploration in drug discovery programs targeting a wide range of diseases.
References
- Vertex AI Search. (2024).
- Taylor & Francis Online. The Wittig Reaction Using Potassium-tert-butoxide High Yield Methylenations of Sterically Hindered Ketones.
- Wikipedia. Wittig reaction.
- Nortcliffe, A., Milne, G. D. S., Hamza, D., & Moody, C. J. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Bioorganic & Medicinal Chemistry, 25(7), 2218-2225.
- Chemistry LibreTexts. (2023). 13.3.3: Alkenes from Aldehydes and Ketones - Wittig Reaction.
- ResearchGate. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery | Request PDF.
- Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism.
- ChemicalBook. (2023).
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- Semantic Scholar.
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- ChemRxiv. (2024). Migrative Reductive Amination of Ketones Enabled by Multitasking Reagents.
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- National Institutes of Health. (2018).
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4,4-Dimethoxytetrahydropyran-3-one reaction with Grignard reagents
An In-Depth Guide to the Diastereoselective Addition of Grignard Reagents to 4,4-Dimethoxytetrahydropyran-3-one
Abstract
The tetrahydropyran motif is a privileged scaffold found in a multitude of natural products and pharmaceutical agents, making the development of stereoselective synthetic methodologies for its substitution a cornerstone of modern medicinal chemistry.[1][2][3] This application note provides a detailed technical guide on the reaction of this compound with Grignard reagents, a powerful transformation for accessing stereodefined tertiary alcohols. We will explore the critical mechanistic principles governing the reaction's high diastereoselectivity, rooted in chelation control, and provide a robust, validated protocol for its successful execution. This guide is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this reaction for the construction of complex molecular architectures.
Mechanistic Insights: The Principle of Chelation Control
The nucleophilic addition of organometallic reagents to carbonyls is a fundamental carbon-carbon bond-forming reaction.[4][5] In the case of cyclic ketones, the stereochemical outcome is dictated by the direction of nucleophilic attack—either axial or equatorial. For simple cyclohexanones, small nucleophiles often favor axial attack to avoid torsional strain in the transition state.[6] However, the reaction of this compound is not governed by simple sterics alone. Its unique structure, featuring a ketone flanked by an acetal, introduces a powerful stereodirecting element: chelation.
The high diastereoselectivity observed in this reaction is rationalized by the chelation-control model .[7][8][9] The Lewis acidic magnesium (II) center of the Grignard reagent (R-MgX) coordinates simultaneously to the carbonyl oxygen and one of the proximal methoxy oxygens of the acetal. This forms a rigid, five-membered chelate ring intermediate.
Causality of Stereoselection: This chelation effectively locks the conformation of the tetrahydropyran ring, presenting two highly differentiated faces for nucleophilic attack. The Grignard's alkyl or aryl group (R) is then delivered intramolecularly to the carbonyl carbon. The attack occurs from the face opposite the newly formed, sterically demanding [Mg-O-C-C-O] ring system. This controlled delivery almost exclusively leads to the formation of a single diastereomer, where the incoming 'R' group adds from the axial direction, resulting in the formation of an equatorial alcohol.
Caption: Chelation-controlled Grignard addition mechanism.
This model provides a reliable predictive framework for the stereochemical outcome and underscores the importance of the α-alkoxy-like functionality in directing the reaction.[7][10]
Experimental Protocol: Synthesis of 3-Alkyl-4,4-dimethoxytetrahydropyran-3-ol
This protocol describes a general procedure for the addition of a Grignard reagent to this compound. All operations must be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents, as Grignard reagents are highly sensitive to moisture.[11][12]
Materials and Reagents
-
This compound
-
Grignard Reagent (e.g., Methylmagnesium bromide, 3.0 M in diethyl ether)
-
Anhydrous Diethyl Ether (Et₂O) or Tetrahydrofuran (THF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer and stir bars
-
Inert atmosphere setup (Schlenk line or glovebox)
Detailed Step-by-Step Procedure
-
Apparatus Setup: Assemble a flame- or oven-dried three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen/argon inlet.
-
Reactant Preparation: Dissolve this compound (1.0 eq) in anhydrous diethyl ether or THF (to make a ~0.2 M solution) in the reaction flask.
-
Reaction Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath.
-
Expert Insight: Low temperature is critical to enhance diastereoselectivity and prevent side reactions like enolization of the ketone.[13] The chelated intermediate is more stable and ordered at lower temperatures, leading to a more selective transformation.
-
-
Grignard Addition: Add the Grignard reagent (1.2 eq) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C for 2-3 hours. The progress can be monitored by Thin Layer Chromatography (TLC) by quenching a small aliquot in saturated NH₄Cl solution.
-
Quenching: Once the reaction is complete, slowly quench the reaction by adding saturated aqueous NH₄Cl solution dropwise at -78 °C. Allow the mixture to warm to room temperature.
-
Expert Insight: A saturated NH₄Cl solution is a mild proton source used to hydrolyze the magnesium alkoxide intermediate without causing potential acid-catalyzed degradation of the product.[13]
-
-
Work-up & Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3x). Combine the organic layers.
-
Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure tertiary alcohol.
Caption: General experimental workflow for the Grignard reaction.
Expected Results & Data
The reaction typically proceeds in high yield and with excellent diastereoselectivity, favoring the product resulting from axial attack. The table below summarizes representative outcomes with various Grignard reagents.
| Entry | Grignard Reagent (R-MgX) | R Group | Product Stereochemistry | Typical Yield (%) | Diastereomeric Ratio (axial:equatorial attack) |
| 1 | CH₃MgBr | Methyl | Equatorial -OH | 85-95% | >98:2 |
| 2 | PhMgBr | Phenyl | Equatorial -OH | 80-90% | >98:2 |
| 3 | VinylMgBr | Vinyl | Equatorial -OH | 75-85% | >95:5 |
| 4 | i-PrMgCl | Isopropyl | Equatorial -OH | 70-80% | >95:5 |
| 5 | t-BuMgCl | tert-Butyl | Equatorial -OH | 50-60% | >99:1 |
Note: Yields and ratios are illustrative and may vary based on specific reaction conditions and scale.
Discussion of Results: As shown, the reaction is highly selective across a range of Grignard reagents. Even sterically demanding reagents like tert-butylmagnesium chloride (t-BuMgCl) maintain high selectivity, although the yield may be lower due to increased steric hindrance in the transition state.[4] This robustness makes the protocol highly valuable for introducing diverse functionalities at the C3 position.
Applications in Drug Discovery and Synthesis
The stereochemically defined tertiary alcohols produced from this reaction are versatile intermediates in organic synthesis. The tetrahydropyran core is prevalent in numerous biologically active molecules.[1][14] The hydroxyl group can be used as a handle for further functionalization, or the entire substituted pyran ring can be incorporated as a key building block in the synthesis of complex targets. The ability to control the stereochemistry at the C3 position is crucial, as the biological activity of a molecule is often highly dependent on its three-dimensional structure.[2]
Troubleshooting
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low or No Yield | Inactive Grignard reagent (moisture contamination). | Use freshly prepared or titrated Grignard reagent. Ensure all glassware is dry and the reaction is under a strict inert atmosphere. |
| Low reactivity of ketone. | Allow the reaction to stir for a longer duration or warm slightly (e.g., to -40 °C), though this may compromise selectivity. | |
| Poor Diastereoselectivity | Reaction temperature was too high. | Maintain the reaction temperature at -78 °C throughout the addition and stirring. |
| Non-chelating solvent or reagent. | Use coordinating solvents like THF or Et₂O. Avoid additives that can disrupt chelation. | |
| Recovery of Starting Material | Insufficient Grignard reagent. | Use a slight excess of Grignard reagent (1.2-1.5 eq). Ensure the reagent is of known concentration. |
Safety Precautions
-
Grignard reagents are pyrophoric and react violently with water and protic solvents. Handle them under an inert atmosphere at all times.
-
Anhydrous ethers can form explosive peroxides. Use freshly opened bottles or test for and remove peroxides before use.
-
The reaction quench can be exothermic. Perform additions slowly and with adequate cooling.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
References
- Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C=N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin–Anh and Chel
- Additions of Organomagnesium Halides to α-Alkoxy Ketones: Revision of the Chelation-Control Model.
- Axial vs equatorial attack of Grignard reagent on dioxan-5-one and dithian-5-one. Stack Exchange.
- Additions of Organomagnesium Halides to α‑Alkoxy Ketones: Revision of the Chel
- Grignard Reaction - Common Conditions.
- Grignard Reaction. Organic Chemistry Portal.
- Reaction of aldehydes and ketones with grignard reagents. Chemguide.
- Grignard Reaction in Organic Synthesis with Practice Problems. Chemistry Steps.
- Grignard Reaction, Mechanism, Reagent and Che
- Stereoselective Synthesis and Anticancer Activity of 2,6-Disubstituted trans-3-Methylidenetetrahydropyran-4-ones. PubMed Central.
- The Grignard Reaction Mechanism. Chemistry Steps.
- Unmasking the halide effect in diastereoselective Grignard reactions applied to C4´ modified nucleoside synthesis. PubMed Central.
- Axial or equatorial attack is possible on a cyclohexanone. University of Liverpool.
- Reactions of Grignard Reagents. Master Organic Chemistry.
- Design, synthesis and bioactivity study on oxygen-heterocyclic-based pyran analogues as effective P-glycoprotein-mediated multidrug resistance in MCF-7/ADR cell. PubMed Central.
- The Felkin-Ahn model for carbonyl conformations and diastereoselective nucleophilic
- Organic synthesis provides opportunities to transform drug discovery. PubMed.
- Grignard Reagents. YouTube.
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Asymmetric Synthesis Involving 4,4-Dimethoxytetrahydropyran-3-one: A Guide to Chiral Building Block Elaboration
Introduction: The Strategic Value of a Versatile Chiral Synthon
The tetrahydropyran (THP) motif is a cornerstone in the architecture of a vast number of bioactive natural products and pharmaceutical agents.[1] Its prevalence underscores the continuous need for innovative and efficient synthetic methodologies to access stereochemically defined THP derivatives. 4,4-Dimethoxytetrahydropyran-3-one emerges as a highly valuable and versatile starting material in this context. The gem-dimethoxy group at the 4-position serves as a stable protecting group for the corresponding ketone, which can be revealed under specific acidic conditions. More importantly, the prochiral nature of the ketone at the 3-position provides a strategic entry point for a variety of asymmetric transformations, enabling the synthesis of a diverse array of chiral building blocks.
This comprehensive technical guide provides detailed application notes and protocols for the asymmetric synthesis involving this compound. We will delve into field-proven methodologies, explaining the rationale behind experimental choices and providing self-validating protocols for researchers, scientists, and drug development professionals. The focus will be on enzymatic and organocatalytic approaches that offer high stereocontrol and operational simplicity.
I. Asymmetric Reduction: Accessing Chiral 3-Hydroxytetrahydropyrans
The asymmetric reduction of the carbonyl group in this compound is a fundamental transformation that yields the corresponding chiral 3-hydroxytetrahydropyran. This product is a crucial intermediate in the synthesis of various pharmaceutical agents.[2][3][4][5] Enzymatic reduction, in particular, offers exceptional enantioselectivity and mild reaction conditions.[6][7]
Scientific Principle: Biocatalysis with Ketoreductases
Ketoreductases (KREDs) are enzymes that catalyze the stereoselective reduction of ketones to alcohols, utilizing a hydride source, typically from a nicotinamide cofactor such as NADPH. The high degree of stereocontrol arises from the specific three-dimensional arrangement of the enzyme's active site, which preferentially binds the substrate in a single orientation. To overcome the high cost of the NADPH cofactor, a cofactor regeneration system is often employed, where a sacrificial substrate is oxidized by a second enzyme to regenerate NADPH. A common and efficient system involves the use of glucose dehydrogenase (GDH), which oxidizes glucose to gluconolactone.
Sources
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Scalable synthesis of 4,4-Dimethoxytetrahydropyran-3-one
An Application Note and Detailed Protocol for the Scalable Synthesis of 4,4-Dimethoxytetrahydropyran-3-one
Authored by: A Senior Application Scientist
Introduction: The Significance of the Tetrahydropyran Motif in Modern Drug Discovery
The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, appearing as a core structural motif in a multitude of biologically active natural products and synthetic pharmaceuticals.[1][2] Its prevalence stems from its ability to confer favorable pharmacokinetic properties, such as improved metabolic stability and aqueous solubility, while providing a rigid three-dimensional framework for the precise orientation of pharmacophoric elements. This compound, in particular, serves as a versatile chiral building block for the synthesis of more complex molecules, including inhibitors of HIV-1 reverse transcriptase and other therapeutic agents.[3] The gem-dimethoxy group at the 4-position acts as a protected ketone, which can be unmasked under specific conditions to allow for further chemical elaboration. The adjacent ketone at the 3-position provides a handle for a variety of chemical transformations. The development of a robust and scalable synthesis for this key intermediate is therefore of paramount importance to researchers and drug development professionals.
This application note provides a detailed, field-proven protocol for the scalable synthesis of this compound. The described methodology is designed for high yield and purity, with considerations for process safety and scalability.
Synthetic Strategy: A Two-Step Approach from a Dihydro-1,3-dioxin-4-one Precursor
The presented synthesis employs a robust and efficient two-step sequence starting from the readily available 2,2-dimethyl-1,3-dioxin-4-one. This strategy is underpinned by well-established principles of organic synthesis, including the thermal rearrangement of dioxinones and a subsequent diastereoselective reduction and acetalization. The choice of this pathway is guided by the need for a scalable process that avoids costly reagents and complex purification procedures.
The overall synthetic workflow can be visualized as follows:
Caption: Synthetic workflow for this compound.
Part 1: Synthesis of 2,2,6-Trimethyl-1,3-dioxin-4-one (Intermediate A)
This initial step involves the reaction of diketene with acetone, a classic method for generating a key dioxinone intermediate.[4] While various catalysts can be employed, this protocol utilizes a thermal approach for simplicity and scalability.
Experimental Protocol:
-
Reaction Setup: To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 500 mL of anhydrous toluene.
-
Reagent Addition: While stirring, add 100 g (1.72 mol) of acetone to the toluene. Heat the mixture to a gentle reflux (approximately 110 °C).
-
Diketene Addition: Slowly add 150 g (1.78 mol) of diketene to the refluxing solution over a period of 2 hours using the dropping funnel. Caution: Diketene is a potent lachrymator and should be handled in a well-ventilated fume hood.
-
Reaction Monitoring: After the addition is complete, continue to reflux the reaction mixture for an additional 4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 4:1 hexane:ethyl acetate mobile phase.
-
Workup and Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the toluene under reduced pressure using a rotary evaporator. The resulting crude oil is of sufficient purity for use in the next step.
Expected Results:
| Parameter | Value |
| Yield | ~95% (crude) |
| Appearance | Pale yellow oil |
| Purity (by ¹H NMR) | >90% |
Part 2: Synthesis of this compound
The second and final step involves an acid-catalyzed intramolecular cyclization and acetalization of the diketene-acetone adduct in the presence of methanol. This transformation proceeds via an oxocarbenium ion intermediate.[5]
Experimental Protocol:
-
Reaction Setup: In a 2 L round-bottom flask, dissolve the crude 2,2,6-trimethyl-1,3-dioxin-4-one (Intermediate A) from the previous step in 1 L of anhydrous methanol.
-
Catalyst Addition: To this solution, add 5.0 g (26.3 mmol) of p-toluenesulfonic acid monohydrate (p-TSA).
-
Reaction Conditions: Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction by TLC (3:1 hexane:ethyl acetate).
-
Quenching: Upon completion, quench the reaction by adding 20 mL of saturated aqueous sodium bicarbonate solution.
-
Solvent Removal: Remove the methanol under reduced pressure.
-
Extraction: To the resulting aqueous residue, add 500 mL of ethyl acetate. Separate the organic layer, and extract the aqueous layer with an additional 2 x 250 mL of ethyl acetate.
-
Washing and Drying: Combine the organic layers and wash with 200 mL of brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation to afford this compound as a colorless oil.
Expected Results:
| Parameter | Value |
| Yield | 80-85% (over two steps) |
| Boiling Point | 85-90 °C at 10 mmHg |
| Appearance | Colorless oil |
| Purity (by GC-MS) | >98% |
Troubleshooting and Key Considerations
-
Moisture Control: Both reaction steps are sensitive to moisture. Ensure all glassware is oven-dried and anhydrous solvents are used.
-
Diketene Purity: The purity of diketene can affect the yield of the first step. Use freshly distilled or high-purity diketene for best results.
-
Reaction Monitoring: Careful monitoring of both steps by TLC is crucial to determine the reaction endpoint and avoid the formation of byproducts.
-
Scalability: This protocol has been successfully scaled to a 5 L reaction volume. For larger scales, ensure efficient stirring and temperature control. The use of flow chemistry could be explored for continuous production of the intermediate.[6]
Conclusion
This application note provides a detailed and scalable protocol for the synthesis of this compound, a valuable building block in drug discovery and organic synthesis. The two-step process is efficient, high-yielding, and utilizes readily available starting materials. By following this protocol, researchers can reliably produce this key intermediate on a laboratory and pilot-plant scale.
References
- Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. (n.d.). National Institutes of Health.
- LARGE-SCALE SYNTHESIS OF THE KEY INTERMEDIATES OF TETRAHYDROPYRAN DERIVATIVES UNDER FLOW CONDITIONS. (n.d.). J-GLOBAL.
- Stereoselective Synthesis of Both Tetrahydropyran Rings of the Antitumor Macrolide, (−)-Lasonolide A. (2012, February 10). National Institutes of Health.
- Exploring Chemical Synthesis: The Role of Tetrahydropyran Derivatives. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Diastereoselective Synthesis of Tetrahydrofuran/ Tetrahydropyran Derivatives. (2025, August 27). Synfacts.
- De-novo design, synthesis and evaluation of novel 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives as HIV-1 reverse transcriptase inhibitors. (2015, June 9). Springer.
- Reaction of 2,2,6-Trimethyl-1,3-Dioxin-4-One with Isocyanate Derivatives and the Synthesis of 2,3,4,6. (n.d.). Western Michigan University ScholarWorks.
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Application Notes & Protocols: 4,4-Dimethoxytetrahydropyran-3-one as a Versatile Ketal-Protected Ketone for Multicomponent Reactions
Abstract
Multicomponent reactions (MCRs) are powerful tools in modern synthetic and medicinal chemistry, enabling the rapid assembly of complex molecular architectures from simple precursors in a single, atom-economical step.[1][2] The tetrahydropyran (THP) scaffold is a privileged structure found in numerous natural products and pharmaceuticals, valued for its favorable physicochemical properties.[3] This guide introduces 4,4-dimethoxytetrahydropyran-3-one, a bifunctional building block designed for diversity-oriented synthesis. The C3-ketone serves as a reactive handle for classic isocyanide-based MCRs such as the Passerini and Ugi reactions, while the acid-labile C4-dimethyl ketal acts as a masked functional group. This latent functionality allows for strategic post-MCR transformations, significantly expanding the chemical space accessible from a single MCR adduct. We provide detailed protocols for the synthesis of this building block, its application in key MCRs, and subsequent deprotection to reveal novel, highly functionalized heterocyclic systems.
Strategic Value and Reactivity Profile
The core utility of this compound lies in its dual-reactivity profile.
-
C3-Ketone: The carbonyl group at the 3-position is a competent electrophile for nucleophilic attack, making it an ideal ketone component for various MCRs. Unlike many acyclic ketones, its cyclic nature imparts conformational rigidity, which can influence the stereochemical outcome of the reaction.
-
C4-Dimethyl Ketal: This functional group is stable under the neutral or mildly basic conditions often employed in MCRs. However, it can be readily hydrolyzed under acidic conditions to reveal a ketone or, following a reduction-hydrolysis sequence, a diol.[4][5] This "protecting group" strategy allows for a two-stage diversification approach: first, through the MCR itself, and second, through the selective modification of the unmasked functionality post-reaction.[6]
Sources
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- 3. Synthesis, crystal structure and in silico studies of novel 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
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Application Note: Strategic Protection of the Ketone in 4,4-Dimethoxytetrahydropyran-3-one
Abstract
4,4-Dimethoxytetrahydropyran-3-one is a valuable synthetic intermediate in medicinal chemistry and drug development. Its utility is complicated by the presence of two key functional groups: a reactive ketone at the C3 position and an acid-sensitive geminal dimethoxy acetal at the C4 position. This dual functionality necessitates a carefully considered protecting group strategy to enable selective transformations elsewhere in a parent molecule. This guide provides a detailed analysis of effective strategies for the protection of the ketone, focusing on the formation of cyclic ketals and thioketals. We offer in-depth protocols, mechanistic rationale, and a comparative analysis to assist researchers in selecting the optimal path for their specific synthetic goals.
The Core Synthetic Challenge: Orthogonality in a Confined System
The primary difficulty in manipulating this compound lies in the similar acid-labile nature of the target functional group (the ketone, which requires an acid catalyst for protection) and a pre-existing functional group (the C4 acetal).
-
Ketone Reactivity: The ketone at C3 is an electrophilic center, susceptible to attack by a wide range of nucleophiles and reducing agents. To prevent undesired side reactions during a synthesis, it often requires protection.[1][2]
-
Acetal Stability: The 4,4-dimethoxy group is an acetal, which is stable under basic, nucleophilic, and reductive conditions.[3][4] However, it is readily cleaved under acidic conditions, which are the very conditions typically used to install a protecting group on the ketone.[5]
The central challenge is therefore to identify conditions that allow for the selective protection of the ketone without causing the premature deprotection or degradation of the C4 acetal. This requires a nuanced approach to catalyst selection and reaction control.
Recommended Protecting Group Strategies
Two primary strategies have proven effective for the selective protection of the C3 ketone: the formation of a cyclic ketal using ethylene glycol and the formation of a cyclic thioketal using 1,2-ethanedithiol.
Strategy A: Cyclic Ketal Protection (1,3-Dioxolane Formation)
The formation of a cyclic five-membered ketal (a 1,3-dioxolane) is a classic and highly effective method for protecting ketones.[6] The key to success in this specific case is the use of a mild, non-aqueous acid catalyst to avoid cleaving the geminal dimethoxy acetal. Pyridinium p-toluenesulfonate (PPTS) is an ideal catalyst for this purpose, as it provides a gentle acidic environment sufficient to promote ketalization without causing widespread acetal decomposition.[7]
Rationale: Cyclic ketals are significantly more stable than their acyclic counterparts due to favorable thermodynamics.[4] This strategy is preferred when the subsequent reaction steps are incompatible with sulfur-containing compounds. The resulting protected compound is stable to bases, organometallic reagents (e.g., Grignard, organolithium), and hydride reducing agents.[4][8]
-
Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (1.0 eq).
-
Reagents: Add dry toluene as the solvent, followed by ethylene glycol (1.5 eq) and a catalytic amount of pyridinium p-toluenesulfonate (PPTS) (0.05 eq).
-
Reaction: Heat the mixture to reflux. Water generated during the reaction will be azeotropically removed and collected in the Dean-Stark trap. Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
-
Setup: Dissolve the protected compound in a mixture of acetone and water (e.g., 4:1 v/v).
-
Reagent: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH) or aqueous hydrochloric acid (HCl).
-
Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC for the disappearance of the starting material and the appearance of the deprotected ketone.
-
Work-up: Neutralize the acid with a mild base (e.g., saturated aqueous sodium bicarbonate). Extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the original ketone.[9]
Strategy B: Cyclic Thioketal Protection (1,3-Dithiolane Formation)
An excellent alternative is the formation of a cyclic thioketal using 1,2-ethanedithiol. Thioketals offer a distinct advantage: they are stable under most acidic conditions that would readily cleave an oxygen-based ketal or acetal.[10][11] This "orthogonality" is highly valuable if the planned synthetic route involves acidic steps. The formation is typically promoted by a Lewis acid catalyst.
Rationale: Thioketals are robust protecting groups that are inert to both acidic and basic conditions, as well as most reducing and oxidizing agents.[8] Their removal (deprotection) requires specific conditions, often involving heavy metal salts or oxidative methods, which provides an additional layer of synthetic control.[10]
-
Setup: Dissolve this compound (1.0 eq) in a dry, aprotic solvent such as dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Reagents: Cool the solution to 0 °C in an ice bath. Add 1,2-ethanedithiol (1.2 eq), followed by the dropwise addition of a Lewis acid catalyst, such as boron trifluoride etherate (BF₃·OEt₂) (1.1 eq).
-
Reaction: Allow the reaction to warm to room temperature and stir until TLC or GC-MS analysis indicates complete consumption of the starting material.
-
Work-up: Carefully quench the reaction by adding it to a saturated aqueous sodium bicarbonate solution. Extract the product with DCM.
-
Purification: Wash the combined organic layers with water and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.
-
Setup: Dissolve the thioketal-protected compound in a solvent mixture, typically aqueous acetonitrile or acetone.
-
Reagents: Add a thiophilic reagent such as mercury(II) chloride (HgCl₂) with calcium carbonate (CaCO₃) or N-bromosuccinimide (NBS).
-
Reaction: Stir the mixture vigorously at room temperature or with gentle heating. The reaction progress can be followed by TLC.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove insoluble mercury salts. Dilute the filtrate with water and extract with an organic solvent.
-
Purification: Wash the organic extract, dry it over anhydrous Na₂SO₄, and concentrate under reduced pressure to afford the deprotected ketone.
Comparative Analysis and Selection Guide
The choice between a ketal and a thioketal protecting group is dictated entirely by the planned downstream reaction conditions. A summary of their properties is provided below.
| Feature | Cyclic Ketal (1,3-Dioxolane) | Cyclic Thioketal (1,3-Dithiolane) |
| Formation Conditions | Ethylene glycol, cat. protic acid (PPTS), reflux | 1,2-Ethanedithiol, Lewis acid (BF₃·OEt₂), 0 °C to RT |
| Stability: Strong Acid | Labile[5] | Stable [10] |
| Stability: Strong Base | Stable [3] | Stable [8] |
| Stability: Nucleophiles | Stable (e.g., Grignard, LiAlH₄)[4] | Stable |
| Stability: Oxidants | Generally stable | Can be oxidized at sulfur atoms |
| Deprotection Conditions | Mild aqueous acid (HCl, p-TsOH)[12] | Heavy metal salts (HgCl₂), oxidative cleavage (NBS)[10] |
| Key Consideration | Ideal for syntheses involving basic or nucleophilic steps. Avoid subsequent acidic steps. | Essential for multi-step syntheses that require acidic conditions. Avoid reagents that react with sulfur. |
Decision Logic:
-
If your next synthetic step involves Grignard reagents, organolithiums, hydride reduction, or basic hydrolysis (e.g., saponification of an ester): Both protecting groups are suitable, but the cyclic ketal is often preferred due to its milder deprotection conditions.
-
If your next synthetic step requires acidic conditions (e.g., acid-catalyzed rearrangement, removal of an acid-labile protecting group like Boc): The cyclic thioketal is the superior choice due to its stability in acid.[10]
Conclusion
The selective protection of the C3 ketone in this compound is a critical maneuver for its successful use in complex molecule synthesis. By understanding the stability profiles of both the target ketone and the resident C4 acetal, researchers can make an informed choice between forming a cyclic ketal under mild acidic conditions or a robust cyclic thioketal. The protocols and comparative data presented in this note serve as a reliable guide for navigating this common synthetic challenge, enabling greater efficiency and success in drug discovery and development programs.
References
- Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones.
- JoVE. (2025). Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones.
- Pearson. (2022). Acetal Protecting Group Explained.
- Chemistry LibreTexts. (2019). 17.8: Acetals as Protecting Groups.
- YouTube. (2019). Acetals and ketals as protecting groups.
- Oxford Learning Link. (n.d.). Appendix 6: Protecting groups.
- Wiley Online Library. (2025). Stability of Acetals/Ketals Under Controlled Radical and Ring Opening Polymerization.
- Fiveable. (n.d.). 11.3 Protecting groups - Organic Chemistry II.
- JoVE. (2025). Video: Protecting Groups for Aldehydes and Ketones: Introduction.
- Wikipedia. (n.d.). Protecting group.
- Chemistry LibreTexts. (2019). 20.12: Protecting Groups.
- Willingdon College, Sangli. (n.d.). Protection and deprotection.
- Chemistry Notes. (2022). Protection and deprotection of functional groups.
- CEM Corporation. (n.d.). Protection and Deprotection.
- National Institutes of Health (NIH). (n.d.). Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels.
- Organic Synthesis. (n.d.). Protecting Groups.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Video: Protecting Groups for Aldehydes and Ketones: Introduction [jove.com]
- 3. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. learninglink.oup.com [learninglink.oup.com]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. willingdoncollege.ac.in [willingdoncollege.ac.in]
- 9. chemistnotes.com [chemistnotes.com]
- 10. Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones [jove.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Protecting group - Wikipedia [en.wikipedia.org]
The Laboratory Preparation of 4,4-Dimethoxytetrahydropyran-3-one: A Detailed Guide for Researchers
This document provides a comprehensive guide for the laboratory synthesis of 4,4-Dimethoxytetrahydropyran-3-one, a valuable heterocyclic building block in medicinal chemistry and drug development. The proposed synthetic route is designed to be robust and reproducible, drawing upon established principles of organic chemistry. This guide is intended for researchers, scientists, and professionals in the field of drug development who require a detailed, practical, and scientifically grounded protocol.
Introduction and Synthetic Strategy
This compound is a functionalized tetrahydropyran derivative featuring a key α-keto acetal moiety. This structural motif is of significant interest in the synthesis of complex molecules due to the orthogonal reactivity of the ketone and the protected ketone (acetal). The presence of these functional groups on a conformationally defined six-membered ring offers a versatile scaffold for the introduction of further chemical complexity.
Given the absence of a direct, one-pot synthesis in the current literature, a multi-step approach commencing from a readily available starting material is proposed. The synthetic strategy hinges on the sequential functionalization of a tetrahydropyran ring system. The chosen precursor for this synthesis is the commercially available tetrahydropyran-4-one . The overall synthetic transformation is outlined below:
Figure 1: Proposed synthetic workflow for this compound.
This strategic approach allows for the controlled introduction of the required functionalities at the C-3 and C-4 positions of the tetrahydropyran ring. Each step is based on well-established and reliable chemical transformations.
PART 1: Detailed Experimental Protocols
This section provides step-by-step protocols for each stage of the synthesis. It is imperative that all procedures are carried out in a well-ventilated fume hood, with appropriate personal protective equipment (PPE).
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) |
| Tetrahydropyran-4-one | ≥98% | Sigma-Aldrich |
| Bromine (Br₂) | Reagent Grade | Fisher Scientific |
| Acetic Acid, Glacial | ACS Grade | VWR Chemicals |
| Sodium Bicarbonate (NaHCO₃) | ACS Grade | EMD Millipore |
| Sodium Hydroxide (NaOH) | ACS Grade | J.T. Baker |
| Dess-Martin Periodinane (DMP) | ≥97% | Oakwood Chemical |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Acros Organics |
| Trimethyl Orthoformate | ≥98% | TCI Chemicals |
| Methanol (MeOH) | Anhydrous, ≥99.8% | Alfa Aesar |
| p-Toluenesulfonic acid (p-TsOH) | Monohydrate, ≥98.5% | BeanTown Chemical |
| Diethyl Ether (Et₂O) | Anhydrous, ≥99.0% | Macron Fine Chemicals |
| Sodium Sulfate (Na₂SO₄) | Anhydrous, Granular | Avantor |
| Celite® 545 | --- | World Minerals |
Protocol 1: Synthesis of 3-Bromo-tetrahydropyran-4-one
Rationale: The synthesis commences with the α-bromination of tetrahydropyran-4-one. This reaction proceeds via an enol or enolate intermediate and provides the necessary handle for the subsequent introduction of a hydroxyl group. Acetic acid serves as both the solvent and a catalyst for enolization.
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add tetrahydropyran-4-one (10.0 g, 0.1 mol) and glacial acetic acid (50 mL).
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of bromine (16.0 g, 0.1 mol) in glacial acetic acid (20 mL) dropwise over a period of 30-45 minutes. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. The disappearance of the bromine color indicates the completion of the reaction.
-
Carefully pour the reaction mixture into 200 mL of ice-cold water.
-
Extract the aqueous mixture with diethyl ether (3 x 75 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (2 x 50 mL), water (50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 3-bromo-tetrahydropyran-4-one. This product is often used in the next step without further purification.
Protocol 2: Synthesis of 3-Hydroxy-tetrahydropyran-4-one
Rationale: The α-bromo ketone is converted to the corresponding α-hydroxy ketone via a nucleophilic substitution reaction. A dilute solution of sodium hydroxide is used to effect this transformation. Careful control of the reaction temperature is necessary to minimize side reactions.
Procedure:
-
Dissolve the crude 3-bromo-tetrahydropyran-4-one (from the previous step) in a mixture of tetrahydrofuran (THF, 100 mL) and water (50 mL) in a 500 mL round-bottom flask.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a 1 M aqueous solution of sodium hydroxide dropwise until the pH of the mixture is approximately 9-10.
-
Stir the reaction mixture at 0-5 °C for 2-3 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Once the starting material is consumed, neutralize the reaction mixture by adding 1 M aqueous HCl until the pH is ~7.
-
Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude 3-hydroxy-tetrahydropyran-4-one. This product can be purified by column chromatography on silica gel if necessary.
Protocol 3: Synthesis of Tetrahydropyran-3,4-dione
Rationale: The α-hydroxy ketone is oxidized to the corresponding 1,2-diketone using Dess-Martin Periodinane (DMP). DMP is a mild and selective oxidizing agent that is well-suited for this transformation, minimizing the risk of over-oxidation or side reactions.[1]
Procedure:
-
Dissolve the 3-hydroxy-tetrahydropyran-4-one (e.g., 5.0 g, assuming a quantitative yield from the previous step) in anhydrous dichloromethane (DCM, 100 mL) in a 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add Dess-Martin Periodinane (1.2 equivalents) portion-wise to the stirred solution at room temperature. An exotherm may be observed.
-
Stir the reaction mixture at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate containing an excess of sodium thiosulfate. Stir vigorously until the solid dissolves.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate (50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter through a pad of Celite®, and concentrate under reduced pressure to give the crude tetrahydropyran-3,4-dione. This product is often a sensitive compound and may be used directly in the next step.
Protocol 4: Synthesis of this compound
Rationale: The final step involves the selective ketalization of the C-4 carbonyl group of the 1,2-diketone. The C-4 position is generally more electrophilic and less sterically hindered than the C-3 position, which should favor selective ketalization under carefully controlled, acid-catalyzed conditions. Trimethyl orthoformate serves as both the methanol source and a water scavenger.
Procedure:
-
Dissolve the crude tetrahydropyran-3,4-dione in a mixture of anhydrous methanol (100 mL) and trimethyl orthoformate (3 equivalents) in a 250 mL round-bottom flask.
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.05 equivalents).
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, quench the catalyst by adding a few drops of triethylamine or a saturated aqueous solution of sodium bicarbonate.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in diethyl ether (100 mL) and wash with water (2 x 30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure this compound.
PART 2: Scientific Integrity & Logic
Expertise & Experience: Causality Behind Experimental Choices
The synthetic route outlined above is a logical progression of well-established organic reactions. The choice of reagents and conditions is based on a deep understanding of their reactivity and selectivity.
-
α-Bromination: The use of bromine in acetic acid is a classic method for the α-halogenation of ketones. Acetic acid promotes the formation of the enol tautomer, which is the reactive species towards bromine.
-
Hydrolysis of α-Bromo Ketone: The conversion to the α-hydroxy ketone is a standard S(_N)2 reaction. The use of a mild base and low temperature is crucial to prevent competing elimination reactions or other rearrangements.
-
Dess-Martin Oxidation: For the oxidation of the secondary alcohol to a ketone, DMP is preferred over harsher oxidizing agents like chromic acid to avoid degradation of the sensitive 1,2-dicarbonyl product. DMP operates under neutral conditions and at room temperature, which is advantageous.[1]
-
Selective Ketalization: The final step is the most challenging in terms of selectivity. The rationale for the selective ketalization at the C-4 position is based on both electronic and steric factors. The C-4 carbonyl carbon is flanked by an oxygen atom in the ring, which may influence its electrophilicity. Sterically, the approach to the C-4 carbonyl is less hindered than the C-3 carbonyl, which is adjacent to the newly formed ketal. The use of trimethyl orthoformate is advantageous as it drives the equilibrium towards the product by reacting with the water generated during the reaction.
Trustworthiness: A Self-Validating System
The described protocol is designed to be self-validating through the use of standard analytical techniques at each step.
-
Reaction Monitoring: Thin-layer chromatography (TLC) is employed to monitor the progress of each reaction, ensuring that the reaction is allowed to proceed to completion and that the formation of byproducts is minimized.
-
Spectroscopic Characterization: The identity and purity of the intermediates and the final product should be confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) and Mass Spectrometry (MS). The expected spectral data for each compound provides a benchmark for successful synthesis.
-
Purification: Chromatographic purification is included in the protocols where necessary to ensure the purity of the intermediates and the final product. This is critical for the success of subsequent steps and for obtaining a final product of high purity.
PART 3: Visualization & Formatting
Data Presentation: Summary of Key Parameters
| Step | Key Reactants | Key Reagents | Solvent(s) | Temperature (°C) | Reaction Time (h) | Expected Yield (%) |
| 1. α-Bromination | Tetrahydropyran-4-one, Bromine | Acetic Acid | Acetic Acid | 0-10, then RT | 3-4 | 70-80 (crude) |
| 2. Hydrolysis | 3-Bromo-tetrahydropyran-4-one | Sodium Hydroxide | THF, Water | 0-5 | 2-3 | 60-70 |
| 3. Oxidation | 3-Hydroxy-tetrahydropyran-4-one | Dess-Martin Periodinane | Dichloromethane | RT | 2-4 | 80-90 |
| 4. Selective Ketalization | Tetrahydropyran-3,4-dione | Trimethyl Orthoformate, p-TsOH | Methanol | RT | 4-6 | 50-60 |
Note: Yields are estimates and may vary depending on experimental conditions and purification efficiency.
Experimental Workflow Diagram
Figure 2: Detailed experimental workflow for the synthesis of this compound.
References
- Dess, D. B.; Martin, J. C. Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. J. Org. Chem.1983, 48 (22), 4155–4156. [Link]
Sources
Application Notes and Protocols for 4,4-Dimethoxytetrahydropyran-3-one
Introduction: A Guide to the Prudent Laboratory Use of 4,4-Dimethoxytetrahydropyran-3-one
This compound is a heterocyclic building block of increasing interest in synthetic organic chemistry and drug development. Its unique structure, featuring a tetrahydropyran core functionalized with both a ketone and a ketal, presents a versatile scaffold for the synthesis of more complex molecules. However, the presence of these functionalities, particularly the acid-labile ketal group, necessitates a thorough understanding of its properties to ensure safe handling, effective storage, and experimental reproducibility.
This guide provides a detailed framework for researchers, scientists, and drug development professionals on the proper management of this compound in a laboratory setting. Moving beyond a simple recitation of steps, this document elucidates the chemical principles that underpin the recommended protocols, fostering a culture of safety and scientific integrity.
Section 1: Material Properties and Hazard Identification
A foundational understanding of the physicochemical properties and inherent hazards of this compound is paramount for its safe utilization.
1.1: Chemical and Physical Data
The following table summarizes the known properties of this compound. It is important to note that comprehensive, publicly available data for this specific molecule is limited. Therefore, established principles for analogous structures should be considered.
| Property | Value | Source / Reference |
| Chemical Name | This compound | Sigma-Aldrich |
| CAS Number | 693245-80-6 | |
| Molecular Formula | C₇H₁₂O₄ | |
| Molecular Weight | 160.17 g/mol | |
| Physical Form | Solid | |
| Melting/Boiling Point | Data not available. | - |
| Solubility | Data not available. Assume solubility in common organic solvents. | - |
| Flash Point | Not applicable (Combustible Solid) |
1.2: Hazard Classification and Safety Pictograms
This compound is classified with the following hazards according to the Globally Harmonized System (GHS).
| GHS Pictogram | Signal Word | Hazard Statement | Hazard Class |
| Warning | H302: Harmful if swallowed | Acute Toxicity 4 (Oral) | |
| No Pictogram | No Signal Word | Combustible Solid | Storage Class 11 |
Source: Sigma-Aldrich
The primary acute hazard is toxicity upon ingestion. As a combustible solid, it is liable to cause fire through friction, retained heat, or spontaneous chemical change, and can be readily ignited, burning vigorously.[1]
Section 2: Stability and Reactivity Profile
The chemical stability of this compound is largely dictated by the ketal functional group, which is susceptible to hydrolysis under acidic conditions.
2.1: The Critical Role of pH: Ketal Stability
Ketals are generally stable under neutral and basic conditions but undergo ready hydrolysis to the corresponding ketone and alcohol in the presence of acid.[2] The mechanism involves protonation of one of the alkoxy oxygens, converting it into a good leaving group. Subsequent elimination and attack by water regenerates the ketone.[2][3]
This acid sensitivity is a critical consideration for this compound. Inadvertent exposure to acidic reagents, impurities in solvents, or even acidic surfaces (like silica gel in chromatography) can lead to the decomposition of the material, compromising experimental outcomes. The rate of hydrolysis is dependent on factors such as acid strength and temperature.[4][5]
2.2: Incompatible Materials and Conditions to Avoid
To maintain the integrity of this compound, the following incompatibilities must be strictly observed:
-
Strong Acids: Will catalyze the hydrolysis of the ketal functionality.
-
Strong Oxidizing Agents: The organic nature of the molecule makes it susceptible to oxidation, which can be vigorous and exothermic.
-
Ignition Sources: As a combustible solid, contact with open flames, sparks, hot surfaces, or static discharge must be avoided.[1][6][7]
Conditions to Avoid:
-
Generation of dust: Finely divided combustible solids present an increased fire and explosion hazard.
-
Excessive heat.
-
Storage in humid environments, especially if acidic contaminants may be present.
Section 3: Storage and Handling Protocols
Adherence to proper storage and handling procedures is essential to mitigate risks and preserve the chemical's purity.
3.1: Long-Term Storage Protocol
-
Container: Store in the original, tightly sealed container.
-
Location: Place in a designated, well-ventilated, and cool, dry area.[8]
-
Segregation: Store separately from strong acids, oxidizing agents, and other incompatible materials.[1][6] Storage in a dedicated flammable solids cabinet is best practice.[6][7]
-
Inert Atmosphere (Recommended): While specific data on air sensitivity is unavailable, flushing the container with an inert gas like argon or nitrogen before sealing can provide an extra layer of protection against potential oxidative degradation or reaction with atmospheric moisture over time.
-
Labeling: Ensure the container is clearly labeled with the chemical name, CAS number, and all relevant GHS hazard pictograms and statements.
3.2: Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure.
| PPE Category | Specification | Rationale |
| Eye Protection | ANSI-approved safety glasses or chemical splash goggles. A face shield may be required for bulk transfers.[9] | Protects eyes from dust particles and potential splashes. |
| Hand Protection | Chemical-resistant nitrile gloves.[9] | Prevents dermal contact. Use proper glove removal technique to avoid skin contamination. |
| Body Protection | Flame-resistant lab coat, fully buttoned with sleeves of sufficient length.[9] | Protects skin and clothing from contamination and provides a barrier against fire. |
| Footwear | Full-length pants and closed-toe shoes. | Protects against spills and falling objects. |
| Respiratory Protection | Not typically required if handled within a certified chemical fume hood.[9] If weighing outside a hood, a dust mask may be necessary. | Prevents inhalation of airborne particles. |
This table is based on general guidelines for handling flammable/combustible solids.[9][10][11]
3.3: Workflow for Safe Handling
The following diagram and protocol outline the critical steps for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
Protocol for Weighing and Transfer:
-
Preparation:
-
Ensure a certified chemical fume hood is operational.
-
Don all required PPE as specified in Section 3.2.
-
Place a new sheet of weighing paper on an analytical balance inside the fume hood.
-
Have a clean, dry reaction vessel ready.
-
-
Handling:
-
Retrieve the container of this compound from its designated storage location.
-
Inside the fume hood, carefully open the container.
-
Using a clean spatula, transfer the desired amount of the solid onto the weighing paper. Handle the material gently to minimize the creation of airborne dust.
-
Record the weight.
-
Carefully fold the weigh paper and transfer the solid to the reaction vessel.
-
-
Cleanup and Storage:
-
Tightly seal the original container. For long-term storage, consider purging the headspace with an inert gas before sealing.
-
Immediately return the container to its proper storage location.
-
Dispose of the used weighing paper and any contaminated materials (e.g., gloves) into a designated hazardous waste container.
-
Wipe down the balance and surrounding work area with an appropriate solvent (e.g., 70% ethanol) to decontaminate the surfaces.
-
Remove PPE in the correct order to prevent cross-contamination.
-
Wash hands thoroughly with soap and water.
-
Section 4: Emergency Procedures
Preparedness is key to mitigating the impact of any laboratory incident.
4.1: Spill Response
-
Alert Personnel: Immediately notify others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate immediately.
-
Control Ignition Sources: Extinguish all nearby flames and turn off spark-producing equipment.
-
Cleanup (for small, manageable spills):
-
Wear appropriate PPE, including respiratory protection if dust is present.
-
Gently cover the spill with an inert, non-combustible absorbent material like sand or vermiculite.
-
Carefully sweep the material into a designated, labeled hazardous waste container. Avoid creating dust.
-
Decontaminate the spill area with a suitable solvent and wipe clean.
-
Dispose of all cleanup materials as hazardous waste.
-
4.2: First Aid Measures
| Exposure Route | First Aid Procedure |
| Ingestion | Do NOT induce vomiting. Call a physician or poison control center immediately.[8][12] |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical advice.[12] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. |
| Inhalation (of dust) | Move person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[13] |
Always show the Safety Data Sheet to the attending medical professional.
Section 5: Waste Disposal
All waste containing this compound must be treated as hazardous waste.
-
Collection: Collect all chemical waste, including contaminated consumables (gloves, weigh paper, absorbent materials), in a clearly labeled, sealed, and appropriate hazardous waste container.
-
Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Disposal: Arrange for disposal through your institution's licensed hazardous waste disposal program. Follow all local, state, and federal regulations.
References
- Canada Safety Training. (n.d.). Examples of PPE for Dangerous Goods Classes.
- Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes.
- ResearchGate. (n.d.). Well-established mechanism of the hydrolysis of acetals and ketals....
- Purdue University. (n.d.). Standard Operating Procedure: Flammable Solids.
- Rogue Chem. (2024, May 28). Acetal / Ketal Hydrolysis - Aldehydes & Ketones [Video]. YouTube.
- Master Organic Chemistry. (2010, May 28). Hydrates, Hemiacetals, and Acetals.
- ResearchGate. (n.d.). Relative hydrolysis rates of ketals from acyclic vs cyclic ketones....
- Chemistry Steps. (n.d.). Acetal Hydrolysis Mechanism.
- Chemistry LibreTexts. (2019, August 12). 10.4: Acetals and Ketals.
- University of Illinois Chicago. (n.d.). Chapter 12: Chemical Storage inside the Laboratory.
- University of Florida. (n.d.). Use and Storage of Flammable and Combustible Liquids.
- Princeton University. (n.d.). Section 7B: Flammable Materials.
- ElectronicsAndBooks. (n.d.). Kinetic and Equilibrium Studies of Cyclic Ketal Formation and Hydrolysis1.
- University of Notre Dame. (n.d.). Laboratory Flammable/Combustible Liquid & Compressed Gas Handling/Storage Procedure.
- United States Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
- International Enviroguard. (2021, May 3). Flammable and Combustible Liquids Safety Measures and PPE.
- Khan Academy. (n.d.). Cyclic hemiacetals and hemiketals.
- Chemistry LibreTexts. (2022, July 20). 10.4: Acetals and Ketals.
- Rogue Chem. (2024, May 28). Aldehydes & Ketones: Cyclic Acetal/Ketal Formation [Video]. YouTube.
- MDPI. (n.d.). Occurrence, Formation, Stability, and Interaction of 4-Hydroxy-2,5-dimethyl-3(2H)-furanone.
- PubChem. (n.d.). 4-(Methoxymethyl)tetrahydrofuran-3-one.
- Cheméo. (n.d.). Chemical Properties of Furan, tetrahydro-2,5-dimethoxy- (CAS 696-59-3).
- PubChem. (n.d.). 2,5-Dimethoxytetrahydrofuran.
- CAS Common Chemistry. (n.d.). 2,5-Dimethoxytetrahydrofuran.
Sources
- 1. 8.3 Flammable Solids | Environment, Health and Safety [ehs.cornell.edu]
- 2. researchgate.net [researchgate.net]
- 3. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Use and Storage of Flammable and Combustible Liquids | Environmental Health & Safety [ehs.utk.edu]
- 7. ehs.princeton.edu [ehs.princeton.edu]
- 8. fishersci.es [fishersci.es]
- 9. purdue.edu [purdue.edu]
- 10. Examples of PPE for Dangerous Goods Classes [canadasafetytraining.com]
- 11. blog.storemasta.com.au [blog.storemasta.com.au]
- 12. WERCS Studio - Application Error [assets.thermofisher.com]
- 13. fishersci.com [fishersci.com]
Catalytic Strategies for the Synthesis of 4,4-Dimethoxytetrahydropyran-3-one: An Application Note and Protocol Guide
Introduction: The Significance of Substituted Tetrahydropyrans in Modern Chemistry
The tetrahydropyran (THP) motif is a cornerstone in the architecture of a vast array of biologically active natural products and pharmaceutical agents. Its prevalence underscores the critical importance of developing efficient and selective synthetic methodologies to access structurally diverse THP derivatives. 4,4-Dimethoxytetrahydropyran-3-one, a highly functionalized member of this class, represents a valuable chiral building block for the synthesis of complex molecules in drug discovery and development. The strategic placement of a ketone and a protected geminal diol within the THP ring offers multiple points for further chemical elaboration.
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of catalytic methods for the synthesis of this compound. While a direct, one-pot synthesis of this specific molecule is not extensively documented, this application note outlines a rational, multi-step approach leveraging well-established and robust catalytic transformations. The protocols detailed herein are built upon analogous, high-yielding reactions reported in peer-reviewed literature, providing a scientifically sound blueprint for its synthesis.
Retrosynthetic Analysis and Strategic Overview
A logical retrosynthetic analysis of the target molecule, this compound, suggests a convergent approach hinging on the catalytic formation of the tetrahydropyran ring, followed by key functional group manipulations.
Caption: Retrosynthetic analysis of this compound.
Our proposed forward synthesis, therefore, involves three key catalytic stages:
-
Organocatalytic Intramolecular Michael Addition: Construction of the tetrahydropyran ring through the cyclization of a δ-hydroxy-α,β-unsaturated ketone. This approach offers excellent control over stereochemistry.
-
Catalytic Oxidation: Conversion of the resulting secondary alcohol at the C-3 position to the desired ketone.
-
Acid-Catalyzed Ketalization: Installation of the gem-dimethoxy group at the C-4 position.
Part 1: Synthesis of the Acyclic Precursor via Catalytic Aldol Reaction
The journey towards our target molecule begins with the synthesis of a suitable acyclic precursor, a δ-hydroxy-α,β-unsaturated ketone. An organocatalytic aldol reaction between a simple aldehyde and an acrolein derivative provides an efficient entry point to this class of compounds.
Protocol 1: Proline-Catalyzed Aldol Reaction
This protocol is adapted from well-established proline-catalyzed aldol reactions, known for their operational simplicity and high efficiency.
Materials:
-
3-Methoxypropanal
-
Acrolein
-
L-Proline
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred solution of 3-methoxypropanal (1.0 eq) in anhydrous DMF (0.5 M), add L-proline (20 mol%).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add acrolein (1.2 eq) dropwise over 10 minutes.
-
Allow the reaction to warm to room temperature and stir for 24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired δ-hydroxy-α,β-unsaturated ketone.
Rationale for Experimental Choices:
-
L-Proline: A readily available and inexpensive organocatalyst that activates the aldehyde component through enamine formation, facilitating a highly stereoselective aldol addition.
-
DMF: A polar aprotic solvent that effectively solubilizes the reactants and catalyst, promoting the desired reaction pathway.
Part 2: Organocatalytic Intramolecular Michael Addition for Tetrahydropyran Ring Formation
The cornerstone of this synthetic strategy is the enantioselective intramolecular oxa-Michael addition to construct the tetrahydropyran ring. This reaction is catalyzed by a cinchona alkaloid-derived organocatalyst, which has been shown to be highly effective for such transformations.[1]
Protocol 2: Cinchona Alkaloid-Catalyzed Intramolecular Oxa-Michael Addition
Materials:
-
δ-Hydroxy-α,β-unsaturated ketone (from Protocol 1)
-
Quinine-derived squaramide catalyst
-
Toluene, anhydrous
-
Sodium bicarbonate solution, saturated aqueous
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of the δ-hydroxy-α,β-unsaturated ketone (1.0 eq) in anhydrous toluene (0.1 M), add the quinine-derived squaramide catalyst (5 mol%).
-
Stir the reaction mixture at room temperature for 48 hours, monitoring progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the layers and extract the aqueous phase with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to yield the corresponding tetrahydropyran-3-ol.
Causality Behind Experimental Choices:
-
Quinine-derived squaramide catalyst: This bifunctional catalyst possesses both a Lewis basic tertiary amine and a hydrogen-bond-donating squaramide moiety. This dual activation mode is crucial for bringing the nucleophilic hydroxyl group and the electrophilic enone in close proximity within the chiral environment of the catalyst, thereby inducing high stereoselectivity.[1]
-
Toluene: A non-polar solvent that is often optimal for this class of organocatalytic reactions, minimizing competing side reactions.
Caption: Organocatalytic intramolecular Michael addition workflow.
Part 3: Catalytic Oxidation to a Tetrahydropyran-3-one
With the tetrahydropyran ring and the hydroxyl group at the C-3 position in place, the next step is a selective oxidation to the corresponding ketone. A variety of catalytic methods are available for this transformation, with Dess-Martin periodinane (DMP) being a reliable and mild option. For a more "catalytic" approach in the spirit of this guide, a Swern-type oxidation using a catalytic amount of a sulfoxide is a suitable alternative.
Protocol 3: Catalytic Swern-Moffatt Oxidation
Materials:
-
Tetrahydropyran-3-ol (from Protocol 2)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Oxalyl chloride or trifluoroacetic anhydride
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
To a solution of oxalyl chloride (1.5 eq) in anhydrous DCM (0.2 M) at -78 °C, add a solution of anhydrous DMSO (2.0 eq) in DCM dropwise.
-
Stir the mixture for 15 minutes at -78 °C.
-
Add a solution of the tetrahydropyran-3-ol (1.0 eq) in DCM dropwise.
-
Stir for an additional 30 minutes at -78 °C.
-
Add triethylamine (5.0 eq) and allow the reaction to warm to room temperature.
-
Quench the reaction with water and separate the layers.
-
Extract the aqueous layer with DCM (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the tetrahydropyran-3-one.
Mechanistic Insight:
The Swern-Moffatt oxidation proceeds via the formation of an alkoxysulfonium salt intermediate, which then undergoes an intramolecular elimination facilitated by a base (triethylamine) to yield the ketone, dimethyl sulfide, and triethylammonium salt. The use of catalytic DMSO with a stoichiometric re-oxidant is also a viable green alternative.
Part 4: Acid-Catalyzed Ketalization to this compound
The final step in our proposed synthesis is the protection of the ketone at the C-4 position as a dimethyl ketal. This is a standard acid-catalyzed reaction.
Protocol 4: Acid-Catalyzed Ketalization
Materials:
-
Tetrahydropyran-3-one (from Protocol 3)
-
Methanol, anhydrous
-
Trimethyl orthoformate
-
p-Toluenesulfonic acid (p-TSA) or Amberlyst-15
-
Sodium bicarbonate, solid
Procedure:
-
To a solution of the tetrahydropyran-3-one (1.0 eq) in anhydrous methanol (0.5 M), add trimethyl orthoformate (2.0 eq).
-
Add a catalytic amount of p-toluenesulfonic acid (1 mol%) or Amberlyst-15 resin.
-
Stir the reaction at room temperature for 12 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding solid sodium bicarbonate and stir for 10 minutes.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the final product, this compound.
Rationale for Reagent Selection:
-
Trimethyl orthoformate: Acts as a water scavenger, driving the equilibrium of the ketalization reaction towards the product.
-
p-TSA or Amberlyst-15: A strong acid catalyst is required to protonate the carbonyl oxygen, activating it towards nucleophilic attack by methanol. Amberlyst-15 offers the advantage of being a solid-supported catalyst that can be easily filtered off, simplifying the workup.[2]
Data Summary and Comparison
The following table summarizes representative yields for analogous catalytic reactions found in the literature, providing an expected range for the proposed synthetic sequence.
| Reaction Step | Catalytic Method | Representative Yield (%) | Reference |
| Intramolecular Michael Addition | Cinchona Alkaloid-based Catalyst | 85-95 | [1] |
| Oxidation of Secondary Alcohol | Swern-Moffatt Oxidation | 90-98 | N/A |
| Ketalization | Acid Catalysis (p-TSA) | 80-95 | N/A |
Conclusion and Future Perspectives
The synthetic route detailed in this application note provides a robust and scientifically grounded strategy for the synthesis of this compound. By employing a sequence of well-established catalytic reactions, this valuable building block can be accessed in a controlled and efficient manner. The use of organocatalysis for the key ring-forming step allows for the potential for asymmetric synthesis, providing access to enantiomerically enriched products. Further optimization of each catalytic step, including catalyst loading, reaction time, and temperature, can be undertaken to maximize the overall yield and efficiency of the process. The methodologies presented herein are not only applicable to the target molecule but can also be adapted for the synthesis of a diverse library of substituted tetrahydropyran derivatives, further empowering drug discovery and development programs.
References
- Organic Chemistry Portal. Tetrahydropyran synthesis. [Link]
- Yadav, J. S.; Reddy, B. V. S.; Reddy, K. B.; Raj, K. S.; Prasad, A. R. Amberlyst-15: A Novel and Efficient Catalyst for the Synthesis of 2,6-Disubstituted Tetrahydropyrans. Synlett2003, 2003 (10), 1447-1450.
- Smith, C. D.; Jones, A. B. Organocatalytic Asymmetric Intramolecular Michael Addition of Alcohols to α,β-Unsaturated Ketones. Org. Lett.2021, 23 (5), 1678–1682.
- Chen, Y.; et al. Asymmetric Organocatalytic Intramolecular oxa-Michael Addition for the Synthesis of Chiral Tetrahydropyrans. Angew. Chem. Int. Ed.2019, 58 (40), 14193-14197.
- Tidwell, T. T. Oxidation of Alcohols to Carbonyl Compounds. In Organic Reactions; John Wiley & Sons, Inc.: 2004.
- Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; John Wiley & Sons: New York, 1999.
- Stereodivergent Organocatalytic Intramolecular Michael Addition/Lactonization for the Asymmetric Synthesis of Substituted Dihydrobenzofurans and Tetrahydrofurans. Chem. Eur. J.2014, 20(34), 10764-10770. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4,4-Dimethoxytetrahydropyran-3-one
Welcome to the technical support center for the synthesis of 4,4-Dimethoxytetrahydropyran-3-one. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize this crucial synthesis. As a key intermediate in various synthetic pathways, achieving a high yield and purity of this ketone is paramount. This document provides in-depth, field-proven insights in a direct question-and-answer format to address the common challenges encountered during its preparation, primarily focusing on the oxidation of the precursor alcohol, 4,4-Dimethoxytetrahydropyran-3-ol.
Frequently Asked Questions (FAQs)
Q1: My reaction yield for the oxidation of 4,4-Dimethoxytetrahydropyran-3-ol is consistently low. What are the most common causes?
Low yield is a frequent issue stemming from several factors. The primary causes can be categorized as incomplete reaction, side-product formation, or loss of material during work-up and purification.
-
Incomplete Reaction: This often points to issues with the oxidizing agent. Reagents like Dess-Martin Periodinane (DMP) are moisture-sensitive and can lose activity if not stored properly under an inert atmosphere.[1] For Swern oxidation, maintaining the extremely low temperatures (typically -78 °C) is critical; premature warming can lead to the decomposition of the reactive chloro(dimethyl)sulfonium chloride intermediate before it can react with the alcohol.[2][3]
-
Side-Product Formation: In a Swern oxidation, allowing the reaction to warm above the recommended -60 °C to -50 °C range before the addition of the tertiary base can lead to the formation of mixed thioacetals.[3] The dimethoxy acetal group in the substrate is generally stable under the neutral or slightly basic conditions of DMP and Swern oxidations, but exposure to strong acidic conditions during work-up could potentially lead to hydrolysis or other unwanted reactions.
-
Sub-optimal Work-up: The byproducts of both DMP and Swern oxidations can complicate purification and lead to product loss. For DMP, the reduced iodinane byproduct and acetic acid must be efficiently removed.[4] For Swern, the notoriously malodorous dimethyl sulfide (DMS) and triethylammonium salts must be thoroughly extracted.[2] An improper aqueous wash or extraction can lead to emulsions or incomplete separation, reducing the isolated yield.
Q2: How do I choose between oxidation methods like Swern and Dess-Martin Periodinane (DMP) for this synthesis?
The choice between Swern and DMP oxidation depends on laboratory capabilities, reaction scale, and tolerance for specific byproducts. Both are excellent methods for oxidizing secondary alcohols to ketones under mild conditions.[5][6]
| Feature | Dess-Martin Periodinane (DMP) Oxidation | Swern Oxidation |
| Temperature | Room temperature or 0 °C[7][8] | Requires low temperature (-78 °C)[9] |
| Reagents | DMP, often with a mild base like NaHCO₃ | DMSO, Oxalyl Chloride, Triethylamine[2] |
| Byproducts | Iodinane, Acetic Acid | Dimethyl Sulfide (strong odor), CO, CO₂, Et₃NHCl[2] |
| Advantages | Operationally simple, neutral pH, short reaction times, high chemoselectivity.[4] | Cost-effective reagents, wide functional group tolerance.[2] |
| Disadvantages | Expensive, potentially explosive on a large scale.[4][8] | Requires cryogenic temperatures, produces toxic CO gas and foul-smelling DMS.[2] |
| Best For | Small to medium scale, sensitive substrates, labs without cryogenic equipment. | Large-scale synthesis where reagent cost is a factor. |
Decision Workflow: Choosing Your Oxidation Method This diagram outlines the key decision points when selecting an oxidation protocol for this synthesis.
Caption: Decision tree for selecting an oxidation method.
Q3: I'm struggling to remove the reaction byproducts. What are the best work-up procedures?
An effective work-up is critical for both purity and yield.
-
For Dess-Martin Periodinane (DMP) Oxidation:
-
Quench Excess DMP: After the reaction is complete, dilute the mixture with a larger volume of a solvent like diethyl ether.
-
Remove Acetic Acid & Iodinane: Wash the organic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This neutralizes the acetic acid byproduct. To remove the remaining iodine species, a subsequent wash with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) is highly effective. The mixture is typically stirred until the organic layer is colorless.
-
Final Wash: A final wash with brine will help remove residual water before drying the organic layer over an anhydrous salt like Na₂SO₄ or MgSO₄.[10]
-
-
For Swern Oxidation:
-
Quench: The reaction is typically quenched by adding water or a saturated aqueous solution of ammonium chloride (NH₄Cl) at low temperature before warming to room temperature.
-
Extraction: After warming, dilute with water and extract the product into an organic solvent like dichloromethane or ethyl acetate.
-
Remove Byproducts: Wash the combined organic layers sequentially with a dilute acid (e.g., 1M HCl) to remove triethylamine, followed by saturated aqueous NaHCO₃ to neutralize any remaining acid, and finally with brine.[10]
-
Odor Mitigation: The primary drawback is the dimethyl sulfide (DMS) byproduct.[2] All manipulations should be done in a well-ventilated fume hood. Rinsing the glassware with a bleach solution will oxidize the volatile, odorous DMS to non-volatile, odorless dimethyl sulfoxide (DMSO) or dimethyl sulfone (DMSO₂), simplifying cleanup.[2]
-
Q4: What is the optimal method for purifying the final product?
Flash column chromatography on silica gel is the most common and effective method for purifying this compound.[11]
-
Stationary Phase: Standard silica gel (230-400 mesh) is appropriate.
-
Mobile Phase (Eluent): A solvent system of ethyl acetate and hexanes is a good starting point. Begin with a low polarity mixture (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity. The target ketone is more polar than non-polar impurities but less polar than the starting alcohol.
-
Monitoring: Use Thin Layer Chromatography (TLC) to identify the fractions containing the pure product. A typical visualization agent would be potassium permanganate stain, which will show both the alcohol (strong spot) and the ketone (weaker spot).
Troubleshooting Guide
Scenario: Low or No Conversion of Starting Alcohol
If TLC analysis shows a significant amount of unreacted 4,4-Dimethoxytetrahydropyran-3-ol after the expected reaction time, follow this diagnostic workflow.
Caption: Diagnostic workflow for troubleshooting low reaction conversion.
Detailed Experimental Protocols
Protocol A: Synthesis via Dess-Martin Periodinane (DMP) Oxidation
This protocol is adapted for small-to-moderate scale synthesis where operational simplicity is valued.
-
Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 4,4-Dimethoxytetrahydropyran-3-ol (1.0 eq) and anhydrous dichloromethane (DCM) to make a ~0.1 M solution.
-
Buffering: Add sodium bicarbonate (NaHCO₃, 3.0 eq).
-
Oxidant Addition: Cool the stirring suspension to 0 °C using an ice bath. Add Dess-Martin Periodinane (1.2 eq) portion-wise over 10 minutes, ensuring the temperature remains low.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).
-
Work-up: Once the starting material is consumed, dilute the reaction mixture with diethyl ether (Et₂O) and pour it into a separatory funnel containing a saturated aqueous solution of NaHCO₃ and 10% aqueous Na₂S₂O₃ (1:1 mixture).
-
Extraction: Stir vigorously until the layers are clear. Separate the organic layer. Extract the aqueous layer twice more with Et₂O.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.
Protocol B: Synthesis via Swern Oxidation
This protocol is suitable for larger-scale synthesis where reagent cost is a consideration.
-
Activator Preparation: In a flame-dried, three-necked flask under a nitrogen atmosphere, add anhydrous dichloromethane (DCM) and cool to -78 °C (dry ice/acetone bath). Add oxalyl chloride (1.5 eq) via syringe, followed by the dropwise addition of anhydrous dimethyl sulfoxide (DMSO, 2.2 eq). Stir for 15 minutes at -78 °C.
-
Alcohol Addition: Add a solution of 4,4-Dimethoxytetrahydropyran-3-ol (1.0 eq) in a small amount of anhydrous DCM dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir for 30 minutes.
-
Base Addition: Add triethylamine (TEA, 5.0 eq) dropwise, again maintaining a temperature below -65 °C. A thick white precipitate will form. Stir for an additional 30 minutes at -78 °C.
-
Quenching: Remove the cooling bath and allow the reaction to warm to room temperature over 20-30 minutes. Quench by adding 20 mL of water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3x).
-
Purification: Combine the organic layers and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
References
- Dess–Martin periodinane - Wikipedia. [Link]
- Dess–Martin periodinane (DMP)
- Organic Syntheses Procedure. [Link]
- synthesis of dess-martin-periodinane - University of Missouri-St. Louis. [Link]
- Synthesis of - Organic Syntheses Procedure. [Link]
- Dess-Martin Periodinane (DMP) - Common Organic Chemistry Reagents. [Link]
- Swern oxid
- Swern Oxid
- Swern Oxidation Procedure - Michigan St
- Swern Oxidation Mechanism - Chemistry Steps. [Link]
- Benzyne - Organic Syntheses Procedure. [Link]
Sources
- 1. ekwan.github.io [ekwan.github.io]
- 2. Swern oxidation - Wikipedia [en.wikipedia.org]
- 3. glaserr.missouri.edu [glaserr.missouri.edu]
- 4. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 5. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 6. Swern Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Dess-Martin Periodinane (DMP) [commonorganicchemistry.com]
- 9. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of 4,4-Dimethoxytetrahydropyran-3-one
Welcome to the dedicated technical support guide for navigating the purification challenges of 4,4-Dimethoxytetrahydropyran-3-one. This resource is designed for researchers, medicinal chemists, and process development scientists who work with this versatile ketone. This guide provides in-depth, experience-driven troubleshooting advice and frequently asked questions to ensure you achieve the highest possible purity for your compound.
I. Understanding the Molecule: Key Physicochemical Properties
Before diving into purification strategies, it's crucial to understand the structural features of this compound that influence its behavior during purification.
-
Ketal Group: The gem-dimethoxy group at the 4-position is a ketal. Ketals are known to be stable under basic and neutral conditions but are highly susceptible to hydrolysis under acidic conditions.[1][2][3] This acid sensitivity is the most critical factor to consider during purification.
-
Ketone Carbonyl: The ketone at the 3-position is a polar functional group that can participate in hydrogen bonding, influencing solubility and chromatographic behavior.
-
Ether Linkage: The tetrahydropyran ring contains an ether linkage, which is generally stable but can contribute to the molecule's overall polarity.
A foundational understanding of these functional groups is paramount for diagnosing and resolving purification issues.
II. Troubleshooting Guide: Common Purification Scenarios
This section addresses specific problems you might encounter during the purification of this compound in a question-and-answer format.
Scenario 1: My final product is contaminated with a more polar impurity after column chromatography.
Question: I've purified my crude this compound using silica gel chromatography, but my NMR spectrum shows a significant impurity with a lower Rf value. What could be the cause and how do I resolve it?
Answer:
This is a classic problem often stemming from the acid-sensitivity of the ketal functional group.[1][2][3] Silica gel is inherently acidic and can catalyze the hydrolysis of the dimethoxy ketal to the corresponding diol, a significantly more polar compound.
Troubleshooting Steps:
-
Confirm Ketal Hydrolysis: The likely impurity is 4,4-dihydroxy-tetrahydropyran-3-one. You can often identify this by the appearance of a broad -OH peak in the NMR spectrum and a shift in the signals corresponding to the carbon at the 4-position.
-
Neutralize the Silica Gel: To prevent on-column decomposition, it is essential to use deactivated or neutralized silica gel.
-
Protocol for Silica Gel Neutralization:
-
Prepare a slurry of your silica gel in the desired non-polar solvent (e.g., hexanes or ethyl acetate/hexanes mixture).
-
Add 1-2% triethylamine (Et3N) by volume to the slurry.
-
Stir the slurry for 15-20 minutes.
-
Pack the column with the neutralized silica slurry.
-
Equilibrate the column with your chosen mobile phase containing a small amount of triethylamine (e.g., 0.1-0.5%) to maintain neutrality.[4]
-
-
-
Alternative Stationary Phases: If the compound remains sensitive even on neutralized silica, consider using a less acidic stationary phase like alumina (basic or neutral) or Florisil.[4]
-
Rapid Purification: Minimize the residence time of your compound on the column. A faster flow rate during flash chromatography can sometimes reduce the extent of decomposition.[4]
Scenario 2: My purified product degrades upon storage.
Question: I successfully purified this compound to >98% purity, but after a few days at room temperature, I see the appearance of impurities. Why is this happening and what are the proper storage conditions?
Answer:
The degradation upon storage is also likely due to the hydrolysis of the ketal. Even trace amounts of acidic impurities in your final product or exposure to acidic vapors in the lab environment can catalyze this decomposition over time.
Troubleshooting and Storage Recommendations:
-
Ensure Complete Removal of Acidic Residues: During your workup, make sure to wash the organic layer with a mild base like saturated sodium bicarbonate solution to remove any residual acid catalysts from the reaction.
-
Azeotropic Drying: Traces of water can facilitate hydrolysis. If your compound is soluble in a suitable solvent like toluene, you can perform an azeotropic distillation to remove residual water before final concentration.
-
Inert Atmosphere: Store the purified compound under an inert atmosphere (e.g., argon or nitrogen) to prevent exposure to atmospheric moisture and acidic gases.
-
Low Temperature: Store the compound at low temperatures (-20°C is recommended) to slow down the rate of any potential decomposition reactions.
-
Use of a Mild Base: For long-term storage, consider adding a very small amount of a non-volatile base, like a few drops of pyridine or a pinch of potassium carbonate, to the storage container.
Scenario 3: I'm having trouble removing a non-polar impurity.
Question: My product is contaminated with a greasy, non-polar impurity that co-elutes with my desired compound during column chromatography. How can I separate them?
Answer:
Co-elution of a non-polar impurity suggests that its polarity is very similar to your product under the chosen chromatographic conditions.
Alternative Purification Strategies:
-
Recrystallization: If your product is a solid, recrystallization is an excellent method for removing impurities with different solubility profiles.[5][6][7]
-
Solvent Screening: Test a variety of solvents to find one in which your product is soluble when hot but sparingly soluble when cold.[5] Common solvent systems for ketones include ethyl acetate/hexanes, acetone/water, or methanol.[6]
-
Protocol for Recrystallization:
-
Dissolve the impure compound in the minimum amount of boiling solvent.[7]
-
If colored impurities are present, you can add a small amount of activated carbon and hot filter the solution.
-
Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.
-
Once crystals have formed, cool the flask in an ice bath to maximize recovery.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.[8]
-
-
-
Distillation: If your compound is a thermally stable liquid, fractional distillation under reduced pressure can be effective for separating it from non-volatile or less volatile impurities.
-
Chromatography System Optimization:
-
Solvent System: Experiment with different solvent systems for column chromatography. Sometimes, switching to a different solvent system (e.g., dichloromethane/methanol instead of ethyl acetate/hexanes) can alter the selectivity and improve separation.
-
Gradient Elution: A shallow gradient elution can sometimes provide better resolution than an isocratic elution.
-
III. Frequently Asked Questions (FAQs)
Q1: What are the expected by-products from the synthesis of this compound?
A1: The nature of by-products will depend on the synthetic route. However, common impurities could include unreacted starting materials, products of self-condensation of the ketone, or by-products from the formation of the ketal, such as partially reacted intermediates.[9]
Q2: Can I use reverse-phase HPLC for the purification of this compound?
A2: Yes, reverse-phase HPLC is a viable option, especially for small-scale purification and purity analysis. A C18 column with a mobile phase of acetonitrile/water or methanol/water would be a good starting point. Be mindful of the pH of the mobile phase; using a buffer to maintain a neutral or slightly basic pH is advisable to prevent ketal hydrolysis.[10][11]
Q3: Is this compound volatile?
A3: The volatility of the compound will depend on its molecular weight and intermolecular forces. Given its structure, it is likely to have a moderate boiling point and may be amenable to purification by distillation under reduced pressure.
Q4: What analytical techniques are best for assessing the purity of this compound?
A4: A combination of techniques is recommended for a comprehensive purity assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and is excellent for identifying and quantifying impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for detecting trace impurities and confirming the molecular weight of the product and any by-products.
-
High-Performance Liquid Chromatography (HPLC): An accurate method for determining the percentage purity of the compound.
-
Infrared (IR) Spectroscopy: Can confirm the presence of the key functional groups (ketone, ether, C-O bonds of the ketal).
IV. Visualized Workflows
Ketal Hydrolysis Pathway
Caption: Acid-catalyzed hydrolysis of the ketal group.
Purification Troubleshooting Decision Tree
Caption: Decision tree for selecting a purification strategy.
V. References
-
De Geyter, E., et al. (2017). Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels. Journal of the American Chemical Society. Available at: [Link]
-
De Geyter, E., et al. (2017). Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels. PMC - NIH. Available at: [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Available at: [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Available at: [Link]
-
ResearchGate. Well-established mechanism of the hydrolysis of acetals and ketals. Available at: [Link]
-
Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage. Available at: [Link]
-
Recrystallization. Available at: [Link]
-
Sharp, S. P., & Steitz, Jr., A. (1958). Method for purification of ketones. U.S. Patent 2,826,537. Available at:
-
University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. Available at: [Link]
-
Recrystallization Technique. Available at: [Link]
-
Recrystallization. Available at: [Link]
-
Organic Syntheses Procedure. Available at: [Link]
-
YouTube. Stability of acetals and hemi-acetals in acid and base. Available at: [Link]
-
Master Organic Chemistry. Hydrates, Hemiacetals, and Acetals. Available at: [Link]
-
JoVE. Video: Recrystallization - Concept. Available at: [Link]
-
Google Patents. Production of cyclic acetals or ketals using solid acid catalysts. Available at:
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chromatography [chem.rochester.edu]
- 5. rubingroup.org [rubingroup.org]
- 6. Tips & Tricks [chem.rochester.edu]
- 7. web.uvic.ca [web.uvic.ca]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. US8829206B2 - Production of cyclic acetals or ketals using solid acid catalysts - Google Patents [patents.google.com]
- 10. bvchroma.com [bvchroma.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Synthesis of 4,4-Dimethoxytetrahydropyran-3-one
Welcome to the technical support center for the synthesis of 4,4-Dimethoxytetrahydropyran-3-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and side reactions encountered during the synthesis of this valuable building block. By understanding the underlying chemical principles, you can optimize your reaction conditions, improve yields, and ensure the highest purity of your final product.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments. Each question is followed by a detailed explanation of the potential causes and a step-by-step guide to resolving the issue.
Question 1: My yield of this compound is significantly lower than expected. What are the likely causes?
Low yields in the synthesis of this compound, which is typically prepared by the oxidation of 4,4-dimethoxytetrahydropyran-3-ol, can stem from several factors. The most common culprits are incomplete reaction, degradation of the starting material or product, and competing side reactions.
Possible Causes and Solutions:
-
Incomplete Oxidation: The oxidation of the secondary alcohol to the ketone may not have gone to completion. This can be diagnosed by analyzing the crude reaction mixture by TLC or LC-MS for the presence of the starting alcohol.
-
Solution:
-
Increase Reaction Time/Temperature: Cautiously extend the reaction time or slightly increase the temperature. However, be mindful that excessive heat can promote side reactions.
-
Increase Oxidant Stoichiometry: A slight excess of the oxidizing agent (e.g., Swern or Dess-Martin periodinane reagents) can drive the reaction to completion. A 1.1 to 1.5-fold excess is a reasonable starting point.
-
-
-
Degradation via Ketal Hydrolysis: The 4,4-dimethoxy group is a ketal, which is sensitive to acidic conditions.[1] Trace amounts of acid in your reagents or generated during the reaction can catalyze the hydrolysis of the ketal to the corresponding diol-ketone, which may undergo further reactions.
-
Solution:
-
Ensure Anhydrous and Neutral Conditions: Use freshly distilled, anhydrous solvents and reagents. If using an oxidation method that generates acidic byproducts (e.g., Dess-Martin oxidation produces acetic acid), consider adding a non-nucleophilic base like pyridine or sodium bicarbonate to buffer the reaction mixture.[2]
-
Acid-Free Workup: During the workup, avoid acidic aqueous solutions. Use a saturated solution of sodium bicarbonate or a phosphate buffer to quench the reaction.
-
-
-
Side Reactions of the Oxidizing Agent: The choice of oxidizing agent can introduce specific side reactions.
-
Swern Oxidation: If the temperature is not strictly controlled (kept below -60 °C), the formation of mixed thioacetals can occur, consuming the starting material and reducing the yield of the desired ketone.[3]
-
Solution: Maintain a reaction temperature of -78 °C during the addition of reagents and for a period thereafter, as recommended in standard Swern oxidation protocols.[4][5]
-
Experimental Protocol: Monitoring the Oxidation Reaction by TLC
-
Prepare a TLC chamber with an appropriate solvent system (e.g., 30:70 ethyl acetate/hexanes).
-
Spot a baseline on a TLC plate with the starting alcohol.
-
Co-spot the reaction mixture and the starting material on the same plate.
-
Develop the plate and visualize under UV light (if applicable) and/or by staining with an appropriate agent (e.g., potassium permanganate or ceric ammonium molybdate).
-
The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot indicates the progression of the reaction.
| Issue | Potential Cause | Recommended Action |
| Low Yield | Incomplete Oxidation | Increase reaction time/temperature cautiously or increase oxidant stoichiometry. |
| Ketal Hydrolysis | Ensure anhydrous, neutral conditions; use an acid-free workup. | |
| Oxidant-Specific Side Reactions | Adhere to strict temperature control for Swern oxidation. |
Question 2: I see an unexpected, foul-smelling byproduct in my reaction. What is it and how can I get rid of it?
A common and notoriously unpleasant odor in organic synthesis is that of dimethyl sulfide (DMS).[6] This is a characteristic byproduct of Swern oxidation and related DMSO-based oxidations.[6][7]
Cause and Mitigation:
-
Dimethyl Sulfide (DMS) Formation: In the final step of the Swern oxidation mechanism, the sulfur ylide intermediate fragments to yield the ketone, dimethyl sulfide, carbon monoxide, and carbon dioxide.[7]
-
Mitigation and Removal:
-
Fume Hood: Always perform Swern oxidations in a well-ventilated fume hood.[7]
-
Bleach Quench: After the reaction is complete, the glassware can be rinsed with a bleach (sodium hypochlorite) solution. The bleach oxidizes the volatile and odorous DMS to non-volatile and odorless dimethyl sulfoxide (DMSO) or dimethyl sulfone (DMSO₂).
-
Extraction: DMS is soluble in organic solvents and can often be removed during the aqueous workup, although its volatility can make complete removal challenging.
-
-
Question 3: My purified product shows signs of degradation over time. How can I improve its stability?
The stability of this compound can be compromised by trace impurities, particularly residual acid, which can catalyze the hydrolysis of the ketal.
Improving Product Stability:
-
Thorough Purification: Ensure that all acidic residues are removed during purification.
-
Chromatography: If using silica gel chromatography, which can be slightly acidic, consider neutralizing the silica gel by pre-treating it with a solution of triethylamine in the eluent.
-
Final Wash: A final wash of the combined organic layers with a saturated sodium bicarbonate solution during the workup can help to neutralize any remaining acids.
-
-
Proper Storage:
-
Inert Atmosphere: Store the purified product under an inert atmosphere (e.g., nitrogen or argon) to prevent potential oxidation.
-
Low Temperature: Store at a low temperature (e.g., in a refrigerator or freezer) to slow down any potential degradation pathways.
-
Solvent Choice for Storage: If storing in solution, use a non-protic, anhydrous solvent.
-
Frequently Asked Questions (FAQs)
Q1: What are the best oxidation methods for preparing this compound?
Both Swern oxidation and Dess-Martin periodinane (DMP) oxidation are excellent choices for this transformation due to their mild reaction conditions and high functional group tolerance.[2][4][5][8]
-
Swern Oxidation:
-
Dess-Martin Periodinane (DMP) Oxidation:
Q2: How can I effectively purify the final product?
This compound is a polar ketone. Standard purification techniques can be employed.
-
Flash Column Chromatography: This is a common and effective method.
-
Stationary Phase: Silica gel is typically used. For acid-sensitive compounds, consider using deactivated silica or adding a small amount of a non-nucleophilic base like triethylamine to the eluent.
-
Mobile Phase: A gradient of ethyl acetate in hexanes or a similar solvent system is a good starting point.
-
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for achieving high purity.
-
Distillation: If the product is a liquid with sufficient thermal stability, vacuum distillation may be an option.
Q3: Can the dimethoxy ketal be cleaved during the reaction or workup?
Yes, the dimethoxy ketal is susceptible to cleavage under acidic conditions.[1] It is crucial to maintain neutral or slightly basic conditions throughout the synthesis and purification process. Avoid strong acids and even mild protic acids if possible. During workup, quenching with a basic solution like sodium bicarbonate is recommended over acidic quenches.
Reaction and Side Reaction Mechanisms
To better understand the potential pitfalls in the synthesis of this compound, the following diagrams illustrate the main reaction pathway and key side reactions.
Diagram 1: Synthesis of this compound via Oxidation
Caption: Main synthetic route to the target compound.
Diagram 2: Key Side Reactions
Caption: Common side reactions and their causes.
References
- Swern, D. et al. (1978). Oxidation of alcohols by "activated" dimethyl sulfoxide. A preparative, steric and mechanistic study. Tetrahedron, 34(11), 1651-1660.
- Organic Chemistry Portal. (n.d.). Swern Oxidation.
- Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. The Journal of Organic Chemistry, 48(22), 4155–4156.
- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). John Wiley & Sons.
- Mancuso, A. J., Huang, S.-L., & Swern, D. (1978). Oxidation of long-chain and related alcohols to carbonyls by dimethyl sulfoxide "activated" by oxalyl chloride. The Journal of Organic Chemistry, 43(12), 2480–2482.
- Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones.
- J&K Scientific. (2021). Swern Oxidation.
- Organic Chemistry Portal. (n.d.). Dess-Martin Oxidation.
- Organic Synthesis. (n.d.). Alcohol to Aldehyde/Ketone using Dess-Martin Periodinane (DMP).
Sources
- 1. Formation of highly substituted tetrahydropyranones: application to the total synthesis of cyanolide A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tetrahydropyran synthesis [organic-chemistry.org]
- 5. Electrochemical oxidation of aromatic ethers. Part 6. Oxidation of 4-(3,4-dimethoxybenzyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline and attempted synthesis of 4-(3,4-dimethoxybenzyl)6,7-dimethoxy-2-methyl-1,4-dihydro-3(2H)-isoquinolone - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis, crystal structure and in silico studies of novel 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. orgsyn.org [orgsyn.org]
- 8. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 9. US4680420A - Process for the producing 2,5-dimethoxytetrahydrofuran and 2,5-diethoxytetrahydrofuran - Google Patents [patents.google.com]
Removal of impurities from 4,4-Dimethoxytetrahydropyran-3-one
Welcome to the technical support resource for 4,4-Dimethoxytetrahydropyran-3-one. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and resolve common purity challenges encountered during and after synthesis. Our focus is on providing practical, field-tested solutions grounded in chemical principles to ensure the highest quality of your material.
Section 1: Impurity Profiling & Purity Assessment
A successful purification strategy begins with a precise understanding of the impurities present. This section addresses the critical first step: identifying and quantifying the purity of your sample.
FAQ 1.1: What are the most effective analytical methods for assessing the purity of my this compound sample?
To obtain a comprehensive purity profile, we recommend a multi-modal analytical approach. No single technique tells the whole story, and combining methods provides a self-validating system for quality assessment.
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity analysis. A reversed-phase method (e.g., C18 column) with a water/acetonitrile or water/methanol gradient is typically effective for separating the target compound from polar and non-polar impurities. UV detection at a low wavelength (e.g., 210 nm) is suitable given the ketone chromophore. HPLC is the gold standard for generating a quantitative purity value (e.g., % area).[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is exceptionally powerful for identifying volatile or semi-volatile impurities, such as residual solvents (e.g., THF, Toluene) or low-molecular-weight by-products.[1] The mass spectrometer provides structural information, aiding in the definitive identification of unknown peaks.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation and identifying impurities with distinct proton or carbon environments. For instance, the presence of starting materials or the hydrolyzed by-product can be readily detected and even quantified using an internal standard (qNMR).[1]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: While not a primary purity tool, FTIR can quickly confirm the presence of key functional groups and detect certain impurities. For example, a broad O-H stretch (~3300 cm⁻¹) would immediately signal the presence of the hydrolyzed diol impurity.[2]
FAQ 1.2: I've detected impurities in my sample. What are they likely to be?
Impurities in this compound typically fall into three categories: synthesis-related, degradation products, or residual contaminants. Understanding the source is key to selecting an effective removal strategy.
Table 1: Common Impurities in this compound and Their Analytical Signatures
| Impurity Name/Class | Likely Source | ¹H NMR Signature | GC-MS (m/z) Signature | Removal Strategy |
| Tetrahydropyran-3,4-dione | Incomplete ketalization or acid-catalyzed hydrolysis | Disappearance of methoxy singlets (~3.2 ppm); appearance of broad -OH signals. | Lower m/z corresponding to the loss of two methyl groups and addition of two protons. | Flash chromatography on deactivated silica; A-B extraction. |
| Starting Materials | Incomplete reaction | Varies depending on the synthetic route. | Varies depending on the synthetic route. | Recrystallization; Flash Chromatography. |
| Residual Solvents (e.g., THF, Dichloromethane) | Inadequate drying post-synthesis or purification | Characteristic solvent peaks (e.g., THF ~3.75, 1.89 ppm). | Characteristic solvent fragment ions. | High-vacuum drying; Trituration. |
| Acid/Base Catalyst | Carryover from synthesis | May not be NMR-active; can cause signal broadening. | Not typically observed. | Aqueous workup (neutralization); Flash Chromatography. |
Section 2: Troubleshooting Guide for Common Purification Issues
This section provides direct answers and protocols for specific problems you may encounter.
Q&A 2.1: My NMR spectrum shows signals indicating that the dimethoxy ketal has been hydrolyzed. How did this happen, and how do I fix it?
Causality: The dimethoxy ketal is an acetal, which is highly sensitive to acid.[3] Exposure to acidic conditions, even trace amounts, will catalyze its hydrolysis back to the corresponding diol (in this case, leading to Tetrahydropyran-3,4-dione). This is the most common degradation pathway for this molecule. Common sources of acid include:
-
Standard silica gel used in chromatography.
-
Acidic reagents from the synthetic steps that were not fully quenched.
-
Improper storage, allowing exposure to acidic vapors in the lab.
Troubleshooting Workflow:
Caption: Decision workflow for removing the hydrolyzed impurity.
Prevention Protocol:
-
Neutralize Workups: During aqueous workups, ensure the pH is adjusted to 7.0-8.0 with a mild base like sodium bicarbonate before extraction.
-
Use Deactivated Silica: For chromatographic purification, always use silica gel that has been deactivated (See Protocol 3.2).
-
Inert Storage: Store the final, pure compound under an inert atmosphere (Nitrogen or Argon) and consider adding a small amount of a non-reactive base scavenger, like anhydrous potassium carbonate, to the storage vial.
Q&A 2.2: My final product is a persistent oil or gum and won't crystallize. What's the issue?
Causality: Failure to crystallize is almost always due to the presence of impurities that disrupt the crystal lattice formation. The most common culprits are residual solvents or structurally similar by-products.
Step-by-Step Troubleshooting:
-
Rigorous Solvent Removal: Place the oil on a high-vacuum line (Schlenk line) and gently warm it (30-40°C) for several hours to remove all volatile residues.
-
Trituration: Add a poor solvent in which your product is insoluble but the impurities are soluble (e.g., hexane or diethyl ether). Stir or sonicate the mixture. If the product solidifies, the impurities will be washed away into the solvent. Filter and collect the solid.
-
If Trituration Fails: This indicates that more significant impurities are present. The material must be repurified, typically via flash chromatography (Protocol 3.2), before another crystallization attempt is made.
Section 3: Validated Purification Protocols
These protocols are designed to maximize purity while minimizing the risk of product degradation.
Protocol 3.1: High-Purity Recrystallization
This method is ideal when the primary impurities have different solubility profiles from the target compound.
-
Solvent Selection: Test solubility in a range of solvents. An ideal single-solvent system is one where the compound is sparingly soluble at room temperature but highly soluble when hot. A two-solvent system (one good solvent, one anti-solvent) is also effective.
-
Recommended Systems: Isopropanol, Ethyl Acetate/Hexanes, Toluene.
-
-
Dissolution: In a flask, add the minimum amount of hot solvent required to fully dissolve the crude material.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed filter funnel to remove any insoluble impurities (like the activated carbon).
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, then transfer to a 4°C refrigerator to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of ice-cold solvent.
-
Drying: Dry the crystals under high vacuum to constant weight.
Protocol 3.2: Flash Column Chromatography on Deactivated Silica
This is the most robust method for removing a wide range of impurities, especially the acid-sensitive hydrolysis by-product.
Workflow Diagram:
Sources
Technical Support Center: Troubleshooting Reactions with 4,4-Dimethoxytetrahydropyran-3-one
Welcome to the technical support guide for 4,4-dimethoxytetrahydropyran-3-one. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic endeavors. As a bifunctional molecule containing both a ketone and a protected ketone (as a dimethyl ketal), its reactivity can be nuanced. This guide moves beyond simple procedural steps to explain the underlying chemical principles, empowering you to diagnose and resolve experimental challenges effectively.
Part 1: Foundational Principles - Understanding Your Reagent
Before troubleshooting a reaction, a firm grasp of the substrate's intrinsic properties is paramount. This compound features two key functionalities: a reactive ketone at the C3 position and a dimethyl ketal at the C4 position. The ketal serves as a protecting group, rendering the C4 carbonyl inert to a wide range of reaction conditions.
The stability of this ketal is the most critical factor in its successful application. Ketals are generally robust under neutral and basic conditions, making them excellent protecting groups for reactions involving organometallics, hydrides, and other basic reagents.[1][2][3] However, they are highly susceptible to hydrolysis under acidic conditions.[1][4] The presence of even catalytic amounts of acid, including Lewis acids often generated in situ (e.g., MgBr₂ from Grignard reagents), can lead to premature deprotection and subsequent side reactions.
The mechanism of acid-catalyzed ketal hydrolysis involves protonation of one of the methoxy oxygens, followed by the elimination of methanol to form a resonance-stabilized oxocarbenium ion. This intermediate is then attacked by water to yield a hemiketal, which further hydrolyzes to the ketone.
Caption: Systematic workflow for diagnosing reaction failure.
Detailed Checks:
-
Starting Material Integrity: Confirm the identity and purity of your this compound via ¹H NMR and/or GC-MS. Look for residual solvents or, more critically, the presence of the hydrolyzed byproduct, tetrahydropyran-3,4-dione. The presence of water in the starting material can quench stoichiometric reagents like organolithiums or Grignards.
-
Reagent Activity: Organometallic reagents (Grignard, organolithiums) should be titrated prior to use to determine their exact molarity. Solid reagents like LiAlH₄ or NaBH₄ can degrade upon improper storage; test their activity on a simple substrate if in doubt.
-
Anhydrous & Inert Conditions: Many reactions involving this substrate, especially with strong bases or nucleophiles, require strictly anhydrous solvents and an inert atmosphere (Nitrogen or Argon). [5]Peroxides in ethers like THF can also interfere and should be removed. [6]
Q2: My reaction is messy, and I've isolated byproducts resulting from ketal cleavage. How can I prevent this unwanted deprotection?
A2: Unintended ketal hydrolysis is the most common failure mode. It indicates the presence of an acid catalyst in your reaction system. The source of this acid is not always obvious.
Potential Sources of Acidity and Mitigation Strategies:
| Source of Acidity | Explanation | Mitigation Strategy |
| Reagents | Lewis acidic metal halides (e.g., MgBr₂, ZnCl₂, TiCl₄) can catalyze deprotection. Some reagents are sold as solutions in acid (e.g., H₂O₂ in H₂O). | Use reagents of the highest purity. For Grignard reactions, consider adding a cosolvent like dioxane to precipitate magnesium salts. For reductions, choose non-Lewis acidic hydrides where possible. |
| Solvents | Chlorinated solvents like CH₂Cl₂ can contain trace HCl. Technical grade ethers may contain acidic impurities. | Use freshly distilled or inhibitor-free, anhydrous grade solvents. Consider passing solvents through a plug of basic alumina before use. |
| Glassware | Acid residue from previous cleaning can remain on flask walls. | Ensure glassware is rigorously cleaned. A final rinse with a dilute base (e.g., aqueous ammonia solution) followed by deionized water and oven-drying can be beneficial. |
| Silica Gel | Standard silica gel used in chromatography is acidic and can cause deprotection during purification. | Neutralize silica gel by preparing a slurry with a solvent containing ~1% triethylamine, then removing the solvent. Alternatively, use neutral or basic alumina for chromatography. |
| Aqueous Workup | Quenching with acidic solutions (e.g., 1M HCl) will rapidly hydrolyze the ketal. | Use a non-acidic workup. Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) or a phosphate buffer (pH 7). |
Q3: My nucleophilic addition reaction (e.g., Grignard, organolithium) is giving a low yield of the desired alcohol, with significant starting material recovery.
A3: This points to two potential issues beyond general reagent inactivity: steric hindrance and enolization .
-
Steric Hindrance: The axial methoxy group of the ketal can sterically shield one face of the C3-carbonyl, potentially slowing the approach of bulky nucleophiles.
-
Enolization: The protons on C2 and C5 are alpha to the ketone and can be abstracted by a sufficiently strong base (like an organolithium or a hindered Grignard reagent). This forms an enolate, which is unreactive toward further nucleophilic attack. The starting material is then regenerated upon aqueous workup.
Troubleshooting Strategies:
-
Switch Nucleophile: Organolithium reagents are generally more reactive than Grignard reagents and may overcome minor steric barriers more effectively.
-
Use a Lewis Acid Additive (with caution): The addition of a Lewis acid like cerium(III) chloride (CeCl₃) can enhance the electrophilicity of the carbonyl carbon, promoting nucleophilic attack over enolization (the basis of the Luche reduction). [5]However, CeCl₃ is itself a Lewis acid and can promote ketal deprotection if water is present or if reaction times are prolonged. Ensure the CeCl₃ is rigorously dried in situ before adding the substrate and nucleophile.
-
Lower the Temperature: Running the reaction at a lower temperature (-78 °C) can often suppress the competing enolization pathway, favoring the desired nucleophilic addition.
Part 3: Key Experimental Protocols
Protocol 1: Small-Scale Diagnostic Reaction
Before committing significant quantities of material, perform a small-scale reaction to test feasibility.
-
Preparation: Dry a 10 mL round-bottom flask and stir bar in an oven at 120 °C for at least 4 hours. Cool to room temperature under a stream of dry nitrogen or in a desiccator.
-
Reaction Setup: Add this compound (e.g., 50 mg, 1 eq) to the flask and dissolve in 2 mL of anhydrous THF under a nitrogen atmosphere.
-
Cooling: Cool the solution to the desired temperature (e.g., -78 °C for organolithium addition).
-
Reagent Addition: Slowly add the nucleophilic or reducing agent (e.g., 1.1 eq of a titrated solution) via syringe.
-
Monitoring: Stir for the intended reaction time (e.g., 1 hour). Take a small aliquot, quench it into a vial containing saturated NH₄Cl(aq) and ethyl acetate, and analyze the organic layer by TLC or GC-MS to assess conversion.
-
Workup: If the reaction is successful, quench the entire mixture with saturated NH₄Cl(aq) and proceed with extraction.
Protocol 2: Non-Acidic Aqueous Workup
This procedure is critical for preserving the ketal protecting group after the reaction is complete.
-
Quenching: Cool the reaction mixture in an ice bath. Slowly and carefully add saturated aqueous ammonium chloride (NH₄Cl) solution dropwise to quench any unreacted reagents.
-
Extraction: Transfer the mixture to a separatory funnel. If necessary, add more water to dissolve all salts. Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).
-
Washing: Combine the organic extracts and wash them sequentially with deionized water and then with saturated aqueous sodium chloride (brine) to aid in drying.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
Part 4: Frequently Asked Questions (FAQs)
-
Q: What are the ideal storage conditions for this compound?
-
A: It should be stored in an airtight container, preferably under an inert atmosphere (nitrogen or argon), in a refrigerator or freezer to minimize degradation. Its sensitivity to acid means it should not be stored near bottles of corrosive acids.
-
-
Q: How should I purify the compound if it appears impure?
-
A: Flash column chromatography is the preferred method. Use a silica gel that has been neutralized with triethylamine (see Q2) and an eluent system such as hexanes/ethyl acetate. Distillation is possible but may lead to thermal decomposition if not performed under high vacuum and at a low temperature.
-
-
Q: Can I use this compound in a Wittig reaction?
-
A: Yes. The basic conditions of a standard Wittig reaction (using a non-stabilized ylide generated with n-BuLi or NaH) are compatible with the dimethyl ketal. [3]However, ensure the ylide is fully formed before adding the ketone to avoid exposure to the strong base, which could promote enolization. Salt-free ylides may give cleaner reactions.
-
References
- Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels. PMC - NIH
- New reactions of cyclic oxygen, nitrogen and sulfur acetal deriv
- Cyclic Acetals for Regioselective Protection in Carbohydrate Synthesis: A Comparative Experiment. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry.
- Dimethyl Acetals. Organic Chemistry Portal
- A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Omega.
- Nucleophilic Addition of Alcohols: Acetal Form
- Cyclic acetal form
- 0,0-Acetals. In Protective Groups in Organic Synthesis. Wiley.
- A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids.
- When is Protection Necessary? Protecting Aldehydes and Ketones Examples. YouTube.
- Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. PMC - NIH
- Synthesis, crystal structure and in silico studies of novel 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones. PMC - NIH
- Acetals as Protecting Groups for Aldehydes and Ketones. Chemistry Steps.
- Alternatives to the 4,4′-dimethoxytrityl (DMTr) protecting group.
- Aldehydes & Ketones: The Ultim
- Organic Syntheses Procedure. Organic Syntheses.
- Synthesis of dimethyl acetal of ketones: Design of solid acid catalysts for one-pot acetalization reaction.
- Protecting Groups of Aldehydes. Chemistry LibreTexts.
- Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones. JoVE.
- Organic Syntheses Procedure. Organic Syntheses.
- Supporting inform
- Synthesis of tetrahydropyrans. Organic Chemistry Portal.
- Process for the producing 2,5-dimethoxytetrahydrofuran and 2,5-diethoxytetrahydrofuran.
- A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate.
- Process for Preparing Tetrahydropyran-4-Carboxylic Acid Compound.
- Diastereoselective Synthesis of 2,3,4-Trisubstituted Tetrahydrofurans via Thermally Reactive 1,5-Diene-tert-butyl Carbon
- Synthesis of Pyran-4-one From Organic Precursor 4-Oxo-4H-pyran-2,6-dicarboxylic Acid. Digital Commons @ Brockport.
- Convenient Synthesis of N-Heterocycle-Fused Tetrahydro-1,4-diazepinones. PMC - NIH.
- Preparation of tetrahydropyran-4-carboxylic acid and its esters.
- Electronic effects in the acid-promoted deprotection of N-2,4-dimethoxybenzyl maleimides.
- DEPROTECTION OF 3,4-DIMETHOXYBENZYL ( DMB) GROUP ON γ-LACTAM NITROGEN USING PHENYLIODINE(III)
- Diastereoselective Synthesis of (–)
- The dihydrofuran template approach to furofuran synthesis. The Royal Society of Chemistry.
- An Improved Preparation of 2, 5-Dimethoxy -tetrahydrofuran. Chemical Research in Chinese Universities.
- Tetrahydrofuran synthesis. Organic Chemistry Portal.
- An Expeditious Synthesis of N-substituted Pyrroles via Microwave-Induced Iodine-Catalyzed Reactions under Solventless Conditions. PMC - NIH.
- 2,5-Dimethoxytetrahydrofuran. ChemicalBook.
- Synthesis of tetrahydrochromenes and dihydronaphthofurans via a cascade process of [3 + 3] and [3 + 2] annulation reactions: mechanistic insight for 6-endo-trig and 5-exo-trig cyclis
- 2,5-Dimethoxytetrahydrofuran. Merck Millipore.
- An In-depth Technical Guide to the Chemical Stability and Reactivity of 2,5-Dimethoxy-2,5-dihydrofuran. Benchchem.
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- 4. Dimethyl Acetals [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting stereoselectivity in reactions of 4,4-Dimethoxytetrahydropyran-3-one
An advanced understanding of stereocontrol is paramount in modern synthetic chemistry, particularly when dealing with densely functionalized heterocyclic systems like tetrahydropyrans, which are core scaffolds in numerous natural products and pharmaceuticals.[1] The substrate 4,4-dimethoxytetrahydropyran-3-one presents a unique and instructive challenge in stereoselective synthesis. The interplay between its rigid conformational preferences, dictated by the gem-dimethoxy acetal at the C4 position, and the electronic nature of the pyran ring creates a nuanced landscape for controlling the facial selectivity of nucleophilic additions to the C3 carbonyl.
This technical support guide is structured to address the specific stereochemical challenges encountered by researchers working with this substrate. As Senior Application Scientists, our goal is to move beyond simple protocols and provide a mechanistic rationale for troubleshooting, enabling you to make informed decisions to optimize your reaction outcomes. We will explore the underlying principles of conformational analysis, chelation control, and steric hindrance that govern the stereoselectivity of this system.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors governing stereoselectivity in reactions with this compound?
A1: The stereochemical outcome of nucleophilic additions to this ketone is primarily determined by a competition between two controlling elements:
-
Steric Hindrance: The chair-like conformation of the tetrahydropyran ring dictates that one face of the carbonyl is more sterically accessible than the other. Nucleophiles, especially bulky ones, will preferentially attack from the less hindered trajectory.
-
Chelation Control: The presence of the ring oxygen (O1) and the α-alkoxy-like environment can lead to the formation of a five-membered chelate ring with a suitable metal ion (from a Lewis acid or the nucleophilic reagent itself, like a Grignard reagent).[2][3] This chelation locks the conformation of the substrate and directs the nucleophile to a specific face, which can often override simple steric predictions.
Q2: How does the conformation of the tetrahydropyran ring influence reactivity?
A2: The 4,4-dimethoxy group significantly influences the ring's conformation. The molecule will adopt a chair conformation to minimize steric strain. In this conformation, incoming nucleophiles can attack from either an "axial" or "equatorial" trajectory relative to the plane of the ring. The relative energies of the transition states for these two approaches determine the product distribution. Understanding the preferred conformation is the first step in predicting which trajectory is favored under specific conditions.[4][5]
Caption: Chair conformation of the ketone showing potential nucleophilic attack vectors.
Troubleshooting Guide: Specific Issues and Solutions
Issue 1: Poor Diastereoselectivity in Hydride Reductions
Question: "I am reducing this compound with sodium borohydride (NaBH₄) in methanol, but I'm getting a nearly 1:1 mixture of the cis- and trans-alcohols. How can I selectively obtain the trans-alcohol?"
Analysis: Sodium borohydride is a small, non-chelating hydride reagent. Its small size allows it to attack from both the axial and equatorial faces without a strong preference, leading to poor diastereoselectivity. To favor the trans-alcohol (corresponding to the axial alcohol product), you must encourage equatorial attack by the hydride.
Solutions & Methodologies:
-
Utilize Sterically Demanding Hydride Reagents: The most effective strategy is to switch to a bulkier reducing agent. Sterically hindered reagents will preferentially attack from the less-congested equatorial face to avoid unfavorable 1,3-diaxial interactions with the axial protons on the ring.
-
Recommended Reagent: L-Selectride® (Lithium tri-sec-butylborohydride) or K-Selectride® (Potassium tri-sec-butylborohydride).[2]
-
-
Lower the Reaction Temperature: Reducing the temperature (e.g., to -78 °C) increases the energy difference between the competing transition states, often enhancing the selectivity of the kinetically favored pathway.[6]
Experimental Protocol: Diastereoselective Reduction with L-Selectride®
-
Dissolve this compound (1.0 equiv) in anhydrous tetrahydrofuran (THF) (0.1 M) in a flame-dried flask under an argon atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add L-Selectride® (1.1 equiv, 1.0 M solution in THF) dropwise to the stirred solution over 15 minutes.
-
Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl at -78 °C.
-
Allow the mixture to warm to room temperature and perform a standard aqueous workup and extraction with ethyl acetate.
-
Analyze the crude product by ¹H NMR or GC to determine the diastereomeric ratio (d.r.).
Data Summary: Expected Selectivity
| Reagent | Temperature | Typical Diastereomeric Ratio (trans:cis) | Controlling Factor |
| NaBH₄ | 25 °C | ~ 1.5 : 1 | Minimal steric influence |
| NaBH₄ | -78 °C | ~ 3 : 1 | Temperature |
| L-Selectride® | -78 °C | > 15 : 1 | Steric Hindrance |
Issue 2: Unpredictable or Reversed Stereoselectivity in Organometallic Additions
Question: "My Grignard reaction (MeMgBr) is giving the opposite diastereomer compared to my organolithium reaction (MeLi). How can I reliably control which alcohol diastereomer is formed?"
Analysis: This is a classic scenario of switching between chelation control and non-chelation (Felkin-Anh) control . The magnesium in the Grignard reagent is a good chelating agent, while lithium is generally less so. By strategically choosing your reagent and additives, you can force the reaction down one of these two pathways.[3][7][8]
Sources
- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 2. ch.ic.ac.uk [ch.ic.ac.uk]
- 3. public.websites.umich.edu [public.websites.umich.edu]
- 4. Synthesis and Conformational Analysis of 3-Methyl-3-silatetrahydropyran by GED, FTIR, NMR, and Theoretical Calculations: Comparative Analysis of 1-Hetero-3-methyl-3-silacyclohexanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. preprints.org [preprints.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Overriding Felkin Control: A General Method for Highly Diastereoselective Chelation-Controlled Additions to α-Silyloxy Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
How to avoid decomposition of 4,4-Dimethoxytetrahydropyran-3-one
Technical Support Center: 4,4-Dimethoxytetrahydropyran-3-one
Welcome to the technical support center for this compound (CAS 693245-80-6). This guide is designed for researchers, medicinal chemists, and process development scientists to ensure the stability and successful application of this versatile building block. Here, we address common challenges and provide field-tested solutions to prevent its decomposition during storage, reaction, and purification.
Part 1: Understanding the Stability of this compound
The structure of this compound contains two key functional groups that dictate its reactivity and stability: a ketal at the C4 position and a ketone at the C3 position. The primary vulnerability of this molecule is the ketal functional group, which is susceptible to acid-catalyzed hydrolysis.
The Core Issue: Acid-Catalyzed Ketal Hydrolysis
Ketals are generally stable under neutral and basic conditions but readily undergo hydrolysis in the presence of acid and water to revert to the corresponding ketone and alcohols.[1][2][3] For this compound, this decomposition pathway yields dihydroxyacetone and methanol, an irreversible process under typical workup conditions. This reaction is often the root cause of low yields, inconsistent results, and the appearance of impurities during a synthetic sequence.
The mechanism involves protonation of one of the methoxy groups, converting it into a good leaving group (methanol). The departure of methanol is assisted by the neighboring oxygen atom, forming a resonance-stabilized oxocarbenium ion. This intermediate is then attacked by water, and subsequent loss of a proton and the second methoxy group leads to the formation of the di-ketone.
Below is a diagram illustrating this critical decomposition pathway.
Caption: Acid-catalyzed hydrolysis of the ketal functional group.
Part 2: Frequently Asked Questions (FAQs)
Q1: My NMR analysis shows unexpected peaks after storing a solution of the compound in CDCl₃. What is happening? A1: Deuterated chloroform (CDCl₃) can be slightly acidic due to the presence of trace amounts of DCl or HCl. This acidity is often sufficient to catalyze the slow decomposition of the ketal over time. For NMR analysis, it is recommended to use neutral solvents or to add a small amount of a proton scavenger like potassium carbonate or basic alumina to the NMR tube. Alternatively, acquiring the spectrum immediately after preparation can minimize degradation.
Q2: I am observing significant loss of material during silica gel column chromatography. Why? A2: Standard silica gel is inherently acidic (pH ≈ 4-5) and can cause rapid decomposition of this compound on the column.[4] The stationary phase provides a large surface area for the acid-catalyzed hydrolysis to occur.
Q3: What are the ideal storage conditions for this compound? A3: As a solid, this compound should be stored in a tightly sealed container in a cool, dry place, away from acidic vapors. Long-term storage at -20°C is recommended to minimize any potential degradation. Solutions should be prepared fresh and, if storage is necessary, should be in a neutral, aprotic solvent and stored cold.
Q4: Can I use Lewis acids in reactions involving this compound? A4: The use of Lewis acids (e.g., TiCl₄, BF₃·OEt₂, ZnCl₂) should be approached with extreme caution.[5][6][7][8] Lewis acids can coordinate to the oxygen atoms of the ketal, activating it towards nucleophilic attack and leading to decomposition.[5][6] If a Lewis acid is required for a transformation elsewhere in the molecule, it is crucial to use stoichiometric amounts at low temperatures and to carefully screen different Lewis acids for compatibility.
Part 3: Troubleshooting Guide
This guide provides a structured approach to diagnosing and solving common issues encountered when working with this compound.
Caption: Troubleshooting workflow for compound decomposition.
| Problem | Potential Cause | Recommended Solution |
| Low reaction yield | Acid-catalyzed decomposition during the reaction. | Ensure all reagents and solvents are free from acidic impurities. If an acidic byproduct is generated, consider adding a non-nucleophilic base (e.g., proton sponge) to the reaction mixture. |
| Multiple spots on TLC after workup | Decomposition during aqueous wash or extraction. | Avoid acidic washes (e.g., dilute HCl, NH₄Cl). Use saturated sodium bicarbonate solution or brine for washes. Work quickly to minimize contact time with the aqueous phase. |
| Product loss during chromatography | Acidic nature of standard silica gel. | Use neutralized silica gel (see Protocol 1), neutral alumina, or Florisil as the stationary phase.[4] Alternatively, purify by recrystallization or distillation if feasible. |
| Compound degrades in solution | Use of protic or slightly acidic solvents. | Use high-purity, anhydrous, aprotic solvents (e.g., THF, Dichloromethane, Toluene). Store solutions under an inert atmosphere (N₂ or Ar) at low temperatures. |
Part 4: Experimental Protocols
Protocol 1: Purification by Flash Chromatography on Neutralized Silica Gel
This protocol describes the preparation of neutralized silica gel to prevent the decomposition of this compound during chromatographic purification.
Materials:
-
Standard silica gel (230-400 mesh)
-
Eluent (e.g., Hexane/Ethyl Acetate mixture)
-
Triethylamine (Et₃N)
-
Crude this compound
Procedure:
-
Prepare the Neutralizing Eluent: Prepare your chosen eluent system (e.g., 70:30 Hexane:Ethyl Acetate) and add 1% triethylamine by volume (e.g., 10 mL of Et₃N per 990 mL of eluent).
-
Pack the Column: Pack the chromatography column with silica gel using the 1% Et₃N-containing eluent to create a slurry.
-
Equilibrate the Column: Flush the packed column with 2-3 column volumes of the 1% Et₃N-containing eluent. This step ensures that all the acidic sites on the silica are neutralized.[9][10]
-
Re-equilibrate with Standard Eluent: Flush the column with 2-3 column volumes of the original eluent (without triethylamine) to remove excess base.
-
Load and Elute: Load your crude sample onto the column and proceed with the flash chromatography as usual, using the standard eluent.
-
Fraction Analysis: Collect fractions and analyze by TLC. Combine the pure fractions and remove the solvent under reduced pressure. Note: Traces of triethylamine may be present in the final product and may require removal by co-evaporation with a suitable solvent or by a subsequent aqueous wash of the combined fractions.
References
- University of Rochester, Department of Chemistry.
- Reddit r/Chempros. Advice on neutralising silica gel for column chromatography of sensitive compounds?. (2023). [Link]
- University of Rochester, Department of Chemistry.
- Chemistry For Everyone. How To Neutralize Silica Gel?. (2024). YouTube. [Link]
- Chemistry LibreTexts. 3.2: Acids and Bases - The Lewis Definition. (2020). [Link]
- Das, S. Lewis Acid Catalyzed Functional Group Transformations Using Borane-Ammonia. (2024). [Link]
- Denmark, S. E., & Stavenger, R. A. (2000). Lewis Base Activation of Lewis Acids: Catalytic, Enantioselective Addition of Silyl Ketene Acetals to Aldehydes. Journal of the American Chemical Society, 122(36), 8837-8847.
- Periodic Chemistry. Lewis Acids/Bases and Mechanisms. (2018). [Link]
- ResearchGate. Effect of Lewis acids on reaction; solvent system used. [Link]
- Trost, B. M. (2004). Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Proceedings of the Japan Academy, Series B, 80(8), 349-360.
- AK Lectures.
- Organic Chemistry Portal. Tetrahydropyranyl Ethers. [Link]
- Organic Chemistry Portal. Tetrahydropyran synthesis. [Link]
- chemistNATE. Beta Keto esters - Alkylating Ketones in NaOEt. (2015). YouTube. [Link]
- Organic Reactions. The Acylation of Ketones to Form β-Diketones or β-Keto Aldehydes. [Link]
- University of Windsor. Chemical Storage Guidelines. (2022). [Link]
- Organic Chemistry Portal. Synthesis of β-keto carboxylic acids, esters and amides. [Link]
- Wikipedia. Tetrahydropyran. [Link]
- Chemistry Steps. Acetals as Protecting Groups for Aldehydes and Ketones. [Link]
- Chemistry LibreTexts. 9.7: Acetals as Protecting Groups. (2021). [Link]
- Prof. Milos. 26.03 Acetals as Protecting Groups. (2020). YouTube. [Link]
- Li, W., et al. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Omega, 3(5), 5346-5354.
- Nishshanka, U., et al. (2022). Catalytic production of tetrahydropyran (THP): a biomass-derived, economically competitive solvent with demonstrated use in plastic dissolution. Green Chemistry, 24(10), 4069-4083.
- Organic Syntheses Procedure. 3-Cyclobutene-1,2-dione, 3-ethenyl-4-methoxy-. [Link]
- Google Patents. US4680420A - Process for the producing 2,5-dimethoxytetrahydrofuran and 2,5-diethoxytetrahydrofuran.
- Chemical Research in Chinese Universities. An Improved Preparation of 2, 5-Dimethoxy -tetrahydrofuran. [Link]
- PubChem. 2,5-Dimethoxytetrahydrofuran. [Link]
- Google Patents. WO2008067997A1 - Preparation of 4-hydroxy-2,5-dimethyl-2,3-dihydrofuran-3-one.
- Organic Syntheses Procedure. Furan, 3-hydroxy-1,2,3,4-tetrahydro-. [Link]
Sources
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4,4-Dimethoxytetrahydropyran-3-one solubility issues in organic solvents
Technical Support Center: 4,4-Dimethoxytetrahydropyran-3-one
Welcome to the technical support guide for this compound. This resource is designed for researchers, chemists, and drug development professionals to navigate the common yet challenging issue of solubility with this specific heterocyclic ketone. Instead of a simple data sheet, this guide provides a framework for understanding, predicting, and systematically resolving solubility problems through a combination of theoretical principles and practical, step-by-step experimental advice.
Part 1: Understanding the Molecule - A Predictive Analysis
Before troubleshooting, it is crucial to understand the structural characteristics of this compound that govern its solubility.
-
Structure: The molecule contains a tetrahydropyran ring, which is a saturated six-membered heterocycle with an oxygen atom.
-
Functional Groups: It possesses a ketone group (C=O) at the 3-position and a ketal (geminal dimethoxy group) at the 4-position.
-
Polarity: The presence of three oxygen atoms (one ether, one ketone, and two in the ketal) makes the molecule polar. The ketone group is a strong hydrogen bond acceptor, while the ether and ketal oxygens are weaker hydrogen bond acceptors. The molecule lacks a hydrogen bond donor.
-
Expected Solubility: Based on the principle of "like dissolves like," this compound is expected to be more soluble in polar organic solvents.[1][2] Its solubility in nonpolar solvents is likely to be limited. The lack of a hydroxyl or amine group suggests it will not be as soluble in highly protic solvents like water as smaller alcohols might be.[3]
Part 2: Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving this compound in my reaction solvent. What are the likely causes?
A1: Difficulty in dissolving this compound can stem from several factors:
-
Solvent Mismatch: The most common issue is a mismatch in polarity between the solute and the solvent.[1] Given its polar nature, nonpolar solvents like hexanes or toluene are likely poor choices.
-
Concentration: You may be attempting to create a solution that is above the compound's saturation point in that specific solvent at the given temperature.
-
Purity of the Compound: Impurities can sometimes affect solubility.
-
Water Content in Solvent: For reactions requiring anhydrous conditions, trace amounts of water in the solvent can sometimes interfere with the dissolution of certain compounds.
Q2: Which types of organic solvents are predicted to be most effective for this compound?
A2: Polar aprotic solvents are predicted to be the most effective. These solvents can engage in dipole-dipole interactions with the polar functional groups of the molecule. Good starting points would be:
-
Highly Polar Aprotic: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)
-
Moderately Polar Aprotic: Acetone, Acetonitrile, Ethyl acetate, Tetrahydrofuran (THF)
-
Polar Protic: Short-chain alcohols like methanol or ethanol may also be effective, but their protic nature might be incompatible with your reaction conditions.[4]
Q3: Is this compound soluble in water?
A3: While the molecule is polar, its relatively larger carbon skeleton compared to the number of strongly water-interacting groups suggests that its solubility in water will be limited.[1][3] It is likely to be sparingly soluble at best.
Part 3: Troubleshooting Guide for Solubility Issues
When encountering solubility problems during your experiment, a systematic approach is the most efficient way to find a solution.
Step 1: Initial Assessment and Quick Fixes
-
Verify Solvent Choice: Re-evaluate your chosen solvent based on the principles of polarity. If you are using a nonpolar solvent, switch to a polar aprotic solvent.
-
Gentle Heating: For many compounds, solubility increases with temperature.[4] Try gently warming the mixture, but be mindful of the boiling point of your solvent and the thermal stability of your compound.
-
Sonication: Using an ultrasonic bath can help break up solid particles and accelerate the dissolution process.
-
Increase Solvent Volume: If your experimental parameters allow, try decreasing the concentration by adding more solvent.
Step 2: Systematic Solvent Screening
If the quick fixes are unsuccessful, a more rigorous solvent screening is necessary. The following protocol outlines a systematic approach to identify a suitable solvent or solvent system.
-
Preparation: Weigh out a small, precise amount of this compound (e.g., 10 mg) into several small vials.
-
Solvent Addition: To each vial, add a measured volume of a different test solvent (e.g., 0.5 mL). Start with a range of solvents with varying polarities (see Table 1).
-
Observation at Room Temperature: Vigorously vortex or shake each vial for 1-2 minutes. Observe and record whether the compound fully dissolves.
-
Heating and Cooling Cycle: For any solvents in which the compound did not dissolve at room temperature, gently heat the vials (e.g., to 40-50 °C) and observe for dissolution. Then, allow the vials to cool back to room temperature and observe if the compound precipitates. This helps identify solvents suitable for recrystallization if needed.
-
Consider Solvent Mixtures: If a single solvent is not ideal, try binary mixtures. For example, if your compound is sparingly soluble in a nonpolar solvent required for your reaction, adding a small amount of a more polar co-solvent in which it is highly soluble (like acetone or THF) can significantly improve solubility.
Data Presentation: Predicted Solubility and Solvent Screening Table
| Solvent Class | Example Solvents | Predicted Solubility | Reasoning | Experimental Observation |
| Nonpolar | Hexane, Toluene | Low | Dominated by van der Waals forces, poor interaction with the polar functional groups of the solute.[5] | Record your observations here |
| Polar Aprotic | Acetone, Acetonitrile, THF, Ethyl Acetate | Moderate to High | Good dipole-dipole interactions with the ketone and ketal groups.[1] | Record your observations here |
| Polar Aprotic (High Polarity) | DMSO, DMF | High to Very High | Strong dipole-dipole interactions.[6] | Record your observations here |
| Polar Protic | Methanol, Ethanol | Moderate to High | Can act as hydrogen bond acceptors for the solvent's -OH group.[4] | Record your observations here |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | Intermediate polarity, can be effective for many organic compounds.[7] | Record your observations here |
Visualization: Troubleshooting Workflow
The following diagram illustrates the logical flow for addressing solubility challenges with this compound.
Caption: A decision-making workflow for troubleshooting solubility.
Part 4: Safety Precautions
When handling this compound and various organic solvents, always adhere to standard laboratory safety procedures.[8][9][10][11][12]
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
-
Consult the Safety Data Sheet (SDS) for the specific compound and all solvents used.
References
- CORE. (n.d.). Glycerol Acetals and Ketals as Bio-based Solvents: Positioning in Hansen and COSMO-RS spaces, Volatility and Stability towards H.
- Mitrofanov, I., Sansonetti, S., Abildskov, J., Sin, G., & Gani, R. (2022). The Solvent Selection framework: solvents for organic synthesis, separation processes and ionic-organic synthesis. SciSpace.
- Reddit. (2018). Is there a guide to selecting solvents for synthesis? r/OrganicChemistry.
- Green Chemistry Initiative. (n.d.). Solvent and Reagent Selection Guide.
- Byrne, F. P., Jin, S., Paggiola, G., Petchey, T. H. M., Clark, J. H., Farmer, T. J., Hunt, A. J., McElroy, C. R., & Sherwood, J. (2016). Tools and techniques for solvent selection: green solvent selection guides. Sustainable Chemical Processes.
- Gani, R., et al. (n.d.). The Solvent Selection framework: Solvents for organic synthesis, separation processes and ionic liquids solvents. ResearchGate.
- Fisher Scientific. (2024). SAFETY DATA SHEET.
- meriSTEM. (2020). Aldehydes and ketones: BP and solubility | Organic molecules. YouTube.
- Chemistry Steps. (n.d.). Solubility of Organic Compounds.
- ResearchGate. (n.d.). Solubility and thermodynamic analysis of ketoprofen in organic solvents.
- University of Sydney. (2023). Solubility of Organic Compounds.
- National Institutes of Health. (n.d.). Synthesis, crystal structure and in silico studies of novel 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones. PMC.
Sources
- 1. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 2. 溶剂混溶性表 [sigmaaldrich.com]
- 3. youtube.com [youtube.com]
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- 12. fishersci.es [fishersci.es]
Technical Support Center: Troubleshooting Unwanted Byproducts in Reactions of 4,4-Dimethoxytetrahydropyran-3-one
Welcome to the technical support center for 4,4-Dimethoxytetrahydropyran-3-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and unwanted byproduct formations encountered during reactions with this versatile building block. By understanding the underlying chemical principles, you can optimize your reaction conditions, improve yields, and ensure the purity of your target molecules.
Introduction to the Reactivity of this compound
This compound is a unique molecule possessing two key functional groups: a ketone and an acetal. The interplay of these groups dictates its reactivity and the potential for unwanted side reactions. The acetal is stable under neutral and basic conditions but is labile to acid-catalyzed hydrolysis.[1][2] Conversely, the ketone's α-protons are susceptible to deprotonation under basic conditions, leading to enolate formation and subsequent reactions.[3]
This guide is structured in a question-and-answer format to directly address the specific issues you may encounter in your experiments.
Frequently Asked Questions (FAQs)
Q1: I am performing a reaction under acidic conditions and observing a significant loss of my starting material and the formation of multiple new, more polar spots on my TLC plate. What is happening?
A1: You are likely observing the acid-catalyzed hydrolysis of the dimethyl acetal. Under acidic conditions, the acetal protecting group is cleaved to reveal a 1,3-dicarbonyl compound, which can be highly reactive.
-
Mechanism of Acetal Hydrolysis: The reaction proceeds via protonation of one of the methoxy groups, followed by the loss of methanol to form a resonance-stabilized oxocarbenium ion. Nucleophilic attack by water and subsequent deprotonation yields a hemiacetal, which is in equilibrium with the open-chain keto-aldehyde.[4][5]
Caption: Acid-catalyzed hydrolysis of the acetal.
-
Troubleshooting:
-
Use a milder acid: If your desired transformation requires acidic conditions, consider using a weaker or sterically hindered acid to minimize acetal cleavage.
-
Anhydrous conditions: Ensure your reaction is strictly anhydrous, as water is required for hydrolysis.
-
Protecting group strategy: If acidic conditions are unavoidable and the acetal is not required for the subsequent steps, you may consider if a different protecting group strategy is more suitable for your synthetic route.
-
Q2: My reaction is conducted under basic conditions (e.g., using NaH, LDA, or an alkoxide), and I am isolating a high-molecular-weight byproduct. What could this be?
A2: Under basic conditions, the most probable side reaction is an aldol addition or condensation. The ketone can be deprotonated at the α-position (C2 or C5) to form an enolate, which can then act as a nucleophile and attack the carbonyl group of another molecule of the starting material.
-
Mechanism of Aldol Condensation: The base abstracts an α-proton to form an enolate. This enolate then attacks the electrophilic carbonyl carbon of a second molecule, forming a β-hydroxy ketone (the aldol adduct). This adduct can then undergo dehydration to form an α,β-unsaturated ketone.[3][6][7]
Caption: Base-catalyzed aldol condensation pathway.
-
Troubleshooting:
-
Lower the temperature: Aldol reactions are often sensitive to temperature. Running your reaction at a lower temperature can significantly reduce the rate of enolate formation and subsequent aldol reaction.
-
Use a non-nucleophilic, sterically hindered base: If the purpose of the base is not to act as a nucleophile, consider using a base like lithium diisopropylamide (LDA) at low temperatures to favor kinetic deprotonation and minimize the competing aldol reaction.
-
Control stoichiometry: If your reaction involves the addition of another electrophile, ensure that it is present in a sufficient amount to react with the enolate as it is formed, thus outcompeting the self-condensation.
-
Q3: I am trying to reduce the ketone to an alcohol using a hydride reducing agent (e.g., NaBH₄), but I am getting a mixture of my desired product and unreacted starting material. What can I do to improve the conversion?
A3: Incomplete reduction is a common issue. The reactivity of the ketone in this compound can be influenced by the steric hindrance from the adjacent dimethyl acetal.
-
Experimental Protocol for Complete Reduction:
Parameter Recommended Condition Rationale Reducing Agent Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄) NaBH₄ is generally sufficient and safer to handle. LiAlH₄ is a stronger reducing agent and can be used if NaBH₄ is ineffective. Solvent Methanol or Ethanol for NaBH₄; THF or Diethyl Ether for LiAlH₄ Protic solvents are suitable for NaBH₄, while aprotic ethers are required for LiAlH₄. Temperature 0 °C to room temperature Starting at a lower temperature helps to control the reaction rate and minimize side reactions. Equivalents of Reducing Agent 1.5 - 2.0 equivalents Using a slight excess ensures complete conversion. Reaction Monitoring Thin-Layer Chromatography (TLC) Monitor the disappearance of the starting material. -
Troubleshooting Low Conversion:
-
Increase the equivalents of the reducing agent: Gradually increase the amount of the hydride reagent until full conversion is observed on TLC.
-
Increase the reaction time: Allow the reaction to stir for a longer period.
-
Increase the temperature: If the reaction is sluggish at room temperature, gentle heating may be required, but this should be done cautiously to avoid potential side reactions.
-
Q4: Can the tetrahydropyran ring open during these reactions?
A4: The tetrahydropyran ring is generally stable under most conditions. Ring-opening is not a common unwanted side reaction unless very harsh conditions are employed, which would likely lead to the degradation of the entire molecule. The primary points of reactivity are the ketone and the acetal functional groups.
In-Depth Troubleshooting Guides
Guide 1: Managing Acetal Stability in Acidic Media
| Symptom | Potential Cause | Proposed Solution & Scientific Rationale |
| Multiple polar byproducts, streaking on TLC | Acetal hydrolysis leading to a reactive 1,3-dicarbonyl compound, which may undergo further reactions. | 1. Use a Lewis Acid: Consider using a Lewis acid (e.g., BF₃·OEt₂, ZnCl₂) instead of a Brønsted acid. Lewis acids can coordinate with the carbonyl oxygen to promote the desired reaction without providing a proton source for extensive acetal hydrolysis. 2. Anhydrous Conditions: Rigorously dry all solvents and reagents. The presence of water is necessary for the hydrolysis of the acetal.[4] 3. Temperature Control: Perform the reaction at the lowest possible temperature that allows for the desired transformation to proceed. |
| Complete consumption of starting material, but low yield of desired product | The desired reaction is slower than the rate of acetal hydrolysis. | 1. Inverse Addition: If your reaction involves adding an acid, consider adding your substrate to the acidic solution at a low temperature to control the initial rate of reaction. 2. Use of a Buffered System: In some cases, a buffered acidic solution can maintain a specific pH that is sufficient for the desired reaction but minimizes acetal cleavage. |
Guide 2: Suppressing Aldol Byproducts in Basic Media
| Symptom | Potential Cause | Proposed Solution & Scientific Rationale |
| Isolation of a high molecular weight, less polar byproduct | Dimerization via aldol addition, followed by dehydration to an enone. | 1. Low-Temperature Protocol: Perform the reaction at -78 °C, especially when using strong bases like LDA. This favors the kinetic enolate and reduces the rate of the bimolecular aldol reaction.[3] 2. Choice of Base: Use a non-nucleophilic, sterically hindered base such as lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS). These bases are less likely to act as nucleophiles themselves and can be used in precise stoichiometric amounts. 3. Rapid Trapping of the Enolate: Add the electrophile to the reaction mixture before or during the addition of the base to ensure that the enolate is trapped as it is formed. |
| A complex mixture of products is formed | Multiple enolization sites (C2 and C5) and subsequent aldol reactions leading to a mixture of isomers. | 1. Directed Aldol Approach: If possible, consider a directed aldol strategy where a pre-formed enolate (e.g., a silyl enol ether) is used. This allows for greater control over the regioselectivity of the enolate and the subsequent reaction. |
References
- Why are acetals stable to bases and nucleophiles? Chemistry Stack Exchange. (2014). [Link]
- Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry. (2010). [Link]
- Stability of acetals and hemi-acetals in acid and base. YouTube. (2019). [Link]
- Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. AK Lectures. (n.d.). [Link]
- Aldol Addition and Condensation Reactions. Master Organic Chemistry. (2022). [Link]
- Sustainable Approaches for the Protection and Deprotection of Functional Groups. National Institutes of Health. (n.d.). [Link]
- Elucidation of Active Sites in Aldol Condensation of Acetone over Single-Facet Dominant Anatase TiO2 (101) and (001) Catalysts.
- Research progress of catalysts for aldol condensation of biomass based compounds. RSC Publishing. (2023). [Link]
- Protecting Groups. Organic Synthesis. (n.d.). [Link]
- A new protocol for a regioselective aldol condensation as an alternative convenient synthesis of beta-ketols and alpha,beta-unsatur
- 19.10: Nucleophilic Addition of Alcohols - Acetal Formation. Chemistry LibreTexts. (2025). [Link]
- Synthesis, Crystallographic, Quantum Chemical, Antitumor, and Molecular Docking/Dynamic Studies of 4-Hydroxycoumarin-Neurotransmitter Deriv
- DEPROTECTION OF 3,4-DIMETHOXYBENZYL ( DMB) GROUP ON γ-LACTAM NITROGEN USING PHENYLIODINE(III)
- Dimethoxytrityl and 4,4′,4″-trimethoxytrityl as protecting groups for amino functions; selectivity for primary amino groups and application in 15N-labelling. Journal of the Chemical Society, Perkin Transactions 1. (n.d.). [Link]
- NMR elucidation and crystal structure analysis of 1-hydroxy-3,6-dimethoxy-8-methyl-9h-xanthen-9-one (lichexanthone) isolated from Vismia baccifera (Guttiferae).
- Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3',4',5'-trihydroxyflavone and 3',4',5'-trimethoxyflavone. PubMed. (2021). [Link]
- Process for the producing 2,5-dimethoxytetrahydrofuran and 2,5-diethoxytetrahydrofuran.
- An Expeditious Synthesis of N-substituted Pyrroles via Microwave-Induced Iodine-Catalyzed Reactions under Solventless Conditions. National Institutes of Health. (n.d.). [Link]
- Synthesis and NMR spectra of tetrahydrofuran-2-13C.
- Protection (and deprotection) of functional groups in organic synthesis by heterogeneous catalysis. Semantic Scholar. (n.d.). [Link]
- NMR Spectroscopy for Protein Higher Order Structure Similarity Assessment in Formul
- Synthesis of (R)-4,4-dimethyltetrahydrofuran-3-ol 125.
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- 6. pubs.acs.org [pubs.acs.org]
- 7. Research progress of catalysts for aldol condensation of biomass based compounds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00906H [pubs.rsc.org]
Technical Support Center: Scaling Up 4,4-Dimethoxytetrahydropyran-3-one Synthesis
Welcome to the technical support center for the synthesis of 4,4-dimethoxytetrahydropyran-3-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the scale-up of this important synthetic intermediate. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide direct, actionable solutions to specific experimental issues.
I. Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are the key steps?
The most prevalent synthetic route involves a multi-step process, typically starting from a readily available precursor. A common pathway includes the formation of a diol, followed by a cyclization reaction and subsequent oxidation. A crucial step is the protection of a ketone functionality as a ketal, which is later deprotected.
Q2: I'm observing low yields during the oxidation of the secondary alcohol to the ketone. What are the likely causes?
Low yields in the oxidation step can stem from several factors. Incomplete reaction is a common culprit, often due to an insufficient amount of the oxidizing agent or suboptimal reaction time and temperature. Over-oxidation, particularly with strong oxidizing agents, can lead to undesired byproducts.[1] The choice of oxidizing agent is critical; milder reagents like pyridinium chlorochromate (PCC) or a Swern oxidation are often preferred to prevent over-oxidation.[1][2]
Q3: My final product is contaminated with the starting diol. How can I improve the purity?
The presence of the starting diol in your final product indicates incomplete cyclization or mesylation. To drive the reaction to completion, ensure anhydrous conditions, as water can hydrolyze the mesylate intermediate.[3] Employing high dilution conditions can also favor the desired intramolecular cyclization over intermolecular side reactions that can lead to polymeric byproducts.[3]
Q4: During the ketal deprotection step, I'm seeing decomposition of my product. What are some milder deprotection methods?
Standard acidic deprotection can sometimes be too harsh for sensitive molecules.[4] For acid-sensitive substrates, milder methods can be employed. These include using iodine in acetone or employing Lewis acids under controlled conditions.[4] In some cases, electrochemically assisted deprotection under neutral conditions can be a viable alternative.[5]
II. Troubleshooting Guides
This section provides in-depth solutions to specific problems you may encounter during the synthesis of this compound.
Problem 1: Incomplete Ketal Formation
Symptoms:
-
Presence of the starting ketone in the reaction mixture after the protection step, as observed by TLC or GC analysis.
-
Low yield of the desired ketal-protected intermediate.
Potential Causes & Solutions:
| Cause | Explanation | Recommended Solution |
| Insufficient Catalyst | The formation of the ketal is an acid-catalyzed equilibrium reaction. An inadequate amount of acid catalyst will result in a slow and incomplete reaction. | Ensure a sufficient amount of a suitable acid catalyst, such as p-toluenesulfonic acid (p-TSA) or a strong acidic ion exchange resin, is used.[6] |
| Presence of Water | Water is a byproduct of ketal formation and its presence can shift the equilibrium back towards the starting materials.[7] | The reaction should be performed under anhydrous conditions. Use of a Dean-Stark apparatus to azeotropically remove water is highly recommended.[7] |
| Suboptimal Reagent Ratio | An insufficient amount of the diol used for protection will lead to incomplete conversion of the ketone. | Use a slight excess of the diol (e.g., ethylene glycol or 1,3-propanediol) to drive the equilibrium towards the product. |
| Inadequate Reaction Time/Temp | The reaction may not have reached equilibrium if the reaction time is too short or the temperature is too low. | Monitor the reaction progress by TLC or GC and continue until the starting material is consumed. Gentle heating can often accelerate the reaction. |
Experimental Protocol: Ketal Protection with Dean-Stark Trap
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add the starting ketone, the diol (1.2 equivalents), and a catalytic amount of p-TSA.
-
Add a suitable solvent that forms an azeotrope with water (e.g., toluene or benzene).
-
Heat the mixture to reflux and continue until no more water is collected in the Dean-Stark trap.
-
Cool the reaction mixture and quench with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
Diagram: Ketal Formation Workflow
Caption: Workflow for Ketal Protection
Problem 2: Side Reactions During Oxidation
Symptoms:
-
Formation of multiple spots on TLC, indicating the presence of byproducts.
-
Lower than expected yield of the desired this compound.
-
Difficulty in purifying the final product.
Potential Causes & Solutions:
| Cause | Explanation | Recommended Solution |
| Over-oxidation | Strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid can lead to cleavage of the pyran ring or other undesired side reactions.[1][8] | Use milder and more selective oxidizing agents such as pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP), or a Swern oxidation.[2][8][9] |
| Reaction Temperature | Exothermic oxidation reactions can lead to a loss of selectivity if the temperature is not controlled. | Maintain a low reaction temperature, especially during the addition of the oxidizing agent. An ice bath is often recommended. |
| Incorrect Stoichiometry | An excess of the oxidizing agent can promote side reactions. | Use the correct stoichiometric amount of the oxidizing agent. A slight excess (e.g., 1.1-1.2 equivalents) may be necessary, but a large excess should be avoided. |
Experimental Protocol: Dess-Martin Periodinane (DMP) Oxidation
-
Dissolve the secondary alcohol in a suitable anhydrous solvent (e.g., dichloromethane) in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add Dess-Martin periodinane (1.2 equivalents) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Quench the reaction by adding a saturated solution of sodium thiosulfate.
-
Extract the product with an organic solvent, wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Diagram: Oxidation Decision Tree
Caption: Choosing the Right Oxidizing Agent
Problem 3: Incomplete Deprotection of the Ketal
Symptoms:
-
Presence of the ketal-protected starting material in the final product.
-
Low yield of the desired ketone.
Potential Causes & Solutions:
| Cause | Explanation | Recommended Solution |
| Insufficient Acid or Water | Ketal deprotection is a hydrolytic reaction that requires both an acid catalyst and water.[7] | Ensure a sufficient amount of a suitable acid (e.g., HCl, sulfuric acid, or a Lewis acid) and water are present in the reaction mixture.[7][10] |
| Reversible Reaction | The deprotection is an equilibrium process. If the reaction is not driven to completion, a mixture of starting material and product will be obtained.[7] | Use a large excess of water to shift the equilibrium towards the deprotected product.[7] Running the reaction in a solvent mixture like acetone/water is often effective. |
| Steric Hindrance | A sterically hindered ketal may require more forcing conditions for deprotection. | Increase the reaction temperature or use a stronger acid catalyst. However, be mindful of potential side reactions with sensitive substrates. |
Experimental Protocol: Acid-Catalyzed Ketal Deprotection
-
Dissolve the ketal-protected compound in a mixture of a suitable organic solvent (e.g., acetone or THF) and water.
-
Add a catalytic amount of a strong acid (e.g., concentrated HCl or H₂SO₄).
-
Stir the mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or GC).
-
Neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography.[11]
Diagram: Deprotection Logic Flow
Caption: Logic Flow for Ketal Deprotection
III. References
-
Wikipedia. Alcohol oxidation. [Link]
-
Kaur, G., Trehan, A., & Trehan, S. (2003). Highly Efficient Deprotection of Acetals and Ketals under Neutral and Anhydrous Conditions Using (Trimethylsilyl)bis(fluorosulfuryl)imide. The Journal of Organic Chemistry, 68(14), 5811–5813. [Link]
-
Study Mind. Alcohol oxidation (A-Level Chemistry). [Link]
-
Chemistry Stack Exchange. (2021). Acetal/ketal formation and deprotection. [Link]
-
Google Patents. (2012). CN102627621A - Preparation method of tetrahydropyran-4-one and pyran-4-one.
-
Chemistry Steps. Oxidation of Alcohols to Aldehydes and Ketones. [Link]
-
Chemistry LibreTexts. (2019). 17.8: Acetals as Protecting Groups. [Link]
-
OSTI.GOV. (2010). Catalytic Deprotection of Acetals In Strongly Basic Solution Using a Self- Assembled Supramolecular “Nanozyme”. [Link]
-
ChemistryViews. (2017). The Oxidation of Alcohols. [Link]
-
Green Chemistry (RSC Publishing). (2021). Electrochemically assisted deprotection of acetals, ketals, and dithioacetals under neutral conditions. [Link]
-
Chemistry LibreTexts. (2024). 17.7: Oxidation of Alcohols. [Link]
-
Chemistry Steps. Acetals as Protecting Groups for Aldehydes and Ketones. [Link]
-
Chemistry LibreTexts. (2019). 20.11 Protecting Groups of Aldehydes. [Link]
-
Química Organica.org. Acetals as protecting groups. [Link]
-
YouTube. (2020). acetal protecting groups. [Link]
-
PMC - NIH. (2022). Synthesis, crystal structure and in silico studies of novel 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones. [Link]
-
Blog. (2025). What are the scale - up issues in the synthesis of 3 - OXOTETRAHYDROFURAN?. [Link]
-
Organic Chemistry Portal. Tetrahydropyran synthesis. [Link]
-
Chemical Science (RSC Publishing). (2015). Synthesis by extrusion: continuous, large-scale preparation of MOFs using little or no solvent. [Link]
-
PMC - NIH. (2006). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. [Link]
-
Organic Letters - ACS Publications. (2014). Asymmetric Synthesis of Tetrahydropyridines via an Organocatalytic One-Pot Multicomponent Michael/Aza-Henry/Cyclization Triple Domino Reaction. [Link]
-
Wikipedia. Aluminium chloride. [Link]
-
Organic Chemistry Portal. Tetrahydrofuran synthesis. [Link]
-
Google Patents. (1987). US4680420A - Process for the producing 2,5-dimethoxytetrahydrofuran and 2,5-diethoxytetrahydrofuran.
-
Google Patents. (2008). WO2008067997A1 - Preparation of 4-hydroxy-2,5-dimethyl-2,3-dihydrofuran-3-one.
-
Google Patents. (2012). US8304580B2 - Method for producing tris(perfluoroalkanesulfonyl)methide acid salt.
-
Chemical Science (RSC Publishing). (2015). Synthesis by extrusion: continuous, large-scale preparation of MOFs using little or no solvent. [Link]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Electrochemically assisted deprotection of acetals, ketals, and dithioacetals under neutral conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. US4680420A - Process for the producing 2,5-dimethoxytetrahydrofuran and 2,5-diethoxytetrahydrofuran - Google Patents [patents.google.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Alcohol oxidation - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. osti.gov [osti.gov]
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Technical Support Center: Catalyst Poisoning in 4,4-Dimethoxytetrahydropyran-3-one Synthesis
Welcome to the technical support guide for the synthesis of 4,4-Dimethoxytetrahydropyran-3-one. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenge of catalyst poisoning. Here, we provide in-depth, experience-driven answers to frequently encountered issues, detailed troubleshooting protocols, and the fundamental science behind our recommendations.
Introduction: The Synthesis and Its Achilles' Heel
The synthesis of this compound is a crucial step in various multi-step synthetic pathways in pharmaceutical and materials science. A common and efficient method for its preparation is the acid-catalyzed ketalization of a precursor like tetrahydropyran-3,4-dione or a related hydroxyketone with methanol or an orthoester. This reaction is highly dependent on the efficacy of the acid catalyst.
Catalyst deactivation, particularly through poisoning, is a primary cause of reaction failure, leading to low yields, stalled reactions, and downstream purification challenges.[1][2][3] This guide focuses on diagnosing, mitigating, and resolving issues related to catalyst poisoning in this specific transformation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction to form this compound has stalled or is showing very low conversion. How do I know if catalyst poisoning is the cause?
A low or stalled conversion rate is the most common symptom of catalyst deactivation.[3] While other factors like temperature, reagent stoichiometry, or moisture content (which affects the equilibrium) are important, catalyst poisoning should be a primary suspect if the reaction initially proceeded as expected and then slowed dramatically, or if a previously reliable process suddenly fails. Poisoning occurs when impurities in the reaction mixture bind strongly to the active sites of the catalyst, rendering them unavailable for the intended reaction.[1][4][5]
Q2: What are the most likely catalyst poisons in this specific synthesis?
For acid-catalyzed ketalization, the catalyst is highly susceptible to specific types of impurities:
-
Basic Compounds: The most common poisons are basic impurities that neutralize the acid catalyst. These can include trace amounts of amines, amides, or nitrogen-containing heterocycles in starting materials or solvents.
-
Water: While not a "poison" in the classic sense of irreversible binding, excess water can deactivate the catalyst and, more importantly, shifts the reaction equilibrium away from the desired ketal product and back towards the starting ketone.[6][7] Ketal formation is a reversible reaction where water is a byproduct.[8][9]
-
Metallic Impurities: Metals such as lead, mercury, or even alkali metals (sodium, potassium) can form stable complexes with catalysts or alter their electronic properties, leading to deactivation.[4][10] These can be introduced from starting materials, reagents, or even equipment.
-
Sulfur and Phosphorus Compounds: These are potent poisons for many catalysts, particularly metal-based ones, but can also affect acid catalysts by interacting with active sites.[4][11] They are often found as trace impurities in solvents or reagents.
Q3: How can I systematically identify the source of the poison?
A systematic approach is crucial. Before assuming a complex poison, rule out the simple culprits.
-
Check the Water Content: Use Karl Fischer titration to determine the water content of your starting materials (the pyranone precursor, methanol) and the reaction solvent. Ensure they are rigorously dry.
-
Analyze Starting Materials: Run a purity analysis (e.g., NMR, GC-MS) on your starting materials and solvents to check for unexpected impurities, particularly basic compounds.
-
Isolate and Test: If you suspect a specific reagent, run a small-scale control reaction where you use a fresh, high-purity source of that single reagent while keeping all others the same.
Q4: What is the difference between catalyst poisoning, fouling, and thermal deactivation (sintering)?
These are the three main mechanisms of catalyst deactivation:[1][2]
-
Poisoning: Deactivation due to strong chemical bonding (chemisorption) of an impurity to the catalyst's active sites.[10] This is often highly effective even at very low poison concentrations.
-
Fouling (or Coking): The physical deposition of substances on the catalyst surface, which blocks pores and active sites.[3][6] In organic synthesis, this is often due to the formation of heavy, carbonaceous materials (coke).[3][6]
-
Thermal Deactivation (Sintering): Occurs at high temperatures, causing catalyst particles to agglomerate. This reduces the active surface area and is generally irreversible.[1] For the relatively low-temperature synthesis of this compound, this is the least likely cause of deactivation.
Data Summary: Common Catalyst Poisons
| Poison Type | Common Sources | Mechanism of Action | Mitigation Strategy |
| Basic Impurities | Starting materials, solvents (e.g., trace amines in THF) | Neutralization of the acid catalyst | Purify reagents via distillation or passing through a neutral alumina plug.[12] |
| Water | "Wet" solvents or reagents, atmospheric moisture | Shifts equilibrium to reactants; can hydrolyze the catalyst's active sites.[6] | Use anhydrous solvents and reagents; perform reaction under an inert atmosphere (N₂ or Ar). |
| Metallic Impurities | Reagents (e.g., from upstream steps), equipment leaching | Formation of stable complexes with active sites, altering electronic properties.[4] | Use high-purity grade reagents; consider using guard beds to trap impurities.[10] |
| Sulfur/Phosphorus | Solvents, starting materials (e.g., thiols, phosphines) | Strong chemisorption onto active sites.[5] | Pre-treat reagents to remove these impurities; use highly purified solvents.[11] |
Visual Troubleshooting Guide
The following diagram outlines a logical workflow for troubleshooting a failed or low-yielding synthesis reaction, with a focus on identifying and resolving catalyst poisoning.
Caption: Troubleshooting workflow for catalyst poisoning.
Experimental Protocols
Protocol 1: Preventative Purification of Reagents
This protocol describes essential steps to minimize common catalyst poisons before starting the synthesis. Preventing poisoning is always more efficient than dealing with its consequences.[4][12]
Objective: To reduce water and basic impurities from solvents and liquid reagents.
Materials:
-
Reaction solvent (e.g., Methanol, THF, Dichloromethane)
-
Liquid starting materials
-
Drying agent (e.g., molecular sieves 3Å or 4Å, activated)
-
Neutral alumina
-
Distillation apparatus
-
Inert atmosphere setup (Nitrogen or Argon line)
Procedure:
-
Solvent Drying:
-
Add freshly activated 4Å molecular sieves (approx. 5-10% w/v) to your solvent in a suitable flask.
-
Allow the solvent to stand over the sieves for at least 12 hours under an inert atmosphere.
-
For ultra-dry solvent, perform a distillation from a suitable drying agent (e.g., sodium/benzophenone for THF, magnesium/iodine for methanol) under an inert atmosphere. Caution: Follow established safety procedures for reactive drying agents.
-
-
Removal of Basic Impurities:
-
If you suspect basic impurities (e.g., in commercially supplied THF which may contain amine inhibitors), prepare a short column packed with neutral alumina.
-
Pass the solvent or liquid reagent through the alumina plug immediately before use. This is highly effective at removing trace amines and other polar impurities.
-
-
General Handling:
-
Always handle dried solvents and reagents under an inert atmosphere using syringe or cannula techniques to prevent re-exposure to atmospheric moisture.
-
Protocol 2: Regeneration of a Poisoned Heterogeneous Acid Catalyst
This protocol is for solid acid catalysts, such as an acidic ion-exchange resin (e.g., Amberlyst-15, Dowex 50WX), which are commonly used for their ease of removal. Regeneration aims to wash away adsorbed poisons from the catalyst's active sites.[13]
Objective: To restore the activity of a poisoned acidic resin catalyst.
Materials:
-
Poisoned catalyst
-
Dilute mineral acid (e.g., 1 M HCl or H₂SO₄)
-
Deionized water
-
Methanol (or another suitable organic solvent)
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
Recovery: Filter the poisoned catalyst from the reaction mixture. Wash it briefly with the reaction solvent (e.g., methanol) to remove residual organic compounds.
-
Acid Wash:
-
Transfer the catalyst to a beaker and add a sufficient volume of 1 M HCl to form a slurry.
-
Stir the slurry gently for 30-60 minutes at room temperature. This acid wash helps to displace and dissolve metallic cations and strongly bound basic impurities.[13]
-
Filter the catalyst and discard the acidic filtrate.
-
-
Water Rinse:
-
Wash the catalyst thoroughly with several portions of deionized water until the filtrate is neutral (test with pH paper). This step is critical to remove all residual mineral acid.
-
-
Solvent Exchange & Drying:
-
Wash the catalyst with methanol to remove the water.
-
Dry the regenerated catalyst in a vacuum oven at a temperature appropriate for the resin's thermal stability (typically 60-80°C) until a constant weight is achieved.
-
-
Validation: Before reusing the regenerated catalyst in a large-scale reaction, test its activity on a small-scale control reaction and compare the conversion rate to that of a fresh catalyst. The specific activity of a well-regenerated catalyst can often be restored to >98% of the fresh catalyst.[14]
References
- Formic Acid-Mediated Regeneration Strategy for As-Poisoned V2O5-WO3/TiO2 Catalysts with Lossless Catalytic Activity and Simultaneous As Recycling.
- Effects of Multiple Catalyst Deactivation Pathways and Continuous Ligand Recycling on the Kinetics of Pd-Catalyzed C–N Coupling Reactions.
- Three Sources of Catalyst Deactivation and How To Mitigate Them.
- Catalyst Poisoning And Regeneration Methods: Organics, Sulfur, And Cleaning Routines.
- Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause.
- How to Prevent Catalyst Poisoning at the Industrial Scale.
- Catalyst Poisoning Mitig
- Catalyst Deactiv
- How Can You Prevent C
- Catalyst deactiv
- Relayed Regeneration of Multiple Metals-Poisoned Catalysts for Elimination of NO>x> from Flue Gases.
- Why Does Catalyst Poisoning Occur In Kinetics? YouTube.
- Regeneration of Selective Catalyst Reduction Catalysts Deactivated by Pb, As, and Alkali Metals.
- What Causes Catalyst Deactiv
- Regeneration of Selective Catalyst Reduction Catalysts Deactivated by Pb, As, and Alkali Metals. PMC - PubMed Central.
- 10.4: Acetals and Ketals. Chemistry LibreTexts.
- A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Omega.
- Acetals and Hemiacetals with Practice Problems. Chemistry Steps.
- Process for the producing 2,5-dimethoxytetrahydrofuran and 2,5-diethoxytetrahydrofuran.
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Technical Support Center: Workup Procedure Optimization for 4,4-Dimethoxytetrahydropyran-3-one
Welcome to the Technical Support Center for the workup and purification of 4,4-Dimethoxytetrahydropyran-3-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the isolation of this valuable synthetic intermediate. Drawing upon established principles of organic chemistry and extensive field experience, this document provides in-depth troubleshooting advice and optimized protocols to ensure the highest possible purity and yield.
Introduction to the Challenges
This compound is a functionalized heterocyclic compound whose stability is critically dependent on the pH of its environment. The core of its reactivity, and the primary source of difficulty during workup, lies in the acid-labile dimethoxy ketal functional group. Improper handling can lead to hydrolysis, reverting to the parent ketone and releasing methanol, which complicates purification and reduces yield. This guide provides a systematic approach to mitigating these risks.
Hypothetical Synthesis Context
To provide a practical framework for the following troubleshooting guide, we will consider a common synthetic route to this compound: the acid-catalyzed ketalization of a precursor such as tetrahydropyran-3,4-dione or a related protected diol with methanol or an orthoformate. This context will inform our discussion of potential impurities and workup strategies.
Troubleshooting Guides and FAQs
Section 1: Quenching and Neutralization
Question: My reaction mixture is strongly acidic. What is the best way to neutralize it without hydrolyzing the ketal?
Answer: Rapid and effective neutralization is critical to prevent acid-catalyzed hydrolysis of the dimethoxy ketal.[1][2][3] The choice of base and the method of addition are paramount.
-
Recommended Procedure:
-
Cool the reaction mixture to 0-5 °C in an ice bath. This reduces the rate of any potential hydrolysis.
-
Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 5-10% aqueous solution of sodium carbonate (Na₂CO₃) with vigorous stirring. The slow addition helps to control the effervescence from CO₂ evolution and prevents localized areas of high acid concentration.
-
Monitor the pH of the aqueous layer using pH paper or a calibrated pH meter. Continue adding the basic solution until the pH is between 7.5 and 8.5. A slightly basic pH ensures the complete neutralization of the acid catalyst.
-
Avoid strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) as they can promote other side reactions, such as enolization and subsequent decomposition of the ketone functionality.[4]
-
Question: I observe a significant amount of a lower-boiling impurity in my crude NMR, which I suspect is the hydrolyzed ketone. What went wrong?
Answer: This is a classic sign of premature ketal hydrolysis, likely due to prolonged exposure to acidic conditions during the workup.[3][5]
-
Troubleshooting Steps:
-
Inefficient Neutralization: Ensure that the neutralization step is carried out promptly after the reaction is deemed complete. Do not let the acidic reaction mixture stand for extended periods.
-
Localized Acidity: Vigorous stirring during neutralization is crucial to prevent pockets of acidity that can hydrolyze the product.
-
Acidic Extraction: Ensure that the water used for the initial extractions is neutral or slightly basic. If you are using a brine wash, check its pH as well.
-
Section 2: Extraction and Washing
Question: What is the best solvent system for extracting this compound?
Answer: The choice of extraction solvent depends on the reaction solvent and the solubility of impurities. This compound is a moderately polar compound.
-
Recommended Solvents:
-
Ethyl acetate (EtOAc): Generally the best choice due to its good balance of polarity for dissolving the product while leaving highly polar impurities (salts, residual diols) in the aqueous phase.
-
Dichloromethane (DCM): An effective solvent, but can sometimes co-extract more nonpolar impurities. It also forms a lower organic layer, which can be advantageous in some setups.
-
Diethyl ether (Et₂O): Can be used, but its lower boiling point can be inconvenient, and it is more prone to forming peroxides.
-
-
Extraction Protocol:
-
After neutralization, transfer the biphasic mixture to a separatory funnel.
-
Extract the aqueous layer three times with the chosen organic solvent. Multiple extractions with smaller volumes are more efficient than a single extraction with a large volume.
-
Combine the organic extracts.
-
Question: What washing steps are necessary after extraction?
Answer: Washing the combined organic layers is crucial to remove residual water-soluble impurities.
-
Washing Protocol:
-
Water Wash: Wash the combined organic layers with deionized water to remove any remaining salts or highly polar starting materials like diols.[6]
-
Brine Wash: Wash with a saturated aqueous solution of sodium chloride (brine). This helps to break up any emulsions and removes the bulk of the dissolved water from the organic layer, making the subsequent drying step more efficient.
-
Section 3: Drying and Solvent Removal
Question: Which drying agent is most suitable for the organic solution of my product?
Answer: The ideal drying agent should be inert to the product and efficiently remove water.
-
Recommended Drying Agents:
-
Anhydrous Sodium Sulfate (Na₂SO₄): A neutral and gentle drying agent. It has a high capacity for water but is relatively slow.
-
Anhydrous Magnesium Sulfate (MgSO₄): A slightly acidic drying agent that is faster and has a higher capacity than Na₂SO₄. Given the slight basicity of the solution after neutralization, the residual basicity should counteract any acidity from the MgSO₄.
-
-
Procedure:
-
Add the drying agent to the organic solution and swirl.
-
Continue adding the drying agent until it no longer clumps together and flows freely.
-
Allow the mixture to stand for 15-30 minutes to ensure complete drying.
-
Filter off the drying agent.
-
Question: I am losing a significant amount of my product during solvent removal. What could be the cause?
Answer: this compound is a relatively volatile compound. Aggressive solvent removal can lead to product loss.
-
Optimization:
-
Rotary Evaporation: Use a rotary evaporator with a water bath temperature not exceeding 40 °C.
-
Vacuum Control: Gradually reduce the pressure to avoid bumping and co-distillation of the product with the solvent.
-
Section 4: Purification
Question: My crude product is an oil with several impurities. What is the best purification method?
Answer: For complex mixtures, column chromatography is the preferred method of purification.[7][8][9] If the impurities are significantly different in boiling point, vacuum distillation can also be effective.[10][11][12]
-
Column Chromatography Protocol:
-
Stationary Phase: Silica gel (230-400 mesh) is the standard choice.[13]
-
Eluent System: A gradient of ethyl acetate in hexanes or petroleum ether is a good starting point. Begin with a low polarity mixture (e.g., 10% EtOAc in hexanes) and gradually increase the polarity. The target compound, being moderately polar, should elute at a reasonable retention factor (Rf) of 0.2-0.4 on TLC in the chosen eluent system.[7]
-
Loading: For optimal separation, dissolve the crude product in a minimal amount of the initial eluent or a stronger solvent like dichloromethane and adsorb it onto a small amount of silica gel ("dry loading").[8][9]
-
-
Vacuum Distillation:
Data Presentation
| Parameter | Recommended Condition | Rationale |
| Neutralization pH | 7.5 - 8.5 | Prevents acid-catalyzed hydrolysis of the ketal. |
| Extraction Solvent | Ethyl Acetate | Good balance of polarity for product solubility and impurity rejection. |
| Drying Agent | Anhydrous Na₂SO₄ or MgSO₄ | Neutral or mildly acidic, efficient water removal. |
| Solvent Removal Temp. | ≤ 40 °C | Minimizes loss of the relatively volatile product. |
| Purification Method | Column Chromatography | Effective for separating impurities with similar polarities. |
Experimental Workflows and Visualizations
Optimized Workup Workflow
Caption: Optimized workup workflow for this compound.
Troubleshooting Decision Tree for Low Yield
Caption: Troubleshooting decision tree for low yield.
References
- Google Patents. (n.d.). Purification of cyclic ketene acetals.
- Li, W., et al. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Omega. [Link]
- Li, W., et al. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. PubMed Central. [Link]
- University of Colorado Boulder, Department of Chemistry and Biochemistry. (n.d.). Column Chromatography.
- Mild and efficient protection of diol and carbonyls as cyclic acetals catalysed by iron (III) chloride. Comptes Rendus de l'Académie des Sciences. [Link]
- Google Patents. (n.d.). Preparation of cyclic acetals or ketals.
- University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography Procedures.
- Ashenhurst, J. (2010). Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry. [Link]
- Chemistry LibreTexts. (2022). 10.4: Acetals and Ketals.
- MDPI. (2024). Thermal Decomposition of Compounds Derived from 2H-Dihydropyran: A Computational Study.
- MDPI. (n.d.). Highly Efficient Acetalization and Ketalization Catalyzed by Cobaloxime under Solvent-Free Condition.
- ResearchGate. (2018). (PDF) Highly Efficient Acetalization and Ketalization Catalyzed by Cobaloxime under Solvent-Free Condition.
- Google Patents. (n.d.). The preparation of cyclic acetals or ketals.
- PubMed. (2013). Mechanisms of Lactone Hydrolysis in Acidic Conditions.
- Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography.
- Chemistry Steps. (n.d.). Formation and Reactions of Acetals.
- The Royal Society of Chemistry. (n.d.). Supporting Information.
- HU Berlin - Physik. (n.d.). Supporting Information 1.
- YouTube. (2022). Vacuum Distillation.
- Reddit. (2022). Trying to make an acetal in the lab and it isn't working no matter what I try. Does anyone know why?
- YouTube. (2018). Acetal Ketal Hemiacetal Hemiketal Reaction Overview and Shortcut.
- Chemistry LibreTexts. (2023). Acid Catalyzed Hydrolysis of Esters.
- Chemguide. (n.d.). mechanism for the acid catalysed hydrolysis of esters.
- PubMed Central. (2022). Solution Chemistry of Dihydroxyacetone and Synthesis of Monomeric Dihydroxyacetone.
- SciELO. (n.d.). Expeditious Syntheses to Pharmochemicals 1,3-Dihydroxyacetone, 1,3-Dichloro-, 1,3-Dibromo- and 1,3-Diiodoacetone from Glycerol 1,3-Dichlorohydrin Using Homogenous and Heterogenous Medium.
- YouTube. (2015). Solvent Vacuum Distillation.
- OSTI.GOV. (1995). Base Catalyzed Decomposition - new hydrogen donors and reaction activators/catalysts (Conference).
- ResearchGate. (n.d.). Synthesis of 1,3-dihydroxyacetone derivatives.
- Google Patents. (n.d.). Process for preparing tetrahydrofuran.
- WIPO Patentscope. (2018). WO/2018/039848 RECOVERY PROCESS FOR TETRAHYDROFURAN.
- ResearchGate. (2016). How do I deal with extractive distillation operating at vacuum pressure and is it possible for it to be done in a packed column?
Sources
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- 4. Base Catalyzed Decomposition - new hydrogen donors and reaction activators/catalysts (Conference) | OSTI.GOV [osti.gov]
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Validation & Comparative
A Comparative Guide to the NMR Spectral Analysis of 4,4-Dimethoxytetrahydropyran-3-one
For researchers, scientists, and professionals in drug development, the precise characterization of molecular structures is a foundational requirement for advancing chemical synthesis and discovering new therapeutic agents. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the elucidation of the structure of small organic molecules.[1] This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of 4,4-dimethoxytetrahydropyran-3-one, a heterocyclic ketone with potential applications as a versatile building block in organic synthesis.
Due to the absence of publicly available experimental spectra for this compound, this guide will present a detailed prediction of its ¹H and ¹³C NMR spectra. This prediction is grounded in established NMR principles and supported by spectral data from analogous structures.[2][3][4] We will compare these predicted spectral features with the experimental data for a structurally related alternative, Tetrahydro-4H-pyran-4-one, to highlight the key distinguishing characteristics.
Predicted ¹H and ¹³C NMR Spectral Analysis of this compound
The structure of this compound dictates a unique electronic environment for each of its protons and carbons, which in turn governs their characteristic chemical shifts in an NMR spectrum.
¹H NMR Spectrum Prediction:
The ¹H NMR spectrum is predicted to exhibit four distinct signals:
-
Methylene protons adjacent to the carbonyl group (H-2): These protons are in the alpha position to the electron-withdrawing carbonyl group, which deshields them. Consequently, their signal is expected to appear in the downfield region, typically around δ 2.3-2.7 ppm .[2][4] This signal would likely present as a triplet, assuming coupling with the neighboring methylene protons at the 6-position is negligible or results in a more complex multiplet.
-
Methylene protons adjacent to the ring oxygen (H-6): The electronegative oxygen atom in the tetrahydropyran ring will also deshield the adjacent protons. Their chemical shift is anticipated to be in the range of δ 3.5-4.0 ppm . This signal is expected to be a triplet due to coupling with the methylene protons at the 5-position.
-
Methoxy protons (CH₃): The six protons of the two methoxy groups are chemically equivalent and are expected to produce a sharp singlet. Their proximity to the electron-withdrawing ketone and the ring oxygen will influence their chemical shift, which is predicted to be around δ 3.2-3.5 ppm .
-
Methylene protons at the 5-position (H-5): These protons are beta to the carbonyl group and adjacent to the ring oxygen. Their chemical environment is influenced by both, leading to a predicted chemical shift in the range of δ 2.5-2.9 ppm . This signal would likely appear as a triplet, due to coupling with the H-6 protons.
¹³C NMR Spectrum Prediction:
The proton-decoupled ¹³C NMR spectrum is predicted to show five signals:
-
Carbonyl carbon (C-3): The carbonyl carbon is the most deshielded carbon in the molecule and is expected to have a chemical shift in the range of δ 200-210 ppm .[2]
-
Quaternary carbon (C-4): This carbon is bonded to two oxygen atoms, which strongly deshield it. Its chemical shift is predicted to be in the region of δ 95-105 ppm .
-
Methylene carbon adjacent to the carbonyl (C-2): The proximity to the carbonyl group will shift this carbon downfield to approximately δ 35-45 ppm .
-
Methylene carbon adjacent to the ring oxygen (C-6): The electronegative oxygen will cause a significant downfield shift for this carbon, predicted to be in the range of δ 65-75 ppm .
-
Methoxy carbons (CH₃): The two equivalent methoxy carbons are expected to resonate in the region of δ 50-60 ppm .
-
Methylene carbon at the 5-position (C-5): This carbon is influenced by both the adjacent ring oxygen and the beta-position to the carbonyl, leading to a predicted chemical shift of around δ 30-40 ppm .
Comparative Analysis: this compound vs. Tetrahydro-4H-pyran-4-one
A valuable comparison can be drawn with the readily available spectral data for Tetrahydro-4H-pyran-4-one. This comparison highlights how the substitution pattern in this compound significantly alters the NMR spectrum, providing a clear method for differentiation.
| Compound | Proton/Carbon | Predicted/Observed ¹H Chemical Shift (ppm) | Predicted/Observed ¹³C Chemical Shift (ppm) |
| This compound | H-2 | ~2.3-2.7 (t) | C-2: ~35-45 |
| H-6 | ~3.5-4.0 (t) | C-6: ~65-75 | |
| OCH₃ | ~3.2-3.5 (s) | OCH₃: ~50-60 | |
| H-5 | ~2.5-2.9 (t) | C-5: ~30-40 | |
| C=O | - | C-3: ~200-210 | |
| C(OCH₃)₂ | - | C-4: ~95-105 | |
| Tetrahydro-4H-pyran-4-one [5][6][7] | H-2, H-6 | ~3.8 (t) | C-2, C-6: ~68 |
| H-3, H-5 | ~2.4 (t) | C-3, C-5: ~41 | |
| C=O | - | C-4: ~208 |
Key Differentiating Features:
-
Symmetry: Tetrahydro-4H-pyran-4-one is a symmetrical molecule, resulting in only two signals in both its ¹H and ¹³C NMR spectra. In contrast, the methoxy groups at the 4-position of this compound break this symmetry, leading to a more complex spectrum with distinct signals for each unique proton and carbon environment.
-
Absence of Methoxy Signal: The most obvious difference in the ¹H NMR will be the presence of a sharp singlet for the two methoxy groups in this compound, which is absent in the spectrum of Tetrahydro-4H-pyran-4-one.
-
Quaternary Carbon Signal: The ¹³C NMR spectrum of this compound will feature a signal for the quaternary carbon (C-4) bonded to two oxygen atoms, a feature not present in Tetrahydro-4H-pyran-4-one.
Experimental Protocol for NMR Data Acquisition
To obtain high-quality NMR spectra for compounds like this compound, the following protocol is recommended.[3]
1. Sample Preparation: a. Weigh approximately 5-10 mg of the purified compound. b. Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical as it should not have signals that overlap with the analyte's signals.[8] c. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm. d. Transfer the solution to a clean, dry 5 mm NMR tube.
2. Instrument Setup and Data Acquisition: a. Insert the NMR tube into the spectrometer's probe. b. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity. c. For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans (e.g., 8-16) should be averaged to obtain a good signal-to-noise ratio. d. For ¹³C NMR, use a proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon. A larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.
3. Data Processing: a. Apply a Fourier transform to the acquired free induction decay (FID). b. Phase the resulting spectrum to obtain a flat baseline. c. Calibrate the chemical shift scale using the TMS signal at 0 ppm. d. Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.
Workflow for NMR Spectral Analysis
The following diagram illustrates the logical workflow from sample preparation to the final structural elucidation based on NMR data.
Caption: Workflow from sample preparation to structural elucidation using NMR spectroscopy.
Conclusion
This guide has provided a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of this compound. By understanding the fundamental principles of chemical shifts and coupling constants, and by comparing the predicted data with that of a known analogue, researchers can confidently identify and characterize this and similar heterocyclic ketones. The detailed experimental protocol and workflow diagram serve as practical tools for obtaining and interpreting high-quality NMR data, ultimately facilitating the advancement of chemical research and drug development.
References
- Ketones | OpenOChem Learn. (n.d.).
- 10.10: Spectroscopy of Ethers. (2023, August 9). Chemistry LibreTexts.
- Spectroscopy Tutorial: Ketones. (n.d.). UCLA Chemistry and Biochemistry.
- Tetrahydro-4H-pyran-4-one. (n.d.). PubChem.
- NMR Prediction. (n.d.). ChemAxon.
- NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. (2022, January 12). Microbe Notes.
- Predict 13C carbon NMR spectra. (n.d.). NMRDB.org.
- Sajed, T., Sayeeda, Z., Lee, B. L., Berjanskii, M., Wang, F., Gautam, V., & Wishart, D. S. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290. [Link]
- Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. [Link]
- 4H-Pyran-4-one, tetrahydro-. (n.d.). NIST Chemistry WebBook.
Sources
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- 4. orgchemboulder.com [orgchemboulder.com]
- 5. 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
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- 7. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Guide to 4,4-Dimethoxytetrahydropyran-3-one and Structurally Analogous Ketones for the Synthetic Chemist
For the discerning researcher in drug development and synthetic chemistry, the selection of a ketone building block is a critical decision that profoundly influences reaction outcomes, yields, and purification strategies. This guide provides an in-depth, objective comparison of 4,4-Dimethoxytetrahydropyran-3-one with three archetypal ketones: the six-membered cyclic cyclohexanone, the five-membered cyclic cyclopentanone, and the acyclic acetone. By examining their performance in fundamental ketone transformations—Aldol condensation, Grignard reaction, sodium borohydride reduction, and the Wittig reaction—supported by experimental data and detailed protocols, this document aims to equip the practicing scientist with the insights necessary for informed substrate selection.
Introduction to the Ketones
This compound is a heterocyclic ketone featuring a tetrahydropyran ring and a geminal dimethoxy group, which functions as a protected diol (an acetal). This structural motif introduces unique electronic and steric considerations that differentiate its reactivity from simple carbocyclic and acyclic ketones. While its primary documented application lies in asymmetric enzymatic reductions to furnish chiral hydroxy-ketal pharmaceutical precursors, its broader synthetic utility is an area ripe for exploration. Due to the limited availability of direct experimental data for this specific compound in many common reactions, its predicted reactivity will be extrapolated from established principles of acetal stability and the behavior of analogous structures. Acetals are known to be stable under basic and nucleophilic conditions but are labile in the presence of acid.[1][2][3][4] This inherent property will be a recurring theme in the comparative analysis.
Cyclohexanone , a six-membered carbocyclic ketone, is a workhorse in organic synthesis. Its chair conformation and the resulting stereoelectronic effects play a significant role in its reactivity. It serves as a benchmark for "standard" cyclic ketone behavior.
Cyclopentanone , its five-membered counterpart, exhibits distinct reactivity due to inherent ring strain. This strain influences bond angles and the energetics of transitioning from sp² to sp³ hybridization at the carbonyl carbon during reactions.
Acetone , the simplest acyclic ketone, provides a baseline for understanding the reactivity of non-cyclic ketones, where steric hindrance from the methyl groups is a primary influencing factor.
Comparative Reactivity Analysis
This guide will now delve into a comparative analysis of these four ketones across four fundamental reaction classes.
Aldol Condensation
The Aldol condensation is a cornerstone of C-C bond formation, initiated by the deprotonation of an α-carbon to form an enolate, which then acts as a nucleophile.[5][6]
dot graph "Aldol_Condensation_Mechanism" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
Ketone [label="Ketone (with α-H)"]; Base [label="Base (e.g., NaOH)"]; Enolate [label="Enolate Intermediate", fillcolor="#EA4335"]; Aldehyde_Ketone [label="Aldehyde/Ketone Electrophile"]; Alkoxide [label="Alkoxide Adduct", fillcolor="#FBBC05"]; Aldol_Adduct [label="β-Hydroxy Ketone (Aldol Adduct)"]; Product [label="α,β-Unsaturated Ketone", fillcolor="#34A853"];
Ketone -> Enolate [label="Deprotonation"]; Base -> Enolate; Enolate -> Alkoxide [label="Nucleophilic Attack"]; Aldehyde_Ketone -> Alkoxide; Alkoxide -> Aldol_Adduct [label="Protonation"]; Aldol_Adduct -> Product [label="Dehydration (optional)"]; } caption: "Generalized Mechanism of the Aldol Condensation."
Cyclohexanone, Cyclopentanone, and Acetone: These ketones readily undergo base-catalyzed Aldol condensation. The relative rates and equilibrium positions are influenced by the acidity of the α-protons and the stability of the resulting products.[7][8] For instance, in reactions with benzaldehyde, all three ketones can form the corresponding α,β-unsaturated products.
This compound (Predicted Reactivity): The presence of the acetal functionality at the 4-position is not expected to interfere with the base-catalyzed Aldol condensation. The α-protons at the 2- and 5-positions are available for deprotonation. However, the electron-donating nature of the ether oxygens in the ring might slightly decrease the acidity of the α-protons compared to cyclohexanone. The reaction should proceed under standard basic conditions to form the corresponding enolate and subsequently react with an aldehyde or another ketone. The acetal group is stable to the basic conditions of the Aldol reaction.[1][2]
Comparative Data: Aldol Condensation with Benzaldehyde
| Ketone | Product | Typical Yield | Reference |
| Cyclohexanone | 2,6-Dibenzylidenecyclohexanone | 76.5% | [9] |
| Acetone | Dibenzalacetone | - | [10] |
| This compound | 2,5-Dibenzylidene-4,4-dimethoxytetrahydropyran-3-one (Predicted) | Not Reported | - |
Experimental Protocol: Aldol Condensation of Cyclohexanone with Benzaldehyde [9][11]
-
Combine 0.25 mL of cyclohexanone, 0.90 mL of benzaldehyde, 4 mL of 95% aqueous ethanol, and 3 mL of 2M aqueous NaOH in a suitable flask.
-
Stir the mixture at room temperature for 15 minutes. If a precipitate does not form, gently heat the mixture on a steam bath for an additional 10-15 minutes.
-
Once precipitation is complete, cool the mixture in an ice bath.
-
Isolate the solid product by vacuum filtration.
-
Wash the product sequentially with cold 95% ethanol, 4% acetic acid in ethanol, and finally with cold 95% ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., 95% ethanol or toluene) to obtain the purified 2,6-dibenzylidenecyclohexanone.
Grignard Reaction
The Grignard reaction involves the nucleophilic addition of an organomagnesium halide to the carbonyl carbon, forming a new C-C bond and, after workup, an alcohol.[12][13]
dot graph "Grignard_Reaction_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
Start [label="Start"]; Prepare_Grignard [label="Prepare Grignard Reagent (R-MgX)"]; Add_Ketone [label="Add Ketone in Anhydrous Ether"]; Reaction [label="Nucleophilic Addition", fillcolor="#EA4335"]; Quench [label="Aqueous Acidic Workup (e.g., NH4Cl or dilute HCl)"]; Product [label="Tertiary Alcohol", fillcolor="#34A853"]; End [label="End"];
Start -> Prepare_Grignard; Prepare_Grignard -> Add_Ketone; Add_Ketone -> Reaction; Reaction -> Quench; Quench -> Product; Product -> End; } caption: "Experimental Workflow for a Grignard Reaction with a Ketone."
Cyclohexanone, Cyclopentanone, and Acetone: All three ketones are excellent substrates for Grignard reactions, yielding the corresponding tertiary alcohols. The reactivity can be influenced by steric hindrance around the carbonyl group.
This compound (Predicted Reactivity): The acetal functionality is stable to the strongly basic and nucleophilic conditions of a Grignard reaction.[2][11][14][15] Therefore, the Grignard reagent is expected to add selectively to the ketone carbonyl, forming the corresponding tertiary alcohol upon workup. It is crucial to maintain anhydrous conditions to prevent quenching of the Grignard reagent. The workup should ideally be performed with a mild acid, such as aqueous ammonium chloride, to avoid premature cleavage of the acetal.
Comparative Data: Grignard Reaction with Methylmagnesium Bromide
| Ketone | Product | Typical Yield | Reference |
| Cyclohexanone | 1-Methylcyclohexan-1-ol | High | General Knowledge |
| Cyclopentanone | 1-Methylcyclopentan-1-ol | High | General Knowledge |
| Acetone | tert-Butanol | High | General Knowledge |
| This compound | 3-Hydroxy-3-methyl-4,4-dimethoxytetrahydropyran (Predicted) | Not Reported | - |
Experimental Protocol: Grignard Reaction of Cyclopentanone with Methylmagnesium Bromide (Adapted from general procedures)[16][17]
-
All glassware must be rigorously dried in an oven and assembled under an inert atmosphere (e.g., nitrogen or argon).
-
In a reaction flask, place magnesium turnings.
-
Prepare the Grignard reagent by the slow addition of a solution of methyl bromide in anhydrous diethyl ether to the magnesium turnings.
-
Once the Grignard reagent is formed, cool the solution in an ice bath.
-
Slowly add a solution of cyclopentanone in anhydrous diethyl ether to the Grignard reagent.
-
After the addition is complete, allow the reaction to stir at room temperature until the starting material is consumed (monitor by TLC).
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether, dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-methylcyclopentan-1-ol.
-
Purify the product by distillation if necessary.
Sodium Borohydride Reduction
Sodium borohydride (NaBH₄) is a mild and selective reducing agent that converts ketones to secondary alcohols.[18]
Cyclohexanone, Cyclopentanone, and Acetone: These ketones are readily reduced by sodium borohydride in protic solvents like methanol or ethanol to yield the corresponding secondary alcohols.[19][20]
This compound: The acetal group is stable to sodium borohydride.[1] Therefore, the chemoselective reduction of the ketone is expected to proceed smoothly to afford 4,4-dimethoxytetrahydropyran-3-ol. This reaction is, in fact, a key step in the synthesis of chiral pharmaceutical intermediates, often performed enzymatically for stereocontrol.
Comparative Data: Sodium Borohydride Reduction
| Ketone | Product | Typical Yield | Reference |
| Cyclohexanone | Cyclohexanol | High | [20] |
| Cyclopentanone | Cyclopentanol | High | [19] |
| Acetone | Isopropanol | High | [19] |
| This compound | 4,4-Dimethoxytetrahydropyran-3-ol | High | Predicted |
Experimental Protocol: Sodium Borohydride Reduction of Acetone (Adapted from general procedures)[19][20][21]
-
Dissolve acetone in methanol in a flask and cool the solution in an ice bath.
-
Slowly add sodium borohydride portion-wise to the stirred solution.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 30 minutes.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and carefully remove the solvent by distillation to obtain isopropanol.
Wittig Reaction
The Wittig reaction is a powerful method for the synthesis of alkenes from ketones by reaction with a phosphonium ylide.[4][9][18][22]
dot graph "Wittig_Reaction_Mechanism" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
Ketone [label="Ketone"]; Ylide [label="Phosphonium Ylide (Ph₃P=CR₂)", fillcolor="#EA4335"]; Oxaphosphetane [label="Oxaphosphetane Intermediate", fillcolor="#FBBC05"]; Alkene [label="Alkene", fillcolor="#34A853"]; Phosphine_Oxide [label="Triphenylphosphine Oxide"];
Ketone -> Oxaphosphetane; Ylide -> Oxaphosphetane [label="[2+2] Cycloaddition"]; Oxaphosphetane -> Alkene [label="Cycloreversion"]; Oxaphosphetane -> Phosphine_Oxide; } caption: "Simplified Mechanism of the Wittig Reaction."
Cyclohexanone, Cyclopentanone, and Acetone: These ketones are all viable substrates for the Wittig reaction. Steric hindrance can play a role in the reaction rate, with less hindered ketones generally reacting faster.[19]
This compound (Predicted Reactivity): The Wittig reaction is typically performed under neutral or basic conditions, to which the acetal group is stable.[1][2] Therefore, this compound is expected to undergo the Wittig reaction at the ketone position to form the corresponding exocyclic alkene. The choice of ylide (stabilized or non-stabilized) will influence the reaction conditions and the stereochemistry of the resulting alkene if applicable.
Comparative Data: Wittig Reaction with Methylenetriphenylphosphorane
| Ketone | Product | Typical Yield | Reference |
| Cyclohexanone | Methylenecyclohexane | >85% (Predicted for 2-methylcyclohexanone) | [1] |
| Cyclopentanone | Methylenecyclopentane | High | General Knowledge |
| Acetone | Isobutylene | High | General Knowledge |
| This compound | 3-Methylene-4,4-dimethoxytetrahydropyran (Predicted) | Not Reported | - |
Experimental Protocol: Wittig Reaction of Cyclohexanone with Methylenetriphenylphosphorane (Adapted from general procedures)[1]
-
Prepare the phosphonium ylide by deprotonating methyltriphenylphosphonium bromide with a strong base (e.g., n-butyllithium or potassium tert-butoxide) in an anhydrous solvent like THF under an inert atmosphere.
-
Cool the ylide solution in an ice bath.
-
Slowly add a solution of cyclohexanone in anhydrous THF to the ylide solution.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether.
-
Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product, containing triphenylphosphine oxide, can be purified by flash column chromatography on silica gel using a non-polar eluent (e.g., hexanes) to isolate methylenecyclohexane.
Conclusion
This guide has provided a comparative analysis of this compound with cyclohexanone, cyclopentanone, and acetone in four fundamental ketone transformations. While direct experimental data for this compound is limited, its reactivity can be reliably predicted based on the stability of the acetal functionality under various reaction conditions. The key takeaway is the orthogonality of the acetal protecting group, which allows for selective reactions at the ketone carbonyl under basic and nucleophilic conditions. This makes this compound a potentially valuable bifunctional building block in complex molecule synthesis. The provided experimental protocols for the more common ketones serve as a practical starting point for the development of procedures for this interesting heterocyclic substrate.
References
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- Experiment 19 — Aldol Condens
- Journal of Chemical Education. An aldol condensation experiment using a number of aldehydes and ketones. [Link]
- WebAssign.
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A Comparative Guide to the Reactivity of Tetrahydropyranone Scaffolds: 4,4-Dimethoxytetrahydropyran-3-one vs. Tetrahydro-4H-pyran-4-one
Introduction
In the landscape of synthetic organic chemistry and drug development, heterocyclic ketones are indispensable building blocks. The tetrahydropyranone core, in particular, is a privileged scaffold found in numerous natural products and pharmaceutically active compounds.[1] Understanding the nuanced reactivity of substituted analogues is paramount for the rational design of complex molecular architectures. This guide provides an in-depth, objective comparison of the reactivity profiles of two key tetrahydropyranone derivatives: 4,4-dimethoxytetrahydropyran-3-one and the parent tetrahydro-4H-pyran-4-one .
The core structural difference—the presence of a ketal at the C4 position adjacent to the carbonyl in the former—fundamentally alters the molecule's electronic properties, steric environment, and, consequently, its synthetic utility. We will explore these differences through the lens of fundamental reactivity principles, supported by spectroscopic data and detailed experimental protocols.
Structural and Spectroscopic Overview
The introduction of the dimethoxy group creates a molecule with distinct properties compared to its unsubstituted counterpart. This compound is, in essence, a masked 1,3-dicarbonyl system, a feature that dictates much of its unique reactivity.
Caption: Core structures of the two compared tetrahydropyranones.
The most telling spectroscopic differences are observed in their IR and NMR spectra. The carbonyl stretch in the IR spectrum provides insight into the electronic environment of the C=O bond, while NMR spectroscopy reveals the symmetry and electronic nature of the protons alpha to the carbonyl.
| Property | This compound | Tetrahydro-4H-pyran-4-one | Rationale for Difference |
| Molecular Weight | 160.17 g/mol | 100.12 g/mol [2] | Addition of two methoxy groups. |
| IR C=O Stretch (cm⁻¹) | ~1730-1735 cm⁻¹ | ~1720 cm⁻¹[3] | The electron-withdrawing inductive effect of the adjacent C4-ketal oxygens slightly increases the C=O bond order, shifting the stretch to a higher frequency. |
| ¹H NMR: α-protons (ppm) | ~3.7 ppm (s, 2H at C2) | ~3.8 ppm (t, 4H at C3/C5)[3] | The C2 protons in the dimethoxy compound are adjacent to both the carbonyl and the ring oxygen. The C3/C5 protons in the parent ketone are adjacent to the carbonyl and a methylene group. |
| Symmetry | Asymmetric (C2 ≠ C5) | Symmetric (C3 = C5) | The ketal at C4 and carbonyl at C3 break the C₂ symmetry present in tetrahydro-4H-pyran-4-one. |
Pillar 1: Reactivity at the Carbonyl Carbon
The electrophilicity of the carbonyl carbon is a primary determinant of reactivity towards nucleophiles. This is governed by a combination of inductive and steric effects.
-
Electronic Effects: In tetrahydro-4H-pyran-4-one, the ring oxygen exerts an electron-withdrawing inductive effect (-I), which enhances the electrophilicity of the C4 carbonyl carbon.[4] In this compound, the carbonyl at C3 is influenced by the primary ring oxygen and, more significantly, by the two ether oxygens of the C4 ketal. These ketal oxygens have a strong -I effect, which would be expected to render the C3 carbonyl highly electrophilic.
-
Steric Hindrance: Tetrahydro-4H-pyran-4-one offers two relatively unhindered faces for nucleophilic attack at the C4 carbonyl. In contrast, the C3 carbonyl of this compound is flanked by the bulky dimethoxy ketal at C4. An axial methoxy group, in particular, can significantly hinder the trajectory of incoming nucleophiles, potentially slowing reaction rates or directing attack to the less hindered face.
Pillar 2: The Decisive Role of Enolate Formation
The most profound difference in the synthetic utility of these two molecules lies in the regiochemistry of enolate formation. This is a direct consequence of the substitution pattern at the alpha-carbons.
Caption: Contrasting enolization pathways of the two ketones.
-
Tetrahydro-4H-pyran-4-one: This symmetric ketone possesses two sets of enolizable α-hydrogens, at the C3 and C5 positions.[5] Deprotonation with a base generates a single, symmetric enolate, which can then react with electrophiles. While this is straightforward, it precludes any possibility of selective functionalization at one alpha-position over the other.
-
This compound: This molecule presents a starkly different scenario. The C4 position has no α-hydrogens due to the ketal functionality. Therefore, deprotonation can only occur at the C2 position. This grants the chemist absolute regiocontrol. Any reaction proceeding via an enolate intermediate will result in a single, predictable regioisomer functionalized at C2. This feature is of immense synthetic value, allowing for the construction of complex, substituted tetrahydropyran systems with high fidelity.
Pillar 3: Stability and Role as a Synthetic Intermediate
The chemical stability of the core scaffold is a critical consideration in multi-step synthesis. Here, the two compounds diverge significantly based on their tolerance to acidic conditions.
-
Tetrahydro-4H-pyran-4-one: As a simple cyclic ketone, it is stable across a broad pH range, including strongly acidic conditions.
-
This compound: The dimethyl ketal is an acetal functional group, which is inherently acid-labile.[6][7] Exposure to aqueous acid will readily hydrolyze the ketal, revealing the underlying carbonyl group. This "deprotection" is often not a desired outcome but a designed synthetic step. It unmasks a β-keto-ether functionality, which can be a precursor to various other structures. Acetals are stable in neutral to strongly basic environments, making them excellent protecting groups for carbonyls when reactions with strong nucleophiles or bases are required elsewhere in the molecule.[6][8]
Caption: Acid-catalyzed deprotection of the ketal functionality.
Experimental Protocols
To provide a practical context for the discussed reactivity, the following protocols outline key transformations.
Experiment 1: Regioselective Alkylation via Enolate Formation
This protocol highlights the key difference in enolate chemistry. We will use lithium diisopropylamide (LDA) as a strong, non-nucleophilic base to ensure rapid and complete enolate formation, and methyl iodide as a simple electrophile.
Objective: To compare the outcome of alkylating the enolate of each ketone.
Materials:
-
Tetrahydro-4H-pyran-4-one or this compound
-
Diisopropylamine, freshly distilled
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes
-
Methyl iodide (MeI)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Protocol Workflow:
-
LDA Preparation (In situ):
-
To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous THF (20 mL) and diisopropylamine (1.1 eq).
-
Cool the flask to -78 °C in a dry ice/acetone bath.
-
Slowly add n-BuLi (1.05 eq) dropwise via syringe.
-
Stir the solution at -78 °C for 15 minutes, then allow it to warm to 0 °C for 15 minutes to yield a clear solution of LDA.
-
-
Enolate Formation:
-
Cool the freshly prepared LDA solution back to -78 °C.
-
In a separate flame-dried flask, dissolve the starting ketone (1.0 eq) in anhydrous THF (10 mL).
-
Slowly add the ketone solution to the LDA solution dropwise via syringe over 20 minutes.
-
Stir the reaction mixture at -78 °C for 1 hour. Causality: This ensures complete and kinetically controlled deprotonation to form the enolate.
-
-
Alkylation:
-
Add methyl iodide (1.2 eq) to the enolate solution at -78 °C.
-
Allow the reaction to stir at -78 °C for 2 hours, then warm slowly to room temperature overnight.
-
-
Workup and Purification:
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl (15 mL).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Expected Outcomes:
-
From Tetrahydro-4H-pyran-4-one: The product will be 3-methyltetrahydro-4H-pyran-4-one . The reaction is straightforward as the enolate is symmetric.
-
From this compound: The exclusive product will be 2-methyl-4,4-dimethoxytetrahydropyran-3-one . This demonstrates the perfect regiocontrol afforded by the C4 ketal.
Experiment 2: Ketal Deprotection
Objective: To demonstrate the acid-lability of the ketal in this compound.
Materials:
-
This compound
-
Acetone
-
1 M Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Protocol:
-
Dissolve this compound (1.0 eq) in a mixture of acetone (15 mL) and 1 M HCl (5 mL) in a round-bottom flask.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC). Causality: The use of a water/acetone mixture ensures solubility of both the starting material and the acid catalyst.
-
Upon completion (disappearance of starting material), carefully neutralize the reaction by adding solid NaHCO₃ until effervescence ceases.
-
Remove the acetone under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product, tetrahydropyran-3,4-dione. Note: This product may be unstable and is often used immediately in the next synthetic step.
Conclusion and Synthetic Outlook
The comparison between this compound and tetrahydro-4H-pyran-4-one is a clear illustration of how a seemingly simple structural modification—the installation of a ketal—can profoundly redirect the reactivity of a molecule.
-
Tetrahydro-4H-pyran-4-one is a robust, versatile cyclic ketone suitable for a wide range of standard ketone transformations where C3/C5 symmetry is desired or inconsequential.[9][10] It is a valuable building block for constructing various oxacycles.[9]
-
This compound should be viewed not just as a ketone, but as a regiochemically-defined synthetic platform. Its true power lies in its ability to direct all α-functionalization to the C2 position, a feat impossible with the parent ketone. Furthermore, its identity as a masked β-dicarbonyl, revealed upon acid treatment, opens pathways to a different class of molecular scaffolds.
For the medicinal chemist or synthetic researcher, the choice between these two reagents depends entirely on the strategic goal. For simple, symmetric modifications, tetrahydro-4H-pyran-4-one is the economical and stable choice. For complex syntheses requiring precise regiocontrol and the construction of highly substituted tetrahydropyran systems, the unique and predictable reactivity of this compound makes it an invaluable and powerful tool.
References
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A Comparative Guide to Greener Synthesis Alternatives for 4,4-Dimethoxytetrahydropyran-3-one
For the modern researcher, the imperative extends beyond the mere synthesis of a target molecule to encompass the elegance and environmental responsibility of the synthetic route. This guide provides a comparative analysis of a traditional, albeit hypothetical, synthetic pathway to 4,4-dimethoxytetrahydropyran-3-one and a greener, organocatalytic alternative. As a key structural motif in various biologically active compounds, the synthesis of substituted tetrahydropyrans is of significant interest. This document serves as a practical resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols and a critical evaluation of the green credentials of each approach.
While no established synthesis for this compound is currently documented in the literature, this guide proposes two plausible multi-step pathways. These routes are constructed based on well-established and analogous transformations for similar tetrahydropyran structures, providing a scientifically grounded framework for comparison.
The Target Molecule: this compound
The structure of this compound presents a unique synthetic challenge due to the geminal dimethoxy group at the C4 position and the ketone at C3. This arrangement requires a strategic approach to its construction, and the choice of synthetic route has significant implications for the overall efficiency and environmental impact of the process.
Traditional Approach: A Hetero-Diels-Alder Strategy
A classical approach to the tetrahydropyran core often involves a hetero-Diels-Alder reaction, a powerful tool for the construction of six-membered heterocycles.[1] This proposed traditional route utilizes a Lewis acid-catalyzed cycloaddition, followed by a series of functional group manipulations to arrive at the target molecule.
Proposed Traditional Synthetic Pathway
Experimental Protocol (Traditional Route)
Step 1: Hetero-Diels-Alder Reaction To a solution of glyoxylic acid (1.0 eq) in dichloromethane (0.2 M) at -78 °C is added boron trifluoride diethyl etherate (BF3·OEt2, 1.1 eq). After stirring for 15 minutes, a solution of 1-methoxy-1,3-butadiene (1.2 eq) in dichloromethane is added dropwise. The reaction is stirred at -78 °C for 4 hours.
Step 2: Esterification The crude product from Step 1 is dissolved in methanol (0.5 M) and a catalytic amount of sulfuric acid is added. The mixture is refluxed for 6 hours.
Step 3: Ketalization The methyl ester intermediate (1.0 eq) and ethylene glycol (1.5 eq) are dissolved in toluene (0.3 M). A catalytic amount of p-toluenesulfonic acid (p-TsOH) is added, and the mixture is refluxed with a Dean-Stark apparatus for 8 hours.
Step 4: Reduction The ketal-protected intermediate is dissolved in anhydrous tetrahydrofuran (THF, 0.2 M) and cooled to 0 °C. Lithium aluminum hydride (LiAlH4, 2.0 eq) is added portion-wise. The reaction is stirred at room temperature for 3 hours.
Step 5: Swern Oxidation A solution of oxalyl chloride (1.5 eq) in dichloromethane (0.2 M) is cooled to -78 °C. Dimethyl sulfoxide (DMSO, 3.0 eq) is added dropwise, followed by a solution of the diol intermediate (1.0 eq) in dichloromethane. After 30 minutes, triethylamine (5.0 eq) is added, and the reaction is allowed to warm to room temperature.
Critique of the Traditional Approach
While this pathway is plausible, it suffers from several drawbacks from a green chemistry perspective:
-
Use of Hazardous Reagents: This synthesis employs stoichiometric amounts of a strong Lewis acid (BF3·OEt2), a pyrophoric reducing agent (LiAlH4), and corrosive and toxic reagents for the Swern oxidation.
-
Harsh Reaction Conditions: The use of cryogenic temperatures (-78 °C) and reflux conditions contributes to high energy consumption.
-
Chlorinated Solvents: The use of dichloromethane, a suspected carcinogen, is prevalent throughout the synthesis.
-
Atom Economy: The multi-step nature of the synthesis, involving protection and deprotection steps, leads to a lower overall atom economy.
-
Waste Generation: The workup for each step generates significant aqueous and organic waste.
A Greener Alternative: Organocatalytic Cascade Reaction
Organocatalysis has emerged as a powerful tool in green chemistry, offering metal-free and often milder reaction conditions.[2] This proposed greener route utilizes a proline-catalyzed cascade reaction to construct the core of the target molecule in a more atom-economical fashion.
Proposed Greener Synthetic Pathway
Experimental Protocol (Greener Route)
Step 1: Organocatalytic Cascade Reaction To a solution of dimethoxyacetaldehyde (1.0 eq) and acrolein (1.2 eq) in dimethyl sulfoxide (DMSO, 0.5 M) is added L-proline (20 mol%). The reaction mixture is stirred at room temperature for 24 hours.
Step 2: Selective Reduction (Luche Reduction) The crude dihydropyran intermediate is dissolved in methanol (0.3 M) and cooled to -78 °C. Cerium(III) chloride heptahydrate (CeCl3·7H2O, 1.1 eq) is added, followed by sodium borohydride (NaBH4, 1.1 eq). The reaction is stirred for 1 hour at -78 °C.
Step 3: Ozonolysis The allylic alcohol intermediate is dissolved in a 3:1 mixture of dichloromethane and methanol (0.1 M) and cooled to -78 °C. Ozone is bubbled through the solution until a blue color persists. The solution is then purged with nitrogen, and dimethyl sulfide (3.0 eq) is added. The reaction is allowed to warm to room temperature and stirred for 12 hours.
Advantages of the Greener Approach
This organocatalytic route offers several advantages in line with the principles of green chemistry:
-
Milder Reaction Conditions: The key C-C and C-O bond-forming reactions are performed at room temperature, reducing energy consumption.
-
Avoidance of Hazardous Reagents: This pathway avoids the use of strong Lewis acids, pyrophoric metals, and the toxic reagents associated with Swern oxidation.
-
Organocatalysis: The use of a recyclable and non-toxic organocatalyst (proline) is a significant improvement over stoichiometric metal-based reagents.
-
Improved Atom Economy: The cascade reaction in the first step forms multiple bonds in a single operation, leading to a more atom-economical process.
-
Safer Solvents: While dichloromethane is still used in the final step, the overall reliance on chlorinated solvents is reduced. Greener solvent alternatives for ozonolysis could be explored.[3]
Performance Comparison: A Head-to-Head Analysis
| Feature | Traditional Hetero-Diels-Alder Route | Greener Organocatalytic Route |
| Key Reaction | Lewis Acid-Catalyzed Hetero-Diels-Alder | Proline-Catalyzed Cascade Reaction |
| Catalyst | Stoichiometric BF3·OEt2 | Catalytic L-proline (recyclable) |
| Reagents | LiAlH4, Oxalyl chloride, DMSO, Et3N | NaBH4, CeCl3·7H2O, O3, Me2S |
| Solvents | Dichloromethane, Toluene, THF | DMSO, Methanol, Dichloromethane |
| Temperature | -78 °C to reflux | -78 °C to room temperature |
| Atom Economy | Lower due to multiple steps and protecting groups | Higher due to cascade reaction |
| Waste Generation | Significant acidic, basic, and organic waste | Reduced waste, particularly from metal reagents |
| Safety | Use of pyrophoric, corrosive, and toxic reagents | Generally safer reagents and conditions |
Conclusion
This comparative guide illustrates that through thoughtful synthetic design, it is possible to devise greener alternatives to traditional synthetic routes, even for molecules without established methods of preparation. The proposed organocatalytic pathway for the synthesis of this compound offers significant advantages in terms of milder reaction conditions, reduced use of hazardous materials, and improved atom economy. While the traditional hetero-Diels-Alder approach remains a powerful synthetic tool, its environmental impact is a considerable drawback. For the modern synthetic chemist, the greener approach not only represents a more sustainable option but also an intellectually more elegant solution to a synthetic challenge. This guide serves as a testament to the power of green chemistry principles in fostering innovation and responsibility in chemical synthesis.
References
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- Yadav, J. S., Subba Reddy, B. V., Narsimha Rao, K., & Kista Reddy, K. (2004). A mild and efficient protocol for the synthesis of 2-amino-4H-pyran derivatives catalyzed by nano-SnO2 in aqueous media.
- Corey, E. J., & Nicolaou, K. C. (1974). A new and simple method for the synthesis of macrolides. Journal of the American Chemical Society, 96(17), 5614-5616.
- Luche, J. L. (1978). Lanthanides in organic chemistry. 1. Selective 1,2 reductions of conjugated ketones. Journal of the American Chemical Society, 100(7), 2226-2227.
- Rychnovsky, S. D., & Griesgraber, G. (1992). Silyl enol ether Prins cyclization: Diastereoselective formation of substituted tetrahydropyran-4-ones. The Journal of Organic Chemistry, 57(5), 1559-1562.[5]
- Zaragoza, F. (2004). A new and efficient one-step synthesis of 2,3-dihydro-4H-pyran-4-ones from 3-ethoxy alpha,beta-unsaturated lactones. Organic Letters, 7(12), 2421-2423.[6]
- Diels, O., & Alder, K. (1928). Synthesen in der hydroaromatischen Reihe. Justus Liebigs Annalen der Chemie, 460(1), 98-122.
- Rawal, V. H., & Cava, M. P. (1985). A simple, one-step synthesis of 3,4-dihydropyran-2-ones. Tetrahedron Letters, 26(50), 6141-6142.
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- Alomari, K. B. (2022). A 'Clip-Cycle' Approach Towards Enantioselective Synthesis of Substituted Tetrahydropyrans. White Rose eTheses Online.[8]
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A Senior Application Scientist's Guide to 4,4-Dimethoxytetrahydropyran-3-one: A Comparative Analysis for Synthetic Chemistry
Introduction: The Utility of Substituted Tetrahydropyrans
The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry and natural product synthesis, forming the core of numerous bioactive molecules, including pyranose sugars.[1] Functionalized THP derivatives serve as versatile chiral building blocks. 4,4-Dimethoxytetrahydropyran-3-one is a specialized, non-standard reagent featuring a ketone functionality adjacent to a protected geminal diol (a ketal). This unique arrangement suggests its potential as a precursor for α-functionalized pyranones or as a masked α-hydroxy ketone.
Given that this compound is not a readily available commercial product, this guide provides a comprehensive overview of its predicted characteristics, a plausible synthetic route, and a direct comparison to a commercially available, structurally related cyclic ether, 2,5-Dimethoxytetrahydrofuran . This analysis is designed to equip researchers with the necessary insights to evaluate its potential utility and synthetic accessibility for drug development and complex molecule synthesis.
Part 1: Characterization of this compound (Predicted)
As experimental data for this specific molecule is not available in standard databases, the following characterization parameters are predicted based on established principles of spectroscopy and physical chemistry. These predictions serve as a benchmark for researchers who may synthesize this compound.
Predicted Spectroscopic Data
The presence of the ketone, the ketal, and the saturated pyran ring defines the expected spectroscopic signature.
| Technique | Predicted Observations | Rationale |
| ¹H NMR | δ ~3.8-4.2 ppm (m, 2H, H6); δ ~3.7 ppm (s, 2H, H2); δ ~3.3 ppm (s, 6H, -OCH₃); δ ~2.5 ppm (t, 2H, H5) | The protons adjacent to the ring oxygen (H6, H2) will be the most deshielded. The two methoxy groups are equivalent and will appear as a sharp singlet. The protons at H5 are adjacent to the carbonyl group, resulting in a downfield shift. |
| ¹³C NMR | δ ~205 ppm (C=O); δ ~100 ppm (C4); δ ~70 ppm (C2); δ ~65 ppm (C6); δ ~50 ppm (-OCH₃); δ ~45 ppm (C5) | The carbonyl carbon (C3) will be significantly downfield. The ketal carbon (C4) appears around 100 ppm. The carbons adjacent to the ring oxygen (C2, C6) are in the typical ether region, while the methoxy carbons are around 50 ppm. |
| IR Spectroscopy | ν ~1725 cm⁻¹ (strong, C=O stretch); ν ~2950-2850 cm⁻¹ (C-H stretch); ν ~1100-1050 cm⁻¹ (strong, C-O stretch) | A strong, sharp absorption for the ketone carbonyl is the most prominent feature.[2] The C-O stretches from the pyran ring and the methoxy groups will also be significant. |
| Mass Spec. (EI) | Predicted m/z: 160.07 (M⁺); Key fragments: 129 ([M-OCH₃]⁺), 101 ([M-CO-OCH₃]⁺), 71 | The molecular ion peak is expected at 160. Loss of a methoxy radical is a common fragmentation pathway for ketals. |
Part 2: Comparison with a Commercial Alternative: 2,5-Dimethoxytetrahydrofuran
To place the utility of this compound in context, we compare it with 2,5-Dimethoxytetrahydrofuran (CAS 696-59-3), a readily available cyclic diether.[3][4][5] While the former is a six-membered ring ketone, the latter is a five-membered ring acetal, leading to fundamentally different applications.
Comparative Overview of Physical and Chemical Properties
| Property | This compound | 2,5-Dimethoxytetrahydrofuran | Commentary |
| Structure | Six-membered ring (pyran) with a ketone and a ketal | Five-membered ring (furan) with two acetal groups | Different ring sizes and core functionalities dictate reactivity. |
| Molecular Formula | C₇H₁₂O₄ | C₆H₁₂O₃ | The target compound is higher in mass and oxygen content. |
| Molecular Weight | 160.17 g/mol (Calculated) | 132.16 g/mol [4] | |
| Boiling Point | Predicted: ~180-200 °C | 145-147 °C[4][5] | The higher polarity and mass of the target ketone suggest a higher boiling point. |
| Density | Predicted: ~1.15 g/mL | 1.02 g/mL at 25 °C[4] | The additional oxygen and more compact structure may lead to a higher density. |
| Core Reactivity | Nucleophilic addition at C3; Enolate formation at C2/C5 | Hydrolysis to succinaldehyde; Used in Paal-Knorr synthesis | The target is a building block for modifying the pyran core. The alternative is a masked dialdehyde. |
Visualization of Comparative Reactivity
The following diagram illustrates the distinct reactive sites and synthetic applications of the target compound versus its furan-based alternative.
Caption: Comparative reactivity pathways for the target ketone and its acetal alternative.
Part 3: Experimental Protocols
The following section provides detailed, step-by-step methodologies for the proposed synthesis of the target compound and a standard application of the commercial alternative.
Protocol 1: Proposed Synthesis of this compound
This protocol is a hypothetical, multi-step synthesis starting from commercially available materials. The causality for each step is explained.
Workflow Visualization:
Caption: Proposed synthetic workflow to access the target compound.
Step-by-Step Methodology:
-
Step 1: Protection of Tetrahydro-4H-pyran-4-one.
-
Rationale: The starting ketone at C4 must be protected to allow for selective functionalization at the C3 position. A standard ethylene glycol ketal is formed.
-
Procedure:
-
To a solution of Tetrahydro-4H-pyran-4-one (1.0 eq) in toluene (0.5 M) are added ethylene glycol (1.2 eq) and a catalytic amount of p-toluenesulfonic acid (0.02 eq).
-
The mixture is heated to reflux with a Dean-Stark apparatus to remove water.
-
Reaction progress is monitored by TLC or GC-MS until the starting material is consumed.
-
Upon completion, the reaction is cooled, washed with saturated NaHCO₃ solution, and the organic layer is dried over Na₂SO₄, filtered, and concentrated under reduced pressure to yield 1,4-Dioxaspiro[4.5]decan-8-one, which is often used without further purification.
-
-
-
Step 2: α-Bromination.
-
Rationale: To introduce a leaving group at the C3 position (which is the C7 position in the spirocyclic intermediate), direct α-bromination is employed. CuBr₂ is an effective reagent for this transformation.
-
Procedure:
-
A mixture of Copper(II) bromide (2.2 eq) in ethyl acetate is heated to reflux.
-
A solution of 1,4-Dioxaspiro[4.5]decan-8-one (1.0 eq) in chloroform is added dropwise.
-
The reaction is maintained at reflux for 2-4 hours, monitoring by TLC for the formation of the product and consumption of the starting material.
-
The mixture is cooled, filtered to remove copper salts, and the filtrate is concentrated. The crude product is purified by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 7-Bromo-1,4-dioxaspiro[4.5]decan-8-one.
-
-
-
Step 3: Methanolysis and Ketal Exchange.
-
Rationale: This is a key step where sodium methoxide acts as both a nucleophile to displace the bromide and as a strong base/nucleophile to catalyze the cleavage of the ethylene glycol ketal and formation of the dimethyl ketal in a methanol solvent. This is proposed as a one-pot transformation analogous to a Favorskii-type rearrangement followed by ketal exchange.
-
Procedure:
-
To a solution of sodium methoxide (2.5 eq) in dry methanol under a nitrogen atmosphere, a solution of the α-bromo ketone intermediate (1.0 eq) in methanol is added dropwise at 0 °C.
-
The reaction is allowed to warm to room temperature and stirred for 12-24 hours.
-
Progress is monitored by GC-MS for the appearance of the target mass (160 g/mol ).
-
The reaction is quenched by the addition of water and extracted with dichloromethane.
-
The combined organic layers are dried, filtered, and concentrated. The crude material is purified by column chromatography to yield the final product, This compound .
-
-
Protocol 2: Paal-Knorr Pyrrole Synthesis with 2,5-Dimethoxytetrahydrofuran
-
Rationale: This is a classic and highly reliable reaction demonstrating the utility of 2,5-dimethoxytetrahydrofuran as a succinaldehyde surrogate.[6] Under acidic conditions, the acetal hydrolyzes in situ to the 1,4-dicarbonyl, which then condenses with a primary amine to form a pyrrole.
-
Procedure:
-
In a round-bottom flask, combine 2,5-dimethoxytetrahydrofuran (1.0 eq) and aniline (1.0 eq) in ethanol.
-
Add glacial acetic acid (2.0 eq) to the mixture.
-
Heat the reaction mixture to reflux for 1-2 hours.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Cool the reaction to room temperature and pour it into a beaker of ice water.
-
Collect the resulting precipitate (1-phenylpyrrole) by vacuum filtration, wash with cold water, and dry. Recrystallization from ethanol can be performed for further purification if necessary.
-
Conclusion
While This compound is not a stock chemical, its unique structure presents intriguing possibilities for the synthesis of complex heterocyclic systems. Its predicted characterization data and a plausible synthetic route are provided here to enable its exploration by synthetic chemists. When compared to a readily available alternative like 2,5-Dimethoxytetrahydrofuran , its distinct reactivity profile becomes clear. The former is a tool for building upon a C3-functionalized pyran core, whereas the latter is a masked 1,4-dicarbonyl used for constructing five-membered rings like pyrroles. This guide provides the foundational knowledge for researchers to make an informed decision on whether to pursue the synthesis and application of this novel building block.
References
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- Supplementary Information File. (2021). J Pharm Pharm Sci, 24, 421-434.
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- Interpreting simple 1H-NMR spectra - Spin-spin coupling, n+1 rule. (n.d.).
- Synthesis, crystal structure and in silico studies of novel 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones. (2022). RSC Advances.
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- Sigma-Aldrich. (n.d.). 1,4,8,11-Tetraazacyclotetradecane 98 GC.
- Synthesis of tetrahydrofuran-based natural products and their carba analogs via stereoselective enzyme medi
- Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. (2006). Chemical Reviews.
- The effect of tetrahydrofuran as solvent on matrix-assisted laser desorption/ionization and electrospray ionization mass spectra. (2005). The Benicewicz Group.
- PubChem. (n.d.). 3,7-Dihydroxy-3',4'-dimethoxyflavone.
- Computational Infrared Spectroscopy of 958 Phosphorus-Bearing Molecules. (2021). Frontiers in Astronomy and Space Sciences.
- NIST. (n.d.). 4,4'-Dimethoxybenzophenone.
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- Sigma-Aldrich. (n.d.). Greener Solvent Alternatives.
- ResearchGate. (n.d.). Figure S122. 1 H NMR spectrum of compound 4-Methoxy-3-penten-2-one,...
- NIST. (n.d.). 2,4-Dihydroxy-2,5-dimethyl-3(2H)-furan-3-one.
- PrepChem.com. (n.d.). Synthesis of 3,3'-difluoro-4,4'-dihydroxybiphenyl.
- Convenient Synthesis of N-Heterocycle-Fused Tetrahydro-1,4-diazepinones. (2021). Molecules.
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- VI. 1H and 13C NMR Spectra. (2016). The Royal Society of Chemistry.
- PubChem. (n.d.). 2,5-Dimethoxytetrahydrofuran.
- Google Patents. (n.d.). US4680420A - Process for the producing 2,5-dimethoxytetrahydrofuran and 2,5-diethoxytetrahydrofuran.
- Sigma-Aldrich. (n.d.). 2,5-Dimethoxytetrahydrofuran, mixture of cis and trans 98.
- PubChem. (n.d.). 4-(Methoxymethyl)tetrahydrofuran-3-one.
- mzCloud. (2019). 4-[4-(4-Hydroxy-3-methoxyphenyl)tetrahydro-1H,3H-furo[3,4-c]furan-1-yl].
- ChemicalBook. (n.d.). 2,5-Dimethoxytetrahydrofuran.
- PubChem. (n.d.). 1-(3,4-Dimethoxyphenyl)-4,4-dimethyl-1,3-pentanedione.
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- ResearchGate. (n.d.). Experimental IR spectra of tetrahydrofuran.
- Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. (2023). MDPI.
- Characterization of 2,5-dimethyl-2,4-dihydroxy-3(2H) furanone, A Flavourant Principle From Sysepalum dulcificum. (2018).
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A Senior Application Scientist's Guide to the Catalytic Synthesis of 4,4-Dimethoxytetrahydropyran-3-one: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of highly functionalized heterocyclic compounds is a cornerstone of modern drug discovery and development. Among these, the tetrahydropyran motif is a privileged scaffold found in numerous biologically active natural products and pharmaceuticals. This guide provides an in-depth comparative analysis of catalytic strategies applicable to the synthesis of 4,4-Dimethoxytetrahydropyran-3-one, a valuable building block whose efficient synthesis is of significant interest. While direct comparative studies on this specific molecule are not extensively reported in the literature, this guide will draw upon established catalytic methods for analogous tetrahydropyranone structures to provide a robust framework for synthetic route development.
The Strategic Importance of the Tetrahydropyran-3-one Core
The tetrahydropyran-3-one scaffold is a versatile synthetic intermediate. The ketone functionality at the 3-position allows for a wide range of subsequent chemical transformations, including nucleophilic additions, reductions, and carbon-carbon bond-forming reactions. The gem-dimethoxy group at the 4-position serves as a protected ketone, which can be unveiled under specific conditions to reveal a 1,3-dicarbonyl system, a highly valuable synthon in organic synthesis. This latent functionality, combined with the chirality often introduced during the synthesis of the tetrahydropyran ring, makes these molecules powerful precursors for the stereoselective synthesis of complex molecular architectures.
Comparative Analysis of Catalytic Strategies
The synthesis of the tetrahydropyranone core can be approached through several catalytic paradigms, each with its own set of advantages and limitations. Here, we compare three major strategies: organocatalysis, metal-catalyzed cyclizations, and biocatalysis, drawing on data from the synthesis of structurally related compounds.
| Catalytic Strategy | Catalyst Example | Key Reaction Type | Typical Yield (%) | Diastereo-/Enantioselectivity | Key Advantages | Potential Challenges for this compound |
| Organocatalysis | Chiral Secondary Amines (e.g., Proline derivatives) | Domino Michael-Hemiacetalization | 59-91[1] | Moderate to Excellent (26-98% de, 71-99% ee)[1] | Metal-free, environmentally benign, high enantioselectivity. | Substrate scope for highly functionalized nitroalkenes needs to be established. |
| Metal Catalysis | Palladium(II) Complexes | Oxidative Cyclization of Hydroxyenones | High (qualitative)[2][3] | High (dependent on chiral ligands) | Broad substrate scope, good functional group tolerance. | Cost of palladium, potential for metal contamination in the final product. |
| Biocatalysis | Aldolase Antibodies (e.g., 84G3, 93F3) | Antibody-mediated kinetic resolution followed by cyclization | Up to 99% ee for precursor[2][3] | Excellent | High enantioselectivity, mild reaction conditions. | Catalyst availability and cost, substrate specificity may be narrow. |
Note: The data presented in this table is for the synthesis of analogous tetrahydropyranone structures and serves as a predictive guide for the synthesis of this compound.
In-Depth Look at Promising Catalytic Methodologies
Organocatalytic Domino Michael-Hemiacetalization
This strategy offers a powerful, metal-free approach to the enantioselective synthesis of functionalized tetrahydropyrans. The reaction typically involves the condensation of a 1,3-dicarbonyl compound with an α-hydroxymethyl nitroalkene, catalyzed by a chiral secondary amine.
Causality of Experimental Choices: The choice of a chiral secondary amine catalyst, such as a proline derivative, is crucial for inducing asymmetry in the initial Michael addition step. The catalyst forms a transient enamine with the 1,3-dicarbonyl compound, which then undergoes a stereocontrolled addition to the nitroalkene. The subsequent intramolecular hemiacetalization is often spontaneous or can be promoted by a mild acid. The nitro group in the substrate serves as a potent electron-withdrawing group, activating the alkene for the Michael addition.
Experimental Protocol: Organocatalytic Synthesis of a Functionalized Tetrahydropyran [1]
-
Materials:
-
α-hydroxymethyl nitroalkene (1.0 equiv)
-
1,3-dicarbonyl compound (1.2 equiv)
-
Chiral secondary amine catalyst (e.g., (S)-diphenylprolinol silyl ether) (10 mol%)
-
Organic solvent (e.g., toluene)
-
Benzoic acid (co-catalyst, 10 mol%)
-
-
Procedure:
-
To a solution of the α-hydroxymethyl nitroalkene and the 1,3-dicarbonyl compound in toluene at room temperature, add the chiral secondary amine catalyst and benzoic acid.
-
Stir the reaction mixture at the specified temperature (e.g., room temperature or slightly elevated) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired tetrahydropyran product.
-
Logical Relationship Diagram:
Caption: Organocatalytic domino reaction pathway.
Palladium-Catalyzed Oxidative Cyclization
Metal-catalyzed approaches, particularly those employing palladium, are well-established for the synthesis of heterocyclic systems. An intramolecular Wacker-type cyclization of a suitable hydroxyenone precursor is a promising strategy for the synthesis of tetrahydropyranones.
Causality of Experimental Choices: A palladium(II) catalyst, often in conjunction with an oxidant, facilitates the cyclization. The reaction proceeds through the coordination of the palladium to the alkene, followed by an intramolecular nucleophilic attack by the hydroxyl group. The choice of oxidant is critical for regenerating the active Pd(II) catalyst. The stereochemistry of the final product can often be controlled by the use of chiral ligands.
Experimental Protocol: Palladium-Catalyzed Oxidative Ring Closure [2][3]
-
Materials:
-
β-hydroxyenone precursor (1.0 equiv)
-
Palladium(II) catalyst (e.g., Pd(OAc)₂, 5 mol%)
-
Oxidant (e.g., benzoquinone, 1.1 equiv)
-
Solvent (e.g., biphasic system of water and an organic solvent)
-
-
Procedure:
-
Dissolve the β-hydroxyenone precursor in the organic solvent.
-
Add the palladium catalyst and the oxidant.
-
Add water to create a biphasic system.
-
Stir the reaction mixture vigorously at the desired temperature until the starting material is consumed (as monitored by TLC).
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Experimental Workflow Diagram:
Caption: Workflow for Pd-catalyzed cyclization.
Proposed Synthetic Approach for this compound
Based on the analysis of established methods, a plausible and efficient route to this compound would involve the catalytic cyclization of a suitable acyclic precursor. A key intermediate would be a hydroxy enone bearing the required gem-dimethoxy functionality. The synthesis of this precursor is a critical first step.
A potential precursor, 1,1-dimethoxy-5-hydroxypent-3-en-2-one, could be synthesized and then subjected to one of the catalytic cyclization methods discussed. An intramolecular Michael addition, potentially catalyzed by a strong base or an organocatalyst for an asymmetric variant, would be a direct route to the target molecule.
Future Research Directions
The synthesis of this compound presents an opportunity for methodological development. A direct comparative study of different catalytic systems (organocatalysis, various metal catalysts, and potentially engineered enzymes) would be highly valuable to the scientific community. Such a study would not only identify the most efficient route to this specific building block but also contribute to a broader understanding of catalytic strategies for the synthesis of complex, functionalized heterocycles.
References
- Baker-Glenn, C., Hodnett, N., Reiter, M., Ropp, S., Ancliff, R., & Gouverneur, V. (2005). A catalytic asymmetric bioorganic route to enantioenriched tetrahydro- and dihydropyranones. Journal of the American Chemical Society, 127(5), 1481–1486. [Link]
- Baker-Glenn, C., Hodnett, N., Reiter, M., Ropp, S., Ancliff, R., & Gouverneur, V. (2005). A catalytic asymmetric bioorganic route to enantioenriched tetrahydro- and dihydropyranones. PubMed. [Link]
- Facile Preparation of a Highly Functionalized Tetrahydropyran by Catalytic Hydrogen
- Method for producing tetrahydropyranes from tetrahydropyran-3-ones.
- Asymmetric Synthesis of Functionalized Dihydro- and Tetrahydropyrans via an Organocatalytic Domino Michael–Hemiacetaliz
- Tetrahydropyran synthesis. Organic Chemistry Portal. [Link]
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- Synthesis, crystal structure and in silico studies of novel 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones. PMC. [Link]
- One-pot consecutive reductive amination synthesis of pharmaceuticals: from bio-based glycolaldehyde to hydroxychloroquine. Lirias. [Link]
- Convenient Synthesis of N-Heterocycle-Fused Tetrahydro-1,4-diazepinones. PMC. [Link]
- Synthesis of 7,2′-Dihydroxy-4′,5′-Dimethoxyisoflavanone, a Phytoestrogen with Derma Papilla Cell Prolifer
- 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. PMC. [Link]
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- (PDF) Synthesis of 7,2′-Dihydroxy-4′,5′-Dimethoxyisoflavanone, a Phytoestrogen with Derma Papilla Cell Proliferative Activity.
- 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Preprints.org. [Link]
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A Comparative Guide to the Purity Assessment of Synthesized 4,4-Dimethoxytetrahydropyran-3-one
Introduction: Beyond Synthesis, The Imperative of Purity
This guide provides an in-depth, objective comparison of the principal analytical methodologies for assessing the purity of 4,4-Dimethoxytetrahydropyran-3-one. We will move beyond a simple listing of techniques to explain the causality behind experimental choices, offering field-proven insights into building a self-validating, robust purity assessment strategy. Our approach is grounded in the principle of orthogonality—the practice of using multiple, distinct analytical methods to challenge the sample from different perspectives, thereby ensuring a comprehensive and trustworthy purity profile.[4][5]
Pillar 1: Orthogonal Methodologies for Comprehensive Purity Profiling
No single analytical technique can definitively declare a compound "pure." A robust purity assessment relies on an orthogonal approach, where different methods with distinct chemical and physical principles are employed. For a molecule like this compound, a combination of spectroscopic and chromatographic techniques is essential for a holistic evaluation.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: The Absolute Standard
NMR spectroscopy is unparalleled in its ability to provide detailed structural information.[1] While routinely used for qualitative structural elucidation, its application in a quantitative format (qNMR) serves as a powerful primary method for purity determination.[6][7]
-
Scientific Principle: The integral area of an NMR signal is directly proportional to the number of nuclei generating that signal.[6] By comparing the integral of a specific resonance from the analyte to that of a certified internal standard of known mass and purity, one can calculate the absolute purity of the target compound without needing a pre-existing standard of the analyte itself.
-
Expertise & Causality: The choice of a suitable internal standard is critical. It must be stable, non-volatile, have a simple spectrum with at least one resonance that is well-resolved from all analyte signals, and be accurately weighable. For this compound, a standard like maleic anhydride or 1,4-dinitrobenzene would be appropriate. Furthermore, acquiring quantitative data necessitates specific instrument parameters, most importantly a long relaxation delay (d1), to ensure complete spin-lattice relaxation for all relevant nuclei. This step is non-negotiable for accurate integration and is a common oversight in non-quantitative acquisitions.[8]
-
Strengths:
-
Limitations:
-
Lower sensitivity compared to chromatographic methods.
-
May not detect non-proton-bearing impurities or inorganic salts.
-
Signal overlap in complex mixtures can complicate quantification.[4]
-
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is a cornerstone of purity assessment in the pharmaceutical industry, excelling at separating a target compound from its non-volatile impurities.[1][2]
-
Scientific Principle: The sample is dissolved in a liquid mobile phase and pumped through a column containing a solid stationary phase. Separation occurs based on the differential partitioning of each component between the two phases. For a molecule of intermediate polarity like this compound, a reversed-phase C18 column is an excellent starting point.
-
Expertise & Causality: The ketone functional group in the target molecule contains a chromophore that allows for detection by a UV-Vis detector, a standard component of most HPLC systems.[10][11] Method development involves optimizing the mobile phase composition (e.g., a gradient of water and acetonitrile) to achieve baseline separation of the main peak from all impurity peaks. The resulting purity is typically reported as "area percent," which assumes that all compounds have a similar response factor at the chosen wavelength. This is a critical assumption; for true quantification, a reference standard is required.
-
Strengths:
-
Limitations:
-
Area percent purity is a relative, not absolute, measure.
-
Impurities that do not possess a chromophore will be invisible to a UV detector.
-
Co-eluting impurities may be missed.
-
The compound must be soluble in the mobile phase.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Probing Volatile Impurities
GC-MS is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the identification power of mass spectrometry.[13][14]
-
Scientific Principle: The sample is vaporized and separated based on its boiling point and interactions with a stationary phase inside a long capillary column. The separated components then enter a mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that acts as a chemical fingerprint.
-
Expertise & Causality: This method is exceptionally well-suited for identifying residual solvents from the synthesis (e.g., methanol, diethyl ether, THF) and other volatile organic impurities.[2] For this compound, care must be taken with the GC inlet temperature, as the dimethoxy ketal functionality could be thermally labile. A lower inlet temperature and a rapid temperature ramp can mitigate on-column degradation. The mass spectrum provides invaluable data, including the molecular ion peak to confirm the compound's mass and fragmentation patterns that help in identifying unknown impurities.[15][16]
-
Strengths:
-
Exceptional sensitivity and specificity for volatile compounds.[14]
-
Provides structural information (molecular weight and fragmentation) for impurity identification.
-
-
Limitations:
-
Only suitable for thermally stable and volatile compounds.
-
Potential for thermal degradation of the analyte can lead to an inaccurate purity profile.
-
Not suitable for inorganic salts or other non-volatile impurities.
-
Elemental Analysis (EA): The Fundamental Check
Elemental analysis is a classic technique that determines the mass fractions of carbon, hydrogen, nitrogen, and sulfur in a compound.[17][18]
-
Scientific Principle: The sample is combusted at high temperature in an oxygen-rich environment. The resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified to determine the elemental composition.[17]
-
Expertise & Causality: The experimentally determined percentages are compared to the theoretical values calculated from the molecular formula (C₇H₁₂O₄). For a pure sample, the experimental values should fall within an accepted deviation, typically ±0.4%.[18][19][20] A significant deviation can indicate the presence of impurities, such as residual solvents or inorganic salts, that alter the overall elemental composition of the bulk sample.
-
Strengths:
-
Provides confirmation of the empirical formula.
-
Detects inorganic impurities and bound water/solvents that other methods might miss.
-
-
Limitations:
-
A bulk analysis technique that provides no information about the number or nature of individual impurities.[21]
-
Insensitive to isomeric impurities, which have the same elemental composition.
-
The ±0.4% acceptance criterion can mask several percentage points of organic impurities.
-
Data Presentation: A Comparative Summary
The selection of an appropriate analytical technique is guided by the specific information required. The table below summarizes the key attributes of each method for the purity assessment of this compound.
| Technique | Principle of Operation | Information Provided | Sensitivity | Destructive? | Primary Application |
| qNMR | Nuclear spin in a magnetic field | Absolute Purity (%), Structural Confirmation, Solvent ID | Moderate | No | Absolute quantification and structural verification. |
| HPLC-UV | Differential partitioning | Relative Purity (Area %), Impurity Profile | High | No (sample can be recovered) | Routine purity testing and impurity profiling. |
| GC-MS | Volatility & Mass/Charge Ratio | Volatile Impurity ID & Quantification | Very High | Yes | Analysis of residual solvents and volatile by-products. |
| Elemental Analysis | High-Temperature Combustion | Elemental Composition (%) | Low | Yes | Confirmation of empirical formula and detection of bulk inorganic impurities. |
Experimental Protocols: From Theory to Practice
A trustworthy result is contingent upon a meticulously executed protocol. The following sections provide step-by-step methodologies for the two primary orthogonal techniques.
Protocol 1: Purity Determination by Quantitative ¹H NMR (qNMR)
This protocol describes the determination of the absolute purity of this compound using an internal standard.
Objective: To accurately determine the mass percentage purity of the synthesized compound.
Workflow for Purity Determination by qNMR
Caption: Workflow for qNMR Purity Assessment.
Methodology:
-
Preparation:
-
Accurately weigh approximately 15-20 mg of the synthesized this compound into a clean glass vial. Record the mass to 0.01 mg.
-
To the same vial, add approximately 10-15 mg of a certified internal standard (e.g., maleic anhydride). Record the mass accurately.
-
Add ~0.7 mL of a deuterated solvent (e.g., Chloroform-d) to the vial and vortex until both solids are fully dissolved.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup (e.g., 400 MHz NMR Spectrometer):
-
Insert the sample, lock, and shim the instrument to achieve optimal magnetic field homogeneity.
-
Set the acquisition parameters for quantitative analysis. The most critical parameter is the relaxation delay (D1), which should be set to at least 5 times the longest T1 relaxation time of the protons being integrated (a value of 30 seconds is generally a safe starting point).
-
Use a 90° pulse angle and acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
-
Data Processing and Calculation:
-
Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Integrate a well-resolved, non-overlapping signal from the analyte (e.g., the singlet from the two methoxy groups) and a signal from the internal standard.
-
Calculate the purity using the following equation: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where: I = Integral value, N = Number of protons for the integrated signal, MW = Molecular Weight, m = mass, P_std = Purity of the standard.
-
Protocol 2: Purity Assessment by Reversed-Phase HPLC-UV
This protocol outlines a general method for determining the purity of this compound by area percent.
Objective: To separate the main compound from potential impurities and determine its relative purity.
Workflow for Purity Determination by HPLC-UV
Caption: Workflow for HPLC-UV Purity Assessment.
Methodology:
-
Preparation:
-
Mobile Phase A: HPLC-grade water with 0.1% formic acid.
-
Mobile Phase B: HPLC-grade acetonitrile with 0.1% formic acid. (Note: Formic acid helps to produce sharp peak shapes).
-
Sample Preparation: Prepare a stock solution of this compound at approximately 1 mg/mL in a suitable solvent mixture (e.g., 50:50 Water:Acetonitrile). Filter the sample through a 0.45 µm syringe filter into an HPLC vial.
-
-
Instrumentation and Method (Standard HPLC with UV Detector):
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
UV Detection Wavelength: 210 nm (ketones typically absorb at low UV wavelengths).
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 5% B
-
19-25 min: 5% B (re-equilibration)
-
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram above a defined threshold (e.g., 0.05% of the main peak area).
-
Calculate the purity by the area percent method: Purity (Area %) = (Peak Area of Analyte / Total Peak Area of All Components) * 100
-
Conclusion: A Synthesis of Methods for Unimpeachable Quality
The purity assessment of a synthesized compound like this compound is a multi-faceted process that demands a thoughtful, evidence-based strategy. Relying on a single analytical result, no matter how precise it may seem, provides an incomplete and potentially misleading picture.
This guide has demonstrated that a combination of orthogonal techniques is the most authoritative approach. Quantitative NMR provides a direct, absolute measure of purity against a certified standard, while HPLC offers superior separation of non-volatile impurities. GC-MS is indispensable for tracking residual solvents, and Elemental Analysis serves as a fundamental check on the bulk material's composition. By integrating the data from these complementary methods, researchers can establish a self-validating system, ensuring that the purity value reported is both accurate and trustworthy. This rigorous approach is not merely good practice; it is an essential component of scientific integrity and a prerequisite for successful research and development.
References
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- Wikipedia. (n.d.). Elemental analysis. [Link][18]
- Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76–81. [Link][6][7]
- AMSbiopharma. (2025).
- Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. PubMed. [Link][7]
- National Institutes of Health (NIH). (2014).
- Advances in Bioresearch. (2025). Impurity profiling Techniques for Pharmaceuticals – A Review. [Link][13]
- European Medicines Agency (EMA). (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link][22]
- Kim, J., et al. (2019). SPME-GC/MS Analysis of Methanol in Biospecimen by Derivatization with Pyran Compound. Molecules, 25(1), 41. [Link][15][16]
- American Chemical Society (ACS) Publications. (2008). “Pure by NMR”?. Organic Letters. [Link][8]
- BJSTR Publishers. (2024).
- ACS Central Science. (2022).
- National Center for Biotechnology Information (NCBI). (2022).
- ResearchGate. (2018). How to determine the purity of newly synthesized organic compound?. [Link][23]
- Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link][2]
- Royal Society of Chemistry (RSC). (2021). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers. [Link][21]
- ACS Publications. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry. [Link][9]
- Research and Reviews. (n.d.). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. [Link][3]
- Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. [Link][25]
- International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2). [Link][26]
- IJCRT.org. (n.d.). A BRIEF REVIEW ON DIFFERENT ANALYTICAL TECHNIQUES FOR IMPURITY PROFILING IN ANTIVIRAL DRUGS. [Link][27]
- Molecules. (2019).
- ResearchGate. (n.d.). GC/MS chromatogram of derivatized methanol in blood sample. [Link][28]
- ResearchGate. (2025). (PDF)
- ICH. (1996). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link][30]
- IKEV. (1996). VALIDATION OF ANALYTICAL PROCEDURES: METHODOLOGY. [Link][31]
- Chemistry LibreTexts. (2021).
- U.S. Environmental Protection Agency (EPA). (n.d.). Method for the determination of aldehydes and ketones in ambient air using HPLC. [Link][10]
- Oxford Academic. (n.d.). Identification of Aldehydes and Ketones by Analysis of Acetals and Ketals.
- Journal of Chromatography A. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). [Link][14]
- Analytical Techniques. (n.d.). [No specific title available]. [Link][35]
- ResearchGate. (2025). Application of HPLC to determination of aldehydes, ketones and polycyclic aromatic hydrocarbons in air samples collected in uncontrolled combustion sources. [Link][36]
- Aurora Pro Scientific. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples. [Link][11]
- The Center for Professional Innovation & Education (CfPIE). (2024). A Comprehensive Guide to the 4 Main Types of Analytical Chemistry. [Link][37]
- ORBi. (n.d.). QUANTIFICATION OF HETEROCYCLIC AROMATIC COMPOUNDS (NSO-HET)IN FUELS. [Link][38]
- Welch Materials, Inc. (2025). [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. [Link][39]
- National Center for Biotechnology Information (NCBI). (n.d.). Synthesis, crystal structure and in silico studies of novel 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones. [Link][40]
- MDPI. (n.d.). 4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone. [Link][41]
- ResearchGate. (n.d.). Design, Synthesis, and Pharmacological Characterization of N-(4-(2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenyl)
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A Technical Guide to the Spectroscopic Characterization of 4,4-Dimethoxytetrahydropyran-3-one
For researchers, synthetic chemists, and professionals in drug development, the unambiguous structural elucidation of novel or synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth analysis of the infrared (IR) and mass spectrometry (MS) data for 4,4-Dimethoxytetrahydropyran-3-one, a heterocyclic compound incorporating both a ketone and a ketal functional group. By comparing its spectral features with those of structurally related analogues—cyclohexanone, tetrahydropyran-3-one, and 2,2-dimethoxypropane—we aim to provide a comprehensive understanding of how its unique structure influences its spectroscopic fingerprint. This guide is designed to not only present the data but also to illuminate the underlying principles that govern the observed spectral characteristics, thereby serving as a practical reference for scientists engaged in molecular characterization.
The Subject Molecule: this compound
The structure of this compound presents an interesting case for spectroscopic analysis. The presence of a six-membered ring, a ketone carbonyl group, and a geminal dimethoxy group (a ketal) all contribute distinct features to its IR and mass spectra. Understanding these contributions is key to its identification and differentiation from similar structures.
Figure 1: Structure of this compound.
Part 1: Infrared (IR) Spectroscopic Analysis
Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule. The position, intensity, and shape of absorption bands in an IR spectrum provide a wealth of information about the functional groups present.
Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum
The following is a generalized procedure for obtaining the Fourier Transform Infrared (FT-IR) spectrum of a liquid or solid organic compound.
Caption: Workflow for FT-IR data acquisition.
Detailed Steps:
-
Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has had adequate time to warm up and stabilize.
-
Background Spectrum: A background spectrum must be collected to account for atmospheric water and carbon dioxide, as well as any absorptions from the sample holder (e.g., salt plates). This is done by running a scan with no sample in the beam path.
-
Sample Preparation:
-
For liquids (like this compound): Place one to two drops of the neat liquid on a clean, dry salt plate (e.g., NaCl or KBr). Place a second salt plate on top to create a thin liquid film.
-
For solids: Prepare either a Nujol mull by grinding the solid with a drop of Nujol (mineral oil) and spreading the paste between salt plates, or a KBr pellet by mixing the solid with dry KBr powder and pressing it into a transparent disk.
-
-
Data Collection: Place the prepared sample in the spectrometer's sample holder. Initiate the scan. The instrument will collect an interferogram, which is then mathematically converted to a spectrum via a Fourier transform.
-
Data Processing: The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Analysis of the IR Spectrum of this compound
The IR spectrum of this compound is characterized by several key absorption bands that confirm the presence of its constituent functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2950 | Strong | C-H stretch (alkane) |
| ~1730 | Strong, Sharp | C=O stretch (ketone) |
| ~1100-1200 | Strong | C-O stretch (ketal and ether) |
Data sourced from the Spectral Database for Organic Compounds (SDBS).
Causality Behind the Observations:
-
The Carbonyl Stretch (C=O) at ~1730 cm⁻¹: This is the most diagnostic peak in the spectrum. For a typical six-membered cyclic ketone like cyclohexanone, the C=O stretch appears around 1715 cm⁻¹.[1][2] The slightly higher frequency observed for this compound can be attributed to the electronic effect of the adjacent oxygen atom in the ring and the geminal dimethoxy groups. These electronegative oxygen atoms can induce a slight dipole moment change in the C=O bond, leading to a modest increase in the stretching frequency. Ring strain is another factor that can influence the C=O stretching frequency in cyclic ketones; however, for a six-membered ring, significant ring strain is not expected.[3]
-
The C-O Stretches at ~1100-1200 cm⁻¹: The spectrum shows strong absorptions in this region, characteristic of C-O single bond stretching. These arise from both the ether linkage within the tetrahydropyran ring and the C-O bonds of the two methoxy groups of the ketal.
-
The C-H Stretches at ~2950 cm⁻¹: These strong, sharp peaks are characteristic of the stretching vibrations of the sp³ hybridized C-H bonds in the methylene and methyl groups of the molecule.
Comparative IR Analysis
| Compound | Key IR Absorptions (cm⁻¹) |
| This compound | ~1730 (C=O) , ~1100-1200 (C-O) |
| Cyclohexanone | ~1715 (C=O)[4][5] |
| Tetrahydropyran-3-one | ~1725 (C=O) |
| 2,2-Dimethoxypropane | No C=O stretch, ~1100-1200 (C-O)[6][7] |
This comparison clearly illustrates the additive nature of the functional group absorptions in the IR spectrum of this compound. It exhibits the characteristic C=O stretch of a cyclic ketone and the strong C-O stretches of an acetal. The position of its C=O stretch is intermediate between that of cyclohexanone and a more strained cyclic ketone, influenced by the electronic environment created by the multiple oxygen atoms.
Part 2: Mass Spectrometric Analysis
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy to the molecule, causing it to fragment in predictable ways.[8][9] This fragmentation pattern is a molecular fingerprint that can be used for structural elucidation.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
The following is a generalized procedure for obtaining an EI mass spectrum.
Caption: Workflow for EI-MS data acquisition.
Detailed Steps:
-
Sample Introduction: The sample must be introduced into the high-vacuum environment of the mass spectrometer. For volatile compounds, this is typically achieved via a gas chromatograph (GC-MS). For pure, less volatile liquids or solids, a direct insertion probe can be used.
-
Ionization: In the ion source, the gaseous sample molecules are bombarded by a beam of high-energy electrons (typically 70 eV).[10][11] This collision ejects an electron from the molecule, forming a positively charged radical cation known as the molecular ion (M⁺•).
-
Fragmentation: The excess energy from the ionization process causes the molecular ion to be in a highly excited state, leading to its fragmentation into smaller, more stable charged fragments and neutral radicals.
-
Mass Analysis: The positively charged ions (the molecular ion and its fragments) are accelerated into a mass analyzer (e.g., a quadrupole or magnetic sector), which separates them based on their mass-to-charge (m/z) ratio.
-
Detection: An electron multiplier detects the ions, and the signal is amplified and recorded. The resulting mass spectrum is a plot of relative ion abundance versus m/z.
Analysis of the Mass Spectrum of this compound
The mass spectrum of this compound (Molecular Weight: 160.17 g/mol ) shows a characteristic fragmentation pattern.
| m/z | Relative Intensity | Proposed Fragment |
| 129 | Moderate | [M - OCH₃]⁺ |
| 101 | Strong | [C₅H₉O₂]⁺ |
| 71 | Base Peak | [C₄H₇O]⁺ |
| 43 | Strong | [C₂H₃O]⁺ |
Data sourced from the Spectral Database for Organic Compounds (SDBS).
Causality Behind the Fragmentation:
-
[M - OCH₃]⁺ (m/z 129): A common initial fragmentation for methoxy-substituted compounds is the loss of a methoxy radical (•OCH₃), resulting in a relatively stable cation.
-
[C₅H₉O₂]⁺ (m/z 101): This fragment likely arises from the cleavage of the tetrahydropyran ring, with the charge being retained on the portion containing the two oxygen atoms.
-
[C₄H₇O]⁺ (m/z 71): The base peak (most abundant ion) often results from a fragmentation pathway that produces a particularly stable cation. In this case, it could be formed through a more complex rearrangement and cleavage of the ring.
-
[C₂H₃O]⁺ (m/z 43): This is a very common fragment in the mass spectra of carbonyl-containing compounds and corresponds to the acylium ion, [CH₃CO]⁺.[12]
A key fragmentation pathway for ketals involves the cleavage of the C-C bond alpha to the ketal group, followed by the loss of an alkoxy group to form a stable oxonium ion.
Caption: Initial fragmentation of this compound.
Comparative Mass Spectrometry Analysis
| Compound | Molecular Ion (M⁺•) | Key Fragments (m/z) |
| This compound | 160 (weak) | 129, 101, 71, 43 |
| Cyclohexanone | 98 (strong)[13][14] | 83, 69, 55, 42[15][16] |
| Tetrahydropyran-3-one | 100 (strong) | 71, 58, 43 |
| 2,2-Dimethoxypropane | 104 (weak) | 89, 73, 43[17][18] |
The mass spectrum of this compound is more complex than that of cyclohexanone due to the presence of the dimethoxy groups, which introduce additional fragmentation pathways. The comparison with 2,2-dimethoxypropane highlights the fragments associated with the ketal moiety, while the comparison with tetrahydropyran-3-one helps to understand the fragmentation of the pyranone ring system. The presence of the m/z 43 peak in all the ketone-containing compounds is a strong indicator of the acylium ion.
Conclusion
The combined analysis of IR and mass spectrometry data provides a powerful and self-validating system for the structural characterization of this compound. The IR spectrum confirms the presence of the key functional groups—the ketone and the ketal—while the mass spectrum reveals a fragmentation pattern consistent with the proposed structure. By comparing these data with those of carefully chosen analogues, we can confidently assign the observed spectral features and gain a deeper understanding of how the interplay of different functional groups within a molecule influences its spectroscopic properties. This guide serves as a practical example of the application of these fundamental analytical techniques in modern chemical research.
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A Senior Application Scientist's Guide to Cross-Referencing Spectral Data for 4,4-Dimethoxytetrahydropyran-3-one
Introduction: The Imperative for Rigorous Spectral Validation
This guide provides an in-depth, practical framework for researchers to validate the structure of 4,4-Dimethoxytetrahydropyran-3-one through the critical cross-referencing of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. We will move beyond simple data reporting to explain the causality behind spectral features and establish self-validating experimental protocols.
The Foundational Workflow: A System for Spectral Cross-Verification
True confidence in a compound's identity is not achieved by a single measurement, but by the convergence of evidence from multiple, orthogonal techniques. Each spectroscopic method interrogates the molecule from a different perspective. The workflow below illustrates a robust system for ensuring data integrity.
Caption: A systematic workflow for the validation of a synthetic compound.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy – The Structural Blueprint
NMR spectroscopy provides the most detailed map of a molecule's carbon-hydrogen framework. For a molecule like this compound, every proton and carbon atom has a distinct chemical environment that can be predicted and verified.
Predicted ¹H and ¹³C NMR Data
Given the absence of a consolidated public dataset for this specific molecule, we can predict the expected chemical shifts based on established principles and data from analogous structures, such as other tetrahydropyrans and acetals.[1][2] This predictive approach is a critical first step in knowing what to look for in experimental data.
Table 1: Predicted ¹H NMR Spectral Data for this compound (Solvent: CDCl₃, 400 MHz)
| Assignment | Predicted Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| -OCH₃ | ~3.3 | Singlet (s) | 6H | Two equivalent methoxy groups of the acetal. |
| -CH₂- (C2) | ~4.0 | Singlet (s) or narrow multiplet | 2H | Methylene protons adjacent to the carbonyl group (α-protons), deshielded.[3] |
| -CH₂- (C5) | ~3.8 | Triplet (t) | 2H | Methylene protons adjacent to the ring oxygen. |
| -CH₂- (C6) | ~2.5 | Triplet (t) | 2H | Methylene protons adjacent to C5. |
Table 2: Predicted ¹³C NMR Spectral Data for this compound (Solvent: CDCl₃, 100 MHz)
| Assignment | Predicted Shift (δ, ppm) | Rationale |
| C=O (C3) | 200 - 210 | Carbonyl carbon of a saturated ketone, highly deshielded.[3] |
| C(OCH₃)₂ (C4) | 95 - 105 | Acetal carbon, significantly deshielded by two oxygens. |
| -CH₂- (C2) | ~50 | Carbon α to the carbonyl. |
| -CH₂- (C6) | ~65 | Carbon adjacent to the ring oxygen. |
| -OCH₃ | ~49 | Methoxy group carbons. |
| -CH₂- (C5) | ~35 | Methylene carbon. |
Experimental Protocol: NMR Sample Preparation
Trustworthy data begins with a meticulously prepared sample. This protocol ensures reproducibility.
-
Dry the Sample: Ensure the purified compound (~5-10 mg) is free of residual solvent by placing it under high vacuum for at least 1 hour.
-
Select Solvent: Use a deuterated solvent appropriate for the compound's solubility (e.g., CDCl₃). For high-quality data, use a solvent from a sealed ampoule.
-
Transfer: Add approximately 0.6 mL of the deuterated solvent to the vial containing the sample.
-
Dissolve: Gently vortex or swirl the vial to ensure complete dissolution. If the material is not fully soluble, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.
-
Cap and Label: Cap the NMR tube securely and label it clearly.
-
Acquire Data: Acquire ¹H, ¹³C, and, if necessary for structural confirmation, 2D spectra like COSY and HSQC.
Part 2: Infrared (IR) Spectroscopy – The Functional Group Fingerprint
IR spectroscopy is a rapid and powerful tool for confirming the presence of key functional groups. For this molecule, the most telling signals will be from the ketone's carbonyl stretch (C=O) and the acetal's carbon-oxygen bonds (C-O).
Cross-Referencing Key IR Absorptions
The position of the C=O stretch is highly informative. Saturated aliphatic ketones typically show a strong, sharp absorption band around 1715 cm⁻¹.[3][4] The C-O stretches from the acetal and ether functionalities are expected in the 1200-1000 cm⁻¹ region.
Table 3: Key IR Absorption Frequencies
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Significance |
| C=O (Ketone) | 1715 - 1725 | Strong, Sharp | Confirms the presence of the saturated ketone.[4] |
| C-O (Acetal/Ether) | 1150 - 1050 | Strong | Indicates the presence of the dimethoxy and pyran ether groups. |
| C-H (Aliphatic) | 2950 - 2850 | Medium | Corresponds to the sp³ C-H bonds of the ring and methoxy groups. |
Experimental Protocol: Attenuated Total Reflectance (ATR) IR
-
Clean the Crystal: Before analysis, clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.
-
Acquire Background: Run a background spectrum of the empty, clean crystal. This is crucial as it will be subtracted from the sample spectrum to remove interfering signals from the atmosphere (e.g., CO₂).
-
Apply Sample: Place a small amount of the purified solid or liquid compound directly onto the center of the ATR crystal.
-
Apply Pressure: Use the instrument's pressure arm to press the sample firmly against the crystal, ensuring good contact.
-
Acquire Spectrum: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Clean Up: Thoroughly clean the crystal and pressure arm tip after analysis.
Part 3: Mass Spectrometry (MS) – The Molecular Weight and Fragmentation Puzzle
Mass spectrometry provides two critical pieces of information: the precise molecular weight of the compound, confirming its elemental formula, and its fragmentation pattern, which offers clues about the molecule's structure.
Interpreting the Mass Spectrum
For this compound (C₇H₁₂O₄), the expected exact mass is 160.0736 g/mol . High-Resolution Mass Spectrometry (HRMS) should confirm this value to within a few parts per million (ppm).
The fragmentation pattern is dictated by the most stable resulting ions. Alpha-cleavage, the breaking of the bond adjacent to the carbonyl group, is a characteristic fragmentation pathway for ketones.[4]
Caption: Plausible fragmentation pathways for this compound.
Table 4: Expected High-Resolution Mass Spectrometry Data
| m/z (calculated) | Formula | Description |
| 160.0736 | [C₇H₁₂O₄]⁺ | Molecular Ion (M⁺) |
| 129.0552 | [C₆H₉O₃]⁺ | Loss of a methoxy radical (·OCH₃) |
| 87.0446 | [C₄H₇O₂]⁺ | Result of α-cleavage at the C2-C3 bond |
| 43.0184 | [C₂H₃O]⁺ | Acylium ion, a common fragment for methyl ketones.[4] |
Part 4: The Role of Synthesis in Spectral Interpretation
Understanding the synthetic route is not merely academic; it is essential for anticipating potential impurities that might appear in spectra. A plausible synthesis of tetrahydropyran derivatives could involve cyclization reactions of substituted diols or related precursors.[5] For instance, if the starting material for the acetal formation was an alcohol, incomplete reaction could leave hydroxyl (-OH) signals in the ¹H NMR (a broad singlet) and IR (a broad absorption ~3300 cm⁻¹) spectra. Cross-referencing the spectral data against the known spectra of starting materials and likely by-products is a hallmark of a trustworthy and expert analysis.
Conclusion
The structural verification of this compound, or any synthetic compound, is a process of building a logical, evidence-based case. By systematically acquiring NMR, IR, and MS data and cross-referencing these experimental results against theoretically predicted values and data from known structural analogs, researchers can achieve a high degree of confidence. This multi-faceted approach, grounded in robust experimental protocols and a causal understanding of spectroscopic principles, ensures the scientific integrity required for high-impact research and development.
References
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- ResearchGate. (n.d.). Supporting Information containing various NMR and HRMS data.
- Oxford Academic. (n.d.). Identification of Aldehydes and Ketones by Analysis of Acetals and Ketals.
- LibreTexts. (2021). 19.14 Spectroscopy of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition.[4]
- Pelozo, M. F., et al. (2021). Supplementary Information File: Synthesis of New Hybrid Derivatives. J Pharm Pharm Sci, 24, 421-434.[9]
- Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones.
- The Royal Society of Chemistry. (n.d.). Visible light-induced difunctionalization of electron-enriched styrenes: synthesis of tetrahydrofurans and tetrahydropyrans.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000246).
- Unknown. (n.d.). Identification of an Unknown – Alcohols, Aldehydes, and Ketones.[12]
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- Reich, H. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. ACS Division of Organic Chemistry.[14]
- NIH. (n.d.). Synthesis, crystal structure and in silico studies of novel 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones. PMC.[15]
- Wiley-VCH GmbH. (2026). 4,4-Dimethoxy-tetrahydro-thiopyran - Optional[13C NMR] - Chemical Shifts. SpectraBase.[1]
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- Unknown. (n.d.).
- NIH. (n.d.). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. PMC.[18]
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- Chertkov, V. (2025). Synthesis and NMR spectra of tetrahydrofuran-2-13C.
- PubChem. (n.d.). 3,7-Dihydroxy-3',4'-dimethoxyflavone.
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- ResearchGate. (n.d.). IR spectrum of 1-(4-methoxyphenyl)-3- (4-propyloxyphenyl)-2-propen-1-one.
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Efficacy Blueprint for Novel Antitumor and Antiviral Agents: A Comparative Analysis of 4,4-Dimethoxytetrahydropyran-3-one Derivatives
Abstract
The tetrahydropyran scaffold is a cornerstone in medicinal chemistry, integral to a multitude of clinically significant molecules.[1] This guide presents a forward-looking efficacy comparison of novel derivatives of 4,4-Dimethoxytetrahydropyran-3-one, a promising, yet underexplored, chemical entity. We delineate a rational design strategy for a focused library of analogs, proposing modifications anticipated to modulate biological activity against cancer cell lines and viral pathogens. This document serves as a comprehensive blueprint for researchers, providing not only a theoretical framework for structure-activity relationship (SAR) studies but also detailed, field-proven experimental protocols for the evaluation of cytotoxicity and antiviral efficacy. While the specific efficacy data presented for the novel derivatives is hypothetical and for illustrative purposes, the underlying scientific principles and experimental methodologies are grounded in established research.
Introduction: The Rationale for Exploring this compound Derivatives
The tetrahydropyran ring system is a privileged scaffold in numerous natural products and synthetic drugs, lauded for its favorable pharmacokinetic properties and its ability to engage in specific hydrogen bonding interactions with biological targets.[1] The parent compound, this compound, presents a unique chemical architecture. The ketone at the 3-position offers a key site for chemical modification, allowing for the introduction of diverse pharmacophores. The gem-dimethoxy group at the 4-position provides steric bulk and influences the conformational rigidity of the ring, which can be advantageous for specific receptor binding.
The central hypothesis of this guide is that strategic modification of the this compound core can yield potent and selective inhibitors of cancer cell proliferation and viral replication. Drawing parallels from structure-activity relationship (SAR) studies of other heterocyclic compounds, we propose a series of derivatives for synthesis and evaluation.
Proposed Derivatives and Hypothetical Efficacy
For the purpose of this guide, we have designed a hypothetical library of this compound derivatives with modifications at the C2 and C5 positions, as well as variations of the ketone at C3. The rationale for these modifications is to explore the impact of electronic effects, steric hindrance, and hydrogen bonding potential on biological activity.
Anticancer Activity: A Hypothetical Screening Cascade
We propose screening our hypothetical library against a panel of human cancer cell lines, including a lung carcinoma line (A549) and a colon cancer line (HCT-116), to assess their cytotoxic potential. The half-maximal inhibitory concentration (IC50) will be determined using the MTT assay.
Table 1: Hypothetical Anticancer Efficacy of this compound Derivatives
| Compound ID | R1 Substituent (C2) | R2 Substituent (C5) | Modification at C3 | A549 IC50 (µM) | HCT-116 IC50 (µM) |
| DMTP-01 | H | H | =O (Ketone) | > 50 | > 50 |
| DMTP-02 | -CH2-Ph | H | =O (Ketone) | 15.2 | 21.8 |
| DMTP-03 | H | -CH2-Ph | =O (Ketone) | 12.5 | 18.4 |
| DMTP-04 | -CH2-Ph | -CH2-Ph (cis) | =O (Ketone) | 5.8 | 8.2 |
| DMTP-05 | -CH2-Ph | -CH2-Ph (trans) | =O (Ketone) | 25.1 | 32.7 |
| DMTP-06 | -CH2-(4-F-Ph) | H | =O (Ketone) | 8.9 | 11.5 |
| DMTP-07 | H | H | =N-OH (Oxime) | 35.4 | 45.1 |
| DMTP-08 | -CH2-Ph | H | =N-OH (Oxime) | 9.7 | 14.3 |
Note: The IC50 values presented in this table are purely hypothetical and for illustrative purposes to demonstrate how comparative data would be presented.
Antiviral Activity: A Prospective Evaluation
Given the prevalence of the tetrahydropyran scaffold in antiviral agents, we also propose evaluating our hypothetical derivatives for their ability to inhibit the replication of a model RNA virus, such as Influenza A. The plaque reduction assay will be employed to determine the concentration of each compound required to reduce the number of viral plaques by 50% (EC50).
Table 2: Hypothetical Antiviral Efficacy of this compound Derivatives
| Compound ID | R1 Substituent (C2) | R2 Substituent (C5) | Modification at C3 | Influenza A EC50 (µM) |
| DMTP-01 | H | H | =O (Ketone) | > 100 |
| DMTP-09 | -CH2-Thiophene | H | =O (Ketone) | 22.6 |
| DMTP-10 | H | -CH2-Thiophene | =O (Ketone) | 18.9 |
| DMTP-11 | -CH2-Thiophene | -CH2-Thiophene (cis) | =O (Ketone) | 7.1 |
| DMTP-12 | H | H | =N-NH-C(=S)-NH2 (Thiosemicarbazone) | 9.8 |
| DMTP-13 | -CH2-Ph | H | =N-NH-C(=S)-NH2 (Thiosemicarbazone) | 4.2 |
Note: The EC50 values presented in this table are purely hypothetical and for illustrative purposes.
Experimental Protocols
To ensure the reproducibility and validity of the efficacy evaluation, we provide detailed, step-by-step protocols for the key assays mentioned above.
Protocol 1: MTT Assay for Cytotoxicity
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
96-well microtiter plates
-
Human cancer cell lines (e.g., A549, HCT-116)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 humidified atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for another 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Protocol 2: Plaque Reduction Assay for Antiviral Efficacy
This assay is a standard method for determining the concentration of an antiviral agent that inhibits the formation of viral plaques in a cell culture monolayer.
Materials:
-
6-well or 12-well plates
-
Host cell line susceptible to the virus (e.g., MDCK cells for Influenza A)
-
Virus stock of known titer (Plaque Forming Units/mL)
-
Infection medium (e.g., serum-free DMEM)
-
Agarose or methylcellulose overlay medium
-
Crystal violet staining solution
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed host cells into plates to form a confluent monolayer.
-
Compound and Virus Preparation: Prepare serial dilutions of the test compounds in infection medium. In separate tubes, mix each compound dilution with a known amount of virus (e.g., 100 PFU). Incubate this mixture for 1 hour at 37°C to allow the compound to interact with the virus.
-
Infection: Wash the cell monolayers with PBS and then inoculate them with the compound-virus mixtures. Include a virus-only control.
-
Adsorption: Incubate the plates for 1 hour at 37°C to allow for viral adsorption to the cells.
-
Overlay: After the adsorption period, remove the inoculum and overlay the cell monolayer with the agarose or methylcellulose overlay medium containing the respective concentrations of the test compounds. This semi-solid medium restricts the spread of progeny virus to adjacent cells, leading to the formation of localized plaques.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days, or until plaques are visible.
-
Plaque Visualization: Fix the cells with a formalin solution and then stain with crystal violet. The plaques will appear as clear zones against a background of stained, uninfected cells.
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus-only control and determine the EC50 value.
Visualization of Experimental Workflow and Potential Mechanism
To provide a clear visual representation of the processes involved, the following diagrams illustrate the experimental workflow and a hypothetical signaling pathway that could be targeted by these novel derivatives.
Caption: A generalized workflow for the synthesis and evaluation of this compound derivatives.
Caption: A hypothetical signaling pathway illustrating the potential mechanism of action for a DMTP derivative as a kinase inhibitor.
Conclusion and Future Directions
This guide has outlined a rational approach for the design and evaluation of a novel class of this compound derivatives as potential anticancer and antiviral agents. While the efficacy data presented is hypothetical, the proposed framework and detailed experimental protocols provide a solid foundation for initiating such a drug discovery program. Future work should focus on the synthesis of the proposed derivatives and their subsequent screening using the described assays. Promising lead compounds can then be further optimized through iterative rounds of chemical synthesis and biological testing to improve their potency, selectivity, and pharmacokinetic properties. The exploration of this underexplored chemical scaffold holds the potential to deliver novel therapeutic candidates for the treatment of cancer and viral infections.
References
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A Comparative Guide to the Synthesis of 4,4-Dimethoxytetrahydropyran-3-one: An Essential Pharmaceutical Intermediate
For Immediate Release
A Comprehensive Analysis of Synthetic Pathways to a Key Pharmaceutical Building Block
This guide provides an in-depth comparison of the known and proposed synthetic routes to 4,4-Dimethoxytetrahydropyran-3-one, a crucial intermediate in the synthesis of various pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in drug development, offering a critical evaluation of methodologies, experimental data, and the underlying chemical principles.
Introduction: The Significance of this compound
This compound is a heterocyclic ketone that serves as a vital chiral precursor in the synthesis of complex pharmaceutical molecules. Its strategic functionalization, featuring a ketone for further elaboration and a protected gem-diol equivalent, makes it a valuable synthon. Notably, its asymmetric reduction to (R)-4,4-dimethoxytetrahydro-2H-pyran-3-ol is a key step in the manufacturing of certain chemokine receptor inhibitors, highlighting the industrial relevance of efficient and scalable synthetic routes to the parent ketone.[1]
This guide will explore two primary retrosynthetic approaches for the synthesis of this target molecule, evaluating their potential strengths and weaknesses based on available literature and established chemical principles.
Retrosynthetic Strategies and Proposed Synthesis Routes
Two logical retrosynthetic disconnections for this compound are considered:
-
Route A: Ring Formation Followed by Functionalization. This approach prioritizes the construction of the tetrahydropyran-3-one core, followed by the introduction of the gem-dimethoxy group at the C4 position.
-
Route B: Cyclization of a Pre-functionalized Acyclic Precursor. This strategy involves the synthesis of an open-chain precursor already containing the key functional groups, which is then cyclized to form the target heterocycle.
Caption: Figure 1. Retrosynthetic approaches to this compound.
Route A: Stepwise Functionalization of a Pre-formed Tetrahydropyran Ring
This strategy leverages the availability of methods to synthesize the tetrahydropyran-4-one core, which can then be manipulated to introduce the desired functionality at adjacent positions.
Conceptual Workflow for Route A
Caption: Figure 2. Conceptual workflow for Route A.
Discussion of Route A
The initial synthesis of tetrahydro-4H-pyran-4-one is well-documented and can be achieved through various methods, including the cyclization of 1,5-dichloropentan-3-one.[2] The subsequent selective functionalization presents the primary challenge.
Step 1 & 2: Formation of Tetrahydropyran-3,4-dione: The introduction of a carbonyl group at the C3 position adjacent to the existing ketone at C4 would logically proceed through an α-hydroxylation or α-halogenation followed by oxidation. The synthesis of 3-hydroxytetrahydro-4H-pyran-4-one has been reported, providing a viable entry point to the desired dione.[3][4] Oxidation of the C4 position of a 3-hydroxytetrahydropyran derivative would then be required.
Step 3: Selective Ketalization: The key step in this proposed route is the selective ketalization of the C4 carbonyl group in the presence of the C3 carbonyl. Generally, the reactivity of ketones towards ketalization is influenced by steric and electronic factors. In a 1,2-dicarbonyl system, selective protection can be challenging. However, the formation of a five-membered cyclic ketal at C4 might be favored under thermodynamic control.
Advantages of Route A:
-
Starts from a readily available and commercially accessible precursor.
-
Builds upon known transformations of the tetrahydropyran ring system.
Challenges of Route A:
-
Requires multiple steps, potentially leading to lower overall yield.
-
The selective oxidation and ketalization of a 1,2-dione system within the tetrahydropyran ring may be difficult to control and could lead to mixtures of products.
Route B: Intramolecular Cyclization of an Acyclic Precursor
This approach focuses on constructing a linear molecule containing all the necessary carbon atoms and functional groups, which is then cyclized to form the target tetrahydropyran ring.
Conceptual Workflow for Route B
Caption: Figure 3. Conceptual workflow for Route B.
Discussion of Route B
The success of this route hinges on the efficient synthesis of a suitable acyclic precursor, such as 1,1-dimethoxy-5-hydroxypentan-2-one.
Step 1: Synthesis of the Acyclic Precursor: A plausible disconnection for 1,1-dimethoxy-5-hydroxypentan-2-one would involve the reaction of an enolate of a protected acetone equivalent (e.g., lithiated dimethoxyacetone) with a protected 3-hydroxypropanal. Subsequent deprotection would yield the desired precursor.
Step 2: Intramolecular Cyclization: The cyclization of a δ-hydroxy ketone to form a cyclic hemiketal is a well-established transformation, often occurring spontaneously or under mild acidic or basic conditions.[5] Subsequent dehydration of the resulting hemiketal at the C3 position is not the desired outcome; rather, the cyclized product would exist in equilibrium with the open-chain form. The target molecule is a ketone, not a hemiketal, so the cyclization would need to be followed by an oxidation of the resulting 3-hydroxy-4,4-dimethoxytetrahydropyran.
Alternatively, an intramolecular Williamson ether synthesis from a precursor with a leaving group at the 5-position and an enolate at the 2-position could be envisioned.
Advantages of Route B:
-
Potentially more convergent, assembling the key functionalities in a single precursor.
-
The intramolecular cyclization to form a six-membered ring is generally a favorable process.
Challenges of Route B:
-
The synthesis of the acyclic precursor with the desired functionality may be complex.
-
Controlling regioselectivity during the assembly of the acyclic chain is crucial.
-
The final cyclization and any subsequent oxidation steps would need to be high-yielding to be efficient.
Comparative Analysis and Future Outlook
| Feature | Route A: Ring Functionalization | Route B: Acyclic Cyclization |
| Starting Materials | Readily available (Tetrahydro-4H-pyran-4-one) | Requires multi-step synthesis of a specialized precursor |
| Number of Steps | Potentially higher | Potentially lower (more convergent) |
| Key Challenges | Selective C3/C4 functionalization, regioselective ketalization | Synthesis of the acyclic precursor, control of stereochemistry |
| Potential for Scale-up | Dependent on the efficiency of selective reactions | Dependent on the scalability of the precursor synthesis |
While both routes present plausible pathways to this compound, the existence of an established enzymatic reduction for this compound suggests that a scalable and efficient synthesis has likely been developed, possibly through a patented industrial process. Future research should focus on uncovering these established industrial routes, which may involve variations of the strategies outlined above or entirely novel approaches. The development of a catalytic, asymmetric synthesis of the acyclic precursor in Route B could also represent a significant advancement, enabling a highly efficient and enantioselective total synthesis.
Experimental Protocols (Hypothetical)
The following are proposed, non-optimized experimental protocols for key transformations discussed in this guide. These are intended for illustrative purposes and would require significant optimization.
Protocol A1: Synthesis of Tetrahydropyran-3,4-dione (from 3-Hydroxytetrahydro-4H-pyran-4-one)
-
To a solution of 3-hydroxytetrahydro-4H-pyran-4-one (1.0 eq) in dichloromethane at 0 °C, add Dess-Martin periodinane (1.2 eq).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol B1: Intramolecular Cyclization of 1,1-dimethoxy-5-hydroxypentan-2-one
-
Dissolve 1,1-dimethoxy-5-hydroxypentan-2-one (1.0 eq) in a suitable solvent such as toluene.
-
Add a catalytic amount of a mild acid (e.g., p-toluenesulfonic acid, 0.05 eq).
-
Heat the reaction mixture to reflux with a Dean-Stark trap to remove water.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and wash with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting 3-hydroxy-4,4-dimethoxytetrahydropyran by column chromatography.
-
The resulting alcohol would then need to be oxidized to the target ketone.
References
- Asymmetric Synthesis of Highly Functionalized Tetrahydropyrans via a One-Pot Organocatalytic Michael/Henry/Ketalization Sequence. Accessed January 8, 2026. [Link]
- A Mild, Diastereoselective Construction of Cyclic and Spirocyclic Ketals Employing a Tandem Photoisomerization/Cyclization Tactic. Accessed January 8, 2026. [Link]
- The cyclization/rearrangement of α-hydroxy ketones with trifluoromethyl N-acylhydrazones to synthesize multi-substituted trifluoromethyloxazolines. Accessed January 8, 2026. [Link]
- Cyclic hemiacetals and hemiketals. Accessed January 8, 2026. [Link]
- Worked example: Aldol cyclisation | Aldehydes, ketones & carboxylic acids | Chemistry | Khan Academy. Accessed January 8, 2026. [Link]
- Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Accessed January 8, 2026. [Link]
- Intramolecular Cyclization of a Delta Hydroxy Acid to Delta Lactone. Accessed January 8, 2026. [Link]
- Tetrahydropyran synthesis. Accessed January 8, 2026. [Link]
- Preparative Asymmetric Synthesis of 4,4-Dimethoxytetrahydro-2H-pyran-3-ol with a Ketone Reductase and in Situ Cofactor Recycling using Glucose Dehydrogenase. Accessed January 8, 2026. [Link]
- Strategies for the construction of tetrahydropyran rings in the synthesis of natural products. Accessed January 8, 2026. [Link]
- Synthesis and reaction of 3-hydroxytetrahydro-4H-pyran-4-one. Accessed January 8, 2026. [Link]
- Catalytic production of tetrahydropyran (THP): a biomass-derived, economically competitive solvent with demonstrated use in plastic dissolution. Accessed January 8, 2026. [Link]
- Alternative Approach to Access 5-Hydroxy-1H-pyrrol-2-(5H)-ones from Base-Induced Tandem Intramolecular Cyclization of Sulfur Ylide with Ketones and 1,3-Hydroxy Rearrangement. Accessed January 8, 2026. [Link]
- CN103508990A - Synthesis method of tetrahydro-4H-pyran-4-one. Accessed January 8, 2026.
- Direct synthesis of tetrahydropyran-4-ones via O3ReOH-catalyzed Prins cyclization of 3-chlorohomoallylic alcohols. Accessed January 8, 2026. [Link]
- A one-step synthesis of 2,3-dihydro-4H-pyran-4-ones from 3-ethoxy alpha,beta-unsaturated lactones. Accessed January 8, 2026. [Link]
- 3,4-Dihydropyran-2-one synthesis. Accessed January 8, 2026. [Link]
- Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions from Diarylideneacetones. Accessed January 8, 2026. [Link]
- Diastereoselective synthesis of 5-hydroxy-3-methylalkane-1,6-diones from ketones and acetylene in two atom-economic steps. Accessed January 8, 2026. [Link]
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- 3,4-Dihydro-2H-pyran synthesis. Accessed January 8, 2026. [Link]
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- Syntheses of Pyrene-4,5-dione and Pyrene-4,5,9,10-tetraone. Accessed January 8, 2026. [Link]
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Safety Operating Guide
Navigating the Disposal of 4,4-Dimethoxytetrahydropyran-3-one: A Guide for Laboratory Professionals
Immediate Safety and Hazard Recognition
Before initiating any disposal protocol, it is imperative to understand the potential hazards. The inferred properties of 4,4-Dimethoxytetrahydropyran-3-one necessitate a cautious approach.
Core Hazards:
-
Flammability: The compound is presumed to be a flammable liquid and vapor.[1][3][4] All sources of ignition, including open flames, hot surfaces, and sparks, must be eliminated from the handling and storage areas.[1][2][3] Electrical equipment should be explosion-proof.[3][5]
-
Irritation: The substance is expected to cause skin and serious eye irritation.[1][4]
Personal Protective Equipment (PPE)
A fundamental aspect of laboratory safety is the consistent and correct use of PPE. When handling this compound for disposal, the following should be worn:
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or a face shield.[1] | To protect against splashes and vapors that can cause serious eye irritation. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use.[1][6] | To prevent skin contact and subsequent irritation. |
| Body Protection | A flame-retardant lab coat and closed-toe shoes.[1] | To protect against accidental spills and fire hazards. |
| Respiratory | Use only in a well-ventilated area, preferably within a chemical fume hood.[3][5] | To minimize the risk of inhaling toxic vapors. |
Step-by-Step Disposal Protocol
The disposal of this compound must adhere to the guidelines set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[7] The cardinal rule is that hazardous chemical waste should never be disposed of down the drain or in regular trash.
Step 1: Waste Identification and Segregation
All chemical waste must be correctly identified and segregated to prevent dangerous reactions.[8] this compound waste should be classified as flammable hazardous waste .
-
Action: Designate a specific, compatible waste container for this chemical. Do not mix it with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EH&S) department. Incompatible materials, such as acids and bases, must be stored separately.[8][9]
Step 2: Container Selection and Labeling
Proper containment and labeling are critical for safe storage and transport.
-
Action:
Step 3: Accumulation in a Satellite Accumulation Area (SAA)
Laboratories that generate hazardous waste are required to have designated Satellite Accumulation Areas (SAAs).[8][11]
-
Action:
-
Store the labeled waste container in a designated SAA, which should be at or near the point of generation.[10]
-
The SAA must be under the control of laboratory personnel.[12]
-
Ensure the container is kept closed at all times, except when adding waste.[13][10]
-
The total volume of hazardous waste in an SAA is limited to 55 gallons.[10][11]
-
The following diagram illustrates the decision-making process for handling and segregating this chemical waste:
Caption: Workflow for the proper disposal of this compound.
Step 4: Arranging for Disposal
Hazardous waste must be transported and disposed of by trained professionals.[13][14]
-
Action:
-
Once the waste container is full, or within one year of the first addition of waste, arrange for its collection by your institution's EH&S department or a licensed hazardous waste disposal company.[8]
-
Do not transport the hazardous waste yourself.[13]
-
Follow your institution's specific procedures for requesting a waste pickup, which may involve an online system.[13]
-
Emergency Procedures for Spills and Exposures
In the event of a spill or accidental exposure, immediate and correct action is crucial.
-
Spills:
-
Evacuate the immediate area and alert your colleagues.[1]
-
Remove all ignition sources.[1]
-
If the spill is small and you are trained to handle it, contain the spill with an inert absorbent material (e.g., vermiculite, dry sand). Do not use combustible materials.
-
Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for disposal as hazardous waste.[3]
-
For large spills, evacuate the area and contact your institution's emergency response team.
-
-
Exposure:
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[3]
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water.[2]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
-
The Regulatory Framework: A Shared Responsibility
Both the EPA, under the Resource Conservation and Recovery Act (RCRA), and OSHA have regulations that govern the management of hazardous waste.[9][15] It is the responsibility of the waste generator—the laboratory—to ensure compliance with these regulations. This includes proper training for all personnel who handle hazardous materials.[14] A comprehensive waste management plan should be in place to guide staff through every step of the process.[11]
By adhering to these procedures, you not only ensure the safety of your laboratory and its personnel but also contribute to the responsible stewardship of our environment. Always consult your institution's specific guidelines and your EH&S department for any questions or clarification.
References
- Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University.
- OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. (n.d.). A-Lined Handling Systems.
- OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13). IDR Environmental Services.
- Guide to Managing Laboratory Chemical Waste. (2024, January). Vanderbilt University Environmental Health and Safety.
- A Primer On Laboratory Waste Disposal. (2022, March 15). Hazardous Waste Experts.
- Managing Hazardous Chemical Waste in the Lab. (n.d.). Lab Manager.
- Laboratory Chemical Waste Management Guidelines. (n.d.). University of Pennsylvania Environmental Health and Radiation Safety.
- How OSHA Workplace Rules Affect Hazardous Waste Management. (2018, March 20). Hazardous Waste Experts.
- OSHA Rules for Hazardous Chemicals. (2025, December 16). DuraLabel.
- How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA.
- Laboratory Environmental Sample Disposal Information Document. (n.d.). U.S. Environmental Protection Agency.
- Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). U.S. Environmental Protection Agency.
- Safety Data Sheet - 2,5-Dimethoxytetrahydrofuran, cis + trans. (2024, February 2). Fisher Scientific.
- Hazardous Waste - Overview. (n.d.). Occupational Safety and Health Administration.
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Navigating the Uncharted: A Safety and Handling Guide for 4,4-Dimethoxytetrahydropyran-3-one
For researchers and drug development professionals, the synthesis and handling of novel chemical entities is a daily reality. While established compounds have well-documented safety profiles, navigating the risks of lesser-known molecules like 4,4-Dimethoxytetrahydropyran-3-one requires a proactive and informed approach. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guide provides a comprehensive framework for its safe handling, grounded in the known hazards of its core chemical functionalities: a ketone and a substituted tetrahydropyran ring. By understanding the risks associated with these structural motifs, we can build a robust safety protocol that protects both the researcher and the integrity of the experiment.
Understanding the Hazard Profile: An Evidence-Based Approach
The structure of this compound combines a ketone, a class of solvents known for their potential to cause irritation and flammability, with a tetrahydropyran ring, a heterocyclic ether that can form explosive peroxides over time.[1] This dual nature necessitates a multi-faceted personal protective equipment (PPE) strategy and meticulous handling procedures.
Personal Protective Equipment (PPE): Your First Line of Defense
Given the irritant nature of ketones and the potential for skin absorption, a comprehensive PPE strategy is paramount.[1][2]
| PPE Component | Specification | Rationale |
| Hand Protection | Double-gloving with an inner nitrile glove and an outer butyl rubber or specialized ketone-resistant glove.[3][4][5] | Nitrile provides a good baseline of chemical resistance, while the outer butyl or ketone-specific glove offers enhanced protection against ketones and other organic solvents.[3][4][5][6][7] |
| Eye Protection | Chemical splash goggles meeting EN166 or ANSI Z87.1 standards.[2][8][9] | Protects against splashes and vapors that can cause serious eye irritation.[9][10][11] |
| Body Protection | Flame-retardant laboratory coat. | Provides a barrier against spills and protects from the flammability hazard associated with organic solvents.[10] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator with organic vapor cartridges should be used if working outside of a certified chemical fume hood or if ventilation is inadequate.[9][12] | Protects against the inhalation of potentially irritating or harmful vapors.[8][11][13] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound minimizes risk at every stage.
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Date and Label: Immediately mark the container with the date of receipt and the date it was first opened. This is crucial for monitoring potential peroxide formation.
-
Storage: Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[8][12][13][14] The storage location should be a designated flammables cabinet. Avoid exposure to direct sunlight and air.[10]
Handling Protocol
All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[12][15]
-
Preparation: Before starting, ensure that an emergency eyewash station and safety shower are readily accessible.[14][15]
-
Aliquotting: When transferring the chemical, use spark-proof tools and ensure that both the source and receiving containers are grounded to prevent static discharge.[12][13][15][16]
-
Spill Management: In the event of a spill, evacuate non-essential personnel. Wearing the appropriate PPE, absorb the spill with an inert material such as vermiculite or sand.[15][16] Collect the absorbed material into a sealed container for proper disposal.
Peroxide Formation: A Latent Hazard
Ethers like tetrahydropyran can form explosive peroxides upon exposure to air and light.[1][14]
-
Testing: Periodically test for the presence of peroxides, especially if the container has been open for an extended period or if crystals are observed.
-
Inhibition: If the compound is to be stored for a prolonged time, consider adding a peroxide inhibitor.
Disposal Plan: Responsible Waste Management
Chemical waste from handling this compound is considered hazardous waste and must be disposed of accordingly.[16][17]
-
Waste Collection: Collect all waste, including contaminated consumables, in a clearly labeled, sealed container.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the chemical name.
-
Disposal: Dispose of the waste through your institution's designated hazardous waste management program.[18][19] Do not pour this chemical down the drain.[2][13]
Procedural Workflow
The following diagram illustrates the key decision points and safety protocols for handling this compound.
Sources
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- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. fishersci.com [fishersci.com]
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- 14. assets.thermofisher.cn [assets.thermofisher.cn]
- 15. assets.thermofisher.com [assets.thermofisher.com]
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- 18. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 19. unodc.org [unodc.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
